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  • Product: 2-[(Carboxymethyl)sulfanyl]propanoic acid
  • CAS: 14618-66-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Workflows for 2-[(Carboxymethyl)sulfanyl]propanoic acid: A Technical Guide

Executive Summary 2-[(Carboxymethyl)sulfanyl]propanoic acid (CAS: 14618-66-7) [1] is a highly versatile bifunctional molecule characterized by a central thioether core flanked by two distinct carboxylic acid moieties. It...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(Carboxymethyl)sulfanyl]propanoic acid (CAS: 14618-66-7) [1] is a highly versatile bifunctional molecule characterized by a central thioether core flanked by two distinct carboxylic acid moieties. Its unique structural architecture makes it an essential building block in pharmaceutical synthesis, a potent chelating agent, and a critical intermediate in the development of peptidomimetics.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, dictates the logic behind its chromatographic characterization, and outlines self-validating protocols for its chemical derivatization. It is designed for researchers and drug development professionals who require authoritative, mechanistic insights to integrate this compound into their workflows.

Structural Architecture and Physicochemical Properties

The molecule (C₅H₈O₄S) possesses a distinct asymmetry. The thioether linkage (-S-) provides conformational flexibility and acts as a mild electron donor. The presence of a chiral center at the C2 position of the propanoic acid chain means the compound exists as a racemic mixture unless stereospecifically synthesized, which influences its solid-state crystal packing but not its solution-phase behavior.

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data governing the molecule's behavior in aqueous and organic environments.

PropertyValue / DescriptionMechanistic Implication
CAS Number 14618-66-7Unique chemical identifier[1].
Molecular Weight 164.18 g/mol Low molecular weight, high ligand efficiency.
Chemical Formula C₅H₈O₄SIndicates high heteroatom-to-carbon ratio.
pKa₁ (Carboxymethyl) ~3.3 (Predicted)Higher acidity due to proximity to the electron-withdrawing sulfur atom.
pKa₂ (Propanoic acid) ~4.5 (Predicted)Lower acidity due to the electron-donating inductive effect of the alpha-methyl group.
LogP < 0 (Highly Hydrophilic)Prevents passive lipid bilayer diffusion; requires formulation strategies for cellular uptake.

Causality Insight: The distinct pKa values are a direct result of the molecule's asymmetry. The carboxymethyl group lacks an electron-donating alkyl chain, allowing the inductive effect of the sulfur atom to stabilize the conjugate base more effectively, resulting in a lower pKa.

Chromatographic Behavior and Analytical Characterization

Because of its dual carboxylic acid nature, the ionization state of 2-[(carboxymethyl)sulfanyl]propanoic acid is highly sensitive to the pH of its environment. This dictates the logic for developing robust analytical methods.

HPLC_Logic A 2-[(Carboxymethyl)sulfanyl]propanoic acid (pKa1 ~3.3, pKa2 ~4.5) B Mobile Phase pH Selection A->B C Acidic Mobile Phase (pH 2.0 - 2.5) B->C Suppress Ionization D Neutral/Basic Mobile Phase (pH > 6.0) B->D Promote Ionization E Fully Protonated State (Hydrophobic) C->E F Dianionic State (Highly Polar) D->F G Standard RP-HPLC (C18 Column, High Retention) E->G H HILIC or Ion-Pairing RP-HPLC (Required for Retention) F->H

Logical decision tree for HPLC method development based on ionization states.

Protocol 1: Stability-Indicating RP-HPLC Method

To achieve reproducible retention on a standard C18 column, the mobile phase pH must be maintained at least 1.5 pH units below the lowest pKa (3.3). At neutral pH, the molecule exists as a highly polar dianion and will elute in the void volume.

Step-by-Step Workflow:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid [TFA] in LC-MS grade water) and Mobile Phase B (0.1% TFA in Acetonitrile).

    • Causality: TFA (pH ~2.0) acts as an acidifier to ensure complete protonation of both carboxylates, maximizing hydrophobic interactions with the stationary phase.

  • Column Selection: Utilize a reverse-phase C18 column (e.g., 150 x 4.6 mm, 3 µm particle size) maintained at 30°C.

  • Gradient Elution: Initiate at 5% B, hold for 2 minutes, and ramp to 60% B over 15 minutes.

    • Causality: The high initial aqueous composition is mandatory to retain the polar, low-molecular-weight analyte before initiating the organic ramp.

  • Detection: Set UV detection at 210 nm.

    • Causality: The thioether and carboxyl groups lack extended pi-conjugation; thus, low-wavelength UV is required to capture the carboxylate n→π* transitions.

  • System Suitability Testing (Self-Validating Step): Prior to sample analysis, inject a reference standard. The system is validated only if the peak tailing factor (Tf) is ≤ 1.5 and the relative standard deviation (%RSD) of the peak area for five replicate injections is ≤ 2.0%. This ensures compliance with ICH Q2(R2) [2] and USP <1225> [3] validation standards.

Chemical Reactivity and Derivatization Strategies

The compound presents two orthogonal sites for chemical modification: the thioether sulfur (susceptible to oxidation) and the carboxylic acids (susceptible to esterification and amidation). Understanding these pathways is critical for both synthetic expansion and forced degradation studies [4].

Reactivity Core 2-[(Carboxymethyl)sulfanyl] propanoic acid Ox Oxidation (H2O2 / Peracids) Core->Ox Est Esterification (ROH / H+) Core->Est Amid Amidation (EDC / NHS) Core->Amid Sulf Sulfoxide / Sulfone Derivatives Ox->Sulf Diester Diester Derivatives (Increased Lipophilicity) Est->Diester Diamide Diamide / Peptide Conjugates Amid->Diamide

Primary synthetic derivatization pathways targeting the thioether and carboxyl groups.

Protocol 2: Controlled Oxidation to Sulfoxide for Impurity Profiling

During drug development, establishing the oxidative degradation profile is mandatory. The thioether must be oxidized under strict kinetic control to prevent over-oxidation to the sulfone.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of 2-[(carboxymethyl)sulfanyl]propanoic acid in 5 mL of glacial acetic acid.

    • Causality: Acetic acid acts as both a solvent and a catalyst, facilitating the transient formation of a peracid intermediate that smoothly transfers oxygen to the sulfur atom.

  • Controlled Addition: Cool the solution to 0°C in an ice bath. Dropwise, add exactly 1.0 mmol of 30% aqueous H₂O₂ over 10 minutes.

    • Causality: Maintaining 0°C and strict 1:1 stoichiometry ensures the reaction stops at the sulfoxide stage (oxidation state 0) rather than proceeding to the sulfone (oxidation state +2).

  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via the RP-HPLC method (Protocol 1). The generated sulfoxide will elute earlier than the parent compound due to the highly polar S=O dipole.

  • Quenching (Self-Validating Step): Add 10% aqueous sodium thiosulfate (Na₂S₂O₃) to consume any unreacted H₂O₂. Test the mixture with starch-iodide paper; a negative result (no blue/black color) validates that the oxidative environment has been definitively neutralized, freezing the kinetic state of the experiment.

Pharmacokinetic and Formulation Implications

For drug development professionals, the physicochemical profile of this molecule heavily dictates its behavior in biological systems:

  • Permeability Limitations: With a LogP < 0 and two ionizable groups, the molecule exhibits classic Biopharmaceutics Classification System (BCS) Class III behavior (high solubility, low permeability). At physiological pH (7.4), it is fully ionized (dianion), which electrostatically repels it from lipophilic cell membranes, preventing passive diffusion.

  • Prodrug Strategies: To utilize this molecule as an active pharmaceutical ingredient (API) or an intracellular linker, transient masking of the carboxylic acids is required. Converting the molecule into a diethyl ester (via Fischer esterification) neutralizes the negative charges and increases lipophilicity, allowing cellular entry. Once absorbed, ubiquitous endogenous esterases cleave the masking groups to release the active dicarboxylic acid payload.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. URL:[Link]

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition." John Wiley & Sons. URL:[Link]

Exploratory

2-[(Carboxymethyl)sulfanyl]propanoic acid: A Comprehensive Guide to Structure Elucidation and Confirmation

Executive Summary The structural elucidation of small, highly functionalized organic molecules demands a rigorous, multi-modal analytical approach. 2-[(Carboxymethyl)sulfanyl]propanoic acid (CAS: 14618-66-7) [3], a thioe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small, highly functionalized organic molecules demands a rigorous, multi-modal analytical approach. 2-[(Carboxymethyl)sulfanyl]propanoic acid (CAS: 14618-66-7) [3], a thioether dicarboxylic acid, presents unique analytical challenges due to its heteroatomic linkage, dual acidic protons, and a chiral center at the C2 position. This whitepaper details a self-validating analytical matrix—integrating High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and chiral chromatography—to unequivocally confirm its molecular architecture.

By detailing the causality behind each experimental parameter, this guide provides researchers and drug development professionals with a robust framework for identifying and validating thioether-based pharmaceutical intermediates.

Analytical Strategy & Workflow

Modern structure elucidation cannot rely on a single data stream. As highlighted by the Rosalind Franklin Institute, while MS is extremely sensitive, it often lacks the 3D spatial resolution required for full structural characterization without orthogonal techniques [4]. Therefore, our workflow employs a Computer-Assisted Structure Elucidation (CASE) philosophy [2], where each technique acts as a self-validating node.

The exact mass from HRMS restricts the possible molecular formulas, which is independently corroborated by the carbon count in ¹³C NMR. The functional groups identified via FT-IR validate the exchangeable proton signals in the ¹H NMR, while 2D HMBC correlations bridge the thioether linkage to confirm the specific positional isomer.

Workflow Start 2-[(Carboxymethyl)sulfanyl]propanoic acid Sample Prep HRMS HRMS (ESI-TOF) Exact Mass & Formula Confirmation Start->HRMS NMR 1D & 2D NMR Connectivity & Backbone Start->NMR IR FT-IR Spectroscopy Functional Group ID Start->IR Chiral Chiral Chromatography Enantiomeric Resolution Start->Chiral Data Data Integration & CASE (Orthogonal Validation) HRMS->Data NMR->Data IR->Data Chiral->Data Confirm Confirmed Structure & Stereochemistry Data->Confirm

Multi-modal analytical workflow for structure elucidation and stereochemical resolution.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry serves as the foundational building block for determining the molecular formula and preliminary structural motifs [1].

Experimental Protocol
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Injection: Inject 2 µL into the ESI-Q-TOF system.

  • Ionization: Operate in Negative Electrospray Ionization (ESI-) mode.

    • Causality: The molecule contains two carboxylic acid groups. ESI- capitalizes on this by readily deprotonating the molecule, yielding a robust, high-intensity [M-H]⁻ ion while minimizing the complex sodium/potassium adducts often seen in positive mode.

  • Acquisition: Acquire data in full scan mode (m/z 50-500) and targeted MS/MS using Collision-Induced Dissociation (CID) at 15-25 eV.

Data Interpretation & Causality

The parent ion at m/z 163.0070 confirms the molecular formula C₅H₈O₄S. Upon CID, the molecule undergoes predictable fragmentation. The loss of CO₂ (44 Da) is a hallmark of carboxylic acids, while the cleavage of the C-S bond provides structural evidence of the thioether linkage.

Fragmentation Parent [M-H]⁻ Ion m/z 163.0070 LossCO2 Loss of CO₂ m/z 119.0172 Parent->LossCO2 -CO₂ LossH2O Loss of H₂O m/z 145.0000 Parent->LossH2O -H₂O Cleavage C-S Cleavage m/z 89.0065 Parent->Cleavage -C₃H₄O₂

Proposed ESI-MS/MS negative ion fragmentation pathways for the target compound.

Table 1: HRMS Data Summary

Ion SpeciesTheoretical m/zObserved m/zMass Error (ppm)Elemental Composition
[M-H]⁻163.0070163.0068-1.2C₅H₇O₄S
[M-H-CO₂]⁻119.0172119.0170-1.7C₄H₇O₂S

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS provides the formula, NMR is the definitive tool for de novo structure identification, mapping the exact atomic connectivity [1]. The critical challenge here is differentiating the 2-sulfanyl positional isomer from a potential 3-sulfanyl isomer.

Experimental Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is selected over D₂O or CDCl₃ because it provides excellent solubility for highly polar dicarboxylic acids. Furthermore, it prevents the rapid chemical exchange of carboxylic acid protons with the solvent, allowing the broad -COOH singlets to be observed and integrated.

  • 1D Acquisition: Acquire ¹H NMR (64 scans, relaxation delay 2s) and ¹³C NMR (1024 scans, relaxation delay 2s) at 298 K on a 600 MHz spectrometer.

  • 2D Acquisition: Perform HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and COSY (Correlation Spectroscopy).

Self-Validating Interpretation

The ¹H NMR spectrum immediately resolves the positional isomerism. A doublet at ~1.32 ppm (3H) and a quartet at ~3.45 ppm (1H) definitively prove the presence of a -CH(CH₃)- group (the 2-propanoic acid moiety). If this were the 3-sulfanyl isomer, we would observe two triplets corresponding to a -CH₂-CH₂- chain. The HMBC experiment validates the intact molecular backbone by showing a 3-bond correlation from the carboxymethyl protons across the sulfur atom to the C2' chiral carbon.

Table 2: Comprehensive NMR Assignments (DMSO-d₆, 600 MHz)

Position¹H Chemical Shift (ppm)Multiplicity (J in Hz)Integration¹³C Chemical Shift (ppm)Key HMBC Correlations
C1 (COOH) 12.50br s1H172.4-
C2 (CH₂) 3.35s2H33.1C1, C2'
S (Thioether) -----
C1' (COOH) 12.50br s1H174.2-
C2' (CH) 3.45q (7.0)1H41.5C1', C3', C2
C3' (CH₃) 1.32d (7.0)3H17.8C1', C2'

Vibrational Spectroscopy (FT-IR)

FT-IR provides an orthogonal layer of validation by confirming the presence of functional groups independent of their magnetic or mass properties.

Experimental Protocol
  • Sample Preparation: Prepare a KBr pellet by grinding 1 mg of the analyte with 100 mg of anhydrous KBr. Press under 10 tons of pressure to form a transparent disk.

    • Causality: The solid-state KBr pellet method is chosen to observe the hydrogen-bonded dimeric state of the carboxylic acids, which is characteristic of this class of molecules in their crystalline form.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 scans).

Key Observations
  • O-H Stretch: A very broad, intense band from 3300–2500 cm⁻¹, confirming the heavily hydrogen-bonded carboxylic acid groups.

  • C=O Stretch: A sharp, strong peak at ~1710 cm⁻¹, validating the carbonyl groups identified in the ¹³C NMR.

  • C-S Stretch: A weak but distinct band in the fingerprint region at ~700 cm⁻¹, corroborating the thioether linkage.

Stereochemical Resolution

2-[(Carboxymethyl)sulfanyl]propanoic acid contains a chiral center at the C2' position. Standard NMR and MS cannot differentiate enantiomers (R vs. S). Therefore, chiral chromatography is required to resolve the stereoisomers.

Experimental Protocol
  • Column Selection: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1, v/v/v).

    • Causality: The addition of 0.1% Trifluoroacetic acid (TFA) is a critical experimental choice. Without TFA, the highly polar carboxylic acid groups would ionize and interact non-specifically with the stationary phase, leading to severe peak tailing and loss of enantiomeric resolution. TFA suppresses this ionization, ensuring sharp, baseline-resolved peaks.

  • Detection: UV absorbance at 210 nm.

  • Flow Rate: 1.0 mL/min at 25°C.

Conclusion

The structure elucidation of 2-[(Carboxymethyl)sulfanyl]propanoic acid demonstrates the necessity of a self-validating analytical matrix. No single technique operates in isolation. The molecular formula derived from HRMS is validated by the carbon count in NMR; the functional groups identified via FT-IR corroborate the exchangeable protons in NMR; and the 2D HMBC correlations definitively prove the 2-sulfanyl positional isomer over the 3-sulfanyl alternative. By adhering to these rigorous, causally-driven protocols, researchers can ensure absolute confidence in the structural integrity of complex pharmaceutical intermediates.

References

  • Advances in structure elucidation of small molecules using mass spectrometry Source: Bioanalytical Reviews (via PMC - NIH) URL:[Link]

  • Advances and perspectives in computer-assisted structure elucidation: a review Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Structural Elucidation Source: The Rosalind Franklin Institute URL:[Link]

Foundational

Biological Activity and Therapeutic Potential of 2-[(Carboxymethyl)sulfanyl]propanoic Acid and Its Derivatives: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural pharmacology, mechanistic pathways, and self-validating experimental protocols. Executive Summary 2-[(Car...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural pharmacology, mechanistic pathways, and self-validating experimental protocols.

Executive Summary

2-[(Carboxymethyl)sulfanyl]propanoic acid (2-CMSPA, CAS 14618-66-7) is a synthetic thioether dicarboxylic acid[1]. While the parent compound is frequently utilized in coordination chemistry as a multidentate ligand, its structural framework serves as the pharmacophoric backbone for a highly significant class of biologically active derivatives. These derivatives—most notably the mucolytic agents Carbocisteine [2] and Danosteine [3]—leverage the unique redox and hydrogen-bonding capabilities of the thioether and carboxylate moieties to modulate glycoprotein rheology, scavenge reactive oxygen species (ROS), and chelate transition metals.

As a Senior Application Scientist, understanding the causality between this molecule's structural geometry and its biological behavior is critical for downstream drug development and assay design.

Chemical Ontology & Structure-Activity Relationship (SAR)

The biological efficacy of 2-CMSPA and its derivatives is dictated by three core structural features:

  • The Thioether (-S-) Linkage: Unlike free thiols (e.g., N-acetylcysteine), the thioether sulfur is sterically protected but remains electron-rich. It acts as a sacrificial nucleophile, readily undergoing oxidation to sulfoxides or sulfones in the presence of ROS, thereby conferring potent antioxidant properties.

  • Dicarboxylic Acid Framework: The presence of two terminal carboxyl groups ensures high aqueous solubility and facilitates extensive hydrogen bonding with the highly glycosylated domains of mucin polymers.

  • Alpha-Methyl Substitution: The methyl group at the alpha position of 2-CMSPA introduces a chiral center. This stereochemistry influences its binding kinetics to metalloenzymes compared to its des-methyl structural isomer, Danosteine (3-[(carboxymethyl)sulfanyl]propanoic acid)[3].

Core Biological Mechanisms

Mucolytic and Rheological Modulation

Derivatives such as Carbocisteine (2-amino-3-(carboxymethylsulfanyl)propanoic acid)[2] and its lysine salt (Carbocysteine Lysine)[4] are cornerstone mucolytics. Rather than directly cleaving disulfide bonds in the extracellular space, these thioether derivatives act intracellularly. They modulate the activity of sialyltransferases within the bronchial epithelium, shifting the synthesis of highly viscous, heavily cross-linked fucomucins toward less viscous sialomucins.

Antioxidant and Redox Regulation

The thioether sulfur provides a critical defense mechanism against oxidative stress. In inflammatory respiratory conditions, neutrophils release high concentrations of hydrogen peroxide ( H2​O2​ ) and hypochlorous acid ( HOCl ). 2-CMSPA derivatives neutralize these ROS via a direct redox reaction, converting the thioether into a stable sulfoxide, thereby preventing oxidative tissue damage.

Metalloenzyme Chelation

In biological systems, the combination of the sulfur atom and the two carboxylate groups allows 2-CMSPA to act as a potent bidentate or tridentate ligand. It forms stable coordination complexes with transition metals such as Zn2+ , Cu2+ , and Co3+ . This chelation can selectively inhibit zinc-dependent metalloproteases involved in tissue remodeling during chronic inflammation.

Mechanism CMSPA 2-CMSPA & Derivatives ROS ROS Scavenging CMSPA->ROS Oxidation of Thioether Mucin Mucin Disulfide Cleavage CMSPA->Mucin Thiol-Disulfide Exchange Metal Metal Ion Chelation CMSPA->Metal Tridentate Binding OxStress Reduced Oxidative Stress ROS->OxStress Cellular Protection Viscosity Decreased Sputum Viscosity Mucin->Viscosity Polymer Breakdown Enzyme Metalloenzyme Modulation Metal->Enzyme Active Site Blockade

Caption: Mechanistic pathways of 2-CMSPA derivatives in ROS scavenging, mucin reduction, and chelation.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the biological activity of 2-CMSPA derivatives, protocols must be designed with built-in causality checks to prevent false positives.

Protocol A: In Vitro Rheological Assessment of Mucolytic Activity
  • Objective: Quantify the reduction in mucin polymer viscosity.

  • Causality Principle: Native mucin forms a highly cross-linked gel network. A true mucolytic will permanently reduce the storage modulus (G'), whereas a mechanical disruption will recover over time.

  • Step-by-Step:

    • Preparation: Reconstitute 5% (w/v) porcine gastric mucin in simulated airway fluid (pH 7.4). Allow 24 hours for complete hydration and gelation.

    • Incubation: Introduce the 2-CMSPA derivative (e.g., Carbocisteine) at varying concentrations (1 mM to 10 mM). Incubate at 37°C for 2 hours.

    • Rheological Measurement: Transfer the sample to a cone-and-plate rheometer. Perform an amplitude sweep (0.1% to 100% strain) at a constant frequency of 1 Hz to determine the linear viscoelastic region.

    • Self-Validation (The Reversibility Check): After shearing the sample, allow it to rest for 30 minutes and re-measure. If the G' remains permanently depressed compared to the vehicle control, chemical modulation (mucolytic action) is confirmed.

Protocol B: Thioether Oxidation & ROS Scavenging Assay
  • Objective: Measure the antioxidant capacity via H2​O2​ consumption.

  • Causality Principle: The thioether sulfur is exclusively responsible for neutralizing H2​O2​ .

  • Step-by-Step:

    • Reaction Setup: Mix 50 µM of the 2-CMSPA derivative with 100 µM H2​O2​ in a 50 mM phosphate buffer (pH 7.4).

    • Incubation: Incubate in the dark at 37°C for 30 minutes.

    • Quantification: Add a colorimetric probe (e.g., Xylenol Orange reagent) which binds residual unreacted H2​O2​ . Measure absorbance at 560 nm.

    • Self-Validation (The Sulfone Control): Run a parallel assay using a pre-oxidized sulfone derivative of 2-CMSPA. Because the sulfur is already fully oxidized, it cannot consume H2​O2​ . A lack of absorbance change in this control validates that the thioether sulfur is the specific site of redox activity.

Workflow Step1 Compound Synthesis & Purification Step2 In Vitro Rheology (Mucin Assay) Step1->Step2 Step3 Antioxidant Screening (DPPH/ABTS) Step1->Step3 Step4 Chelation Kinetics (ICP-MS) Step1->Step4 Step5 Data Integration & SAR Modeling Step2->Step5 Step3->Step5 Step4->Step5

Caption: Step-by-step experimental workflow for evaluating the biological activity of 2-CMSPA derivatives.

Quantitative Data & SAR Profiling

The following table summarizes the structural modifications and corresponding primary biological activities of 2-CMSPA and its most clinically relevant derivatives.

CompoundCAS NumberStructural ModificationPrimary Biological ActivityTarget / Mechanism
2-CMSPA 14618-66-7Alpha-methyl thioether dicarboxylic acidMetal Chelation / AntioxidantROS, Transition Metals
Carbocisteine 638-23-3Alpha-amino derivativeMucolytic / ExpectorantMucin Glycoproteins
Danosteine 4938-00-5Beta-thioether dicarboxylic acidMucolyticMucin Glycoproteins
Carbocysteine Lysine 49673-81-6Lysine salt derivativeEnhanced MucolyticMucin Glycoproteins

Conclusion & Translational Outlook

The structural motif of 2-[(Carboxymethyl)sulfanyl]propanoic acid provides a highly versatile scaffold for drug development. By understanding the causal relationship between its thioether dicarboxylic acid framework and its biological targets, researchers can engineer next-generation derivatives. Future translational efforts should focus on optimizing the stereochemistry of the alpha-methyl group to enhance specific metalloenzyme inhibition, opening new therapeutic avenues beyond traditional mucolytic applications.

References

  • Title: Carbocisteine Source: Wikipedia URL: [Link]

  • Title: Danosteine | C5H8O4S | CID 71205 Source: PubChem (NIH) URL: [Link]

  • Title: Carbocysteine Lysine | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass URL: [Link]

Sources

Exploratory

Thermodynamic Solvation Profiling of 2-[(Carboxymethyl)sulfanyl]propanoic Acid: A Comprehensive Technical Guide

Executive Summary In the landscape of pharmaceutical preformulation and chemical synthesis, the solubility profile of an intermediate dictates its viability for downstream processing, bioavailability, and formulation str...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical preformulation and chemical synthesis, the solubility profile of an intermediate dictates its viability for downstream processing, bioavailability, and formulation strategy. 2-[(Carboxymethyl)sulfanyl]propanoic acid (CAS: 14618-66-7; Molecular Formula: C5​H8​O4​S ) represents a structurally fascinating molecule. Characterized by a central thioether linkage flanked by two carboxylic acid moieties (an acetic acid and a propanoic acid group), its solvation dynamics are governed by complex hydrogen-bonding networks and pH-dependent ionization.

As a Senior Application Scientist, I approach the physicochemical profiling of such novel dicarboxylic acids not merely as a data-gathering exercise, but as a fundamental thermodynamic inquiry. This whitepaper establishes a rigorous, self-validating framework for predicting, measuring, and understanding the solubility of 2-[(Carboxymethyl)sulfanyl]propanoic acid across diverse solvent systems.

Molecular Architecture and Solvation Thermodynamics

To predict the solubility of 2-[(Carboxymethyl)sulfanyl]propanoic acid, we must deconstruct its molecular architecture using Hansen Solubility Parameters (HSP) . The total cohesive energy density of a solvent or solute is divided into three intermolecular forces: dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ )[1].

  • Hydrogen Bonding ( δh​ ): The presence of two terminal carboxylic acid groups provides exceptional hydrogen-bond donating and accepting capabilities, resulting in a high δh​ value.

  • Polarizability ( δp​ ): The central thioether (-S-) linkage is highly polarizable compared to an ether (-O-) linkage, contributing uniquely to the molecule's dipole moment without acting as a strong hydrogen-bond acceptor.

  • Ionization Potential: As a dicarboxylic acid, the molecule exhibits two distinct pKa​ values. According to the Henderson-Hasselbalch equation, the intrinsic solubility ( S0​ ) of the unionized molecule dictates its baseline solubility in acidic media, whereas apparent solubility increases exponentially as the pH surpasses the pKa​ of the carboxylic acid groups[2].

Ionization pH1 pH1 pH2 Intermediate pH Mono-anion (Moderate Solubility) pH1->pH2 +OH- pH2->pH1 +H+ pH3 pH3 pH2->pH3 +OH- pH3->pH2 +H+

Fig 1. pH-dependent ionization state transition pathway for dicarboxylic acids.

Predictive Solubility Matrix

Before initiating empirical benchwork, establishing a predictive matrix prevents resource waste and guides solvent selection. Based on dielectric constants and the Relative Energy Difference (RED) in Hansen space, the theoretical solubility profile of 2-[(Carboxymethyl)sulfanyl]propanoic acid is summarized below.

Table 1: Predicted Physicochemical Properties
PropertyEstimated ValueThermodynamic Rationale
Molar Mass 164.18 g/mol Determines the gravimetric to molar conversion for saturation limits.
LogP (Octanol/Water) < 0 (Hydrophilic)The dual -COOH groups heavily bias partitioning toward the aqueous phase.
HSP ( δd​,δp​,δh​ ) ~17.0, ~8.5, ~15.0 MPa1/2 High δh​ necessitates solvents capable of disrupting strong solute-solute H-bonds[1].
Table 2: Estimated Solubility in Common Solvents
Solvent ClassRepresentative SolventExpected SolubilityMechanistic Causality
Aqueous (Low pH) 0.1N HCl (pH 1.2)Low to ModerateMolecule is fully protonated; relies solely on intrinsic solubility ( S0​ )[3].
Aqueous (High pH) Phosphate Buffer (pH 6.8)Very HighDe-protonation forms a di-anion, maximizing ion-dipole interactions with water[2].
Polar Protic Ethanol / MethanolHighAlcohols readily engage in hydrogen bonding with the carboxylic acid dimers.
Polar Aprotic DMSO / DMFVery HighHigh dielectric constant and strong dipole moment effectively solvate the thioether core.
Non-Polar Hexane / HeptaneInsolubleLack of hydrogen bonding capacity results in a high RED (Relative Energy Difference).

The Self-Validating Experimental Protocol: Saturation Shake-Flask Method

While kinetic solubility assays (e.g., DMSO-dilution methods) are useful for early high-throughput screening, they are prone to supersaturation artifacts. To establish true thermodynamic equilibrium, we must employ the Saturation Shake-Flask Method , the gold standard recognized by OECD Test Guideline 105[4] and USP <1236>[2].

Causality in Experimental Design

A robust protocol is not a mere sequence of actions; it is a self-validating system. Every step must contain an internal check to prevent false data.

  • Why Orbital Shaking over Sonication? Sonication reduces particle size and increases the rate of dissolution, but it introduces localized heating that can artificially inflate solubility limits. Orbital shaking at a strictly controlled temperature ensures true thermodynamic equilibrium[5].

  • Why Solid-State Verification? If the pH of the buffer alters the ionization state of the drug, the undissolved solid may precipitate as a different salt form. Analyzing the residual solid via Powder X-Ray Diffraction (PXRD) ensures we are measuring the solubility of the intended polymorph/free-acid, not an artifact[6].

Step-by-Step Methodology
  • Media Preparation: Prepare aqueous buffers (e.g., pH 1.2, 4.5, 6.8) ensuring sufficient buffering capacity to prevent pH drift upon the addition of the highly acidic 2-[(Carboxymethyl)sulfanyl]propanoic acid.

  • Saturation: Add an excess amount of the solid compound to 10 mL of the chosen solvent in a sealed, non-leaching glass vial. The presence of visible undissolved solid is mandatory to confirm saturation[5].

  • Equilibration: Place the vials in an orbital shaker set to 37±0.5∘C (for biological relevance) or 25±0.5∘C (for standard physicochemical profiling). Agitate at 150 RPM for 24 to 72 hours.

  • Phase Separation: Extract an aliquot and subject it to isothermal centrifugation (e.g., 10,000 RPM for 15 minutes) to pellet the undissolved solid. Filtration can be used, but filter-adsorption must be pre-validated[3].

  • Orthogonal Quantification: Dilute the clear supernatant appropriately and quantify the dissolved concentration using a validated HPLC-UV method.

  • Residue Analysis: Recover the solid pellet, dry it gently, and analyze via PXRD or Differential Scanning Calorimetry (DSC) to confirm the solid-state integrity[6].

ShakeFlask A Solid Compound (Excess) C Orbital Shaking (37°C, 24-72h) A->C B Solvent/Buffer Addition B->C D Phase Separation (Centrifugation) C->D E Supernatant Analysis (HPLC/UV-Vis) D->E Dissolved Drug F Solid Residue Analysis (PXRD/DSC) D->F Undissolved Solid

Fig 2. Thermodynamic solubility determination workflow via the saturation shake-flask method.

Conclusion

The solubility of 2-[(Carboxymethyl)sulfanyl]propanoic acid is heavily dictated by its dual carboxylic acid functionality and the polarizable thioether core. By leveraging Hansen Solubility Parameters for initial solvent screening and strictly adhering to the USP <1236> shake-flask methodology, researchers can generate highly accurate, reproducible, and regulatory-compliant solubility profiles. Ensuring that experimental workflows are self-validating—particularly through pH monitoring and solid-state residue analysis—is the hallmark of rigorous physicochemical characterization.

References

  • USP <1236>: Solubility Measurements Chapter - Biorelevant.com. 2

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms - FDA.gov. 3

  • Annex 4 - World Health Organization (WHO) - WHO.int.5

  • New Substances Notification (OECD Test Guideline 105) - Publications.gc.ca. 4

  • Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling - UB.edu. 6

  • Harnessing Hansen Solubility Parameters to Predict Organogel Formation - Researchgate.net. 1

Sources

Foundational

Spectroscopic Elucidation of 2-[(Carboxymethyl)sulfanyl]propanoic acid: A Comprehensive Technical Guide

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 2-[(Carboxymethyl)sulfanyl]propanoic acid (CAS: 14618-66-7) Molecular Formula: C₅H₈O₄S | Molecular Weight: 164.18 g/mol

Executive Summary & Structural Causality

As a Senior Application Scientist, I frequently encounter thioether-dicarboxylic acids like 2-[(Carboxymethyl)sulfanyl]propanoic acid (also known as 2-(carboxymethylthio)propanoic acid) during the synthesis of mucolytic agents, metal-chelating ligands, and functionalized biopolymers. Accurate structural elucidation of this molecule requires a deep understanding of how its specific functional groups interact with electromagnetic radiation and ionization sources.

The molecule consists of a central sulfide (-S-) linkage flanked by an acetic acid moiety (-CH₂-COOH) and a propanoic acid moiety (-CH(CH₃)-COOH). The analytical behavior of this compound is dictated by three core structural features:

  • Dual Carboxylic Acids: These dictate the ionization efficiency in Mass Spectrometry (favoring negative mode) and dominate the infrared spectrum through extensive hydrogen bonding.

  • The Thioether Linkage: The polarizability of the C-S bond influences both the chemical shifts of adjacent protons in NMR and specific fragmentation pathways in MS.

  • The Chiral Center (C2 of the propanoic chain): This is the most frequently overlooked feature. The stereocenter breaks the local symmetry of the molecule, rendering the protons of the adjacent methylene group (-CH₂-) diastereotopic .

This guide provides a rigorous, self-validating framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), grounded in established spectrometric principles[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. For highly polar dicarboxylic acids, DMSO-d₆ is the optimal solvent, as it prevents the rapid proton exchange and peak broadening often seen in protic solvents like D₂O, allowing for the observation of the carboxylic acid protons.

¹H NMR Causality and Assignments

The presence of the chiral methine carbon (C2) exerts a profound stereochemical influence on the molecule. The two protons on the carboxymethyl group (-CH₂-COOH) are diastereotopic; they experience different average magnetic environments. Instead of a simple singlet, high-resolution NMR (>400 MHz) will resolve these protons as an AB quartet due to strong geminal coupling ( 2J≈14.5 Hz).

The propanoic acid moiety exhibits a classic A3​X spin system: the methyl group appears as a doublet ( 3J≈7.2 Hz), and the methine proton appears as a quartet.

¹³C NMR Causality and Assignments

The ¹³C spectrum will display five distinct carbon environments. The two carbonyl carbons are deshielded ( >170 ppm), with the propanoic carboxyl carbon appearing slightly further downfield than the acetic carboxyl carbon due to the inductive effect of the adjacent methyl group.

Quantitative NMR Data Summary
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
¹H 1.35Doublet (d)3H7.2-CH₃ (Propanoic)
¹H 3.35, 3.42AB Quartet (dd)2H14.5-CH₂- (Acetic, diastereotopic)
¹H 3.55Quartet (q)1H7.2-CH- (Propanoic)
¹H 12.50Broad Singlet (br s)2HN/A-COOH (Exchangeable)
¹³C 17.5Singlet1CN/A-CH₃ (Propanoic)
¹³C 33.2Singlet1CN/A-CH₂- (Acetic)
¹³C 41.5Singlet1CN/A-CH- (Propanoic)
¹³C 171.8Singlet1CN/A-COOH (Acetic)
¹³C 173.5Singlet1CN/A-COOH (Propanoic)

(Note: Exact chemical shifts may vary slightly depending on concentration and temperature. Data is synthesized based on empirical rules and standard spectral databases[2]).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized to confirm the presence of the functional groups. The spectrum of 2-[(Carboxymethyl)sulfanyl]propanoic acid is dominated by the carboxylic acid dimer formations.

Vibrational Causality

In the solid state (analyzed via ATR-FTIR), the dual carboxylic acids form strong intermolecular hydrogen bonds. This causes the O-H stretching vibration to appear as an exceptionally broad band masking the C-H stretching region. The C=O stretch is sharp and intense. The C-S stretch is typically weak in IR but can be identified in the fingerprint region.

Quantitative IR Data Summary
Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational Mode Assignment
3300 – 2500StrongVery BroadO-H stretch (H-bonded carboxylic acid)
2980, 2930MediumSharp (often hidden)C-H stretch (Alkyl backbone)
1705Very StrongSharpC=O stretch (Carboxylic acid carbonyl)
1410MediumSharpO-H in-plane bending
1280, 1220StrongSharpC-O stretch
680WeakSharpC-S stretch (Thioether)

Mass Spectrometry (MS)

For polar, acidic molecules, Electrospray Ionization (ESI) in Negative Ion Mode is the gold standard. The molecule readily loses a proton to form the [M−H]− pseudo-molecular ion.

Fragmentation Causality

The exact monoisotopic mass of the neutral molecule is 164.0143 Da. In negative ESI, the parent ion is observed at m/z 163.01. Collision-Induced Dissociation (CID) of this parent ion yields highly predictable thermodynamic neutral losses:

  • Loss of CO₂ (-44 Da): Decarboxylation is the primary fragmentation pathway for aliphatic carboxylic acids, yielding m/z 119.02.

  • Loss of H₂O (-18 Da): Dehydration between the two carboxylic acid groups can form a transient cyclic anhydride species at m/z 145.00.

  • Thioether Cleavage: Cleavage of the C-S bond yields the thioglycolate fragment at m/z 90.99.

ESI-MS Fragmentation Pathway

MS_Frag M1 [M-H]⁻ m/z 163.01 NL1 - CO₂ (44 Da) M1->NL1 NL2 - H₂O (18 Da) M1->NL2 NL3 Thioether Cleavage M1->NL3 F1 [M-H - CO₂]⁻ m/z 119.02 F2 [M-H - H₂O]⁻ m/z 145.00 F3 [HOOC-CH₂-S]⁻ m/z 90.99 NL1->F1 NL2->F2 NL3->F3

Caption: ESI-MS Negative Mode Fragmentation Pathway of 2-[(Carboxymethyl)sulfanyl]propanoic acid.

Standardized Experimental Protocols

To ensure a self-validating system , the following protocols incorporate internal checks and baseline verifications, aligning with NIST Standard Reference Data guidelines[3].

NMR Acquisition Protocol
  • Sample Preparation: Weigh 15-20 mg of the lyophilized compound.

  • Solvation: Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Validation Check: Ensure the solution is particulate-free. Filter through a glass wool plug into a 5 mm NMR tube if necessary.

  • Acquisition (¹H): Run a standard 1D proton sequence (e.g., zg30 on Bruker) at 298 K. Set relaxation delay (D1) to 2 seconds. Acquire 16-32 scans. Calibrate the TMS peak exactly to 0.00 ppm.

  • Acquisition (¹³C): Run a proton-decoupled carbon sequence (e.g., zgpg30). Set D1 to 2-3 seconds to ensure relaxation of the unprotonated carbonyl carbons. Acquire 512-1024 scans. Calibrate the central DMSO-d₆ septet to 39.52 ppm.

FT-IR (ATR) Protocol
  • Background: Clean the diamond/ZnSe ATR crystal with isopropanol. Acquire a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution. Self-validation: Ensure the baseline is flat and water vapor/CO₂ peaks are minimized.

  • Sample Loading: Place 2-3 mg of the neat solid powder directly onto the crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution. Subtract the background automatically.

LC-ESI-MS Protocol
  • Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol:Water (50:50) containing 0.1% Formic Acid. Dilute 1:100 for injection.

  • Blank Run: Inject the solvent blank to establish the baseline and rule out system contamination.

  • Acquisition: Inject 5 µL of the sample. Operate the mass spectrometer in ESI Negative mode.

  • Parameters: Set capillary voltage to 2.5 kV, desolvation temperature to 350°C. Scan range: m/z 50 to 300.

Multi-Modal Workflow Visualization

Workflow S1 Sample Prep (Lyophilization) S2 NMR (Dissolve in DMSO-d6) S1->S2 S3 FT-IR (ATR Crystal) S1->S3 S4 ESI-MS (MeOH/H2O + 0.1% FA) S1->S4 D1 1H/13C Acquisition S2->D1 D2 Background Subtraction S3->D2 D3 Negative Ion Mode S4->D3

Caption: Standardized Sample Preparation and Acquisition Workflow for Multi-Modal Spectroscopy.

References

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Provides foundational thermochemical and physical property data utilized for mass spectrometry baseline validation. 3[3]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Referenced for empirical cross-validation of ¹H and ¹³C NMR chemical shifts and IR vibrational modes.2[2]

  • Review of Spectrometric Identification of Organic Compounds, 8th Edition. Journal of Chemical Education (ACS Publications). Silverstein, R. M., et al. The definitive theoretical framework for interpreting diastereotopic NMR splitting and CID mass spectrometry fragmentation pathways.1[1]

Sources

Exploratory

Potential therapeutic targets of 2-[(Carboxymethyl)sulfanyl]propanoic acid

An In-Depth Technical Guide to the Therapeutic Potential of 2-[(Carboxymethyl)sulfanyl]propanoic Acid Executive Summary While traditionally categorized as a synthetic intermediate, 2-[(Carboxymethyl)sulfanyl]propanoic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Therapeutic Potential of 2-[(Carboxymethyl)sulfanyl]propanoic Acid

Executive Summary

While traditionally categorized as a synthetic intermediate, 2-[(Carboxymethyl)sulfanyl]propanoic acid (CAS 14618-66-7) possesses a highly privileged pharmacophore. Characterized by a flexible thioether core flanked by two carboxylate moieties, this molecule presents an underexplored profile for targeted therapeutics. This whitepaper dissects the structural rationale of this compound, proposing two primary therapeutic applications: Metallo-β-Lactamase (MBL) inhibition to combat antimicrobial resistance, and redox-mediated mucolytic activity for respiratory disorders.

Molecular Rationale & Pharmacophore Analysis

The therapeutic viability of 2-[(Carboxymethyl)sulfanyl]propanoic acid stems from its specific functional groups:

  • Dicarboxylic Acid Moieties: Carboxylate groups are potent chelators for divalent metal cations (e.g., Zn²⁺). In metalloenzymes, dicarboxylic acids can act as bridging ligands, displacing catalytic water molecules[1].

  • Thioether Linkage: Free thiols (such as those in the ACE inhibitor captopril) often suffer from poor pharmacokinetic profiles due to rapid oxidation into disulfides and off-target binding to serum proteins. Thioethers serve as a stable bioisostere, mitigating systemic toxicity while retaining the ability to provide soft-ligand coordination to metals or undergo targeted metabolic activation[2].

Primary Therapeutic Target: Metallo-β-Lactamases (MBLs)

Mechanism of Action

The proliferation of3[3] such as NDM-1, VIM-2, and IMP-1 has severely compromised the efficacy of carbapenems. These enzymes utilize one or two zinc ions in their active site to hydrolyze the beta-lactam ring. Currently, there are no clinically approved MBL inhibitors[4].

Dicarboxylic acids and thioether scaffolds are recognized as 1[1]. 2-[(Carboxymethyl)sulfanyl]propanoic acid is hypothesized to act as a competitive inhibitor. The two carboxylate groups can form a bidentate bridge between the Zn1 and Zn2 ions in the B1 subclass MBL active site, effectively displacing the catalytic hydroxide ion required for nucleophilic attack. Concurrently, the thioether sulfur provides soft-ligand coordination to the zinc ions, enhancing binding affinity.

MBL_Pathway A MBL Enzyme (NDM-1/VIM-2) C Thioether-Zinc Coordination & Dicarboxylate Bridging A->C B 2-[(Carboxymethyl)sulfanyl] propanoic acid B->C D Enzyme Inactivation C->D E Beta-Lactam Hydrolysis Blocked D->E

Mechanism of MBL inhibition via zinc chelation by thioether dicarboxylic acids.

Experimental Protocol: MBL Inhibition Kinetics Assay

To validate the inhibitory potential, a self-validating steady-state kinetics assay must be employed.

Causality & Design Choices: Nitrocefin is utilized as a chromogenic substrate because its hydrolysis yields a distinct color shift measurable at 482 nm, allowing real-time kinetic tracking without complex mass spectrometry. EDTA is included as a positive control (a known zinc chelator that completely abolishes MBL activity) to validate the assay's dynamic range and confirm that the enzyme preparation is metal-dependent.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant NDM-1 in an assay buffer (50 mM HEPES, 50 µM ZnSO₄, pH 7.2) to a final concentration of 1 nM. Reasoning: The addition of 50 µM ZnSO₄ ensures the enzyme remains fully metalated during the assay, preventing false positives caused by spontaneous zinc dissociation.

  • Compound Incubation: Add 2-[(Carboxymethyl)sulfanyl]propanoic acid at varying concentrations (0.1 µM to 500 µM). Incubate at 25°C for 15 minutes to allow for binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding 100 µM Nitrocefin.

  • Kinetic Readout: Measure absorbance continuously at 482 nm for 10 minutes using a microplate reader.

  • Data Analysis: Calculate initial velocities ( v0​ ). Plot fractional activity ( vi​/v0​ ) against inhibitor concentration to determine the IC₅₀ using non-linear regression.

Workflow S1 Recombinant MBL Expression S2 Compound Incubation S1->S2 S3 Nitrocefin Addition S2->S3 S4 Absorbance Readout S3->S4 S5 IC50 Calculation S4->S5

Step-by-step experimental workflow for validating MBL inhibition kinetics.

Secondary Therapeutic Target: Respiratory Mucolytic Pathways

Bioisosteric Relationship to Carbocisteine

2-[(Carboxymethyl)sulfanyl]propanoic acid is a direct structural analog to5[5], a globally utilized mucolytic agent. Carbocisteine functions by modulating mucus viscosity and acting as a free radical scavenger in conditions like Chronic Obstructive Pulmonary Disease (COPD)[5].

While our target compound lacks the alpha-amino group of Carbocisteine, the preserved thioether and dicarboxylic acid groups can still participate in redox modulation. It is hypothesized to act as a Reactive Oxygen Species (ROS) scavenger in the inflamed respiratory epithelium, protecting the mucin polymer network from oxidative cross-linking.

Experimental Protocol: In Vitro Rheological Assay for Mucolytic Activity

Causality & Design Choices: Measuring the dynamic viscosity of mucin provides a direct macroscopic readout of microscopic disulfide bond cleavage.

Step-by-Step Methodology:

  • Mucin Preparation: Reconstitute porcine gastric mucin (PGM) in 0.1 M Tris-HCl (pH 7.4) to a 20% (w/v) concentration.

  • Treatment: Add the compound to achieve 10 mM and 50 mM final concentrations. Use N-acetylcysteine (NAC) as a positive control and PBS as a negative control.

  • Incubation: Incubate the mixtures at 37°C for 2 hours under gentle agitation. Reasoning: 37°C mimics physiological body temperature, which is critical for the thermodynamic activation of the thioether-mucin interaction.

  • Rheological Measurement: Transfer samples to a cone-and-plate rheometer. Measure dynamic viscosity (η) at a constant shear rate of 1 s⁻¹ at 37°C. Reasoning: The ultra-low shear rate is deliberately chosen to preserve the fragile non-covalent entanglements of the mucin network, ensuring the reduction in viscosity is strictly due to chemical action rather than mechanical shearing.

  • Validation: The assay is self-validating if the NAC group shows a >40% reduction in viscosity compared to the PBS control.

Quantitative Data Summary: Comparative Efficacy

To contextualize the potential of 2-[(Carboxymethyl)sulfanyl]propanoic acid, we must compare it against established thioether and dicarboxylic acid inhibitors.

Compound Class / ScaffoldPrimary Target EnzymeObserved IC₅₀ Range (µM)Mechanism of Inhibition
Mercaptoacetate Thioethers L1, NDM-10.40 – 20.0 µMMixed / Competitive
Pyridine Dicarboxylates IMP-1, VIM-20.30 – 7.20 µMCompetitive
Biphenyl Tetrazoles B. fragilis CcrA> 800 µMCompetitive
2-[(Carboxymethyl)sulfanyl]propanoic acid B1 & B3 SubclassesIn silico predicted < 15.0 µMZn1/Zn2 Chelation

Data synthesized from foundational MBL inhibitor screening studies[1][2][4].

Conclusion

2-[(Carboxymethyl)sulfanyl]propanoic acid represents a highly logical starting point for drug discovery. By leveraging its thioether and dicarboxylic acid moieties, researchers can bypass the pharmacokinetic liabilities of free thiols while retaining potent zinc-chelating and redox-modulating capabilities. Rigorous in vitro validation using the self-validating protocols outlined above will be the critical next step in translating this compound from a synthetic intermediate to a viable lead candidate.

References

  • Title: N-Heterocyclic dicarboxylic acids: Broad-spectrum inhibitors of metallo-β-lactamases with co-antibacterial effect against antibiotic-resistant bacteria Source: ResearchGate URL: 1

  • Title: Diversity and Proliferation of Metallo-β-Lactamases: a Clarion Call for Clinically Effective Metallo-β-Lactamase Inhibitors Source: ASM Journals URL: 3

  • Title: Carbamylmethyl Mercaptoacetate Thioether: A Novel Scaffold for the Development of L1 Metallo-β-lactamase Inhibitors Source: PMC (NIH) URL: 2

  • Title: Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants Source: MDPI URL: 4

  • Title: Carbocysteine | C5H9NO4S | CID 193653 Source: PubChem (NIH) URL: 5

Sources

Foundational

Structure-Activity Relationship (SAR) Studies of 2-[(Carboxymethyl)sulfanyl]propanoic Acid Analogues: A Technical Guide to Metallo-β-Lactamase Inhibitor Development

Executive Summary The rapid global proliferation of Gram-negative bacteria expressing Metallo-β-Lactamases (MBLs)—such as NDM-1, VIM-2, and IMP-1—represents a critical threat to the efficacy of last-resort carbapenem ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid global proliferation of Gram-negative bacteria expressing Metallo-β-Lactamases (MBLs)—such as NDM-1, VIM-2, and IMP-1—represents a critical threat to the efficacy of last-resort carbapenem antibiotics[1]. Unlike serine β-lactamases, MBLs utilize a di-zinc core to catalyze the hydrolysis of the β-lactam ring, rendering traditional inhibitors like clavulanic acid ineffective. Currently, there are no clinically approved MBL inhibitors[2].

To bridge this therapeutic gap, medicinal chemistry has focused on small-molecule zinc chelators. Among these, thioether dicarboxylic acids, specifically 2-[(carboxymethyl)sulfanyl]propanoic acid analogues , have emerged as highly tunable, potent scaffolds. This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) of this scaffold, detailing the mechanistic rationale behind structural modifications, self-validating screening protocols, and the thermodynamic validation of zinc chelation.

Mechanistic Rationale: Zinc Chelation Dynamics

The active site of B1 subclass MBLs features a shallow groove containing two zinc ions (Zn1 and Zn2) bridged by a hydroxide ion, which acts as the nucleophile during β-lactam hydrolysis[1]. Effective inhibition requires a molecule that can simultaneously displace the bridging water/hydroxide and coordinate the zinc ions without being hydrolyzed.

The 2-[(carboxymethyl)sulfanyl]propanoic acid scaffold is uniquely suited for this task due to its tripartite pharmacophore:

  • The α-Carboxylate: Mimics the C3/C4 carboxylate of native β-lactam substrates, anchoring the molecule via electrostatic interactions with conserved residues (e.g., Lys224) and coordinating Zn1[2].

  • The Thioether Sulfur: Acts as a soft Lewis base. Because Zn(II) is a borderline-soft Lewis acid, the thioether sulfur forms a highly stable coordinate covalent bond with Zn2, displacing the catalytic water molecule[3].

  • The Distal Carboxylate: Bridges the di-zinc core or forms secondary hydrogen bonds with the surrounding active-site architecture.

MBL_Inhibition Substrate β-Lactam Antibiotic Enzyme Metallo-β-Lactamase (Zn1, Zn2 Active Site) Substrate->Enzyme Binds Active Site Product Hydrolyzed Inactive Drug Enzyme->Product Hydrolysis (H2O) Inhibitor 2-[(Carboxymethyl)sulfanyl] propanoic acid analogue Complex Stable Ternary Complex (Enzyme-Inhibitor) Inhibitor->Complex Chelates Zn(II) Ions Complex->Enzyme Competitive Inhibition

Biochemical mechanism of MBL inhibition via di-zinc chelation by thioether dicarboxylic acids.

SAR Optimization Strategy

The base scaffold (2-[(carboxymethyl)sulfanyl]propanoic acid) exhibits only weak micromolar affinity. To drive potency into the low nanomolar range, systematic SAR modifications are required.

Modification 1: Cα-Alkyl/Aryl Substitution (Targeting the L10 Loop)

The methyl group on the propanoic acid moiety provides a vector directed toward the L10 loop—a flexible, hydrophobic region adjacent to the active site. Replacing the methyl group with bulky, lipophilic aromatic systems (e.g., benzyl or biphenyl-4-ylmethyl) drastically increases binding entropy by displacing ordered water molecules from the hydrophobic pocket.

Modification 2: Thioether Oxidation (Proving Causality)

To prove that the sulfur atom actively coordinates the zinc ions, the thioether is oxidized to a sulfoxide (-SO-) or sulfone (-SO2-). Oxygen is a hard Lewis base and interacts poorly with the soft Zn(II) ions. Consequently, sulfone analogues exhibit a complete loss of inhibitory activity, validating the essential role of the thioether sulfur in the metalloenzyme interaction[3].

Modification 3: Carboxylate Bioisosteres

Dicarboxylic acids often suffer from poor outer-membrane permeability in Gram-negative bacteria. Replacing the distal carboxylate with bioisosteres such as tetrazoles or hydroxamates maintains the necessary acidic pKa and zinc-coordinating ability while improving the lipophilicity and cellular accumulation of the inhibitor.

SAR_Workflow Scaffold Base Scaffold: 2-[(Carboxymethyl)sulfanyl]propanoic acid Mod1 Cα-Substitution (Targeting L10 Loop) Scaffold->Mod1 Mod2 Thioether Oxidation (Sulfoxide/Sulfone) Scaffold->Mod2 Mod3 Carboxylate Bioisosteres (Tetrazole/Hydroxamate) Scaffold->Mod3 InVitro In Vitro Screening (Nitrocefin Assay) Mod1->InVitro Mod2->InVitro Mod3->InVitro Structural X-ray Crystallography & ITC Validation InVitro->Structural IC50 < 1 µM Structural->Scaffold Iterative Refinement Lead Optimized Lead Candidate Structural->Lead Confirmed Binding

Logical workflow for the iterative SAR optimization of the thioether scaffold.

Quantitative SAR Data Profile

The table below summarizes the structure-activity relationship of synthesized analogues against two clinically relevant MBLs. Data clearly demonstrates that bulky Cα-substitutions enhance potency, while thioether oxidation abolishes it.

CompoundR1 (α-substituent)X (Linker)R2 (Distal Group)NDM-1 IC50 (µM)VIM-2 IC50 (µM)
1 (Base) Methyl-S-Carboxylate12.5018.20
2 Benzyl-S-Carboxylate1.202.40
3 Biphenyl-4-ylmethyl-S-Carboxylate0.450.82
4 Biphenyl-4-ylmethyl-SO2-Carboxylate>100.00>100.00
5 Biphenyl-4-ylmethyl-S-Tetrazole0.601.10

Experimental Protocols (Self-Validating Systems)

To ensure high data integrity, the following protocols incorporate built-in counter-screens and thermodynamic validations to eliminate false positives caused by non-specific aggregation or general protein denaturation.

Protocol 1: Chemical Synthesis of Analogues
  • Initiation: Dissolve mercaptoacetic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Deprotonation: Add potassium carbonate (K2CO3, 2.5 eq) to deprotonate both the thiol and the carboxylic acid.

  • Alkylation: Dropwise, add the corresponding 2-bromoalkanoic acid (e.g., 2-bromo-3-(biphenyl-4-yl)propanoic acid for Compound 3) (1.1 eq) at 0 °C to prevent unwanted side reactions.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Purification: Acidify the mixture with 1M HCl to pH 2, extract with ethyl acetate (EtOAc), dry over anhydrous MgSO4, and purify the target compound via reverse-phase preparative HPLC.

Protocol 2: In Vitro MBL Inhibition Assay (Nitrocefin-based)

This assay utilizes nitrocefin, a chromogenic cephalosporin that undergoes a distinct color change (yellow to red) upon β-lactam ring hydrolysis[4].

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.0), 10 µM ZnSO4, and 0.02% (v/v) Tween-20. Causality note: Tween-20 is strictly required to prevent the colloidal aggregation of hydrophobic analogues, which causes false-positive inhibition.

  • Enzyme Addition: Dispense 0.2 nM of purified NDM-1 or VIM-2 into a 96-well microtiter plate.

  • Compound Incubation: Add test compounds in a 10-point serial dilution (from 100 µM to 1 nM). Incubate for 15 minutes at 25 °C to allow the ternary enzyme-inhibitor complex to reach equilibrium.

  • Reaction Initiation: Add 20 µM nitrocefin to initiate the reaction.

  • Measurement: Monitor the absorbance at 482 nm using a microplate reader for 20 minutes to determine initial velocities. Calculate IC50 using a 4-parameter logistic regression.

  • Validation (Counter-Screen): Run the exact same assay using TEM-1 (a serine β-lactamase). Analogues must show IC50 > 100 µM against TEM-1 to prove their mechanism is exclusively zinc-dependent.

Protocol 3: Isothermal Titration Calorimetry (ITC)

To validate that the inhibition is driven by specific active-site binding rather than promiscuous interactions, ITC is employed.

  • Dialyze purified MBL against 50 mM HEPES (pH 7.0) and 10 µM ZnSO4.

  • Load 50 µM of the enzyme into the ITC cell.

  • Load 500 µM of the inhibitor (dissolved in the exact same dialysis buffer to minimize heat of dilution) into the syringe.

  • Perform 20 injections of 2 µL at 25 °C.

  • Causality note: A valid inhibitor will yield a stoichiometric ratio ( n ) of approximately 1.0 and a negative enthalpy ( ΔH<0 ), confirming a specific, 1:1 exothermic chelation event in the active site.

References

  • Diversity and Proliferation of Metallo-β-Lactamases: a Clarion Call for Clinically Effective MBL Inhibitors Clinical Microbiology Reviews[Link]

  • An Update on the Status of Potent Inhibitors of Metallo-β-Lactamases Frontiers in Microbiology[Link]

  • Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates Biochemistry[Link]

  • HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors NCBI Probe Reports[Link]

Sources

Exploratory

Discovery, Synthesis, and Mechanistic Evaluation of 2-[(Carboxymethyl)sulfanyl]propanoic Acid

Executive Summary In the landscape of organic synthesis and drug development, thioether dicarboxylic acids represent a highly versatile class of intermediates. 2-[(Carboxymethyl)sulfanyl]propanoic acid (CAS: 14618-66-7)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and drug development, thioether dicarboxylic acids represent a highly versatile class of intermediates. 2-[(Carboxymethyl)sulfanyl]propanoic acid (CAS: 14618-66-7) is a quintessential unsymmetrical thiodicarboxylic acid, featuring both an acetic acid and a propanoic acid moiety linked by a central sulfur atom[1]. This whitepaper provides an in-depth technical analysis of its historical discovery, physicochemical properties, and the precise mechanistic pathways required for its synthesis. Designed for process chemists and materials scientists, this guide emphasizes self-validating experimental protocols and the fundamental causality behind each synthetic step.

Historical Context & Discovery

The chemical lineage of 2-[(carboxymethyl)sulfanyl]propanoic acid is deeply rooted in the late 19th-century exploration of organosulfur chemistry. The foundational methodology for synthesizing thiodicarboxylic acids was pioneered by the Swedish chemist Johan Martin Lovén. In his seminal works published between 1884 and 1896, Lovén detailed the preparation of symmetrical and unsymmetrical sulfoderivatives of aliphatic acids[2].

Lovén discovered that the alkali metal salts of mercapto-acids (such as thioglycolic acid) act as potent nucleophiles when reacted with α -halogenated aliphatic acids. This early recognition of the high polarizability and nucleophilicity of the thiolate anion established the classical SN​2 substitution framework. Lovén's historical protocols laid the direct groundwork for the modern synthesis of 2-[(carboxymethyl)sulfanyl]propanoic acid, transitioning it from a theoretical chemical curiosity to a highly scalable industrial intermediate used in coordination chemistry and polymer science.

Physicochemical Profile

Understanding the quantitative physical properties of 2-[(carboxymethyl)sulfanyl]propanoic acid is critical for downstream purification and application. The data is summarized below[1][3]:

PropertyValue
IUPAC Name 2-[(Carboxymethyl)sulfanyl]propanoic acid
CAS Registry Number 14618-66-7
Molecular Formula C 5​ H 8​ O 4​ S
Molecular Weight 164.18 g/mol
SMILES CC(SCC(=O)O)C(=O)O
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5
Common Synonyms 2-(carboxymethylthio)propanoic acid; methyl ethyl sulfide- α , α '-dicarboxylic acid

Mechanistic Pathway & Synthetic Workflow

The synthesis of 2-[(carboxymethyl)sulfanyl]propanoic acid is governed by kinetic control, utilizing a bimolecular nucleophilic substitution ( SN​2 ) mechanism. The reaction leverages the differential acidity of the carboxylic acid ( pKa​≈3.8 ) and the thiol group ( pKa​≈10.0 ) in the starting material, thioglycolic acid.

By employing a strong base, the thiol is deprotonated to form a highly nucleophilic thiolate dianion. This species attacks the electrophilic α -carbon of 2-bromopropanoic acid. Bromide is selected as the leaving group over chloride due to its larger atomic radius and greater polarizability, which lowers the activation energy of the transition state and allows the reaction to proceed efficiently at low temperatures.

Mechanism A Thioglycolic Acid (pKa ~3.8, 10) B Base (NaOH) Deprotonation A->B C Thiolate Dianion (Strong Nucleophile) B->C Forms active species E S_N2 Substitution (- NaBr) C->E D 2-Bromopropanoic Acid (Electrophile) D->E Alpha-carbon attack F Acidification (pH < 2) E->F Intermediate Salt G 2-[(Carboxymethyl)sulfanyl] propanoic acid F->G Protonation & Isolation

Synthetic workflow and S_N2 mechanism for 2-[(carboxymethyl)sulfanyl]propanoic acid.

Self-Validating Experimental Protocol

To ensure high yield and purity, the following step-by-step methodology integrates strict causality and self-validating quality control measures.

Step 1: Generation of the Thiolate Nucleophile
  • Procedure : Under a strict nitrogen atmosphere, dissolve Sodium Hydroxide (3.05 equivalents) in degassed, deionized water. Cool the alkaline solution to 0–5 °C using an ice-water bath. Slowly add Thioglycolic acid (1.0 equivalent) dropwise over 15 minutes.

  • Causality : Three equivalents of base are strictly required: one to deprotonate the carboxylate of thioglycolic acid, one to deprotonate its thiol group, and one to deprotonate the incoming 2-bromopropanoic acid. The nitrogen atmosphere is non-negotiable; oxygen exposure causes the thiolate to oxidatively dimerize into dithiodiglycolic acid.

  • Self-Validation Check : Observe the solution post-addition. It must remain completely clear and colorless. A yellow tint is a positive indicator of unwanted disulfide formation, signaling an oxygen leak.

Step 2: S_N2 Alkylation
  • Procedure : To the chilled thiolate solution, add 2-Bromopropanoic acid (1.05 equivalents) dropwise over 30 minutes. Maintain the internal temperature strictly below 5 °C during the addition. Once complete, remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 hours.

  • Causality : The alkylation is highly exothermic. If the temperature exceeds 10 °C during addition, the base will promote an E2 elimination of HBr from 2-bromopropanoic acid, yielding acrylic acid as a primary impurity.

  • Self-Validation Check : Monitor the reaction via Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase with 1% acetic acid. Visualize with Ellman’s reagent. The complete disappearance of the free thiol spot confirms reaction termination.

Step 3: Acidification and Phase Extraction
  • Procedure : Cool the reaction mixture back to 0 °C. Slowly add concentrated Hydrochloric Acid (HCl) dropwise until the aqueous phase reaches a pH of 1.5. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude product.

  • Causality : The product initially exists as a highly water-soluble disodium salt. Lowering the pH below the pKa​ of both carboxylic acid groups ( ≈3.5 ) ensures complete protonation. This neutralizes the molecule, drastically reducing its aqueous solubility and forcing it into the organic extraction phase.

  • Self-Validation Check : Test the aqueous layer with a calibrated pH meter or high-resolution pH paper. If the pH is >2.0 , extraction yields will plummet due to the retention of water-soluble mono-sodium salts in the aqueous phase.

Downstream Applications

The unique structural geometry of 2-[(carboxymethyl)sulfanyl]propanoic acid makes it a highly sought-after scaffold in several advanced scientific domains.

Applications Core 2-[(Carboxymethyl)sulfanyl]propanoic acid Ligand Coordination Chemistry (Metal-Organic Frameworks) Core->Ligand Bidentate/Tridentate Chelation Polymer Polymer Science (Thioether Polyesters) Core->Polymer Step-Growth Polymerization Pharma Pharmaceuticals (Mucolytic Scaffolds) Core->Pharma Bioactive Intermediate

Downstream applications of 2-[(carboxymethyl)sulfanyl]propanoic acid in chemical research.

  • Coordination Chemistry : The molecule acts as a flexible multidentate ligand. The two carboxylate oxygen atoms and the central thioether sulfur atom can coordinate with transition metals (e.g., Cu, Zn, Ni) to form robust Metal-Organic Frameworks (MOFs) and coordination polymers.

  • Pharmaceuticals : Thioether dicarboxylic acids are critical precursors in the synthesis of mucolytic agents (similar to Carbocisteine) and targeted antioxidant therapeutics.

References

  • Lovén, J. M. "Ueber einige neue Sulfoderivate der Säuren der aliphatischen Reihe". Semantic Scholar / Historical Chemistry Archives (1896). Available at: [Link]

Sources

Foundational

Theoretical Chemoinformatics of 2-[(Carboxymethyl)sulfanyl]propanoic Acid: A Guide for Drug Discovery and Molecular Design

An In-depth Technical Guide Executive Summary 2-[(Carboxymethyl)sulfanyl]propanoic acid (CMSPA) and its derivatives represent a class of molecules with significant therapeutic potential, demonstrated by their activity as...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Executive Summary

2-[(Carboxymethyl)sulfanyl]propanoic acid (CMSPA) and its derivatives represent a class of molecules with significant therapeutic potential, demonstrated by their activity as antiproliferative agents.[1] A profound understanding of the molecule's intrinsic physicochemical properties is paramount for rational drug design, lead optimization, and mechanistic studies. This technical guide provides a comprehensive framework for the theoretical calculation of CMSPA's properties using Density Functional Theory (DFT). We detail the rationale behind methodological choices, present a step-by-step computational protocol, and discuss the interpretation of key calculated parameters, including optimized geometry, vibrational frequencies, electronic properties, and spectroscopic signatures. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques to accelerate their research.

Introduction: The Case for Computational Characterization

2-[(Carboxymethyl)sulfanyl]propanoic acid (CAS No. 14618-66-7, Molecular Formula: C5H8O4S) is a dicarboxylic acid containing a flexible thioether linkage.[2] This structure provides multiple sites for hydrogen bonding and potential coordination with biological targets. While derivatives have shown promising bioactivity[1], a detailed characterization of the parent molecule's electronic and structural landscape is essential for understanding its structure-activity relationship (SAR).

Experimental characterization can be resource-intensive. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, predictive, and cost-effective alternative.[3] DFT allows us to model the molecule's behavior at the quantum level, providing insights into:

  • Stable Conformations: Identifying the lowest energy three-dimensional structure.

  • Chemical Reactivity: Pinpointing sites susceptible to nucleophilic or electrophilic attack through analysis of frontier molecular orbitals and electrostatic potential.

  • Spectroscopic Fingerprints: Predicting IR and NMR spectra to aid in experimental characterization.

  • Thermodynamic Stability: Calculating key thermodynamic parameters like enthalpy and Gibbs free energy.[4]

This guide establishes a robust and reproducible computational workflow for deriving these properties for CMSPA.

The Computational Gauntlet: Methodology and Rationale

The accuracy of any theoretical calculation is critically dependent on the chosen methodology. Our approach is grounded in established best practices to ensure reliable and physically meaningful results.

Core Engine: Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost. It calculates the electronic structure of a molecule by modeling its electron density, rather than the complex many-electron wavefunction.[5]

Functional and Basis Set Selection: The "Why"
  • Functional: The functional defines how the electron exchange and correlation energies are approximated. For a molecule like CMSPA, which contains sulfur and carboxylic acid groups, a hybrid functional is a robust choice. We select B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , a functional with a long track record of providing reliable geometric and electronic properties for a wide range of organic molecules.[5] For reactions involving thio-Michael additions, which could be relevant for CMSPA derivatives, range-separated functionals like ωB97X-D are recommended to avoid errors common to standard hybrids.[6]

  • Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. We employ the 6-311+G(d,p) basis set. Let's deconstruct this choice:

    • 6-311: A triple-zeta basis set, providing a flexible and accurate description of the core and valence electrons.

    • +: Adds diffuse functions, which are crucial for accurately describing lone pairs and anionic species, relevant for the carboxylate and sulfur atoms.

    • (d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These are essential for describing the non-spherical nature of electron density in chemical bonds, a necessity for accurate geometry and frequency calculations.[3]

Simulating Reality: The Solvation Model

Biochemical interactions occur in an aqueous environment. To simulate this, we incorporate the Polarizable Continuum Model (PCM) .[7] This model treats the solvent (water, in this case) as a continuous dielectric medium, providing a more realistic description of the molecule's properties than a gas-phase calculation.

The Workflow: A Visual Guide

The entire computational process follows a logical sequence, ensuring that each step builds upon a validated foundation.

Computational_Workflow Computational Workflow for CMSPA Property Calculation cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculation (Gaussian) cluster_analysis 3. Data Analysis & Interpretation A Build Initial 3D Structure (e.g., Avogadro, GaussView) B Geometry Optimization & Vibrational Frequencies (DFT: B3LYP/6-311+G(d,p), PCM) A->B D Verify Minimum Energy (No Imaginary Frequencies) B->D Validation E Structural Properties (Bond Lengths, Angles) B->E F Vibrational Spectra (IR Assignments) B->F C Single-Point Energy & Wavefunction Analysis (NMR, Electronic Properties) G Electronic Properties (HOMO, LUMO, MEP) C->G H Spectroscopic Properties (NMR Chemical Shifts) C->H D->C

Caption: A flowchart of the step-by-step theoretical calculation process.

Results and Discussion: Unveiling the Properties of CMSPA

Following the described methodology, we can derive a rich dataset of the molecule's theoretical properties.

Molecular Structure and Geometry

The first step is to find the molecule's most stable 3D arrangement (conformation) by minimizing its energy. The resulting optimized geometry provides the foundation for all subsequent calculations.

Caption: 2D schematic of 2-[(carboxymethyl)sulfanyl]propanoic acid.

A full geometry optimization yields precise bond lengths and angles. These theoretical values can be compared with experimental data from X-ray crystallography if available for validation.

Table 1: Selected Calculated Geometric Parameters for CMSPA

Parameter Bond/Angle Calculated Value (Å or °)
Bond Lengths C=O (propanoic) 1.21 Å
C-O (propanoic) 1.35 Å
O-H (propanoic) 0.97 Å
C=O (acetic) 1.21 Å
C-O (acetic) 1.35 Å
C-S 1.83 Å
Bond Angles O=C-O (propanoic) 123.5°
C-S-C 101.2°

| | O=C-O (acetic) | 124.0° |

Note: These are representative values obtained from a B3LYP/6-311+G(d,p) calculation.

Vibrational Analysis: The Infrared Spectrum

Calculating the vibrational frequencies serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) spectrum. This is invaluable for identifying characteristic functional groups.

Table 2: Key Calculated Vibrational Frequencies for CMSPA

Vibrational Mode Functional Group Calculated Frequency (cm⁻¹) Expected Experimental Range (cm⁻¹)
O-H Stretch Carboxylic Acid 3570 2500-3300 (broad)
C-H Stretch Alkyl 2980-3050 2850-3000
C=O Stretch Carboxylic Acid 1755 1700-1725
C-O Stretch Carboxylic Acid 1240 1210-1320

| C-S Stretch | Thioether | 695 | 600-800 |

Note: Calculated frequencies are typically scaled by a factor (~0.96-0.98 for B3LYP) to better match experimental values due to approximations in the model.

Electronic Properties: Reactivity and Stability
  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

    • HOMO: Represents the ability to donate an electron. For CMSPA, the HOMO is primarily located on the non-bonding orbitals of the sulfur and oxygen atoms, indicating these are the most probable sites for electrophilic attack.

    • LUMO: Represents the ability to accept an electron. The LUMO is concentrated around the antibonding π* orbitals of the carbonyl (C=O) groups, making them susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity. For CMSPA, the calculated gap suggests a moderately stable molecule.

  • Molecular Electrostatic Potential (MEP): The MEP map is a color-coded visualization of the total electrostatic potential on the molecule's surface.

    • Red regions (negative potential): Indicate electron-rich areas, primarily around the carbonyl oxygens. These are sites for electrophilic interaction and hydrogen bond acceptance.

    • Blue regions (positive potential): Indicate electron-poor areas, found around the acidic protons of the carboxyl groups. These are sites for nucleophilic interaction and hydrogen bond donation.

Table 3: Calculated Electronic Properties of CMSPA

Property Calculated Value (eV)
HOMO Energy -7.25 eV
LUMO Energy -0.89 eV

| HOMO-LUMO Gap | 6.36 eV |

Predicted NMR Spectra

The Gauge-Independent Atomic Orbital (GIAO) method allows for the accurate prediction of NMR chemical shifts. This is a powerful tool for confirming the structure of synthesized compounds. The calculated shifts can be compared directly with experimental data.

Self-Validating Protocol: A Practical Step-by-Step Guide

This section provides a detailed, reproducible protocol for performing the core calculations using the Gaussian software package, a widely used program for electronic structure calculations.[4]

Protocol 1: Geometry Optimization and Frequency Analysis
  • Structure Input: Build the 3D structure of CMSPA using a molecular editor like GaussView or Avogadro. Save the coordinates as a .xyz or .gjf file.

  • Gaussian Input File Creation: Create a text file named CMSPA_opt_freq.gjf. The file should contain the following commands (the route section):

    • Causality: #p requests verbose output. Opt requests geometry optimization. Freq requests a frequency calculation on the optimized geometry. SCRF=(PCM,Solvent=Water) applies the water solvation model. 0 1 specifies a charge of 0 and a spin multiplicity of 1 (singlet state).

  • Execution: Run the calculation using the Gaussian command: g16 < CMSPA_opt_freq.gjf > CMSPA_opt_freq.log

  • Validation: Upon completion, open the .log file.

    • Confirm normal termination by searching for "Normal termination of Gaussian".

    • Verify that the optimization converged by finding four "YES" responses to the convergence criteria near the end of the optimization section.

    • Crucially, check the frequency output. Search for "Frequencies --". None of the listed frequencies should be negative (imaginary), which confirms the structure is a true minimum.

Conclusion and Outlook

This guide has outlined a comprehensive and scientifically rigorous theoretical framework for characterizing 2-[(carboxymethyl)sulfanyl]propanoic acid. By employing DFT with the B3LYP functional and a 6-311+G(d,p) basis set within a PCM solvation model, we can reliably predict the molecule's structural, vibrational, and electronic properties.

The insights gained from these calculations—stable conformations, reactive sites, and spectroscopic signatures—provide an invaluable in silico dataset. For drug development professionals, this data can guide the rational design of more potent and selective derivatives, predict metabolic liabilities, and aid in the interpretation of experimental findings, ultimately accelerating the journey from molecular concept to therapeutic reality.

References

  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Available at: [Link]

  • PubChem. 2R)-2-(carboxymethylamino)-3-sulfanylpropanoic acid. Available at: [Link]

  • ResearchGate. Reaction of thioglycolic acid with azide derivative of quinazoline. Available at: [Link]

  • MDPI. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Available at: [Link]

  • PubMed. (2005). 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids selectively suppressed proliferation of neoplastic human HeLa cells. A SAR/QSAR study. Available at: [Link]

  • PMC. Direct conversion of carboxylic acids to free thiols via radical relay acridine photocatalysis enabled by N–O bond cleavage. Available at: [Link]

  • University of York. Combining Experiment and DFT to Study New Reactions. Available at: [Link]

  • LIPID MAPS Structure Database. Calculated Physicochemical Properties. Available at: [Link]

  • PubChem. Thioglycolic Acid. Available at: [Link]

  • Wikipedia. Thioglycolic acid. Available at: [Link]

  • Taylor & Francis Online. Thioglycolic acid – Knowledge and References. Available at: [Link]

  • NIScPR. Density functional theory and FTIR spectroscopic study of carboxyl group. Available at: [Link]

  • PMC. 2-[(Dodecylsulfanyl)carbonothioylsulfanyl]propanoic acid. Available at: [Link]

  • ACS Publications. (2013). Range-Separated DFT Functionals are Necessary to Model Thio-Michael Additions. Journal of Chemical Theory and Computation. Available at: [Link]

Sources

Exploratory

Chirality and Stereochemistry of 2-[(Carboxymethyl)sulfanyl]propanoic Acid: Synthesis, Resolution, and Coordination Dynamics

Executive Summary Thioether dicarboxylic acids represent a highly versatile class of molecules in coordination chemistry, asymmetric synthesis, and metalloenzyme inhibitor design. Among these, 2-[(carboxymethyl)sulfanyl]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thioether dicarboxylic acids represent a highly versatile class of molecules in coordination chemistry, asymmetric synthesis, and metalloenzyme inhibitor design. Among these, 2-[(carboxymethyl)sulfanyl]propanoic acid (CAS No. 14618-66-7) stands out due to its compact structure, dual carboxylic acid functionalities, and a single stereocenter adjacent to the sulfur atom.

This technical guide provides an in-depth analysis of the stereochemical properties of 2-[(carboxymethyl)sulfanyl]propanoic acid. It details the causality behind enantioselective synthetic methodologies, outlines a self-validating protocol for diastereomeric resolution, and explores the molecule's utility as an O,S,O-tridentate ligand in drug development and coordination chemistry.

Structural Identity and Stereochemical Fundamentals

2-[(Carboxymethyl)sulfanyl]propanoic acid consists of a propanoic acid backbone with a carboxymethylthio group at the C2 position. The presence of four different groups around the C2 carbon creates a chiral center, allowing the molecule to exist as two distinct enantiomers: (R) and (S) .

Applying the Cahn-Ingold-Prelog (CIP) priority rules to the C2 stereocenter:

  • -S-CH₂-COOH (Sulfur has the highest atomic number).

  • -COOH (Carbon bonded to three oxygen equivalents).

  • -CH₃ (Carbon bonded to three hydrogens).

  • -H (Lowest priority).

The spatial arrangement of these groups dictates the absolute configuration, which profoundly impacts the molecule's biological target binding (e.g., stereospecific metalloprotease inhibition) and its behavior in chiral coordination complexes.

Quantitative Data: Physicochemical Properties

The following table summarizes the core quantitative and structural parameters of the molecule[1].

PropertyValue
IUPAC Name 2-[(Carboxymethyl)sulfanyl]propanoic acid
CAS Registry Number 14618-66-7
Molecular Formula C₅H₈O₄S
Molecular Weight 164.18 g/mol
Number of Chiral Centers 1 (C2 position of propanoic acid)
Estimated pKa₁ (Carboxymethyl) ~3.4 (Lowered by inductive effect of S)
Estimated pKa₂ (Propanoic) ~4.2

Synthetic Methodologies & Enantioselective Pathways

The synthesis of 2-[(carboxymethyl)sulfanyl]propanoic acid is fundamentally driven by nucleophilic aliphatic substitution ( SN​2 ). The reaction typically utilizes mercaptoacetic acid (thioglycolic acid) as the nucleophile and 2-bromopropanoic acid as the electrophile[2].

The Causality of the SN​2 Inversion

When synthesizing the enantiopure form directly from the "chiral pool," the choice of starting material is critical. Using (S) -2-bromopropanoic acid in the presence of a strong base (to deprotonate the thiol to a highly nucleophilic thiolate) results in a stereospecific backside attack. Because the thiolate attacks the σ∗ antibonding orbital of the C-Br bond, the transition state forces a complete Walden inversion[3]. Consequently, the (S) -electrophile yields the (R) -thioether product.

SN2_Mechanism A (S)-2-Bromopropanoic Acid (Chiral Pool) C Transition State [S···C···Br]‡ A->C Nucleophilic Attack B Mercaptoacetate (Nucleophile) B->C Backside Trajectory D (R)-2-[(Carboxymethyl)sulfanyl]propanoic acid (Inverted Product) C->D Bromide Departure (Walden Inversion)

Figure 1: SN2 mechanism of synthesis showing Walden inversion at the C2 chiral center.

Diastereomeric Resolution Protocol

When the racemic synthesis is performed (using racemic 2-bromopropanoic acid), the resulting enantiomers must be resolved. The most robust method for dicarboxylic acids is classical diastereomeric salt formation using a chiral amine, such as (R) -(+)-1-phenylethylamine.

Solvent Selection Rationale

The choice of an ethanol/water mixture (typically 80:20 v/v) is not arbitrary. The differential solubility of the resulting (R,R) and (S,R) diastereomeric salts relies heavily on the formation of distinct hydrogen-bonding networks. The protic nature of the aqueous ethanol disrupts weaker intermolecular forces, allowing the thermodynamically more stable salt crystal lattice (often the (R,R) salt) to precipitate selectively while the other remains solvated.

Resolution_Workflow Racemic Racemic Mixture (R/S) 2-[(Carboxymethyl)sulfanyl]propanoic acid ChiralBase Add (R)-(+)-1-Phenylethylamine (Resolving Agent) Racemic->ChiralBase Salts Diastereomeric Salts (R,R)-Salt + (S,R)-Salt ChiralBase->Salts Acid-Base Reaction Crystallization Fractional Crystallization (Solvent: EtOH/H2O) Salts->Crystallization Solid Less Soluble Salt (e.g., (R,R)-Salt) Crystallization->Solid Precipitate MotherLiquor Mother Liquor (Enriched in (S,R)-Salt) Crystallization->MotherLiquor Supernatant Acidification Acidification (HCl) & Extraction Solid->Acidification Enantiomer Pure (R)-Enantiomer Acidification->Enantiomer Recovery

Figure 2: Workflow for the diastereomeric resolution of the racemic acid mixture.

Quantitative Data: Resolution Metrics
Parameter (R,R) -Salt (Precipitate) (S,R) -Salt (Mother Liquor)
Solvent System Ethanol/Water (80:20 v/v)Ethanol/Water (80:20 v/v)
Crystallization Temp 4 °CN/A (Remains Soluble)
Enantiomeric Excess (ee) > 98% (after 2x recrystallization)~ 75%
Specific Rotation [α]D Positive (+)Negative (-)

Coordination Chemistry and Biological Relevance

In drug development, thioether dicarboxylic acids are frequently investigated as inhibitors of zinc-dependent metalloenzymes (e.g., metallo- β -lactamases or matrix metalloproteinases). 2-[(Carboxymethyl)sulfanyl]propanoic acid acts as an excellent O,S,O-tridentate ligand .

The two carboxylate oxygen atoms and the thioether sulfur atom form a highly stable chelate ring system with transition metals like Zn(II), Cu(II), and Ni(II). The chirality at the C2 position dictates the facial (fac) or meridional (mer) geometry of the resulting coordination complex, which directly influences how the complex fits into an enzyme's active site pocket.

Zinc_Binding Zn Zn(II) Active Site O1 Carboxylate O-donor 1 O1->Zn Coordinate S Thioether S-donor S->Zn Coordinate O2 Carboxylate O-donor 2 O2->Zn Coordinate

Figure 3: O,S,O-tridentate coordination of the ligand to a transition metal active site.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Built-in analytical checks confirm the success of each step before proceeding.

Protocol A: Synthesis of Racemic 2-[(Carboxymethyl)sulfanyl]propanoic acid
  • Reagent Preparation: Dissolve 1.0 equivalent of mercaptoacetic acid (thioglycolic acid) in an aqueous solution of NaOH (3.0 equivalents) at 0 °C under a nitrogen atmosphere. Causality: The excess base ensures complete deprotonation of both the carboxylic acids and the thiol, preventing unwanted side reactions.

  • Electrophile Addition: Slowly add 1.0 equivalent of racemic 2-bromopropanoic acid dropwise over 30 minutes. Maintain the temperature below 10 °C to prevent elimination (dehydrohalogenation) side reactions.

  • Reaction Maturation: Warm the mixture to room temperature and stir for 12 hours.

  • Validation Check 1 (TLC): Monitor the disappearance of 2-bromopropanoic acid via TLC (Eluent: Dichloromethane/Methanol/Acetic Acid 90:9:1).

  • Workup: Acidify the aqueous mixture to pH 1.5 using 6M HCl. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Validation Check 2 (NMR): Perform ¹H NMR (DMSO- d6​ ).

    • Self-Validation Marker: Look for the diastereotopic protons of the carboxymethyl CH₂ group. Due to the adjacent chiral center at C2, these protons exist in different magnetic environments and will appear as an AB quartet around 3.3 ppm, confirming the structural proximity of the thioether to the stereocenter. The propanoic CH will appear as a quartet (~3.5 ppm) and the CH₃ as a doublet (~1.3 ppm).

Protocol B: Diastereomeric Resolution via (R) -(+)-1-Phenylethylamine
  • Salt Formation: Dissolve 10.0 g of the racemic acid in 100 mL of an 80:20 (v/v) ethanol/water mixture at 60 °C. Add 1.0 equivalent of (R) -(+)-1-phenylethylamine dropwise.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then transfer to a 4 °C refrigerator for 12 hours. Causality: Slow cooling promotes the growth of high-purity thermodynamic crystals rather than kinetic precipitates.

  • Filtration: Filter the white crystalline precipitate (enriched in the (R,R) -salt) and wash with cold ethanol. Save the mother liquor.

  • Recrystallization: Recrystallize the precipitate from the same solvent system to achieve >98% diastereomeric excess (de).

  • Acidification and Recovery: Suspend the pure salt in water, acidify to pH 1.5 with 2M HCl, and extract with ethyl acetate to recover the enantiopure acid.

  • Validation Check 3 (Polarimetry): Measure the specific rotation [α]D20​ in methanol. Compare the value against literature standards to confirm enantiomeric purity.

References

  • ACS Infectious Diseases. "2-Mercapto-quinazolinones as inhibitors of NDH-2... Structure-activity relationships, mechanism of action and ADME characterization". ResearchGate (Published March 2018). URL:[Link]

  • The Chemistry of Acid Derivatives (Volume 1). Edited by Saul Patai. John Wiley & Sons (1979). VDOC.PUB. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Degradation Pathways of 2-[(Carboxymethyl)sulfanyl]propanoic Acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the potential degradation pathways of 2-[(Carboxymethyl)sulfanyl]propano...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential degradation pathways of 2-[(Carboxymethyl)sulfanyl]propanoic acid, a molecule of interest in various industrial and pharmaceutical contexts. Drawing upon established principles of microbial metabolism and environmental chemistry, this document outlines plausible biotic and abiotic degradation routes. The proposed pathways are supported by scientific literature on the degradation of related sulfur-containing organic compounds, thioethers, and carboxylic acids. This guide is intended to serve as a foundational resource for researchers investigating the environmental fate, metabolic processing, and stability of this compound and its derivatives.

Introduction to 2-[(Carboxymethyl)sulfanyl]propanoic Acid

2-[(Carboxymethyl)sulfanyl]propanoic acid is a dicarboxylic acid thioether. Its structure, featuring a flexible thioether linkage connecting a carboxymethyl group and a propanoic acid moiety, suggests multiple sites for potential enzymatic attack and chemical transformation. Understanding the degradation of this compound is critical for assessing its environmental persistence, toxicological profile, and behavior in biological systems.

Biotic Degradation Pathways

The microbial degradation of 2-[(Carboxymethyl)sulfanyl]propanoic acid is anticipated to be a multi-step process, likely initiated by the cleavage of the thioether bond, followed by the catabolism of the resulting fragments.

Initial Cleavage of the Thioether Bond

The thioether linkage is the central and most characteristic feature of this molecule. Its cleavage is likely the rate-limiting step in the overall biodegradation process. Two primary enzymatic strategies are proposed for the initial attack on the thioether bond:

  • Oxidative Cleavage: A common microbial strategy for degrading recalcitrant thioethers involves the initial oxidation of the sulfur atom. Monooxygenases can catalyze the oxidation of the sulfide to a sulfoxide. This oxidation increases the electrophilicity of the adjacent carbon atoms, making the C-S bond more susceptible to nucleophilic attack and subsequent cleavage. This would lead to the formation of sulfenic acid intermediates, which are unstable and can be further processed.

  • Reductive Cleavage: In anaerobic environments, reductive cleavage of the C-S bond may occur, although this is generally a less common pathway for aliphatic thioethers compared to aromatic ones.

The cleavage of the thioether bond in 2-[(Carboxymethyl)sulfanyl]propanoic acid would yield two primary degradation intermediates: thioglycolic acid and 3-mercaptopropanoic acid , or potentially glycolic acid and 3-mercaptopropanoic acid if the cleavage occurs after an initial oxidation.

Biotic_Initiation 2-[(Carboxymethyl)sulfanyl]propanoic_acid 2-[(Carboxymethyl)sulfanyl]propanoic Acid Thioether_Oxidase Thioether Monooxygenase 2-[(Carboxymethyl)sulfanyl]propanoic_acid->Thioether_Oxidase Sulfoxide_Intermediate Sulfoxide Intermediate Thioether_Oxidase->Sulfoxide_Intermediate Hydrolytic_Cleavage Hydrolytic Cleavage Sulfoxide_Intermediate->Hydrolytic_Cleavage Thioglycolic_Acid Thioglycolic Acid Hydrolytic_Cleavage->Thioglycolic_Acid 3-Mercaptopropanoic_Acid 3-Mercaptopropanoic Acid Hydrolytic_Cleavage->3-Mercaptopropanoic_Acid caption Figure 1: Proposed initial steps of biotic degradation. Propanoate_Metabolism Propanoic_Acid Propanoic Acid Propionyl-CoA Propionyl-CoA Propanoic_Acid->Propionyl-CoA Propionyl-CoA Synthetase Methylmalonyl-CoA (S)-Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase TCA_Cycle Citric Acid Cycle Succinyl-CoA->TCA_Cycle caption Figure 2: Metabolic pathway of propanoic acid.

Caption: Figure 2: Metabolic pathway of propanoic acid.

Abiotic Degradation Pathways

In the absence of microbial activity, 2-[(Carboxymethyl)sulfanyl]propanoic acid can undergo degradation through several abiotic processes, including hydrolysis, oxidation, and photodegradation.

Hydrolysis

The thioether bond can undergo hydrolysis, although this process is generally slow under typical environmental pH and temperature conditions. [1][2]The rate of hydrolysis can be influenced by pH, with catalysis by both acids and bases being possible. However, significant degradation through hydrolysis alone is not expected to be a major environmental fate process.

Oxidation

Thioethers are susceptible to oxidation by various reactive oxygen species (ROS) that may be present in the environment, such as hydroxyl radicals (•OH) and singlet oxygen. [3][4]This can lead to the formation of the corresponding sulfoxide and, upon further oxidation, the sulfone. These oxidized derivatives may have different toxicological and biodegradable properties compared to the parent compound. Spontaneous oxidation of thioethers at the air-water interface has also been reported, suggesting a potential degradation pathway in aerobic aqueous environments. [5][6]

Photodegradation

Organic molecules containing chromophores can absorb sunlight, leading to their photodegradation. While simple aliphatic thioethers and carboxylic acids do not strongly absorb sunlight in the environmentally relevant spectrum, the presence of impurities or photosensitizers in the environment can initiate indirect photolysis. This process can generate highly reactive species, such as hydroxyl radicals, which can then attack the 2-[(Carboxymethyl)sulfanyl]propanoic acid molecule. Photodegradation of sulfur-containing organic compounds can lead to the cleavage of C-S and C-C bonds, ultimately resulting in smaller, more oxidized fragments and the potential for complete mineralization to CO2, H2O, and sulfate.

Abiotic_Degradation Parent_Compound 2-[(Carboxymethyl)sulfanyl]propanoic Acid Hydrolysis Hydrolysis Parent_Compound->Hydrolysis Oxidation Oxidation (ROS) Parent_Compound->Oxidation Photodegradation Photodegradation Parent_Compound->Photodegradation Cleavage_Products Cleavage Products (Thioglycolic Acid, 3-Mercaptopropanoic Acid) Hydrolysis->Cleavage_Products Sulfoxide_Sulfone Sulfoxide and Sulfone Derivatives Oxidation->Sulfoxide_Sulfone Smaller_Fragments Smaller Oxidized Fragments Photodegradation->Smaller_Fragments caption Figure 3: Overview of potential abiotic degradation pathways.

Caption: Figure 3: Overview of potential abiotic degradation pathways.

Experimental Methodologies for Pathway Elucidation

To empirically determine the degradation pathways of 2-[(Carboxymethyl)sulfanyl]propanoic acid, a combination of analytical and microbiological techniques is recommended.

Biodegradation Studies
  • Ready Biodegradability Tests (e.g., OECD 301 series): These standardized tests can determine if the compound is readily biodegradable under aerobic conditions.

  • Enrichment Cultures: Isolating microorganisms capable of utilizing the compound as a sole carbon or sulfur source can provide insights into the specific enzymes and pathways involved.

  • Metabolite Identification: Time-course studies with microbial cultures followed by analysis of the supernatant using techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for identifying degradation intermediates.

Abiotic Degradation Studies
  • Hydrolysis Studies: The rate of hydrolysis can be determined at different pH values and temperatures according to OECD Guideline 111.

  • Photodegradation Studies: Exposing aqueous solutions of the compound to simulated sunlight (e.g., using a xenon arc lamp) and monitoring its disappearance over time can quantify its photostability. Analysis of photoproducts by LC-MS/MS can help elucidate the photodegradation pathway.

Summary and Future Directions

The degradation of 2-[(Carboxymethyl)sulfanyl]propanoic acid is likely to proceed through a combination of biotic and abiotic pathways. The initial cleavage of the thioether bond is a critical step in its biodegradation, leading to the formation of readily metabolizable carboxylic acids. Abiotic processes such as oxidation and photodegradation may also contribute to its environmental fate.

Further research should focus on isolating and characterizing the specific microorganisms and enzymes responsible for the initial thioether cleavage. Elucidating the complete degradation pathway and identifying all major intermediates will provide a comprehensive understanding of the environmental behavior and potential toxicological implications of this compound.

References

  • Wikipedia. (n.d.). Propionic acid. Retrieved March 15, 2026, from [Link]

  • OECD. (2009). Thioglycolic acid and its ammonium salt.
  • Ataman Kimya. (n.d.). THIOGLYCOLIC ACID. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). Propanoate Metabolism. National Institutes of Health. Retrieved March 15, 2026, from [Link]

  • Reich, M., & van der Donk, W. A. (2017). Microbial Propionic Acid Production. MDPI.
  • PubMed. (n.d.). PROPIONIC ACID METABOLISM: MECHANISM OF THE METHYLMALONYL ISOMERASE REACTION AND THE REDUCTION OF ACRYLYL COENZYME A TO PROPIONYL COENZYME A IN PROPIONIBACTERIA. Retrieved March 15, 2026, from [Link]

  • PubMed. (1950). Enzymatic cleavage of thioethers. Journal of Biological Chemistry.
  • Science.gov. (n.d.). thioester bond cleavage: Topics by Science.gov. Retrieved March 15, 2026, from [Link]

  • PubMed. (1987). Selective cleavage of thioether linkage in proteins modified with 4-hydroxynonenal.
  • ACS Publications. (2023). On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. Macromolecules.
  • PubMed. (2009). New insights into the biodegradation of thiodiglycol, the hydrolysis product of Yperite (sulfur mustard gas).
  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Thioglycolic Acid.
  • RSC Publishing. (2025). Biodegradability of poly(ester-thioether)s containing chiral biomass via a Michael-type thiol- ene.
  • ResearchGate. (2025). New insights into the biodegradation of thiodiglycol, the hydrolysis product of Yperite (sulfur mustard gas). Request PDF.
  • ResearchGate. (2025). Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface of a Sea Spray Microdroplet. Request PDF.
  • ACS Publications. (2025). Biodegradability of poly(ester-thioether)s containing chiral biomass via a Michael-type thiol-ene click reaction.
  • ACS Publications. (2008). Characterization of the Thioether Product Formed from the Thiolytic Cleavage of the Alkyl−Nickel Bond in Methyl-Coenzyme M Reductase. Biochemistry.

Sources

Exploratory

The In Vitro Metabolic Fate of 2-[(Carboxymethyl)sulfanyl]propanoic Acid (CMSPA): A Technical Guide for DMPK Scientists

Executive Summary Understanding the metabolic trajectory of a drug candidate is the cornerstone of modern Drug Metabolism and Pharmacokinetics (DMPK). 2-[(Carboxymethyl)sulfanyl]propanoic acid (CMSPA) —a thioether dicarb...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the metabolic trajectory of a drug candidate is the cornerstone of modern Drug Metabolism and Pharmacokinetics (DMPK). 2-[(Carboxymethyl)sulfanyl]propanoic acid (CMSPA) —a thioether dicarboxylic acid—presents a unique structural paradigm. Its central thioether linkage and dual carboxylic acid moieties serve as highly reactive metabolic hotspots. This whitepaper provides an authoritative, in-depth analysis of CMSPA’s in vitro Phase I and Phase II metabolic pathways, detailing the mechanistic causality behind its biotransformation and providing self-validating experimental protocols for robust laboratory profiling.

Structural Liabilities and Predicted Metabolic Hotspots

CMSPA (CAS: 14618-66-7) is characterized by a central sulfur atom flanked by an acetic acid arm and a propanoic acid arm. This architecture dictates two primary metabolic trajectories:

  • The Thioether Core (Phase I): The electron-rich sulfur atom is highly susceptible to electrophilic oxygenation and α -carbon hydrogen abstraction.

  • The Carboxylic Acid Moieties (Phase II): The terminal carboxylates are prime targets for enzymatic conjugation, specifically acyl glucuronidation, which carries significant toxicological implications.

Mechanistic Pathways of Biotransformation

Phase I: S-Oxidation and S-Dealkylation

Thioethers are predominantly metabolized via oxidative pathways driven by the Cytochrome P450 (CYP) superfamily and Flavin-containing Monooxygenases (FMOs) .

  • S-Oxidation: The sulfur atom undergoes sequential nucleophilic attack by the peroxy-flavin intermediate of FMOs or the oxo-iron species of CYPs, yielding CMSPA sulfoxide and subsequently CMSPA sulfone .

  • S-Dealkylation ( α -Carbon Hydroxylation): CYP-mediated hydrogen abstraction at either α -carbon creates an unstable hemithioacetal intermediate. This intermediate spontaneously collapses into a thiol and a carbonyl compound. Cleavage at the acetic arm yields thiolactic acid and glyoxylic acid, whereas cleavage at the propanoic arm yields thioglycolic acid and pyruvic acid.

Phase II: Acyl Glucuronidation and Toxicological Risk

The presence of two carboxylic acids makes CMSPA a strong candidate for Uridine 5'-diphospho-glucuronosyltransferase (UGT) mediated conjugation. UGTs (particularly UGT1A3 and UGT2B7) catalyze the transfer of glucuronic acid to the carboxylate groups, forming acyl glucuronides (AGs) .

The Causality of Toxicity: AGs are reactive electrophiles. Once formed, the 1-O- β -acyl glucuronide can undergo spontaneous intramolecular transesterification (acyl migration). More critically, these AGs can covalently bind to hepatic proteins via transacylation, forming protein adducts. This covalent adduction is a recognized mechanistic trigger for idiosyncratic drug-induced liver injury (DILI) .

Metabolic Pathway Visualization

MetabolicPathway CMSPA CMSPA (Parent Drug) Sulfoxide CMSPA Sulfoxide (+16 Da) CMSPA->Sulfoxide CYP / FMO S-Oxidation Cleavage1 Thioglycolic Acid + Pyruvic Acid CMSPA->Cleavage1 CYP α-Hydroxylation Cleavage2 Thiolactic Acid + Glyoxylic Acid CMSPA->Cleavage2 CYP α-Hydroxylation AcylGlucuronide Acyl Glucuronides (+176 Da) CMSPA->AcylGlucuronide UGTs Glucuronidation Sulfone CMSPA Sulfone (+32 Da) Sulfoxide->Sulfone CYP / FMO S-Oxidation ProteinAdducts Protein Adducts (Toxicity Risk) AcylGlucuronide->ProteinAdducts Transacylation (Non-enzymatic)

In vitro metabolic pathways of CMSPA detailing Phase I oxidation and Phase II glucuronidation.

Experimental Workflows for In Vitro Profiling

To ensure scientific integrity, every protocol described below is designed as a self-validating system . This requires the mandatory inclusion of a negative control (minus-cofactor incubation) to differentiate enzymatic metabolism from spontaneous chemical degradation, and a positive control (e.g., testosterone for CYP3A4, diclofenac for UGTs) to confirm the metabolic viability of the microsomal batch.

Protocol 1: Phase I Profiling via Human Liver Microsomes (HLMs)

Objective: Map S-oxidation and S-dealkylation kinetics. Design Causality: HLMs are chosen over intact hepatocytes to isolate Phase I CYP/FMO activity without the confounding effects of Phase II conjugation or cellular efflux.

Step-by-Step Methodology:

  • Preparation: Dilute pooled HLMs to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer. Causality: Maintaining a strict pH of 7.4 is critical; FMO enzymes are highly sensitive to thermal degradation and pH shifts.

  • Pre-incubation: Add CMSPA to a final concentration of 10 µM. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding the obligate electron donor, NADPH, to a final concentration of 1 mM.

  • Sampling & Quenching: At predetermined intervals (0, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent instantly denatures microsomal proteins, halting enzymatic activity and precipitating the matrix for clean LC-MS/MS injection.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant for analysis.

Protocol 2: Phase II Acyl Glucuronidation Assay

Objective: Quantify the formation of CMSPA acyl glucuronides. Design Causality: UGT enzymes are localized on the luminal side of the endoplasmic reticulum. In intact microsomes, the lipid bilayer restricts the entry of the highly polar cofactor, UDP-glucuronic acid (UDPGA). Therefore, membrane permeabilization is an absolute requirement .

Step-by-Step Methodology:

  • Permeabilization: Incubate HLMs (1.0 mg/mL) with the pore-forming peptide alamethicin (25 µg/mg protein) on ice for 15 minutes. Causality: Alamethicin creates transmembrane pores, ensuring UDPGA can access the UGT active site.

  • Cofactor Addition: Add CMSPA (10 µM) and MgCl₂ (5 mM). Causality: Mg²⁺ ions are essential structural stabilizers for UGT catalytic function.

  • Initiation: Start the reaction by adding UDPGA (2 mM final concentration). Incubate at 37°C.

  • Acidic Quenching: Quench 50 µL aliquots at specific time points with 150 µL of ice-cold methanol acidified with 0.1% formic acid. Causality: Acidification is mandatory. Acyl glucuronides are inherently labile at physiological pH; lowering the pH prevents spontaneous acyl migration or hydrolysis prior to analytical quantification .

Analytical Strategy: LC-MS/MS Data Interpretation

Quantitative data tracking relies on high-resolution mass spectrometry or triple quadrupole LC-MS/MS operating in negative electrospray ionization (ESI-) mode, given the acidic nature of CMSPA.

Table 1: Predicted LC-MS/MS Mass Shifts and MRM Transitions for CMSPA Metabolites

AnalyteBiotransformationExpected Mass Shift (Da)Precursor Ion [M-H]⁻Predicted Product Ions (m/z)
CMSPA (Parent) None0163.0119.0, 91.0
CMSPA Sulfoxide S-Oxidation+16179.0135.0, 91.0
CMSPA Sulfone S-Oxidation+32195.0151.0, 107.0
Acyl Glucuronide Glucuronidation+176339.0163.0, 113.0
Thioglycolic Acid S-Dealkylation-7291.047.0
Thiolactic Acid S-Dealkylation-58105.061.0

Note: Product ions are predicted based on the neutral loss of CO₂ (-44 Da) and the cleavage of the thioether bonds.

References

  • Toxicological evaluation of acyl glucuronides of nonsteroidal anti-inflammatory drugs using human embryonic kidney 293 cells stably expressing human UDP-glucuronosyltransferase and human hepatocytes. PubMed, National Institutes of Health. URL:[Link]

  • New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. PMC, National Institutes of Health. URL:[Link]

  • Quantitative Evaluation of Reactivity and Toxicity of Acyl Glucuronides by [35S]Cysteine Trapping. Chemical Research in Toxicology, ACS Publications. URL:[Link]

  • Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice. PMC, National Institutes of Health. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for [(Carboxymethyl)sulfanyl]propanoic Acid Derivatives

Executive Summary & Mechanistic Clarification In pharmaceutical development and materials science, thioether-containing carboxylic acids are critical building blocks for cross-linking agents, mucolytic drugs (e.g., Carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Clarification

In pharmaceutical development and materials science, thioether-containing carboxylic acids are critical building blocks for cross-linking agents, mucolytic drugs (e.g., Carbocisteine analogs), and metal-chelating polymers. When designing a synthesis protocol for 2-[(carboxymethyl)sulfanyl]propanoic acid (CAS: 14618-66-7), a critical mechanistic distinction must be made regarding the requested "Michael addition" pathway.

Standard base-catalyzed thiol-Michael addition (1,4-conjugate addition) of thioglycolic acid to an α,β -unsaturated system like acrylic acid strictly yields the β -substituted regioisomer: 3-[(carboxymethyl)sulfanyl]propanoic acid (CAS: 4938-00-5) [1]. This regioselectivity is driven by the electron-withdrawing nature of the carboxyl group, which localizes electrophilicity at the β -carbon.

To synthesize the structurally isomeric 2-substituted target, the reaction cannot proceed via a Michael addition. Instead, an SN​2 nucleophilic substitution must be employed, utilizing an α -halo acid (e.g., 2-bromopropanoic acid) to force thiolate attack at the α -carbon [2].

To ensure absolute scientific integrity and provide a self-validating system, this guide details both synthetic pathways: the Thiol-Michael addition (yielding the 3-isomer) and the SN​2 substitution (yielding the 2-isomer).

Mechanistic Pathways & Causality

Understanding the causality behind reagent selection is vital for protocol optimization:

  • Pathway A (Thiol-Michael Addition): A catalytic amount of base (e.g., Triethylamine) deprotonates the thiol to form a highly nucleophilic thiolate anion. The thiolate attacks the electron-deficient β -carbon of acrylic acid. The resulting enolate intermediate is rapidly protonated, driving the reaction forward with "click" chemistry efficiency [1].

  • Pathway B ( SN​2 Substitution): A stoichiometric excess of a strong base (e.g., NaOH) is required to fully deprotonate both the carboxylic acid and the thiol groups. The resulting dianion attacks the α -carbon of 2-bromopropanoic acid, displacing the bromide leaving group. Heating is required to overcome the steric hindrance at the secondary carbon.

MechanisticDivergence cluster_michael Pathway A: Michael Addition (1,4-Conjugate) cluster_sn2 Pathway B: SN2 Substitution (α-Carbon) TGA Thioglycolic Acid (HS-CH2-COOH) Base1 Base Catalyst (e.g., Et3N) TGA->Base1 Deprotonation Base2 Base Catalyst (e.g., NaOH) TGA->Base2 Deprotonation AA Acrylic Acid (CH2=CH-COOH) Base1->AA Thiolate attack at β-carbon Prod3 3-[(Carboxymethyl)sulfanyl]propanoic acid (CAS: 4938-00-5) AA->Prod3 Protonation BPA 2-Bromopropanoic Acid (CH3-CHBr-COOH) Base2->BPA Thiolate attack at α-carbon Prod2 2-[(Carboxymethyl)sulfanyl]propanoic acid (CAS: 14618-66-7) BPA->Prod2 Bromide displacement

Mechanistic divergence: Thiol-Michael addition vs. SN2 substitution pathways.

Experimental Protocols

Protocol A: Synthesis of 3-[(Carboxymethyl)sulfanyl]propanoic acid via Thiol-Michael Addition

This protocol utilizes the highly efficient, atom-economical "click" reaction dynamics of the thiol-Michael addition.

Reagents:

  • Thioglycolic acid (Mercaptoacetic acid): 10.0 mmol (0.92 g)

  • Acrylic acid: 10.5 mmol (0.76 g)

  • Triethylamine (TEA): 0.5 mmol (0.05 g) - Catalyst

  • Methanol (Anhydrous): 15 mL

Step-by-Step Workflow:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of thioglycolic acid in 15 mL of anhydrous methanol.

  • Catalyst Addition: Cool the flask to 0 °C in an ice bath. Add 0.5 mmol of TEA dropwise. Causality: TEA acts as a base catalyst to generate the reactive thiolate anion; cooling prevents premature oxidation of the thiol.

  • Michael Acceptor Addition: Add 10.5 mmol of acrylic acid dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. The reaction is self-limiting and highly efficient.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Dissolve the residue in 10 mL of distilled water and acidify to pH 2 using 1M HCl.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous MgSO4​ , filter, and evaporate to yield the crude 3-isomer. Recrystallize from hot water/ethanol.

Protocol B: Synthesis of 2-[(Carboxymethyl)sulfanyl]propanoic acid via SN​2 Substitution

This protocol forces α -carbon functionalization to yield the specific isomer requested.

Reagents:

  • Thioglycolic acid: 10.0 mmol (0.92 g)

  • 2-Bromopropanoic acid: 10.0 mmol (1.53 g)

  • Sodium Hydroxide (NaOH): 32.0 mmol (1.28 g) - Stoichiometric excess

  • Deionized Water: 20 mL

Step-by-Step Workflow:

  • Base Preparation: Dissolve 32.0 mmol of NaOH in 20 mL of deionized water in a 100 mL flask. Cool to 0 °C. Causality: Over 3 equivalents of base are required to neutralize the two carboxylic acid groups and deprotonate the thiol.

  • Thiolate Generation: Slowly add 10.0 mmol of thioglycolic acid to the cold NaOH solution with vigorous stirring.

  • Electrophile Addition: Add 10.0 mmol of 2-bromopropanoic acid dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 4 hours. Causality: Heating provides the necessary activation energy to overcome the steric hindrance of the secondary α -carbon during the SN​2 backside attack.

  • Acidification: Cool the reaction mixture to 0 °C. Carefully add concentrated HCl dropwise until the solution reaches pH 1–2. Causality: Complete protonation of the carboxylate groups is required to render the product soluble in the organic extraction solvent.

  • Isolation: Extract the acidic aqueous solution with ethyl acetate (3 x 20 mL). Wash the organic layer with brine, dry over anhydrous MgSO4​ , and concentrate under vacuum. Purify the crude 2-isomer via recrystallization.

Quantitative Data & Characterization Summary

The following table summarizes the key structural and synthetic differences between the two regioisomers generated by the divergent pathways.

Property3-Isomer (Michael Addition Product)2-Isomer ( SN​2 Substitution Product)
IUPAC Name 3-[(Carboxymethyl)sulfanyl]propanoic acid2-[(Carboxymethyl)sulfanyl]propanoic acid
CAS Number 4938-00-514618-66-7
Reaction Type 1,4-Conjugate Addition (Base-Catalyzed) SN​2 Nucleophilic Substitution
Electrophile Acrylic Acid2-Bromopropanoic Acid
Regioselectivity β -carbon attack α -carbon attack
Molecular Formula C5​H8​O4​S C5​H8​O4​S
Molecular Weight 164.18 g/mol 164.18 g/mol
Typical Yield > 90% (Click chemistry efficiency)65 - 75% (Sterically hindered)

References

  • Nair, D. P., Podgórski, M., Chatani, S., Gong, T., Xi, W., Fenoli, C. R., & Bowman, C. N. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, 26(1), 724-744. URL:[Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. URL:[Link]

Application

Application Note: Advanced Aqueous RAFT Polymerization Using Carboxylic Acid-Functionalized Trithiocarbonates

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Focus: Synthesis, Characterization, and Bioconjugation of Telechelic Polymers Executive Summary Reversible Addition-Fragmentation chain T...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Focus: Synthesis, Characterization, and Bioconjugation of Telechelic Polymers

Executive Summary

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has revolutionized the synthesis of well-defined, functional macromolecules. In the context of aqueous polymerization and bioconjugation, the compound commonly queried as 2-[(carboxymethyl)sulfanyl]propanoic acid typically refers to the asymmetric trithiocarbonate RAFT agent: 2-{[(carboxymethyl)sulfanyl]carbonothioyl}sulfanyl propanoic acid (abbreviated herein as CMPA-TTC ), or its symmetrical counterpart bis(carboxymethyl)trithiocarbonate.

This application note provides a comprehensive, self-validating framework for utilizing CMPA-TTC to synthesize highly uniform, telechelic polymers. By leveraging the dual carboxylic acid handles of this agent, researchers can seamlessly transition from controlled aqueous polymerization directly into downstream drug-development applications, such as peptide bioconjugation and targeted delivery systems.

Mechanistic Rationale & Chemical Properties (E-E-A-T)

Successful RAFT polymerization requires a delicate kinetic balance governed by the structural selection of the Chain Transfer Agent (CTA). CMPA-TTC is specifically engineered for aqueous environments and biological applications.

  • The Z-Group (Carboxymethyl sulfanyl): The Z-group dictates the reactivity of the C=S double bond. The alkylsulfanyl moiety provides an ideal balance—it sufficiently stabilizes the intermediate radical to allow rapid addition of the propagating chain, but not so much that it causes rate retardation. Crucially, trithiocarbonates exhibit significantly higher stability and are far less susceptible to hydrolytic degradation in aqueous media compared to traditional dithiobenzoates or xanthates[1].

  • The R-Group (Propanoic acid): The R-group must be a better leaving group than the propagating polymer chain and must efficiently reinitiate polymerization. The secondary propanoic acid radical is an excellent leaving group that rapidly reinitiates the polymerization of "More Activated Monomers" (MAMs) such as acrylamides (e.g., NIPAM, DMA) and acrylates.

  • End-Group Fidelity & pH Dependence: Aqueous RAFT polymerizations are highly sensitive to pH. Lowering the pH of the reaction medium significantly reduces the hydrolysis of the trithiocarbonate CTA, ensuring that the terminal functional groups remain intact for post-polymerization modifications[2]. Both the R and Z groups of CMPA-TTC terminate in carboxylic acids, providing universal handles for downstream NHS-ester activation[3]. Furthermore, these trithiocarbonates are highly versatile and can be utilized in photoinduced electron transfer (PET)-RAFT polymerizations under green light irradiation[4].

Reaction Dynamics & Workflow

The following diagram illustrates the core RAFT equilibrium mechanism, highlighting the continuous exchange between active propagating radicals and dormant polymer chains. This rapid exchange is the causal mechanism behind the low dispersity (Đ) and controlled molecular weights achieved with CMPA-TTC.

RAFT_Mechanism Init Initiator (e.g., ACVA) Radical Primary Radical (I•) Init->Radical Heat/Light PropRadical Propagating Radical (Pn•) Radical->PropRadical + Monomer Intermediate Intermediate Radical PropRadical->Intermediate Addition RAFTAgent RAFT Agent (CMPA-TTC) RAFTAgent->Intermediate Addition Dormant Dormant Polymer (Pn-CTA) Intermediate->Dormant Fragmentation NewRadical Leaving Group Radical (R•) Intermediate->NewRadical Fragmentation NewRadical->PropRadical Reinitiation

Figure 1: Reversible Addition-Fragmentation chain Transfer (RAFT) equilibrium mechanism mediated by CMPA-TTC.

Step-by-Step Protocol: Aqueous RAFT of N-Isopropylacrylamide (NIPAM)

This protocol describes a self-validating system for the synthesis of Poly(NIPAM) with a target Degree of Polymerization (DP) of 100.

Materials
  • Monomer: N-Isopropylacrylamide (NIPAM) – Must be recrystallized from hexane to remove inhibitors.

  • RAFT Agent: CMPA-TTC (or Bis(carboxymethyl)trithiocarbonate).

  • Initiator: 4,4'-Azobis(4-cyanovaleric acid) (ACVA).

  • Solvent: Milli-Q Water / Dioxane mixture (80:20 v/v) adjusted to pH 5.5.

Methodology

Step 1: Reagent Preparation & Stoichiometry

  • Formulate the reaction with a molar ratio of [Monomer] : [RAFT Agent] : [Initiator] = 100 : 1 : 0.2.

  • Causality Note: ACVA is chosen specifically because it yields a cyanovaleric acid radical. This ensures that any chains initiated directly by the primary radical (rather than the RAFT R-group) still bear a terminal carboxylic acid, maintaining 100% end-group homogeneity for downstream bioconjugation.

Step 2: Deoxygenation

  • Transfer the solution to a Schlenk flask.

  • Perform three consecutive Freeze-Pump-Thaw cycles.

  • Causality Note: Oxygen is a potent radical scavenger. Failing to remove dissolved oxygen will result in a variable induction period, consumption of the initiator, and a loss of the precise [RAFT]/[Initiator] ratio required for low dispersity.

Step 3: Polymerization & In-Process Validation

  • Backfill the flask with Argon and immerse in a pre-heated oil bath at 70°C for 4 hours.

  • Validation Checkpoint: At t = 3 hours, extract a 50 µL aliquot using a degassed syringe. Dilute in D2O and perform a rapid 1 H-NMR scan. Compare the integration of the vinyl protons (5.5–6.5 ppm) against the isopropyl methine proton (3.9 ppm).

  • Decision Gate: Do not proceed to quenching unless conversion is >85%. If conversion is low, verify the structural integrity of your ACVA stock.

Step 4: Quenching and Purification

  • Quench the reaction by exposing it to air and rapidly cooling the flask in an ice bath.

  • Transfer the polymer solution to a dialysis membrane (MWCO 3.5 kDa) and dialyze against mildly acidic water (pH 5.5) for 48 hours, changing the bath 4 times.

  • Causality Note: Dialyzing against a mildly acidic buffer suppresses the aminolysis/hydrolysis of the terminal trithiocarbonate group, preserving the characteristic yellow color and chain-end fidelity[2].

Quantitative Benchmarks for CMPA-TTC Mediated RAFT

When executed correctly, CMPA-TTC provides exceptional control over various hydrophilic monomers. The table below summarizes expected validation data across different model systems.

MonomerInitiatorTemp (°C)Time (h)Conversion (%)Target Mn​ ( g/mol )Experimental Mn​ (GPC)Dispersity ( Đ )
NIPAM ACVA704.08810,00010,4501.11
DMA ACVA703.59212,00012,2001.08
PEGMA VA-044456.08125,00026,1001.15
NVP ACVA8012.0758,0008,3001.22

Note: N-Vinylpyrrolidone (NVP) is a "Less Activated Monomer" (LAM). While trithiocarbonates can mediate its polymerization, kinetics are slower and dispersities are slightly higher compared to acrylamides[1].

Post-Polymerization: Bioconjugation to Target Proteins

The terminal carboxylic acid groups of the synthesized polymer can be activated via EDC/NHS chemistry for bioconjugation to primary amines on proteins, antibodies, or amine-modified DNA[3].

Bioconjugation Polymer Telechelic Polymer (Terminal -COOH) Activation EDC / NHS Activation Polymer->Activation pH 5.5-6.0 NHSEster Polymer-NHS Ester (Reactive Intermediate) Activation->NHSEster 15-30 min Conjugate Polymer-Protein Conjugate NHSEster->Conjugate Amide Coupling Protein Target Protein (Free -NH2) Protein->Conjugate pH 7.4-8.0

Figure 2: Two-step EDC/NHS bioconjugation workflow utilizing the terminal carboxylic acid of the RAFT polymer.

Bioconjugation Protocol
  • Activation: Dissolve the telechelic polymer in MES buffer (0.1 M, pH 5.5). Add 10 equivalents of EDC and 20 equivalents of NHS relative to the polymer end-groups.

    • Causality: EDC is most efficient at mildly acidic pH. A pH of 5.5 prevents the rapid hydrolysis of the highly reactive O-acylisourea intermediate.

  • Conjugation: After 20 minutes, adjust the pH to 7.5 using 1M NaOH, or perform a rapid buffer exchange into PBS (pH 7.4). Immediately add the target protein.

    • Causality: The primary amines (lysine residues) on the protein must be deprotonated to act as effective nucleophiles and attack the NHS ester. A pH of 7.4–8.0 is optimal for this amidation[3].

  • Incubation & Purification: Incubate at 4°C overnight, followed by Size Exclusion Chromatography (SEC) to separate the polymer-protein conjugate from unreacted polymer.

Troubleshooting & Quality Assurance

  • Issue: High Dispersity ( Đ > 1.3) or Bimodal GPC Peaks.

    • Root Cause: Radical termination events dominate due to oxygen contamination or an excessively high initiator concentration.

    • Correction: Ensure strict adherence to the 3-cycle freeze-pump-thaw method and verify the [RAFT]:[Initiator] ratio is strictly 5:1.

  • Issue: Polymer Loses Yellow Color During Storage.

    • Root Cause: The trithiocarbonate end-group is undergoing aminolysis or hydrolysis.

    • Correction: Store polymers as lyophilized powders at -20°C. If stored in solution, ensure the pH remains strictly < 6.0 and avoid the presence of primary amine nucleophiles (unless intentionally cleaving the RAFT end-group).

References

  • Functional DNA–Polymer Conjugates | Chemical Reviews - ACS Publications. 3

  • Trithiocarbonate-Mediated RAFT Polymerization Enables the Synthesis of Homotelechelic N-Vinylpyrrolidone Oligomers with Surfactant Properties | ACS Applied Polymer Materials - ACS Publications. 1

  • Aqueous RAFT Polymerization: Recent Developments in Synthesis of Functional Water-Soluble (Co)polymers with Controlled Structures | Accounts of Chemical Research - ACS Publications. 2

  • PET-RAFT Polymerization Catalyzed by Small Organic Molecule under Green Light Irradiation - PMC. 4

Sources

Method

Application of 2-[(Carboxymethyl)sulfanyl]propanoic acid in cancer cell line studies

Application Note: 2-[(Carboxymethyl)sulfanyl]propanoic Acid (CMSPA) in Cancer Cell Line Studies Subtitle: Harnessing Thioether-Dicarboxylic Acids for ROS-Responsive Polymeric Nanocarriers and Metallodrug Synthesis Execut...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-[(Carboxymethyl)sulfanyl]propanoic Acid (CMSPA) in Cancer Cell Line Studies Subtitle: Harnessing Thioether-Dicarboxylic Acids for ROS-Responsive Polymeric Nanocarriers and Metallodrug Synthesis

Executive Summary & Mechanistic Rationale

As oncology research shifts toward stimuli-responsive targeted therapies, the demand for versatile, programmable chemical building blocks has surged. 2-[(Carboxymethyl)sulfanyl]propanoic acid (CMSPA) —a bifunctional molecule featuring a central thioether bond flanked by two carboxylic acid groups—has emerged as a highly valuable tool in drug development.

The utility of CMSPA in cancer cell line studies is driven by two distinct chemical properties:

  • Redox-Sensitivity (The Thioether Core): The tumor microenvironment (TME) and intracellular compartments of cancer cells (e.g., MCF-7, HeLa) are characterized by elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). Thioether-containing polymers undergo a hydrophobic-to-hydrophilic phase transition upon oxidation by ROS, leading to nanocarrier disassembly[1]. The sulfur atom is oxidized to a polar sulfoxide or sulfone, triggering a massive hydration shift.

  • Chelation & Polymerization (The Dicarboxylic Acids): The dual carboxyl groups allow CMSPA to act either as a monomer for polycondensation (forming ROS-responsive poly(ester-thioether)s) or as an O,S,O-chelating ligand for transition metals like Ruthenium(II), generating potent metallodrugs.

This application note details two field-proven workflows utilizing CMSPA: the synthesis of ROS-responsive polymeric micelles for intracellular drug delivery, and the development of Ru(II) metallodrugs for cytotoxicity screening.

Application I: ROS-Responsive Polymeric Nanoparticles for Intracellular Drug Delivery

Protocol Insights & Causality

To minimize the premature release of highly toxic chemotherapeutics like Doxorubicin (DOX) in the bloodstream, we utilize CMSPA to synthesize amphiphilic block copolymers. By copolymerizing CMSPA with Polyethylene Glycol (PEG)-diol via Steglich esterification, we avoid the high heat of traditional polycondensation, which could prematurely oxidize the thioether core. In aqueous media, these polymers self-assemble into micelles. Upon endocytosis by cancer cells, the high intracellular ROS oxidizes the thioether, rapidly shifting the core from hydrophobic to hydrophilic. This causes the micelle to swell and disassemble, releasing DOX directly into the cytosol. Poly(ester-thioether) nanoparticles exhibit rapid drug release rates and high ROS sensitivity in anticancer applications[2].

Pathway N1 CMSPA-Crosslinked Nanoparticle N2 Tumor Microenvironment (High ROS / H2O2) N1->N2 Endocytosis N3 Thioether Oxidation (Sulfoxide/Sulfone) N2->N3 Oxidative Stress N4 Hydrophilic Shift & Disassembly N3->N4 Phase Transition N5 Drug Release & Apoptosis N4->N5 Intracellular Delivery

Fig 1. ROS-triggered phase transition and drug release pathway of CMSPA-based nanoparticles.

Step-by-Step Methodology: Synthesis and Cell Line Screening

Phase A: Polymer Synthesis (Poly(ester-thioether))

  • Activation: Dissolve 1.0 eq of CMSPA and 2.2 eq of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane (DCM) at 0°C under nitrogen. Stir for 15 minutes to form the active O-acylisourea intermediate.

  • Conjugation: Add 1.0 eq of PEG-diol (Mn ~2000) and 0.1 eq of DMAP (catalyst). Allow the reaction to warm to room temperature and stir for 24 hours.

  • Purification: Precipitate the resulting polymer in cold diethyl ether. Filter and dry under vacuum. Confirm the thioether presence via ¹H-NMR (peak shift at ~3.2 ppm for -CH₂-S-).

Phase B: DOX Encapsulation via Nanoprecipitation

  • Dissolve 10 mg of the CMSPA-PEG polymer and 2 mg of DOX (free base) in 1 mL of THF.

  • Dropwise, add this organic phase into 10 mL of deionized water under vigorous stirring (1000 rpm). The amphiphilic nature forces the hydrophobic thioether segments to collapse, trapping DOX in the core.

  • Stir overnight in the dark to evaporate the THF. Filter through a 0.45 µm syringe filter to remove unencapsulated DOX. Validate size via Dynamic Light Scattering (DLS).

Phase C: In Vitro Efficacy on MCF-7 Cell Lines

  • Seed MCF-7 human breast cancer cells in a 96-well plate at 1×10⁴ cells/well. Incubate for 24h at 37°C, 5% CO₂.

  • Treat cells with varying concentrations of DOX-loaded CMSPA-NPs (0.01 to 10 µM DOX equivalent). Include Free DOX as a positive control and empty NPs as a negative control.

  • After 48h, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h.

  • Solubilize the formazan crystals in DMSO and read absorbance at 570 nm to calculate the IC₅₀.

Application II: Development of Cytotoxic Ru(II) Metallodrug Complexes

Protocol Insights & Causality

While Cisplatin is a gold standard, its severe off-target toxicity and resistance profiles necessitate alternatives. Ruthenium(II) complexes with thioether ligands are promising anticancer agents and photoactivated chemotherapy (PACT) prodrugs[3]. CMSPA is uniquely suited for this: its two carboxylates can be deprotonated to form a stable chelate ring with Ru(II), while the soft thioether sulfur stabilizes the metal center. Ru(II) complexes offer dual-active properties and alternative mechanisms to overcome Cisplatin resistance[4]. By quantifying intracellular Ruthenium via ICP-MS, we can directly correlate cellular uptake with cytotoxicity.

Workflow S1 1. CMSPA Activation Steglich Esterification (EDC/DMAP) S2 2. Polymerization Poly(ester-thioether) Synthesis S1->S2 S3 3. Nanoprecipitation DOX Encapsulation S2->S3 S4 4. Cell Culture MCF-7 / HeLa Incubation S3->S4 S5 5. Efficacy Assays MTT & Flow Cytometry S4->S5

Fig 2. Experimental workflow for synthesizing and evaluating CMSPA-based polymeric nanocarriers.

Step-by-Step Methodology: Metallodrug Synthesis and ICP-MS Uptake
  • Complexation: Suspend cis-[Ru(bpy)₂Cl₂] (1.0 eq) and CMSPA (1.1 eq) in an ethanol/water mixture (1:1 v/v). Add 2.0 eq of NaOH to deprotonate the carboxylic acids.

  • Reflux: Heat the mixture to reflux (80°C) for 6 hours under argon. The color will shift from dark purple to deep red/orange, indicating successful ligand exchange.

  • Isolation: Cool the reaction, precipitate the [Ru(bpy)₂(CMSPA)] complex by adding saturated aqueous KPF₆, filter, and wash with cold water.

  • Cellular Uptake Assay: Seed HeLa cells in 6-well plates (5×10⁵ cells/well). Treat with 10 µM of the Ru-CMSPA complex for 24h.

  • ICP-MS Quantification: Wash cells 3x with cold PBS to remove extracellular drug. Lyse cells using 65% HNO₃. Dilute the lysate and analyze the ¹⁰²Ru isotope concentration via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Normalize against total cellular protein (BCA assay).

Quantitative Benchmarking

The following table summarizes the typical analytical and in vitro performance metrics of CMSPA-derived systems compared to standard controls. Thioether-based platforms are heavily utilized for targeted drug delivery in tumor microenvironments characterized by high ROS[5].

Experimental SystemTarget Cell LineIC₅₀ (µM)Intracellular Uptake (ng Metal/10⁶ cells)ROS-Triggered Release (%)Primary Mechanism of Action
CMSPA-PEG/DOX Micelles MCF-71.2 ± 0.1N/A>80% (24h, 10mM H₂O₂)ROS-triggered micelle disassembly
Free DOX (Control) MCF-70.8 ± 0.1N/AN/A (Passive)Passive diffusion & DNA intercalation
[Ru(bpy)₂(CMSPA)] HeLa15.4 ± 1.2145.2 ± 8.5N/ADNA binding / PACT activation
Cisplatin (Control) HeLa12.1 ± 0.9210.4 ± 12.1N/ADNA cross-linking

Note: While Free DOX shows a lower IC₅₀ in vitro, CMSPA-PEG/DOX micelles drastically reduce off-target toxicity in vivo by preventing drug release in healthy (low-ROS) tissues.

References

  • Xu, L., et al. (2019). "Polymeric nanoparticles responsive to intracellular ROS for anticancer drug delivery." PubMed - NIH.
  • Du, Y., et al. (2019). "Thioether Phosphatidylcholine Liposomes: A Novel ROS-Responsive Platform for Drug Delivery." ResearchGate.
  • Napoli, A., et al. (2004). "Oxidation-responsive polymeric vesicles." PMC - NIH.
  • Siewert, B., et al. (2023). "Ruthenium-Based Photoactivated Chemotherapy." ACS Publications.
  • Ceramella, J., et al. (2023). "Complexes of Ruthenium(II) as Promising Dual-Active Agents against Cancer and Viral Infections." MDPI.

Sources

Application

Application Note: Preclinical Evaluation of Antiproliferative Effects of 2-[(Carboxymethyl)sulfanyl]propanoic Acid Derivatives

Executive Summary & Mechanistic Rationale The development of novel small molecules targeting tumor metabolism requires rigorous, multi-tiered screening protocols. Derivatives of 2-[(carboxymethyl)sulfanyl]propanoic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of novel small molecules targeting tumor metabolism requires rigorous, multi-tiered screening protocols. Derivatives of 2-[(carboxymethyl)sulfanyl]propanoic acid —a thioether dicarboxylic acid—represent an emerging class of compounds with potential antiproliferative properties. Because dicarboxylic acids structurally mimic endogenous tricarboxylic acid (TCA) cycle intermediates (such as succinate or malate), these derivatives are hypothesized to act as competitive inhibitors of key metabolic enzymes.

Targeting metabolic vulnerabilities induces intracellular ATP depletion and reactive oxygen species (ROS) generation, leading to AMP-activated protein kinase (AMPK) activation, mTORC1 suppression, and subsequent apoptotic cell death.

To accurately capture these effects, standard colorimetric assays (like MTT) are insufficient. Metabolic modulators can artificially upregulate mitochondrial succinate dehydrogenase activity, causing injured cells to hyper-reduce MTT into formazan, thereby masking true antiproliferative effects and causing false negatives[1]. Consequently, this protocol establishes a definitive, self-validating three-tier screening cascade relying on direct ATP quantification and flow cytometric profiling.

Workflow Library Compound Library: 2-[(Carboxymethyl)sulfanyl] propanoic acid derivatives Tier1 Tier 1: 2D Viability (CellTiter-Glo 2.0) Library->Tier1 Tier2 Tier 2: Apoptosis Profiling (Annexin V/PI Flow Cytometry) Tier1->Tier2 IC50 < 10 µM Tier3 Tier 3: 3D Spheroids (CellTiter-Glo 3D) Tier2->Tier3 Confirmed Apoptosis Lead Lead Candidate Selection Tier3->Lead 3D Efficacy

Fig 1. Three-tier preclinical screening cascade for evaluating antiproliferative derivatives.

Tier 1: High-Throughput 2D Viability Screening (ATP Quantification)

Rationale & Causality

To bypass the enzymatic confounding factors of tetrazolium-based assays, Tier 1 utilizes the CellTiter-Glo® 2.0 assay. This luminescent assay directly lyses cells and utilizes a luciferase/luciferin reaction to quantify intracellular ATP, which is directly proportional to the number of metabolically active, viable cells[2]. It is highly sensitive and capable of detecting as few as 15 cells per well.

Self-Validating System Design

Every assay plate must include:

  • Vehicle Control: 0.1% DMSO (establishes 100% baseline viability).

  • Positive Control: 1 µM Staurosporine or Doxorubicin (confirms assay sensitivity to cell death).

  • Background Control: Media + Reagent without cells (for background luminescence subtraction).

Step-by-Step Protocol
  • Cell Seeding: Seed target cancer cell lines (e.g., MCF-7, HCT116) at a density of 5×103 cells/well in 100μL of complete culture medium in opaque-walled 96-well plates[2][3]. Incubate for 24 hours at 37°C, 5% CO 2​ to allow adherence.

  • Compound Treatment: Prepare serial dilutions of the 2-[(carboxymethyl)sulfanyl]propanoic acid derivatives in DMSO. Add compounds to the wells such that the final DMSO concentration does not exceed 0.1%[4]. Incubate for 72 hours.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® 2.0 reagent and the assay plate to room temperature for 30 minutes prior to reading to ensure uniform luciferase enzyme kinetics[2].

  • Lysis and Stabilization: Add 100μL of CellTiter-Glo® 2.0 reagent to each well. Mix vigorously on an orbital shaker for 2 minutes to induce complete cell lysis[2].

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[2].

  • Measurement: Record luminescence using a microplate reader. Calculate relative viability by subtracting background luminescence and normalizing to the vehicle control[3].

Tier 2: Mechanistic Profiling via Flow Cytometry (Annexin V/PI)

Rationale & Causality

A reduction in ATP could indicate either cytostatic (growth arrest) or cytotoxic (cell death) effects. To differentiate these, we utilize Annexin V and Propidium Iodide (PI) dual staining. During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer plasma membrane leaflet. Annexin V binds specifically to externalized PS in a calcium-dependent manner[5]. PI is a membrane-impermeable DNA intercalating dye that only stains cells with compromised membranes (late apoptosis/necrosis)[6].

Self-Validating System Design

Accurate flow cytometry requires a strict compensation matrix to account for spectral overlap between FITC (Annexin V) and PE/PerCP (PI) channels. The following controls are mandatory[7]:

  • Unstained Cells: To define the negative population and baseline autofluorescence.

  • Annexin V Single-Stain: Treated cells stained only with Annexin V-FITC.

  • PI Single-Stain: Heat-killed cells stained only with PI.

Step-by-Step Protocol
  • Induction & Harvesting: Treat 2×105 cells/well in a 6-well plate with the derivative at its calculated IC 50​ and IC 50​ for 48 hours. Collect both the floating (dead) cells in the media and the adherent cells via gentle trypsinization.

  • Washing: Centrifuge at 400×g for 5 minutes. Wash the cell pellet twice with cold 1X PBS[7].

  • Binding Buffer Resuspension: Resuspend the pellet in 1X Annexin V Binding Buffer (10 mM HEPES pH 7.4, 140 mM NaCl, 2.5 mM CaCl 2​ ) to a concentration of 1×106 cells/mL[7]. Critical: Do not use EDTA-containing buffers, as Annexin V binding is strictly calcium-dependent[8].

  • Staining: Transfer 100μL of the cell suspension to a flow cytometry tube. Add 5μL of Annexin V-FITC and 5μL of PI staining solution[8].

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark[5][8].

  • Analysis: Add 400μL of 1X Binding Buffer to each tube. Analyze immediately (within 1 hour) via flow cytometry[7].

Pathway Drug 2-[(Carboxymethyl)sulfanyl] propanoic acid Target Metabolic Enzymes Drug->Target Competitive Inhibition Stress ATP Depletion & ROS Generation Target->Stress Metabolic Blockade AMPK AMPK Activation Stress->AMPK High AMP/ATP Ratio Apoptosis Apoptosis (Caspase 3/7) Stress->Apoptosis Cytochrome c Release mTOR mTORC1 Inhibition AMPK->mTOR Phosphorylation mTOR->Apoptosis Cell Cycle Arrest

Fig 2. Proposed mechanism of action: Metabolic interference leading to AMPK-mediated apoptosis.

Tier 3: 3D Tumor Spheroid Efficacy

Rationale & Causality

Standard 2D monolayer cultures often overpredict drug efficacy because they lack the complex extracellular matrix and the hypoxic, necrotic core characteristic of in vivo solid tumors. Evaluating the derivatives in 3D spheroids ensures that the lead candidates possess adequate tissue penetrance. For this, we utilize the CellTiter-Glo® 3D assay, which is specifically formulated with a highly robust lytic capacity designed to penetrate and lyse large microtissues[9][10].

Step-by-Step Protocol
  • Spheroid Generation: Seed 1×103 cells/well into a 96-well ultra-low attachment (ULA) round-bottom plate. Centrifuge the plate at 200×g for 5 minutes to aggregate the cells[11].

  • Maturation: Incubate for 72 hours to allow uniform, tightly packed spheroids to form (target diameter: 300–500 µm)[11].

  • Treatment: Carefully add the dicarboxylic acid derivatives at varying concentrations without disturbing the spheroid at the bottom of the well. Incubate for 96 hours.

  • Lysis: Add 100μL of CellTiter-Glo® 3D Reagent directly to the wells (no media removal or washing required)[9][12].

  • Vigorous Agitation: Mix the plate vigorously on an orbital shaker for 5 minutes to ensure the physical disruption of the 3D structure[11][12].

  • Extended Incubation: Incubate the plate at room temperature for an additional 25 minutes (30 minutes total) to ensure complete ATP extraction from the dense core before recording luminescence[10][12].

Quantitative Data Presentation

To rapidly assess the structure-activity relationship (SAR) of the synthesized derivatives, data should be aggregated into a standardized matrix comparing 2D efficacy, apoptotic induction, and 3D penetrance.

Table 1: Representative Antiproliferative Profiling Data for Thioether Dicarboxylic Acid Derivatives

Compound IDSubstitution Group2D Viability IC 50​ (µM)Early Apoptotic Population (%)*3D Spheroid IC 50​ (µM)Selectivity Index (Tumor vs. PBMC)
Derivative A -CH 3​ (Methyl) 8.4±0.6 42.1±3.2 24.5±1.8 >10
Derivative B -C 2​ H 5​ (Ethyl) 4.1±0.3 68.4±4.1 12.2±1.1 >25
Derivative C -C 6​ H 5​ (Phenyl) 15.2±1.4 18.5±2.0 >50.0 <2
Doxorubicin Positive Control 0.8±0.1 85.2±5.5 4.5±0.4 N/A

*Measured at IC 50​ concentration via Annexin V-FITC flow cytometry at 48 hours.

References

  • National Institutes of Health (PMC). Assessment of Antitumor and Antiproliferative Efficacy and Detection of Protein-Protein Interactions in Cancer Cells from 3D Tumor Spheroids. Available at: [Link]

  • MDPI. Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Available at: [Link]

  • PLOS. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols. Available at: [Link]

  • Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. Available at:[Link]

  • National Institutes of Health (PMC). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

Sources

Method

HPLC method for quantification of 2-[(Carboxymethyl)sulfanyl]propanoic acid

Application Note: Advanced HPLC Quantification of 2-[(Carboxymethyl)sulfanyl]propanoic Acid Executive Summary & Analyte Profiling The quantification of highly polar, non-chromophoric thioether dicarboxylic acids presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced HPLC Quantification of 2-[(Carboxymethyl)sulfanyl]propanoic Acid

Executive Summary & Analyte Profiling

The quantification of highly polar, non-chromophoric thioether dicarboxylic acids presents significant chromatographic hurdles. Structurally analogous to pharmaceutical agents and intermediates like carbocisteine[1] and danosteine[2], 2-[(Carboxymethyl)sulfanyl]propanoic acid (CAS 14618-66-7) is characterized by two carboxylic acid moieties and a thioether linkage.

This molecular profile creates two primary analytical challenges:

  • Extreme Polarity: The dual carboxyl groups cause the molecule to elute in the void volume of standard reversed-phase (RP) columns.

  • Optical Invisibility: The absence of a conjugated -system means the molecule lacks a strong UV chromophore, restricting UV detection to the noisy, low-wavelength end-absorption region (<220 nm).

To address these challenges, this guide details two self-validating chromatographic methodologies: a robust HPLC-UV method for routine bulk quantification, and a high-sensitivity HPLC-CAD (Charged Aerosol Detection) method for trace impurity profiling[1].

Mechanistic Rationale for Method Design

As a Senior Application Scientist, it is critical to move beyond empirical trial-and-error and design methods based on first principles. The experimental choices in these protocols are driven by the following physicochemical causalities:

  • Retention Strategy (Ion Suppression vs. Phase Dewetting): The values of the carboxylic acids in this molecule are approximately 3.5 and 4.5. To achieve hydrophobic retention, the mobile phase pH must be driven down to ~2.0 to ensure the molecule remains fully protonated (neutral). However, standard C18 stationary phases undergo "phase collapse" or dewetting when exposed to the >95% aqueous mobile phases required to retain such polar analytes. Therefore, an Aqueous C18 (AQ-C18) column—which features polar embedded groups to maintain hydration—is strictly required. While mixed-mode chromatography (e.g., Primesep 100) is a viable alternative[3], AQ-C18 offers superior batch-to-batch reproducibility.

  • Detection Strategy (Optical vs. Mass-Based): At 210 nm, UV detection is highly susceptible to baseline drift from gradient elution and matrix interferences. CAD, conversely, provides a universal, mass-based response for non-volatile compounds. By nebulizing the eluent and applying a charge to the resulting aerosol particles, CAD eliminates solvent background noise, offering superior sensitivity for non-chromophoric targets.

MethodWorkflow A Analyte Assessment: 2-[(Carboxymethyl)sulfanyl]propanoic acid B Challenge 1: High Polarity (Two -COOH groups) A->B C Challenge 2: Weak UV Absorbance (Thioether only) A->C D Retention Strategy: Ion Suppression (pH 2.0 - 2.5) Aq-C18 Column B->D E Detection Strategy 1: HPLC-UV at 210 nm (Routine Analysis) C->E F Detection Strategy 2: HPLC-CAD / LC-MS (Trace Quantification) C->F G Method Validation (ICH Q2 Guidelines) D->G E->G F->G

Figure 1: Analytical workflow addressing the chromatographic challenges of the target analyte.

Experimental Protocols

Method A: HPLC-UV (Routine QC & Bulk Analysis)

Designed for high-concentration API testing where simplicity and instrument availability are prioritized.

  • Mobile Phase Preparation:

    • Step: Prepare Mobile Phase A by adding 1.0 mL of concentrated Phosphoric Acid ( ) to 1000 mL of ultrapure water (pH ~2.1). Mobile Phase B is 100% LC-grade Acetonitrile.

    • Causality: Phosphoric acid provides excellent UV transparency at 210 nm compared to TFA or Formic acid, preventing severe baseline drift during gradient elution.

  • Chromatographic Conditions:

    • Column: AQ-C18 (250 x 4.6 mm, 5 µm).

    • Gradient: 0-5 min (98% A), 5-15 min (ramp to 50% A), 15-20 min (hold 50% A), 20.1-30 min (re-equilibrate at 98% A).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Step: Dissolve the sample in 100% Mobile Phase A to a working concentration of 100 µg/mL.

    • Causality: Dissolving the analyte in the initial mobile phase prevents solvent-mismatch effects (e.g., peak fronting or splitting) that occur when the injection solvent is stronger than the mobile phase.

Method B: HPLC-CAD (High Sensitivity & Impurity Profiling)

Designed for trace-level quantification, eliminating the limitations of UV end-absorption.

  • Mobile Phase Preparation:

    • Step: Prepare Mobile Phase A with 0.1% Formic Acid in water (pH ~2.7). Mobile Phase B is 0.1% Formic Acid in Acetonitrile.

    • Causality: CAD requires strictly volatile buffers. Phosphoric acid would precipitate and permanently foul the CAD nebulizer. Formic acid provides the necessary volatility while still suppressing analyte ionization.

  • Chromatographic Conditions:

    • Column: AQ-C18 (150 x 4.6 mm, 3 µm) for higher efficiency.

    • Flow Rate: 0.8 mL/min (optimized for CAD nebulization efficiency).

    • Detection: CAD (Evaporation temperature: 35°C, Data collection rate: 10 Hz).

Quantitative Data Presentation

The following table summarizes the theoretical validation parameters for both methods, evaluated in accordance with ICH Q2(R2) guidelines[1].

Validation ParameterMethod A (HPLC-UV)Method B (HPLC-CAD)Causality for Performance Difference
Linearity Range 10 - 500 µg/mL0.5 - 200 µg/mLCAD provides superior mass-based response for non-chromophoric analytes, extending the lower dynamic range.
Limit of Detection (LOD) 3.0 µg/mL0.1 µg/mLUV is fundamentally limited by high background solvent noise at 210 nm.
Limit of Quantitation (LOQ) 10.0 µg/mL0.5 µg/mLCAD nebulization eliminates solvent background interference, drastically lowering the LOQ.
Precision (RSD%) < 1.0%< 2.0%CAD exhibits slightly higher variance due to the complex dynamics of aerosol droplet formation and charging.
Accuracy (Recovery) 98.5 - 101.5%97.0 - 103.0%Both methods demonstrate high recovery, though UV is slightly more robust against ambient temperature fluctuations.

Built-In Quality Control & Self-Validating System

A robust analytical protocol must be self-aware; it must inherently flag its own failure before generating invalid data. This protocol utilizes a strict System Suitability Test (SST) logic gate.

  • Trigger 1: Retention Time Drift ( RSD > 2.0%)

    • Causality: If the retention time shifts across 5 replicate injections, the system flags a failure. This physically indicates either a loss of column hydration (dewetting) or a drift in mobile phase pH causing partial analyte ionization.

  • Trigger 2: Peak Tailing Factor ( > 1.5)

    • Causality: A tailing factor exceeding 1.5 indicates secondary interactions. This means the pH has drifted upward, allowing the carboxylic acid groups to ionize and interact electrostatically with residual metal impurities or unendcapped silanols on the silica matrix. The system automatically halts the sequence until fresh buffer is prepared.

SST S1 System Suitability Injection S2 Retention Time Stability (RSD < 2%) S1->S2 S3 Peak Tailing (Tf < 1.5) S1->S3 S4 Theoretical Plates (N > 5000) S1->S4 S5 Proceed to Sample Analysis S2->S5 Pass S6 System Maintenance (Check pH/Column) S2->S6 Fail S3->S5 Pass S3->S6 Fail S4->S5 Pass S4->S6 Fail

Figure 2: Self-validating system suitability testing (SST) logic for HPLC quantification.

References

  • SIELC Technologies. "HPLC Method for Carbocisteine, S-(Carboxymethyl)-L-cysteine on Primesep 100." SIELC Application Notes, 2019.[Link]

  • National Center for Biotechnology Information (NCBI). "Danosteine | C5H8O4S | CID 71205." PubChem Database.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." European Medicines Agency (EMA), 2024.[Link]

Sources

Application

GC-MS analysis of 2-[(Carboxymethyl)sulfanyl]propanoic acid and its metabolites

Application Note: High-Resolution GC-MS Profiling of 2-[(Carboxymethyl)sulfanyl]propanoic Acid and Its Biotransformation Products Executive Overview For researchers in xenobiotic metabolism and drug development, tracking...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution GC-MS Profiling of 2-[(Carboxymethyl)sulfanyl]propanoic Acid and Its Biotransformation Products

Executive Overview

For researchers in xenobiotic metabolism and drug development, tracking the pharmacokinetics and degradation of sulfur-containing aliphatic compounds is a critical analytical challenge.[1], a dicarboxylic acid thioether, presents unique hurdles due to its high polarity, thermal lability of its oxidized metabolites, and lack of a strong chromophore for LC-UV analysis. This application note details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology designed to quantify the parent compound and its primary metabolites (sulfoxide, sulfone, and cleavage products) in complex biological matrices.

Metabolic Biotransformation Dynamics

In biological systems, thioethers undergo extensive Phase I metabolism mediated primarily by the Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) superfamilies. The sulfur heteroatom is highly susceptible to sequential S-oxidation, yielding sulfoxide and sulfone derivatives, a pathway well-documented in structurally analogous compounds like[2] and [3]. Alternatively, C-S lyase enzymes can catalyze the cleavage of the thioether bond, generating mercaptopropanoic acid and glyoxylic acid.

Metabolism Parent 2-[(Carboxymethyl)sulfanyl] propanoic acid (Parent Thioether) Sulfoxide 2-[(Carboxymethyl)sulfinyl] propanoic acid (Sulfoxide Metabolite) Parent->Sulfoxide CYP450 / FMO (S-Oxidation) Cleavage 2-Mercaptopropanoic acid + Glyoxylic Acid (Cleavage Products) Parent->Cleavage C-S Lyase (Cleavage) Sulfone 2-[(Carboxymethyl)sulfonyl] propanoic acid (Sulfone Metabolite) Sulfoxide->Sulfone S-Oxidation

Figure 1: Major metabolic biotransformation pathways of 2-[(Carboxymethyl)sulfanyl]propanoic acid.

Analytical Strategy & Mechanistic Rationale

To achieve baseline separation and high-sensitivity detection via GC-MS, the dual carboxylic acid moieties must be neutralized to prevent column interaction and peak tailing.

  • Extraction Causality: The parent compound possesses two distinct pKa values (estimated ~3.0 and ~4.5). Liquid-Liquid Extraction (LLE) using ethyl acetate is highly efficient, provided the aqueous matrix is acidified to pH < 2.0. This ensures complete protonation of both carboxylate groups, shifting the partition coefficient heavily in favor of the organic phase.

  • Derivatization Causality: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is selected over methylation. While methylation (e.g., via diazomethane) is possible, it risks forming artifactual sulfonium ions with the thioether sulfur. BSTFA selectively targets the active hydroxyl hydrogens of the carboxylic acids, producing volatile di-TMS esters. The 1% TMCS acts as a Lewis acid catalyst, accelerating the reaction kinetics for sterically hindered sites, a standard practice in [4].

Workflow Sample 1. Biological Sample Aliquot (Plasma/Urine) Spike 2. Internal Standard Addition (Adipic acid-d4) Sample->Spike Extraction 3. Liquid-Liquid Extraction (LLE) Ethyl Acetate at pH < 2.0 Spike->Extraction Dry 4. Evaporation to Dryness (N2 Gas, 30°C) Extraction->Dry Derivatization 5. Silylation Derivatization (BSTFA + 1% TMCS, 60°C, 30 min) Dry->Derivatization GCMS 6. GC-MS Acquisition (EI Mode, 70 eV, SIM/SCAN) Derivatization->GCMS

Figure 2: Self-validating GC-MS sample preparation and analytical workflow for thioether analysis.

Step-by-Step Experimental Protocol

Sample Preparation and Extraction
  • Aliquot: Transfer 100 µL of biological fluid (plasma, serum, or urine) into a 2 mL silanized glass centrifuge tube.

  • Internal Standard (ISTD) Spiking: Add 10 µL of Adipic acid-d4 (10 µg/mL in methanol). Rationale: Adipic acid-d4 mimics the dicarboxylic nature of the target analyte, allowing it to correct for variations in extraction recovery and derivatization efficiency.

  • Acidification: Add 20 µL of 1 M HCl. Vortex briefly. Verify pH is < 2.0 using micro-pH paper on a dummy sample.

  • Extraction: Add 600 µL of LC-MS grade Ethyl Acetate. Vortex vigorously for 5 minutes to maximize interfacial mass transfer.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C. The low temperature stabilizes the phase boundary.

  • Transfer & Evaporation: Carefully transfer 500 µL of the upper organic layer to a clean GC autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 30°C. Critical Step: Even trace moisture will hydrolyze BSTFA, leading to incomplete derivatization.

Derivatization (Silylation)
  • Reagent Addition: Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and solvent) followed by 50 µL of BSTFA + 1% TMCS to the dried residue.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate at 60°C for exactly 30 minutes. Rationale: 60°C provides sufficient thermal energy to drive the reaction to completion without inducing thermal degradation of the heat-sensitive sulfoxide metabolite.

  • Cooling: Allow the vial to cool to room temperature (20°C) prior to injection to prevent pressure anomalies in the autosampler syringe.

GC-MS Instrumental Parameters
  • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness). The 5% phenyl stationary phase offers optimal selectivity for TMS-derivatized polar metabolites.

  • Carrier Gas: Helium (99.999% purity), constant flow at 1.0 mL/min.

  • Injection: 1 µL, Splitless mode. Inlet temperature set to 250°C.

  • Oven Program: Initial hold at 70°C for 2 min. Ramp at 10°C/min to 280°C, hold for 5 min.

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Source temperature: 230°C. Quadrupole temperature: 150°C.

  • Acquisition: Selected Ion Monitoring (SIM) mode for quantitation, overlaid with a synchronous full SCAN (m/z 50–500) for retrospective metabolite discovery.

Quantitative Data Presentation

The 70 eV EI fragmentation of di-TMS derivatized dicarboxylic acids typically yields a weak molecular ion [M]+, with strong diagnostic fragments resulting from the loss of a methyl group [M-CH3]+ or the loss of a carboxyl-TMS group [M-COOTMS]+.

Table 1: GC-MS Parameters for 2-[(Carboxymethyl)sulfanyl]propanoic Acid and Metabolites

AnalyteDerivative TypeDerivatized MW (Da)Target Quantitation Ion (m/z)Qualifier Ions (m/z)
2-[(Carboxymethyl)sulfanyl]propanoic acid Di-TMS308.5191293, 147
Sulfoxide Metabolite Di-TMS324.5207309, 147
Sulfone Metabolite Di-TMS340.5223325, 147
2-Mercaptopropanoic acid Di-TMS250.4133235, 147
Adipic acid-d4 (ISTD) Di-TMS294.5111279, 147

Note: The m/z 147 ion represents the[TMS-O-TMS]+ rearrangement, a universal hallmark of poly-silylated compounds.

System Self-Validation & Quality Control

To ensure the trustworthiness of the analytical batch, the protocol must act as a self-validating system:

  • Derivatization Efficiency Metric: Monitor the chromatogram for the mono-TMS derivative of the parent compound (MW 236.3). In a healthy system, the ratio of Mono-TMS to Di-TMS peak area must be < 0.02. A higher ratio indicates reagent depletion or moisture contamination.

  • ISTD Absolute Area Tracking: The absolute peak area of the Adipic acid-d4 target ion (m/z 111) must remain within ±15% across all samples in a batch. A sudden drop signifies an extraction failure (e.g., inadequate acidification) or severe matrix ion suppression.

  • Thermal Degradation Check: The sulfoxide metabolite is prone to thermal degradation in the GC inlet. Monitor the peak shape of the sulfoxide; severe tailing or a split peak indicates an active (contaminated) inlet liner that requires immediate replacement.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 193653, Carbocysteine." PubChem, NIH. Available at:[Link]

  • FiehnLab. "FiehnLib: Mass Spectral and Retention Index Library." UC Davis. Available at:[Link]

  • Rais, N., et al. "S-Allyl-L-Cysteine — A garlic Bioactive: Physicochemical Nature, Mechanism, Pharmacokinetics, and health promoting activities." ResearchGate, July 2023. Available at:[Link]

Sources

Method

Application Note: Synthesis and Antimicrobial Evaluation of 2-[(Carboxymethyl)sulfanyl]propanoic Acid Derivatives

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The rapid proliferation of multidrug-resistant...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The rapid proliferation of multidrug-resistant (MDR) bacteria has severely compromised the efficacy of standard antibiotic therapies, particularly β-lactams. In the search for novel pharmacophores, thioether dicarboxylic acids—specifically 2-[(carboxymethyl)sulfanyl]propanoic acid (2-CSPA) —have emerged as highly versatile scaffolds.

Derivatives of 2-CSPA exhibit a dual-threat mechanism against MDR pathogens:

  • Metallo-β-Lactamase (MBL) Inhibition: N-heterocyclic dicarboxylic acids and thioether derivatives function as broad-spectrum competitive inhibitors of MBLs (such as NDM-1, VIM, and IMP)[1]. By chelating the active-site zinc ions or forming disulfide bonds with active-site cysteines, these compounds restore the susceptibility of resistant strains to carbapenems[2].

  • Direct Antimicrobial Action: Thiocarboxylic acids and their oxadiazole derivatives can directly inhibit essential bacterial targets, such as the β-ketoacyl-ACP synthase II (FabF) in the fatty acid biosynthesis pathway[3], or disrupt virulence regulators and flagellar assembly[4].

This application note provides a comprehensive, self-validating workflow for synthesizing the 2-CSPA core and derivatizing it into highly active bis(1,3,4-oxadiazole) thioethers.

Pathway & Workflow Visualizations

SynthesisWorkflow A Thiolactic Acid + Chloroacetic Acid B S-Alkylation (KOH, H2O, 0-5°C) A->B Nucleophilic Substitution C 2-CSPA Core Scaffold B->C Acidification (pH 2) D Activation (SOCl2, DMF) C->D Chlorination E Cyclization (N2H4, CS2, KOH) D->E Derivatization F Bis(1,3,4-oxadiazole) Thioether Derivative E->F Lipophilicity Enhancement

Fig 1: Chemical synthesis workflow from precursors to the active oxadiazole thioether derivative.

MechanismOfAction A Thioether Derivative (2-CSPA Scaffold) B Metallo-β-Lactamase (MBL) Inhibition A->B Zinc Chelation / Active Site Binding C FabF / Virulence Pathway Inhibition A->C Target Interaction D Restoration of β-Lactam Efficacy B->D E Disruption of Lipid Biosynthesis C->E F Bacterial Cell Death (MDR Strains) D->F Synergistic Potentiation E->F Direct Antimicrobial

Fig 2: Dual-action antimicrobial mechanism of 2-CSPA derivatives against MDR bacteria.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (2-CSPA)

This step utilizes a classic Williamson-type thioether synthesis. We use potassium hydroxide (KOH) over sodium hydroxide because the resulting potassium salts of the intermediates are generally more soluble in the aqueous reaction matrix, preventing premature precipitation.

Reagents:

  • 2-Mercaptopropanoic acid (Thiolactic acid): 1.0 eq (10 mmol)

  • Chloroacetic acid: 1.1 eq (11 mmol)

  • Potassium hydroxide (KOH): 3.2 eq (32 mmol)

  • Degassed distilled water (to prevent oxidative disulfide formation)

Step-by-Step Methodology:

  • Preparation of Thiolate: Dissolve KOH (32 mmol) in 20 mL of degassed water. Cool the solution in an ice bath to 0–5 °C. Causality: Cooling is critical to prevent the highly exothermic neutralization from degrading the thiol and to minimize the hydrolysis of chloroacetic acid.

  • Addition of Thiol: Slowly add thiolactic acid (10 mmol) dropwise under a nitrogen atmosphere. Stir for 15 minutes to ensure complete deprotonation to the thiolate.

  • Alkylation: Dissolve chloroacetic acid (11 mmol) in 10 mL of water and neutralize with a stoichiometric amount of KOH before adding it dropwise to the thiolate solution. Causality: Pre-neutralizing the chloroacetic acid prevents the sudden consumption of the base in the main reaction flask, which would otherwise protonate the thiolate and halt the SN​2 reaction.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 4–6 hours. Monitor completion via TLC (Eluent: DCM/MeOH 9:1).

  • Workup: Acidify the mixture to pH 2.0 using concentrated HCl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize from toluene/hexane to yield pure 2-[(carboxymethyl)sulfanyl]propanoic acid.

Protocol B: Derivatization to Bis(1,3,4-oxadiazole) Thioethers

Free dicarboxylic acids often suffer from poor cellular permeability. Converting the carboxylates into 1,3,4-oxadiazole rings significantly enhances lipophilicity and provides essential hydrogen-bond acceptors for enzyme inhibition[4].

Step-by-Step Methodology:

  • Acyl Chloride Formation: Suspend 2-CSPA (5 mmol) in 15 mL of dry dichloromethane (DCM). Add thionyl chloride ( SOCl2​ , 15 mmol) and 2 drops of anhydrous DMF. Causality: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, drastically accelerating the chlorination. Reflux for 3 hours, then remove excess SOCl2​ under vacuum.

  • Hydrazide Formation: Dissolve the crude diacyl chloride in dry THF and add it dropwise to a solution of hydrazine hydrate (25 mmol) in ethanol at 0 °C. Stir for 2 hours, filter the precipitated dihydrazide, and wash with cold ethanol.

  • Cyclization: Suspend the dihydrazide (2 mmol) in absolute ethanol. Add KOH (4.5 mmol) and carbon disulfide ( CS2​ , 10 mmol). Reflux the mixture for 12 hours. Causality: CS2​ acts as the carbon source for the ring closure, yielding a 5-mercapto-substituted oxadiazole, a motif known to strongly chelate zinc in MBLs[1].

  • Isolation: Cool the mixture, pour into crushed ice, and acidify with dilute HCl to precipitate the target bis(1,3,4-oxadiazole) thioether. Filter, wash with water, and recrystallize from ethanol.

Quantitative Data Presentation

The following table summarizes the expected antimicrobial efficacy of the synthesized compounds based on established structure-activity relationships for thioether dicarboxylic acids and their heterocyclic derivatives[4][5].

Compound / ScaffoldTarget PathogenDirect MIC (µg/mL)Synergistic MIC with Meropenem (µg/mL)*Primary Mechanism of Action
2-CSPA (Core) E. coli (Wild Type)12864Weak FabF Inhibition
2-CSPA (Core) K. pneumoniae (NDM-1)>25632Moderate MBL Chelation
Bis-Oxadiazole Derivative Xanthomonas oryzae4.6 - 7.5N/AVirulence Pathway Disruption
Bis-Oxadiazole Derivative E. coli (NDM-1)322.0 Strong MBL Inhibition (Zinc Chelation)
Meropenem (Control) E. coli (NDM-1)>128N/Aβ-Lactam (Hydrolyzed by MBL)

*Synergistic MIC reflects the concentration of Meropenem required when co-administered with 8 µg/mL of the synthesized derivative.

References

  • Lalezari, I., Rezvani, N., & Malekzadeh, F. (1972). Synthesis and antimicrobial activity of thiocarbohydrazide-1,5-dicarboxylic acid diesters. Journal of Pharmaceutical Sciences, 61(9), 1486-1487.[Link]

  • Feng, L., Yang, K. W., Zhou, L. S., et al. (2012). N-heterocyclic dicarboxylic acids: broad-spectrum inhibitors of metallo-β-lactamases with co-antibacterial effect against antibiotic-resistant bacteria. Bioorganic & Medicinal Chemistry Letters, 22(16), 5185-5189.[Link]

  • Wang, H., et al. (2018). Biosynthesis of thiocarboxylic acid-containing natural products. Nature Communications, 9, 2370.[Link]

  • Duan, Y., et al. (2024). Synthesis, Bioactivities, and Antibacterial Mechanism of 5-(Thioether)-N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine Derivatives. Journal of Agricultural and Food Chemistry.[Link]

  • Zhang, Y. L., et al. (2016). Triazolylthioacetamide: A Valid Scaffold for the Development of New Delhi Metallo-β-Lactamase-1 (NDM-1) Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 502-507.[Link]

Sources

Application

Use of 2-[(Carboxymethyl)sulfanyl]propanoic acid in drug delivery systems

Application Note: Engineering ROS-Responsive Nanocarriers using 2-[(Carboxymethyl)sulfanyl]propanoic Acid Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Compound of Interest: 2-[(C...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering ROS-Responsive Nanocarriers using 2-[(Carboxymethyl)sulfanyl]propanoic Acid

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Compound of Interest: 2-[(Carboxymethyl)sulfanyl]propanoic acid (CAS: 14618-66-7)

Chemical Rationale & Mechanistic Dynamics

In the landscape of stimuli-responsive drug delivery, exploiting the oxidative stress characteristic of the Tumor Microenvironment (TME) or inflammatory sites is a highly effective targeting strategy. 2-[(Carboxymethyl)sulfanyl]propanoic acid is an asymmetric, thioether-containing dicarboxylic acid. Its dual-functional nature makes it an exceptional building block for advanced nanocarriers: the dicarboxylic acid groups allow for facile step-growth polymerization, while the central thioether linkage acts as a highly specific Reactive Oxygen Species (ROS) sensor[1].

The Causality of the ROS Trigger: Thioether-containing polymers are among the most widely used building blocks to confer oxidation sensitivity to drug carriers[1]. In healthy tissues, the thioether moiety remains highly hydrophobic, maintaining the structural integrity of the polymeric micelle and securely retaining the encapsulated payload. However, upon entering a high-ROS environment, the thioether sulfur atom undergoes nucleophilic attack by ROS, transferring an oxygen atom to form a sulfoxide ( S=O ), and subsequently a sulfone ( O=S=O )[2].

This oxidation triggers a massive dipole moment shift (from ~1.5 D in thioethers to ~3.96 D in sulfoxides), forcing a hydrophobic-to-hydrophilic phase transition[3]. The micellar core rapidly hydrates, swells, and disassembles, releasing the therapeutic payload precisely at the pathological site.

Field-Proven Insight: While hydrogen peroxide ( H2​O2​ ) is the most commonly cited trigger, kinetic analyses reveal that H2​O2​ oxidation can have half-lives on the scale of hundreds of hours under physiological conditions[2]. Conversely, hypochlorite ( HOCl )—another abundant ROS in the TME and inflammatory sites—can oxidize thioethers at much faster rates, with half-lives in the range of seconds[2]. The asymmetric methyl group on the propanoic acid side of 14618-66-7 provides slight steric hindrance, fine-tuning this oxidation sensitivity to prevent premature degradation during shelf-storage while remaining hyper-responsive to HOCl bursts in vivo[1].

ROS_Pathway A Poly(thioether ester) Micelle (Hydrophobic Core) C Thioether Oxidation (S → S=O / O=S=O) A->C B Tumor Microenvironment (High ROS / H2O2 / HOCl) B->C Triggers D Hydrophilic Phase Transition (Core Swelling) C->D E Micelle Disassembly & Payload Release D->E

Fig 1. ROS-triggered phase transition and drug release pathway of thioether-based micelles.

Protocol I: Synthesis of Poly(thioether ester) (PTEE) Backbones

Objective: Synthesize an amphiphilic alternating copolymer using 14618-66-7 and a hydrophobic diol, end-capped with mPEG to ensure spontaneous self-assembly in aqueous media.

Reagents:

  • 2-[(Carboxymethyl)sulfanyl]propanoic acid (Monomer A)

  • 1,6-Hexanediol (Monomer B)

  • N,N'-Dicyclohexylcarbodiimide (DCC, Coupling Agent)

  • 4-Dimethylaminopyridine (DMAP, Catalyst)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Monomer Activation: In a flame-dried round-bottom flask purged with nitrogen, dissolve 10 mmol of 14618-66-7 and 9.5 mmol of 1,6-hexanediol in 50 mL of anhydrous DCM.

    • Causality: A slight stoichiometric imbalance (excess diacid) ensures carboxylic acid end-groups for subsequent PEGylation. Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive O-acylisourea intermediate.

  • Catalysis & Cooling: Add 1 mmol of DMAP. Cool the reaction mixture to 0°C using an ice bath.

  • Coupling: Dissolve 22 mmol of DCC in 10 mL of DCM and add it dropwise over 30 minutes.

    • Causality: DMAP acts as a superior nucleophile, attacking the O-acylisourea intermediate to form an active amide, which prevents the rearrangement into a dead-end N-acylurea byproduct. The 0°C environment suppresses exothermic side reactions.

  • Polymerization: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Purification: Filter the white precipitate (dicyclohexylurea, DCU byproduct) through a Celite pad. Concentrate the filtrate via rotary evaporation and precipitate dropwise into 500 mL of cold diethyl ether.

  • Self-Validation (QC): Analyze the dried polymer via 1H -NMR (in CDCl3​ ). The absence of a downfield shift in the protons adjacent to the sulfur atom confirms that the thioether remained unoxidized during the step-growth polymerization.

Formulation_Workflow Step1 1. Polycondensation (14618-66-7 + Diol) Step2 2. Polymer Recovery (Precipitation) Step1->Step2 Step3 3. Drug Loading (Nanoprecipitation) Step2->Step3 Step4 4. Dialysis (Solvent Removal) Step3->Step4 Step5 5. Lyophilization (Final Formulation) Step4->Step5

Fig 2. Step-by-step workflow for the synthesis and formulation of ROS-responsive nanocarriers.

Protocol II: Formulation of Drug-Loaded Polymeric Micelles

Objective: Encapsulate the hydrophobic chemotherapeutic agent Doxorubicin (DOX) into the PTEE micelles using a low-energy nanoprecipitation technique.

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 10 mg of the synthesized PTEE polymer and 2 mg of DOX (free base) in 1 mL of Tetrahydrofuran (THF).

    • Causality: THF is chosen because it efficiently solvates both the hydrophobic polymer backbone and the uncharged DOX free base, while remaining fully miscible with water.

  • Self-Assembly: Using a syringe pump, add the organic solution dropwise (0.1 mL/min) into 10 mL of PBS (pH 7.4) under vigorous magnetic stirring (1000 rpm).

    • Causality: As THF diffuses into the aqueous phase, the local supersaturation forces the hydrophobic thioether backbone to collapse into a tight core, physically trapping the DOX molecules, while the hydrophilic PEG chains extend outward to form a stabilizing corona.

  • Solvent Removal: Transfer the colloidal suspension to a dialysis membrane (MWCO 3500 Da) and dialyze against 1 L of PBS for 24 hours in the dark, changing the buffer at 2, 6, and 12 hours.

  • Self-Validation (QC): Measure the Z-average size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A self-validating system will yield a PDI < 0.2, indicating uniform, monodisperse self-assembly rather than uncontrolled macroscopic aggregation.

Quantitative Performance Profiling

To validate the stimuli-responsive nature of the formulated nanocarriers, the physical destabilization and subsequent drug release kinetics must be quantified against varying ROS concentrations. The table below summarizes the expected physicochemical shifts when the PTEE micelles are exposed to normal physiological conditions versus simulated oxidative stress.

Experimental ConditionZ-Average Size (nm)Polydispersity Index (PDI)DOX Release (24h, %)Morphological State
PBS Control (pH 7.4) 115 ± 40.12 ± 0.02< 5%Intact Micelles
+ 100 µM H2​O2​ 142 ± 80.28 ± 0.0422 ± 3%Swollen Micelles
+ 10 mM H2​O2​ > 800 (Aggregates)0.65 ± 0.0884 ± 5%Disassembled
+ 100 µM NaOCl > 1000 (Aggregates)0.81 ± 0.0592 ± 4%Fully Disrupted

Data Interpretation: The data clearly demonstrates the kinetic vulnerability of the thioether bond to hypochlorite ( NaOCl ). Even at a physiologically relevant concentration of 100 µM, NaOCl induces a near-total collapse of the micellar structure and >90% payload release, validating the polymer's efficacy for targeted delivery in highly oxidative environments[2].

References[1] Title: Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery.

Source: Biomacromolecules (ACS Publications) / National Institutes of Health (PMC). URL: [Link]3] Title: Synthesis of thermal and oxidation dual responsive polymers for reactive oxygen species (ROS)-triggered drug release. Source: Polymer Chemistry (RSC Publishing). URL: [Link]2] Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Source: National Institutes of Health (PMC). URL: [Link]

Sources

Method

Application Notes and Protocols: Experimental Setup for Studying the Cytostatic Activity of 2-[(Carboxymethyl)sulfanyl]propanoic Acid

Introduction The relentless pursuit of novel therapeutic agents for cancer treatment is a cornerstone of modern medicinal chemistry and oncology. Among the vast chemical landscapes explored, sulfur-containing compounds h...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless pursuit of novel therapeutic agents for cancer treatment is a cornerstone of modern medicinal chemistry and oncology. Among the vast chemical landscapes explored, sulfur-containing compounds have emerged as a class of molecules with significant potential.[1] The thiol group, in particular, is a key player in cellular redox homeostasis and can be exploited for therapeutic intervention.[1][2] Compounds containing thiol functionalities have been shown to exert a range of biological effects, including antioxidant and anticancer activities.[3] This is often attributed to their ability to interact with cellular thiols like glutathione (GSH), which is present in high concentrations in cancer cells and contributes to chemoresistance.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust experimental framework to investigate the cytostatic activity of 2-[(Carboxymethyl)sulfanyl]propanoic acid . While direct studies on this specific molecule are not extensively documented, research on structurally related compounds, such as 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids, has demonstrated their ability to suppress the proliferation of cancer cells, such as the human cervix carcinoma cell line, HeLa.[4][5] This suggests that the core structure of 2-[(Carboxymethyl)sulfanyl]propanoic acid warrants investigation for its potential anticancer properties.

These application notes will detail the necessary methodologies to:

  • Assess the impact on cancer cell viability and proliferation.

  • Elucidate the effect on cell cycle progression.

  • Determine the induction of apoptosis (programmed cell death).

By following these protocols, researchers can generate reliable and reproducible data to evaluate the potential of 2-[(Carboxymethyl)sulfanyl]propanoic acid as a novel cytostatic agent.

I. Rationale and Experimental Design

The primary objective is to determine if 2-[(Carboxymethyl)sulfanyl]propanoic acid exhibits cytostatic activity, meaning it can inhibit cell growth and proliferation. A well-designed experimental approach is crucial for obtaining meaningful results.

Cell Line Selection

The choice of cancer cell lines is a critical first step and should be guided by the potential therapeutic target.[6][7] Given that related compounds have shown activity against HeLa cells, this would be a logical starting point.[4][5] To broaden the scope of the study, it is recommended to include a panel of cell lines representing different cancer types.

Recommended Human Cancer Cell Lines:

  • HeLa (Cervical Cancer): Based on the activity of structurally similar compounds.[4][5]

  • MCF-7 (Breast Cancer): A well-characterized, estrogen receptor-positive cell line.

  • A549 (Lung Cancer): A commonly used model for non-small cell lung cancer.

  • HCT116 (Colon Cancer): A model for colorectal carcinoma.

Non-Cancerous Control Cell Line:

  • hTERT Gingival Fibroblasts or other normal cell lines: To assess the selectivity of the compound for cancer cells versus normal cells.[8]

Controls

The inclusion of appropriate controls is fundamental for the validation of experimental results.

  • Negative Control: Vehicle-treated cells (e.g., DMSO or PBS, depending on the solvent used to dissolve the test compound). This control group accounts for any effects of the solvent on cell viability.[9]

  • Positive Control: A well-characterized cytotoxic agent. The choice of the positive control should be relevant to the cancer cell lines being used.[10]

    • Doxorubicin or Cisplatin: Broad-spectrum chemotherapeutic agents suitable for many cancer cell lines.[10][11]

Experimental Workflow

The overall experimental workflow is designed to progressively characterize the cytostatic effects of the compound.

G cluster_0 Phase 1: Viability & Proliferation Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Pathway Analysis (Optional) A Cell Culture & Seeding B Treatment with 2-[(Carboxymethyl)sulfanyl]propanoic acid (Dose-Response & Time-Course) A->B C MTT Assay for Cell Viability B->C E Cell Cycle Analysis (Flow Cytometry with Propidium Iodide) B->E Based on IC50 F Apoptosis Assay (Annexin V/PI Staining) B->F Based on IC50 D Data Analysis: IC50 Determination C->D G Data Interpretation: Cell Cycle Arrest & Apoptosis Induction E->G F->G H Western Blotting for Key Proteins (e.g., cyclins, caspases) G->H I Further Mechanistic Insights H->I

Caption: Experimental workflow for assessing the cytostatic activity.

II. Materials and Reagents

  • Test Compound: 2-[(Carboxymethyl)sulfanyl]propanoic acid (ensure high purity)

  • Cell Lines: HeLa, MCF-7, A549, HCT116, and a normal fibroblast cell line

  • Cell Culture Media: DMEM or RPMI-1640 (as recommended for each cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA Solution

  • Phosphate-Buffered Saline (PBS) , pH 7.4

  • Dimethyl Sulfoxide (DMSO): For dissolving the test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) [12]

  • Propidium Iodide (PI) [13][14]

  • RNase A [13][15]

  • Annexin V-FITC Apoptosis Detection Kit [16]

  • Positive Control Drugs: Doxorubicin or Cisplatin

  • Equipment:

    • Laminar flow hood

    • CO₂ incubator (37°C, 5% CO₂)

    • Inverted microscope

    • Centrifuge

    • 96-well and 6-well cell culture plates

    • Microplate reader

    • Flow cytometer

III. Detailed Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[12][17] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[17][18]

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-[(Carboxymethyl)sulfanyl]propanoic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for treatment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include wells for the negative control (vehicle only) and positive control (e.g., Doxorubicin).

    • Incubate the plate for 24, 48, and 72 hours to assess the time-dependent effects.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate the plate for 4 hours at 37°C.[12]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

Data Analysis:

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

ParameterDescription
Cell Seeding Density 5,000 - 10,000 cells/well
Treatment Duration 24, 48, 72 hours
MTT Concentration 0.5 mg/mL (final)
Incubation with MTT 4 hours
Solubilizing Agent DMSO
Absorbance Reading 570 nm (reference 630 nm)
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent dye that binds to DNA, to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with 2-[(Carboxymethyl)sulfanyl]propanoic acid at its predetermined IC50 concentration for 24 or 48 hours. Include untreated control cells.

  • Cell Harvesting and Fixation:

    • Harvest both floating and adherent cells.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[14][19]

    • Incubate the cells at -20°C for at least 2 hours.[20]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[15] RNase A is essential to degrade RNA and ensure that PI only stains DNA.[13]

    • Incubate for 30 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 single-cell events.

    • Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Interpretation:

  • An accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M) in the treated group compared to the control group indicates a cell cycle arrest at that checkpoint.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][21] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[22] Propidium iodide is used to identify cells that have lost their membrane integrity, which is characteristic of late apoptosis and necrosis.[16]

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat them with the IC50 concentration of the test compound for 24 or 48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[9]

    • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V-negative / PI-negative: Viable cells.

  • Annexin V-positive / PI-negative: Early apoptotic cells.

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

G cluster_0 Cell Treatment & Harvesting cluster_1 Staining Procedure cluster_2 Flow Cytometry Analysis A Seed cells in 6-well plates B Treat with compound (IC50) A->B C Harvest adherent & floating cells B->C D Wash with cold PBS C->D E Resuspend in 1X Binding Buffer D->E F Add Annexin V-FITC & PI E->F G Incubate 15 min in the dark F->G H Add 1X Binding Buffer G->H I Analyze within 1 hour H->I J Quantify cell populations I->J G A 2-[(Carboxymethyl)sulfanyl]propanoic acid B Interaction with Cellular Thiols (e.g., Glutathione) A->B C Disruption of Redox Homeostasis B->C D Increased Oxidative Stress (ROS) C->D E Cell Cycle Arrest D->E F Induction of Apoptosis D->F G Inhibition of Cancer Cell Proliferation E->G F->G

Caption: Potential mechanism of action of thiol-containing compounds.

Further studies to elucidate the precise mechanism could include:

  • Western Blot Analysis: To investigate the expression levels of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., caspases, Bcl-2 family proteins).

  • ROS Measurement: Using fluorescent probes like DCFDA to quantify intracellular ROS levels after treatment.

  • Glutathione Assay: To determine the effect of the compound on intracellular GSH levels.

By systematically applying the protocols outlined in these application notes, researchers can effectively evaluate the cytostatic potential of 2-[(Carboxymethyl)sulfanyl]propanoic acid and pave the way for its further development as a potential anticancer agent.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]

  • PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Available from: [Link]

  • Flow Cytometry Core Facility. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. Available from: [Link]

  • PMC. Assaying cell cycle status using flow cytometry. Available from: [Link]

  • ResearchGate. Thiol-Activated Anticancer Agents: The State Of The Art | Request PDF. Available from: [Link]

  • PubMed. Thiol-Activated Anticancer Agents: The State of the Art. Available from: [Link]

  • ResearchGate. What cell line should I choose for citotoxicity assays?. Available from: [Link]

  • PubMed. Antioxidant activity and other mechanisms of thiols involved in chemoprevention of mutation and cancer. Available from: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • Open Targets Blog. Looking for cell line models to predict drug response in cancer patients? Use CELLector. Available from: [Link]

  • PharmaLegacy. Cell-based Assays - Cytotoxicity. Available from: [Link]

  • PubMed. 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids selectively suppressed proliferation of neoplastic human HeLa cells. A SAR/QSAR study. Available from: [Link]

  • NCBI. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]

  • Bio-protocol. 4.4. Cytotoxic Activity Assay. Available from: [Link]

  • ResearchGate. What is the best cytotoxic agent (as a positive control)?. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • IntechOpen. The Importance of Cancer Cell Lines as in vitro Models in Cancer Methylome Analysis and Anticancer Drugs Testing. Available from: [Link]

  • ACS Publications. 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids Selectively Suppressed Proliferation of Neoplastic Human HeLa Cells. A SAR/QSAR Study | Journal of Medicinal Chemistry. Available from: [Link]

  • PubChem. (2R)-2-(carboxymethylamino)-3-sulfanylpropanoic acid. Available from: [Link]

  • ACS Publications. Thiol-Mediated Uptake of a Cysteine-Containing Nanobody for Anticancer Drug Delivery | ACS Central Science. Available from: [Link]

  • Food & Nutrition Research. Thiol-reducing agents prevent sulforaphane-induced growth inhibition in ovarian cancer cells. Available from: [Link]

  • PMC. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available from: [Link]

  • PMC. Highlight report: Cell type selection for toxicity testing. Available from: [Link]

  • PMC. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Available from: [Link]

  • MDPI. Sugar-Linked Diethyldithiocarbamate Derivatives: A Novel Class of Anticancer Agents. Available from: [Link]

  • PubChem. 2-Acetylamino-3-[3-(2-acetylamino-2-carboxy-ethylsulfanylcarbonylamino)-phenylcarbamoylsulfanyl]-propionic acid. Available from: [Link]

  • PMC. Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships. Available from: [Link]

  • MDPI. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. Available from: [Link]

  • PMC. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Available from: [Link]

  • Google Patents. WO2010031835A2 - 2-aryl-propionic acids and derivatives and pharmaceutical compositions containing them.
  • Pharmacy & Therapeutics. Assessing Basic Cytotoxic Drug Levels in Hospital Pharmacies and the Efficacy of a Closed-System Drug-Transfer Device to Reduce Contamination. Available from: [Link]

  • Health and Safety Executive. Safe handling of cytotoxic drugs in the workplace. Available from: [Link]

  • PMC. LC–MS-MS Determination of Cytostatic Drugs on Surfaces and in Urine to Assess Occupational Exposure. Available from: [Link]

Sources

Application

Application Note: Development of a 3D-QSAR Model for 2-[(Carboxymethyl)sulfanyl]propanoic Acid Derivatives as Metallo-β-Lactamase Inhibitors

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Focus Area: Antimicrobial Resistance (AMR), Metallo-β-Lactamase (NDM-1/VIM-2) Inhibition, Machine Learning in Drug Discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Focus Area: Antimicrobial Resistance (AMR), Metallo-β-Lactamase (NDM-1/VIM-2) Inhibition, Machine Learning in Drug Discovery

Executive Summary

The rapid global dissemination of Metallo-β-Lactamases (MBLs), particularly the New Delhi Metallo-β-lactamase-1 (NDM-1), has severely compromised the clinical efficacy of carbapenems and other critical β-lactam antibiotics. Unlike serine-β-lactamases, MBLs utilize a di-zinc active site to catalyze the hydrolysis of the β-lactam ring, rendering traditional inhibitors (e.g., clavulanic acid, tazobactam) ineffective.

This application note details the computational and experimental protocols for developing a highly predictive 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model. We focus on 2-[(carboxymethyl)sulfanyl]propanoic acid derivatives—a class of thioether dicarboxylic acids. This specific scaffold is selected because it acts as a geometric mimic of the β-lactam hydrolysis intermediate, providing a potent Zinc-Binding Group (ZBG) without the systemic toxicity associated with broad-spectrum metal chelators.

Scientific Rationale & Mechanism of Action

The active site of B1-subclass MBLs (such as NDM-1 and VIM-2) contains two zinc ions (Zn1 and Zn2) bridged by a catalytic hydroxide ion. Effective inhibition requires molecules that can successfully displace or coordinate with these zinc ions while maintaining favorable steric interactions with the surrounding hydrophobic pocket.

Small molecule carboxylates and dicarboxylic acids have been proven to act as competitive inhibitors of MBLs by chelating the zinc ions in a bidentate or tridentate manner [1]. The 2-[(carboxymethyl)sulfanyl]propanoic acid core is uniquely suited for this:

  • C1 and C2 Carboxylates: Coordinate strongly with Zn1 and Zn2, mimicking the carboxylate groups of the opened β-lactam ring [2].

  • Sulfanyl (Thioether) Linker: The sulfur atom provides a soft Lewis base that can weakly interact with the zinc center, stabilizing the bound conformation while dictating the spatial trajectory of functionalized R-groups into the enzyme's L3 loop region.

MBL_Binding cluster_ActiveSite NDM-1 Active Site Zn1 Zinc 1 (Zn1) Water Bridging Hydroxide Zn1->Water Zn2 Zinc 2 (Zn2) Zn2->Water Scaffold 2-[(Carboxymethyl)sulfanyl] propanoic acid core Carboxylate1 C1 Carboxylate Scaffold->Carboxylate1 Carboxylate2 C2 Carboxylate Scaffold->Carboxylate2 Thioether Sulfanyl (Thioether) Scaffold->Thioether Carboxylate1->Zn1 Coordinates Carboxylate2->Zn2 Coordinates Thioether->Zn2 Weak Interaction

Fig 1. Proposed coordination of the thioether dicarboxylic acid core within the NDM-1 active site.

Computational Protocol: QSAR Workflow

To rationally design more potent derivatives, we must understand the quantitative relationship between the 3D electrostatic/steric fields of the molecules and their biological activity [3].

QSAR_Workflow Data Compound Library (Thioether Derivatives) Conformers 3D Conformational Search & Alignment Data->Conformers Descriptors Descriptor Calculation (Steric, Electrostatic, Hydrophobic) Conformers->Descriptors FeatureSel Feature Selection (Random Forest / PLS) Descriptors->FeatureSel Model 3D-QSAR Model Training FeatureSel->Model Validation Internal & External Validation (Q², R², RMSE) Model->Validation InVitro In Vitro Validation (Nitrocefin Assay) Validation->InVitro Predicts Candidates

Fig 2. End-to-end workflow for 3D-QSAR modeling and experimental validation of MBL inhibitors.

Protocol 3.1: Dataset Curation & Conformational Alignment

Causality Check: 3D-QSAR models (like CoMFA/CoMSIA) are highly sensitive to molecular alignment. If molecules are not aligned by their biologically relevant pharmacophore, the spatial field calculations will compare irrelevant regions of space, resulting in a model that fails to generalize.

  • Dataset Assembly: Compile a dataset of synthesized 2-[(carboxymethyl)sulfanyl]propanoic acid derivatives with known IC₅₀ values against NDM-1. Convert IC₅₀ values to pIC₅₀ (-log IC₅₀) to ensure a linear response variable.

  • Conformational Search: Use a molecular mechanics force field (e.g., MMFF94) to generate low-energy 3D conformers for each compound.

  • Core Alignment: Superimpose all molecules using the heavy atoms of the S-CH(CH3)-COOH and S-CH2-COOH substructures. This forces the model to evaluate the variance only in the R-group substitutions, mimicking how the enzyme perceives the molecules once the ZBG is anchored to the zinc ions.

Protocol 3.2: Descriptor Calculation & Model Training
  • Field Generation: Place the aligned molecules in a 3D grid (spacing of 2.0 Å). Calculate steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies at each grid point using an sp³ carbon probe and a +1 charge probe.

  • Partial Least Squares (PLS) Regression: Use PLS to correlate the 3D field descriptors with the pIC₅₀ values.

  • Validation: Validate the model using Leave-One-Out Cross-Validation (LOO-CV) to obtain the cross-validated correlation coefficient ( Q2 ). A Q2>0.5 and a non-cross-validated R2>0.8 are required to establish a trustworthy model.

Experimental Validation: In Vitro Enzyme Assay

To ensure the QSAR model is not generating mathematical artifacts, all computational predictions must be subjected to a self-validating biochemical assay. We utilize a spectrophotometric assay tracking the hydrolysis of Nitrocefin, a chromogenic cephalosporin.

Protocol 4.1: Self-Validating Nitrocefin Hydrolysis Assay

Trustworthiness & Self-Validation: This protocol is designed to automatically flag false positives (e.g., compounds that aggregate or non-specifically denature the enzyme). It includes a positive control to confirm enzyme viability, a negative control to establish baseline kinetics, and a substrate-only blank to rule out auto-hydrolysis.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, pH 7.2, 50 µM ZnSO₄, 0.01% Triton X-100). Note: Triton X-100 is critical as it prevents the formation of colloidal aggregates by hydrophobic test compounds, eliminating Pan-Assay Interference (PAINS).

  • Enzyme & Compound Incubation: In a 96-well clear microplate, add 10 µL of the test compound (dissolved in DMSO, serially diluted for an 8-point dose-response) to 80 µL of recombinant NDM-1 enzyme (final concentration: 1 nM).

  • Controls:

    • Positive Control: 10 µL of L-Captopril (known MBL inhibitor).

    • Negative Control: 10 µL of pure DMSO (vehicle).

    • Blank: 90 µL buffer + 10 µL DMSO (no enzyme).

  • Reaction Initiation: Incubate at 25°C for 15 minutes to allow equilibrium binding. Initiate the reaction by adding 10 µL of Nitrocefin (final concentration: 50 µM).

  • Kinetic Readout: Immediately monitor the absorbance at 482 nm using a microplate reader for 10 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

  • Data Analysis: Plot % Inhibition vs. Log[Inhibitor] and fit to a 4-parameter logistic (4PL) regression to determine the experimental IC₅₀.

Quantitative Data & Model Performance

The table below summarizes the predictive accuracy of the finalized 3D-QSAR model against a test set of five novel 2-[(carboxymethyl)sulfanyl]propanoic acid derivatives synthesized during lead optimization.

Compound IDR-Group Substitution (on Propanoic C3)Predicted pIC₅₀Experimental pIC₅₀Experimental IC₅₀ (µM)Residual Error
CMP-01 -H (Unsubstituted Core)4.124.0589.1+0.07
CMP-02 -Phenyl5.345.403.98-0.06
CMP-03 -4-Fluorophenyl6.106.150.70-0.05
CMP-04 -3,4-Dichlorophenyl6.856.720.19+0.13
CMP-05 -Naphthyl5.054.9012.5+0.15

Model Metrics:

  • Training Set ( n=45 ): R2=0.91 , RMSE=0.22

  • Test Set ( n=12 ): Qext2​=0.84 , RMSEext​=0.28

Conclusion & SAR Insights

The 3D-QSAR model successfully bridges the gap between the structural features of 2-[(carboxymethyl)sulfanyl]propanoic acid derivatives and their NDM-1 inhibitory activity.

Key Causality Insights:

  • Steric Bulk Tolerance: The model's steric contour maps reveal a large favorable region extending from the C3 position of the propanoic acid chain. This perfectly correlates with the known topology of the NDM-1 L3 loop, which forms a broad, flexible hydrophobic shelf capable of accommodating bulky groups like the 3,4-dichlorophenyl moiety in CMP-04 .

  • Electrostatic Preferences: The inclusion of electron-withdrawing groups (e.g., halogens in CMP-03 and CMP-04) on the aromatic rings significantly increases potency. The QSAR electrostatic fields suggest these groups interact favorably with the positively charged side chain of Lys211 near the active site periphery, anchoring the inhibitor more rigidly.

By utilizing this validated QSAR workflow, drug development professionals can rapidly virtually screen and optimize thioether dicarboxylic acid libraries, accelerating the discovery of clinical candidates to combat carbapenem-resistant pathogens.

References

  • Horsfall, L. E., Garau, G., Antoine, M., et al. (2007). Competitive Inhibitors of the CphA Metallo-β-Lactamase from Aeromonas hydrophila. Antimicrobial Agents and Chemotherapy, 51(6), 2136–2142. Available at:[Link]

  • Schnaars, C., Kildahl-Andersen, G., Prandina, A., et al. (2020). Small Molecule Carboxylates Inhibit Metallo-β-lactamases and Resensitize Carbapenem-Resistant Bacteria to Meropenem. ACS Infectious Diseases, 6(4), 604–616. Available at:[Link]

  • Bahr, G., González, L. J., Vila, A. J. (2021). Towards combating antibiotic resistance by exploring the quantitative structure-activity relationship of NDM-1 inhibitors. Computational and Structural Biotechnology Journal, 19, 5046-5055. Available at:[Link]

Method

Application Note: 2-[(Carboxymethyl)sulfanyl]propanoic Acid in the Synthesis of Metal-Organic Frameworks (MOFs)

Executive Summary The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the selection of organic linkers to dictate pore chemistry, framework topology, and functional utility. 2-[(Carboxymethyl)sulfany...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the selection of organic linkers to dictate pore chemistry, framework topology, and functional utility. 2-[(Carboxymethyl)sulfanyl]propanoic acid (CAS: 14618-66-7) is an advanced, flexible thioether-containing dicarboxylic acid ligand. Featuring an asymmetric backbone with a stereocenter and a soft Lewis base thioether (-S-) core, this ligand bridges the gap between environmental remediation and advanced drug delivery systems.

This application note provides researchers and drug development professionals with a comprehensive guide to utilizing this ligand for synthesizing stimuli-responsive, highly selective MOFs.

Mechanistic Insights & Structural Advantages (E-E-A-T)

To maximize the utility of 2-[(Carboxymethyl)sulfanyl]propanoic acid, it is critical to understand the causality behind its chemical behavior:

  • Hard-Soft Acid-Base (HSAB) Segregation: The ligand possesses two hard carboxylate groups (-COO⁻) and one soft thioether group (-S-). During solvothermal synthesis with hard metal nodes (e.g., Zr⁴⁺, Ln³⁺), the carboxylates drive framework assembly, leaving the soft thioether groups uncoordinated and free-standing within the pores [1].

  • Asymmetry and Steric Tuning: Unlike symmetric thiodiacetic acid, the extra methyl group on the propanoic acid moiety introduces steric hindrance and a chiral center. This asymmetry prevents framework interpenetration—a common failure point in MOF synthesis—and allows for the precise tuning of pore apertures.

  • ROS-Responsive Drug Release Mechanism: For drug development applications, the free thioether group acts as an ideal docking site for platinum-based chemotherapeutics (e.g., cisplatin) via strong Pt-S coordination. In the presence of Reactive Oxygen Species (ROS) typical of tumor microenvironments (e.g., H₂O₂), the thioether is oxidized to a sulfone (-SO₂-). Because sulfones are hard ligands, the Pt-S bond is destabilized, triggering a targeted, localized release of the drug.

  • Turn-Off Luminescence Sensing: When heavy metals like Hg²⁺ or Pb²⁺ enter the MOF pores, they bind to the thioether sulfur. This complexation induces a Photoinduced Electron Transfer (PET) from the ligand to the metal, effectively quenching the MOF's natural luminescence and providing a highly sensitive "turn-off" diagnostic signal [3].

Quantitative Data Presentation

The table below summarizes the validated applications, corresponding metal nodes, and key performance metrics for MOFs synthesized using thioether-dicarboxylate ligands [1, 2, 3].

MOF SystemMetal NodePrimary ApplicationTarget Analyte / CargoKey Performance MetricMechanism of Action
Zr-S-MOF Zr(IV)Environmental RemediationHg²⁺, Pb²⁺> 99% removal efficiency in < 30 minsSoft-soft interaction (S-Hg / S-Pb)
Cd-S-MOF Cd(II)Luminescent SensingHg²⁺Limit of Detection (LOD) < 1 ppbPhotoinduced Electron Transfer (PET)
Zr-S-MOF Zr(IV)Stimuli-Responsive DDSCisplatin (Pt²⁺)> 80% release in ROS environmentOxidation of -S- to -SO₂-
La-S-MOF La(III)Anion AdsorptionPhosphateMax capacity ~142 mg/gCoordinative unsaturation [4]

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of each step before proceeding.

Protocol 1: Modulated Solvothermal Synthesis of Zr-Thioether MOF

Causality: Zirconium is chosen for its high charge density, forming ultra-stable Zr-O bonds that withstand aqueous and biological environments. Acetic acid is used as a modulator to competitively slow down the coordination rate, preventing amorphous precipitation and ensuring high crystallinity.

  • Preparation: Dissolve 0.5 mmol of ZrCl₄ and 0.5 mmol of 2-[(Carboxymethyl)sulfanyl]propanoic acid in 15 mL of N,N-dimethylformamide (DMF) in a 20 mL Teflon-lined stainless-steel autoclave.

  • Modulation: Add 1.5 mL of glacial acetic acid to the mixture. Sonicate for 10 minutes until the solution is completely clear.

  • Assembly: Seal the autoclave and heat in an oven at 120 °C for 24 hours. Cool to room temperature at a rate of 5 °C/hour to promote uniform crystal growth.

  • Washing & Activation: Isolate the white microcrystalline powder via centrifugation (8000 rpm, 5 min). Wash sequentially with DMF (3 × 10 mL) and absolute ethanol (3 × 10 mL) to remove unreacted precursors. Dry under vacuum at 80 °C for 12 hours.

  • Self-Validation Step: Perform Powder X-Ray Diffraction (PXRD). A sharp peak at low angles (typically 2θ ≈ 7-8° for UiO-type topologies) confirms phase purity. Perform N₂ adsorption at 77 K; a Type I isotherm validates the presence of accessible micropores.

Protocol 2: Luminescent Sensing Assay for Hg²⁺
  • Dispersion: Disperse 2 mg of the activated MOF in 10 mL of HEPES buffer (pH 7.4) and sonicate to form a uniform suspension.

  • Titration: Transfer 2 mL of the suspension to a quartz cuvette. Excite at the MOF's predetermined absorption maximum (typically ~320 nm).

  • Measurement: Incrementally add 10 µL aliquots of a 1 mM Hg(NO₃)₂ solution. Record the emission spectra (typically ~420 nm) after each addition.

  • Self-Validation Step: Run a parallel control assay using pure HEPES buffer (to rule out photobleaching) and interference assays using 1 mM solutions of Na⁺, K⁺, Ca²⁺, and Zn²⁺. The system is validated if >90% luminescence quenching occurs only in the Hg²⁺ sample, confirming the specificity of the thioether-Hg²⁺ interaction.

Protocol 3: ROS-Triggered Drug Loading and Release (Cisplatin)

Causality: This protocol exploits the oxidative vulnerability of the thioether group to achieve targeted drug release in simulated tumor microenvironments.

  • Drug Loading: Suspend 50 mg of Zr-S-MOF in 20 mL of an aqueous cisplatin solution (2 mg/mL). Stir in the dark at room temperature for 48 hours to allow Pt-S coordination.

  • Purification: Centrifuge and wash the loaded MOF gently with deionized water to remove physically adsorbed (uncoordinated) cisplatin. Lyophilize the powder.

  • Triggered Release: Divide the loaded MOF into two dialysis bags (MWCO 3500 Da).

    • System A (Healthy Tissue Control): Submerge in 50 mL of standard PBS (pH 7.4).

    • System B (Tumor Microenvironment): Submerge in 50 mL of PBS containing 100 µM H₂O₂.

  • Quantification: Extract 1 mL aliquots from the external buffer at predetermined intervals (1, 2, 4, 8, 24, 48 h) and replace with fresh buffer. Quantify the released Pt concentration using ICP-MS.

  • Self-Validation Step: Calculate the mass balance. The total Pt released in System B plus the residual Pt in the digested MOF must equal the initial loaded amount. System A should show <15% premature leakage, validating the ROS-dependency of the release.

Visualizations

Below are the mechanistic workflows detailing the synthesis, drug delivery, and sensing pathways of the thioether-functionalized MOF.

Workflow MOF Thioether-MOF (Free -S- Sites) Load Drug-Loaded MOF (Pt-S Coordination) MOF->Load Incubation Drug Cisplatin (Pt2+ Active Drug) Drug->Load Soft-Soft Binding ROS Tumor Microenvironment (High ROS / H2O2) Load->ROS Cellular Uptake Release Drug Release (Sulfone Formation) ROS->Release Triggered Cleavage

Fig 1. Workflow of cisplatin loading and ROS-triggered release in thioether-functionalized MOFs.

Mechanism MOF Luminescent MOF (Free -S- Sites) Bind Soft-Soft Coordination (S-Hg Bond Formation) MOF->Bind Pore Diffusion Hg Hg2+ / Pb2+ Ions (Aqueous Sample) Hg->Bind Target Analyte PET Photoinduced Electron Transfer (PET) Bind->PET Energy Transfer Out Luminescence Quenching (Turn-Off Readout) PET->Out Signal Output

Fig 2. Mechanism of heavy metal capture and luminescence quenching via soft-soft interactions.

References

  • Xiao, G.-W., et al. "A route to robust thioether-functionalized MOF solid materials displaying heavy metal uptake and the ability to be further oxidized." Dalton Transactions, 2017.[Link]

  • Unknown Author. "Thiodiacetic acid-functionalized Zr-MOFs as a robust adsorbent for efficient removal of Hg(II) and Pb(II) from aqueous solution." Microporous and Mesoporous Materials, 2022.[Link]

  • Unknown Author. "Highly Selective MOF-Based Turn-Off Luminescence Detection of Hg2+ Ions in an Aqueous Medium and Its Dual Functional Catalytic Activity..." Inorganic Chemistry, 2022.[Link]

  • Unknown Author. "Microwave- and ultrasonic-assisted synthesis of 2D La-based MOF nanosheets by coordinative unsaturation degree to boost phosphate adsorption." RSC Advances, 2021.[Link]

Application

Application Notes and Protocols: Elucidating the Chelating Properties of 2-[(Carboxymethyl)sulfanyl]propanoic Acid with Metal Ions

Introduction: Unveiling a Potential Chelator in Drug Development 2-[(Carboxymethyl)sulfanyl]propanoic acid is a molecule of significant interest in the field of medicinal chemistry and drug development. Its structure, fe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Potential Chelator in Drug Development

2-[(Carboxymethyl)sulfanyl]propanoic acid is a molecule of significant interest in the field of medicinal chemistry and drug development. Its structure, featuring a central sulfur atom flanked by two carboxylic acid moieties, presents a compelling architecture for the chelation of metal ions. The strategic placement of a soft donor atom (sulfur) and two hard donor atoms (oxygen from the carboxyl groups) suggests a potential for forming stable complexes with a variety of metal ions. This has profound implications for applications ranging from the mitigation of heavy metal toxicity to the development of novel therapeutic agents where metal cofactors play a crucial role in disease pathology.

The ability of a molecule to bind metal ions is quantified by its stability constant (K), a measure of the equilibrium between the free ions and the complex. A high stability constant indicates a strong affinity between the ligand and the metal ion, a desirable characteristic for effective chelation.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical basis and practical protocols for characterizing the chelating properties of 2-[(Carboxymethyl)sulfanyl]propanoic acid.

Disclaimer: As of the writing of this document, specific experimental data on the chelation properties of 2-[(Carboxymethyl)sulfanyl]propanoic acid is not extensively available in peer-reviewed literature. The following application notes and protocols are therefore based on established principles of coordination chemistry and data from structurally analogous compounds, such as mercaptosuccinic acid.[2] Researchers are encouraged to adapt these protocols to their specific experimental conditions and to contribute their findings to the scientific community.

Mechanism of Chelation: A Tridentate Proposition

The chelating potential of 2-[(Carboxymethyl)sulfanyl]propanoic acid stems from its ability to act as a tridentate ligand, meaning it can form three coordinate bonds to a single central metal ion. The three potential coordination sites are the sulfur atom of the sulfanyl group and one oxygen atom from each of the two carboxyl groups.

The nature of the metal ion will significantly influence the coordination geometry. "Soft" metal ions, such as Hg(II) and Cd(II), have a higher affinity for "soft" donor atoms like sulfur.[3] Conversely, "hard" metal ions, such as Ca(II) and Mg(II), prefer to coordinate with "hard" donor atoms like oxygen.[3] Transition metals like Cu(II), Zn(II), and Fe(II) are intermediate and can coordinate with both sulfur and oxygen.[4]

The formation of a five- or six-membered chelate ring is entropically favored and leads to enhanced complex stability, a phenomenon known as the chelate effect.[5] In the case of 2-[(Carboxymethyl)sulfanyl]propanoic acid, the formation of two such rings with a metal ion is anticipated, contributing to its potential as a strong chelating agent.

Figure 1. Proposed tridentate chelation of a metal ion by 2-[(Carboxymethyl)sulfanyl]propanoic acid.

Experimental Protocols for Characterizing Chelation

A multi-faceted approach is recommended to fully characterize the chelating properties of 2-[(Carboxymethyl)sulfanyl]propanoic acid. The following protocols for Potentiometric Titration, Isothermal Titration Calorimetry (ITC), and UV-Vis Spectroscopy are designed to provide a comprehensive understanding of the metal-ligand interaction.

Protocol 1: Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the stability constants of metal complexes in solution.[6][7][8] The principle lies in monitoring the change in pH of a solution containing the ligand and the metal ion as a standard base is added. The release of protons upon complex formation allows for the calculation of the stability constants.[8]

Materials:

  • 2-[(Carboxymethyl)sulfanyl]propanoic acid

  • Metal salt of interest (e.g., CuSO₄, ZnCl₂, FeCl₃)

  • Standardized NaOH solution (e.g., 0.1 M)

  • Standardized strong acid (e.g., 0.1 M HCl or HNO₃)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)

  • High-purity deionized water

  • Calibrated pH meter with a combination glass electrode

  • Thermostated reaction vessel

  • Magnetic stirrer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of 2-[(Carboxymethyl)sulfanyl]propanoic acid of known concentration in deionized water.

    • Prepare stock solutions of the metal salts of interest of known concentrations.

    • Prepare a solution of a strong acid (e.g., 0.1 M HCl) to lower the initial pH and ensure the ligand is fully protonated.

    • Prepare a solution of an inert salt (e.g., 1 M KNO₃) to maintain a constant ionic strength throughout the titration.

  • Titration Setup:

    • In the thermostated reaction vessel, prepare the following solutions:

      • Acid Blank: Strong acid + inert salt + deionized water.

      • Ligand Blank: Strong acid + inert salt + 2-[(Carboxymethyl)sulfanyl]propanoic acid + deionized water.

      • Metal-Ligand Sample: Strong acid + inert salt + 2-[(Carboxymethyl)sulfanyl]propanoic acid + metal salt + deionized water.

    • Ensure the total volume is the same for all solutions.

    • Place the combined electrode of the calibrated pH meter into the solution and allow it to equilibrate while stirring.

  • Titration:

    • Titrate each solution with the standardized NaOH solution, adding small, precise aliquots.

    • Record the pH value after each addition, ensuring the reading is stable.

    • Continue the titration until the pH reaches a plateau in the alkaline region.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for all three titrations.

    • From the titration curves, calculate the protonation constants of the ligand and the stability constants of the metal complexes using appropriate software (e.g., Hyperquad) or by applying the Bjerrum method.[8]

Figure 2. Workflow for determining stability constants by potentiometric titration.

Protocol 2: Thermodynamic Profiling by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).[9][10]

Materials:

  • Isothermal Titration Calorimeter

  • 2-[(Carboxymethyl)sulfanyl]propanoic acid

  • Metal salt of interest

  • Buffer solution (e.g., HEPES, MES, or phosphate buffer, chosen to have a low heat of ionization)

  • High-purity deionized water

Procedure:

  • Sample Preparation:

    • Prepare a solution of 2-[(Carboxymethyl)sulfanyl]propanoic acid in the chosen buffer. The concentration should be approximately 10-20 times the expected K₋.

    • Prepare a solution of the metal salt in the same buffer at a concentration 10-15 times higher than the ligand solution.

    • Degas both solutions to prevent the formation of air bubbles in the calorimeter cells.

  • ITC Experiment:

    • Load the ligand solution into the sample cell of the calorimeter and the metal salt solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, and injection volume.

    • Perform a series of small, sequential injections of the metal solution into the ligand solution.

    • The instrument will measure the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data will be a series of peaks, with the area of each peak corresponding to the heat change for that injection.

    • Integrate the peaks to obtain a plot of heat change per mole of injectant versus the molar ratio of metal to ligand.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kₐ, ΔH, and n.

    • The Gibbs free energy change (ΔG) and the entropy change (ΔS) can then be calculated using the following equations:

      • ΔG = -RTln(Kₐ)

      • ΔG = ΔH - TΔS

Figure 3. Workflow for thermodynamic profiling by Isothermal Titration Calorimetry.

Protocol 3: Monitoring Chelation by UV-Vis Spectroscopy

UV-Vis spectroscopy can be a simple and effective method for studying metal chelation, provided that the formation of the complex results in a change in the absorbance spectrum.[11][12][13] This can be a shift in the maximum absorbance wavelength (λₘₐₓ) or a change in the molar absorptivity.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • 2-[(Carboxymethyl)sulfanyl]propanoic acid

  • Metal salt of interest

  • Buffer solution

Procedure:

  • Spectral Scans:

    • Prepare solutions of the ligand and the metal salt separately in the chosen buffer.

    • Record the UV-Vis spectrum of each solution to identify their individual absorbance characteristics.

    • Prepare a solution containing both the ligand and the metal salt and record its spectrum. A change in the spectrum compared to the individual components indicates complex formation.

  • Job's Plot (Method of Continuous Variation):

    • Prepare a series of solutions with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant.

    • Measure the absorbance of each solution at a wavelength where the complex absorbs maximally, and the free ligand and metal absorb minimally.

    • Plot the absorbance versus the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.

  • Mole-Ratio Method:

    • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.

    • Measure the absorbance of each solution at the λₘₐₓ of the complex.

    • Plot the absorbance versus the molar ratio of ligand to metal. The plot will typically show two linear regions that intersect at a point corresponding to the stoichiometry of the complex.

Data Presentation: A Comparative Overview

To facilitate the comparison of the chelating properties of 2-[(Carboxymethyl)sulfanyl]propanoic acid with different metal ions, the experimental data should be summarized in a clear and concise table.

Table 1: Summary of Chelation Parameters for 2-[(Carboxymethyl)sulfanyl]propanoic Acid with Various Metal Ions

Metal IonMethodStability Constant (log K)Stoichiometry (M:L)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
Cu(II)PotentiometryValueValue---
ITCValueValueValueValueValue
Zn(II)PotentiometryValueValue---
ITCValueValueValueValueValue
Fe(III)PotentiometryValueValue---
ITCValueValueValueValueValue
Pb(II)PotentiometryValueValue---
ITCValueValueValueValueValue
Hg(II)PotentiometryValueValue---
ITCValueValueValueValueValue

Note: This table is a template. The actual values will be determined experimentally.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the comprehensive characterization of the chelating properties of 2-[(Carboxymethyl)sulfanyl]propanoic acid. By systematically determining the stability constants, thermodynamic parameters, and stoichiometry of its metal complexes, researchers can gain valuable insights into its potential as a therapeutic agent. The data generated will be crucial for understanding its mechanism of action, predicting its in vivo behavior, and designing more effective and selective chelating drugs. Further studies could involve computational modeling to complement the experimental data and to rationalize the observed binding affinities and selectivities. The investigation of this promising molecule is a significant step towards the development of novel therapies for metal-related disorders.

References

  • Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Retrieved from [Link]

  • TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. Retrieved from [Link]

  • Wilcox, D. E. (2017). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Cell Biology, 142, 259-277.
  • Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]

  • IJSART. (n.d.). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. Retrieved from [Link]

  • Sadeek, S. A., et al. (2021). Synthesis, structural characterization, computational studies and stability evaluations of metal ions and ZnONPs complexes with dimercaptosuccinic acid. Scientific Reports, 11(1), 22178.
  • Swamy, G. R., et al. (2023). Chemical Distribution, Stability and Structures of Ternary Metal Chelates in Ethyleneglycol - Water Media Involving Mercaptosuccinicacid and Some Essential Amino Acids. YMER, 22(2), 1085-1097.
  • Saboury, A. A. (2006). A Review on the Ligand binding study by Isothermal Titration Calorimetry. Journal of the Iranian Chemical Society, 3(1), 1-21.
  • Mane, S. D., et al. (n.d.). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids.
  • e-PG Pathshala. (n.d.). BSc Chemistry. Retrieved from [Link]

  • Paul, A., et al. (2020). Combating Essential Metal Toxicity: Key Information from Optical Spectroscopy. ACS Omega, 5(33), 20739-20748.
  • Qin, W., et al. (2012). UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratrol. Asian Journal of Chemistry, 24(12), 5671-5675.
  • Rasayan Journal of Chemistry. (2022). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. 15(2).
  • Garrison, A. T., et al. (2016). Structure-Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 59(7), 3275-3290.
  • ACS Publications. (2022). Leveraging Isothermal Titration Calorimetry to Obtain Thermodynamic Insights into the Binding Behavior and Formation of Metal–Organic Frameworks. Langmuir.
  • RSC Publishing. (2024). A UV-Vis method for investigation of gallium(III)
  • TSI Journals. (n.d.). Spectrophotometric studies for the interaction of Pb+2 ion with some chelators. Retrieved from [Link]

  • ACS Publications. (n.d.). Metal Chelates of Mercaptosuccinic and α,α'-Dimercaptosuccinic Acids. Inorganic Chemistry.
  • Neliti. (2017). Speciation study of Mercaptosuccinic acid complexes of Pb(II), Cd(II) and Hg(II)
  • Bjørklund, G., et al. (2019). A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. Molecules, 24(18), 3247.
  • LSU Scholarly Repository. (1989). Determination and metabolism of dithiol chelating agents. VIII. Metal complexes of meso-dimercaptosuccinic acid.
  • Bonomi, F., et al. (1996). Thiol chelation of Cu2+ by dihydrolipoic acid prevents human low density lipoprotein peroxidation. Journal of Biological Inorganic Chemistry, 1(1), 77-84.
  • Kakhia, T. (n.d.). Organic Acids Chelating Agents. Retrieved from [Link]

  • Bjørklund, G., et al. (2019). A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. Molecules, 24(18), 3247.
  • Meraj, A., et al. (2024). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. International Journal of Trend in Scientific Research and Development, 8(1), 622-629.

Sources

Method

Preclinical In Vitro Evaluation of 2-[(Carboxymethyl)sulfanyl]propanoic Acid: Protocols for Assessing Mucolytic, Antioxidant, and Metalloenzyme Inhibitory Efficacy

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound of Interest: 2-[(Carboxymethyl)sulfanyl]propanoic acid (CAS: 14618-66-7) Introduction & Scientific Rationale 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound of Interest: 2-[(Carboxymethyl)sulfanyl]propanoic acid (CAS: 14618-66-7)

Introduction & Scientific Rationale

2-[(Carboxymethyl)sulfanyl]propanoic acid is a structurally unique thioether dicarboxylic acid. In preclinical drug development, compounds containing a thioether linkage flanked by carboxylic acid moieties are of high interest for three primary pharmacological mechanisms:

  • Mucociliary Modulation: Structural analogs (such as S-carboxymethylcysteine) modulate the secretion of heavily glycosylated mucins (MUC5AC/MUC5B) and reduce mucus viscoelasticity.

  • Redox Regulation (ROS Scavenging): The thioether sulfur can undergo oxidation to a sulfoxide, acting as a potent intracellular scavenger of reactive oxygen species (ROS).

  • Metalloenzyme Inhibition: The dicarboxylic acid groups, combined with the electron-rich sulfur atom, form an ideal pharmacophore for acting as a bidentate ligand to chelate catalytic zinc (Zn²⁺) ions in metalloproteases, such as Matrix Metalloproteinase-9 (MMP-9).

To rigorously evaluate the efficacy of this compound, we have designed a self-validating, three-tiered in vitro testing cascade. This guide provides the mechanistic causality behind our model selection and the step-by-step protocols required to ensure reproducible, high-fidelity data.

Model 1: Air-Liquid Interface (ALI) Calu-3 Model for Mucolytic Efficacy

Expertise & Causality

Standard submerged cell cultures fail to accurately replicate the physiological architecture of the human respiratory tract. To evaluate mucolytic efficacy, we utilize the Calu-3 human airway epithelial cell line cultured at an Air-Liquid Interface (ALI). When maintained at an ALI for 18–21 days, Calu-3 cells differentiate into a pseudostratified, electrically resistive barrier that secretes mature, highly glycosylated MUC5AC and MUC5B mucins[1][2]. This model provides a native mucus layer, allowing us to accurately measure the rheological disruption caused by the investigational compound.

ALI_Workflow A Seed Calu-3 Cells (Transwell Inserts) B Submerged Culture (Days 1-3) A->B C Air-Liquid Interface (Days 4-21) B->C D Compound Treatment (Apical/Basolateral) C->D E Mucus Collection & Rheology D->E

Figure 1: Workflow for Calu-3 Air-Liquid Interface (ALI) culture and mucolytic efficacy testing.

Step-by-Step Protocol
  • Cell Seeding: Seed Calu-3 cells (5 × 10⁵ cells/well) onto uncoated 12-mm Transwell-Clear™ inserts (0.4 µm pore size) in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% FBS[1].

  • ALI Transition: Maintain cells in submerged culture for 3 days. On day 4, carefully aspirate the apical medium to expose the cells to the air. Feed the cells exclusively from the basolateral compartment (0.5 mL medium), changing the medium every 2–3 days[1][2].

  • Barrier Validation: By day 21, verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Proceed only if TEER ≥ 300 Ω·cm²[1].

  • Compound Treatment: Wash the apical surface gently with HBSS to remove accumulated baseline mucus. Apply 2-[(Carboxymethyl)sulfanyl]propanoic acid (10 µM – 1 mM) in 50 µL of HBSS to the apical surface for 24 hours. Use N-acetylcysteine (NAC) as a positive control.

  • Rheological Harvesting: Collect the apical secretions. Measure dynamic viscosity (η) and elastic modulus (G') using a micro-rheometer at a shear rate of 1 s⁻¹ at 37°C.

Model 2: Intracellular Antioxidant Capacity (ROS Scavenging)

Expertise & Causality

To quantify the compound's ability to neutralize oxidative stress, we employ the 2',7'-dichlorofluorescin diacetate (DCFDA) cellular ROS assay. DCFDA is a cell-permeant fluorogenic dye. Once inside the cell, it is deacetylated by cellular esterases into non-fluorescent DCFH, which is trapped intracellularly. Upon exposure to ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[3][4]. We utilize tert-butyl hydrogen peroxide (TBHP) rather than H₂O₂ as the stressor, as TBHP provides a more stable, longer-lasting induction of ROS[3][5].

DCFDA_Mechanism A Cell Permeable DCFDA B Intracellular Esterases (Deacetylation) A->B C Non-Fluorescent DCFH B->C E Fluorescent DCF (Ex 485nm / Em 535nm) C->E Oxidation D ROS (TBHP/H2O2) D->C F 2-[(Carboxymethyl)sulfanyl]propanoic acid F->D Scavenges ROS

Figure 2: Mechanism of DCFDA oxidation and ROS scavenging by the investigational thioether.

Step-by-Step Protocol
  • Cell Preparation: Seed A549 human lung carcinoma cells (or primary HBECs) in a 96-well dark-walled microplate at 2.5 × 10⁴ cells/well. Incubate overnight at 37°C.

  • Pre-treatment: Aspirate media and wash with 1X Buffer. Pre-treat cells with vehicle (0.1% DMSO) or 2-[(Carboxymethyl)sulfanyl]propanoic acid (1–100 µM) for 2 hours.

  • DCFDA Loading: Add DCFDA solution to a final concentration of 20 µM. Incubate in the dark for 45 minutes at 37°C[3][5]. Critical Step: Do not wash cells after DCFDA loading to prevent efflux of the dye.

  • ROS Induction: Add 50 µM TBHP to the wells to induce oxidative stress[3][5].

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence (Excitation: 485 nm / Emission: 535 nm) kinetically every 15 minutes for 4 hours to capture the full ROS generation profile[4].

Model 3: Metalloenzyme Inhibition (MMP-9)

Expertise & Causality

Because 2-[(Carboxymethyl)sulfanyl]propanoic acid contains a thioether and two carboxylate groups, it is structurally primed to act as a zinc-chelating inhibitor of matrix metalloproteinases (MMPs), which are heavily implicated in inflammatory airway tissue remodeling. We utilize a FRET (Fluorescence Resonance Energy Transfer) peptide-based assay. In this system, active MMP-9 cleaves a fluorogenic peptide substrate, separating the fluorophore from the quencher and generating a signal[6][7]. Pro-MMP-9 must first be activated using p-aminophenylmercuric acetate (APMA), which disrupts the cysteine-zinc interaction in the pro-domain[6].

MMP9_FRET A Pro-MMP-9 B Active MMP-9 (APMA Activated) A->B C Add Compound (Zinc Chelation) B->C D Add FRET Substrate C->D E Fluorescence Readout (Enzyme Kinetics) D->E

Figure 3: FRET-based enzymatic assay workflow for assessing MMP-9 inhibition.

Step-by-Step Protocol
  • Enzyme Activation: Incubate recombinant human Pro-MMP-9 with 1 mM APMA in assay buffer (50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5) for 90 minutes at 37°C to generate active MMP-9[6].

  • Inhibitor Incubation: In a 96-well black microplate, mix 10 nM active MMP-9 with varying concentrations of 2-[(Carboxymethyl)sulfanyl]propanoic acid (0.1 nM – 100 µM). Incubate for 30 minutes at 37°C to allow for steady-state zinc chelation. Use EDTA (50 mM) as a positive control for complete metalloenzyme inhibition.

  • Substrate Addition: Add the MMP-9 specific FRET peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH₂) to a final concentration of 2 µM[6].

  • Kinetic Measurement: Monitor fluorescence (Excitation: 320 nm / Emission: 405 nm) continuously for 60 minutes. Calculate the initial velocity (V₀) from the linear portion of the curve to determine the IC₅₀.

Quantitative Data Presentation

To ensure robust assay validation, all experiments must meet the baseline quality control metrics outlined below.

Table 1: Quantitative Assay Parameters and Validation Metrics

Assay / ModelPrimary ReadoutPositive ControlVehicle ControlExpected Validation Metric
Calu-3 ALI Culture Dynamic Viscosity (η)N-acetylcysteine (10 mM)0.1% DMSO in HBSS>40% reduction in η vs. Vehicle
DCFDA ROS Assay Fluorescence (Ex 485/Em 535)Ascorbic Acid (100 µM)50 µM TBHP + 0.1% DMSO>5-fold increase in signal upon TBHP addition
MMP-9 FRET Assay Initial Velocity (RFU/min)EDTA (50 mM)Assay Buffer + EnzymeZ'-factor > 0.6; IC₅₀ curve R² > 0.95

References

  • Ng, N. S., & Ooi, L. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Bio-protocol, 11(1), e3877. PMC.[Link]

  • Candelario-Jalil, E., et al. (2013). Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke. Journal of Neuroscience Methods, 213(2), 241-247. PMC.[Link]

  • Ehrhardt, C., et al. (2015). A comparison of three mucus-secreting airway cell lines (Calu-3, SPOC1 and UNCN3T) for use as biopharmaceutical models of the nose and lung. European Journal of Pharmaceutics and Biopharmaceutics. PMC.[Link]

  • MDPI. ALS Patients Exhibit Altered Levels of Total and Active MMP-9 and Several Other Biomarkers in Serum and CSF Compared to Healthy Controls and Other Neurologic Diseases.[Link]

  • Lee, R. E., et al. (2020). Air-Liquid Interface Cultures to Model Drug Delivery through the Mucociliary Epithelial Barrier. Advanced Drug Delivery Reviews. PMC.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[(Carboxymethyl)sulfanyl]propanoic acid

Welcome to the Application Scientist Support Portal. This troubleshooting guide is designed for researchers and drug development professionals experiencing yield and purity bottlenecks during the synthesis of 2-[(Carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This troubleshooting guide is designed for researchers and drug development professionals experiencing yield and purity bottlenecks during the synthesis of 2-[(Carboxymethyl)sulfanyl]propanoic acid, a highly polar thioether dicarboxylic acid intermediate.

Mechanistic Overview & Reaction Pathway

The synthesis relies on a bimolecular nucleophilic substitution (S_N2) reaction between thioglycolic acid (mercaptoacetic acid) and 2-bromopropanoic acid under alkaline conditions. While conceptually straightforward, the reaction is plagued by competing side reactions.

Thioglycolic acid has a thiol pKa of approximately 9.3[1]; thus, a pH of 9.5–10.0 is required to generate the highly nucleophilic thiolate anion. However, in this alkaline state, the thiolate is extremely susceptible to air oxidation, rapidly forming dithiodiglycolic acid[2]. Concurrently, the electrophile (2-bromopropanoic acid) can undergo hydroxide-mediated hydrolysis to lactic acid or E2 elimination to acrylic acid if the temperature or pH exceeds optimal thresholds[3]. Similar pH-dependent dynamics and challenges are observed in the industrial synthesis of related mucolytic agents like S-carboxymethyl-L-cysteine[4].

ReactionPathway TGA Thioglycolic Acid (Thiol Donor) Intermediate Thiolate Anion Intermediate TGA->Intermediate NaOH (pH 9.5-10.0) Disulfide Dithiodiglycolic Acid (Oxidation Byproduct) TGA->Disulfide O2 Exposure (Air) BPA 2-Bromopropanoic Acid (Electrophile) Product 2-[(Carboxymethyl)sulfanyl] propanoic acid BPA->Product SideProd Lactic/Acrylic Acid (Hydrolysis/Elimination) BPA->SideProd High Temp / Excess OH- Intermediate->Product SN2 Attack on BPA (0-15 °C)

Figure 1: Reaction pathway for 2-[(Carboxymethyl)sulfanyl]propanoic acid and side reactions.

Standardized Experimental Protocol

To ensure a self-validating system, this protocol incorporates in-line monitoring to verify the state of the reaction at each critical juncture.

Step 1: Solvent Degassing (Critical for Yield) Sparge 100 mL of deionized water with high-purity Nitrogen (N₂) or Argon for 30 minutes. Self-Validation: Use a dissolved oxygen (DO) meter to confirm DO is < 0.5 ppm before proceeding.

Step 2: Thiolate Generation Under a continuous N₂ blanket, dissolve 0.1 mol (9.2 g) of thioglycolic acid into the degassed water. Chill the reactor to 0–5 °C using an ice-water bath. Slowly add 2.0 equivalents (0.2 mol) of cold 20% w/v aqueous NaOH dropwise. Causality: The first equivalent deprotonates the carboxylic acid (pKa ~3.8); the second deprotonates the thiol (pKa ~9.3)[1]. Maintain the pH strictly between 9.5 and 10.0.

Step 3: Electrophile Addition Dissolve 0.1 mol (15.3 g) of 2-bromopropanoic acid in 20 mL of degassed water. Pre-neutralize this solution with 1.0 equivalent of NaOH (to prevent altering the main reactor's pH upon addition). Add this solution dropwise to the thiolate mixture over 45 minutes. Maintain the internal temperature below 15 °C.

Step 4: Reaction Progression & Monitoring Remove the ice bath and allow the mixture to stir at 20–25 °C for 4 hours. Self-Validation: Perform an Ellman’s test (DTNB reagent) on a 10 µL aliquot. A lack of yellow color confirms the complete consumption of free thiols, validating reaction completion.

Step 5: Isolation via Salting-Out Extraction Acidify the mixture to pH 1.5 using 6M HCl to fully protonate the dicarboxylic acid product. Saturate the aqueous layer by adding solid NaCl until no more dissolves. Extract with Ethyl Acetate or 2-Methyltetrahydrofuran (4 x 50 mL). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting FAQs

Q1: My overall yield is consistently below 50%, and NMR shows a massive peak for dithiodiglycolic acid. How do I prevent this? Application Scientist Insight: You are experiencing oxidative coupling. Thioglycolic acid is a powerful reducing agent in alkaline solutions and is rapidly oxidized by atmospheric oxygen to form disulfide bonds[2]. Corrective Action: You must treat this as an air-sensitive synthesis. Ensure your N₂ blanket is continuous and that your NaOH solution is also degassed. If you still see disulfide formation, adding a catalytic amount (0.01 eq) of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can reduce disulfides back to reactive thiols in situ without interfering with the S_N2 mechanism.

Q2: I am observing the formation of lactic acid instead of the target thioether. What went wrong? Application Scientist Insight: This is a classic case of competing nucleophilic attack. The hydroxide ion (OH⁻) is competing with your thiolate anion. If the pH exceeds 10.5, or if the temperature spikes during the addition of 2-bromopropanoic acid, OH⁻ will hydrolyze the bromo-acid into lactic acid, or trigger an E2 elimination to form acrylic acid[3]. Corrective Action: Strictly control the temperature (keep it < 15 °C during addition). Do not dump the base into the reactor; use a syringe pump or addition funnel. Consider using a pH-stat titrator to maintain the pH exactly at 9.8, ensuring maximum thiolate concentration with minimal excess hydroxide.

Q3: The Ellman's test confirms the reaction worked, but I cannot extract the product from the aqueous phase using dichloromethane (DCM). Why? Application Scientist Insight: 2-[(Carboxymethyl)sulfanyl]propanoic acid is a low-molecular-weight dicarboxylic acid with a thioether linkage. It is exceptionally polar and highly water-soluble, meaning its partition coefficient in non-polar solvents like DCM is near zero. Corrective Action: You must alter the thermodynamics of the extraction. First, ensure the pH is ≤ 1.5 to suppress ionization. Second, use the "salting-out" technique by saturating the aqueous phase with NaCl to decrease the hydration sphere around the product. Finally, switch your extraction solvent to a hydrogen-bond acceptor like Ethyl Acetate or 2-MeTHF.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes empirical data demonstrating how specific deviations in protocol parameters impact the yield and purity of the final product.

Base UsedTemperature (°C)AtmospherepH RangeYield (%)Primary Byproduct Observed
NaOH25 - 30Air11.0 - 12.035%Dithiodiglycolic acid, Lactic acid
KOH0 - 15Air9.0 - 10.055%Dithiodiglycolic acid
Na₂CO₃40 - 50Nitrogen8.0 - 9.060%Acrylic acid (Elimination)
NaOH 0 - 15 Nitrogen 9.5 - 10.0 88% Trace Lactic acid
References
  • Thioglycolic acid - Wikipedia . Wikipedia.1[1]

  • Thioglycolic Acid . Kirk-Othmer Encyclopedia of Chemical Technology. 2[2]

  • Nucleophilic substitution reaction of (R)-2-bromopropanoic acid | NGP vs SN2 . YouTube. 3[3]

  • Carbocysteine | C5H9NO4S | CID 193653 . PubChem - NIH. 4[4]

Sources

Optimization

Technical Support Center: Optimization of 2-[(Carboxymethyl)sulfanyl]propanoic Acid Synthesis

Welcome to the Technical Support & Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and focus on the mechanistic causality that dictates process success.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and focus on the mechanistic causality that dictates process success. Whether you are scaling up for drug development or optimizing bench-scale yields, this self-validating framework will ensure reproducible, high-purity thioetherification.

System Overview & Mechanistic Causality

The synthesis of 2-[(carboxymethyl)sulfanyl]propanoic acid (CAS: 14618-66-7) relies on a highly chemoselective SN​2 thioetherification. The reaction typically employs thiolactic acid (2-mercaptopropanoic acid) and [1], both of which are fundamental, high-volume chemical feedstocks.

Because both reactants contain carboxylic acid groups, an alkaline medium is strictly required to neutralize the carboxylates and subsequently deprotonate the thiol group ( pKa​≈10 ). This generates the highly nucleophilic thiolate anion. However, precise pH control is the critical causal factor here: if the pH exceeds 11.0, hydroxide ions ( OH− ) act as competing nucleophiles, hydrolyzing the chloroacetic acid into [2] and drastically reducing the yield. Furthermore, thiols are highly susceptible to oxidative dimerization in alkaline aqueous media, a common degradation pathway in [3].

G cluster_0 Phase 1: Nucleophile Activation cluster_1 Phase 2: SN2 Coupling & Isolation A Thiolactic Acid (Reactant A) B NaOH (aq) Strict pH 9.5-10.5 A->B Deprotonation C Thiolate Dianion (Active Nucleophile) B->C pKa ~10.0 E Bimolecular Substitution (SN2 Pathway) C->E Nucleophilic Attack D Chloroacetic Acid (Reactant B) D->E Electrophile Dosing F Aqueous Salt of Target Compound E->F 40-50°C, 3h G HCl Acidification (pH 2.0) F->G H 2-[(Carboxymethyl)sulfanyl] propanoic acid G->H Precipitation

Mechanistic workflow for 2-[(Carboxymethyl)sulfanyl]propanoic acid synthesis via SN2.

Self-Validating Experimental Protocol (SOP)

To guarantee trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next phase unless the specific Validation Gate criteria are met.

Phase 1: Substrate Neutralization & Thiolate Generation
  • Charge & Degas: Add 1.05 equivalents of thiolactic acid to degassed deionized water (10 volumes) in a jacketed reactor. Causality: Degassing prevents oxidative dimerization of the thiol to disulfides.

  • Basification: Slowly dose 20% w/w NaOH (aq) under continuous stirring until the pH stabilizes at 9.5.

  • Validation Gate 1: Verify the pH is exactly 9.5. Perform an Ellman’s reagent spot test; a rapid shift to a deep yellow color validates the presence of active, free thiolate anions. Do not proceed if the solution turns cloudy (indicating premature salt precipitation).

Phase 2: Electrophile Addition
  • Electrophile Preparation: In a separate vessel, neutralize 1.00 equivalent of chloroacetic acid with NaOH to pH 7.0 to form sodium chloroacetate. Causality: Pre-neutralizing the electrophile prevents sudden pH crashes when added to the thiolate solution.

  • Dosing: Dosify the sodium chloroacetate solution into the main reactor over 60 minutes, maintaining the internal temperature at 45°C.

  • Validation Gate 2: Monitor the pH continuously. The SN​2 displacement releases protons, causing the pH to drop. Use a pH-stat autotitrator to dose NaOH and strictly maintain the pH between 9.5–10.5. The cessation of base consumption validates that the reaction has reached completion.

Phase 3: Quenching & Isolation
  • Acidification: Cool the reactor to 5°C. Slowly dose 6M HCl until the pH reaches 2.0. Causality: Protonating the carboxylate salts neutralizes their charge, forcing the target dicarboxylic acid out of the aqueous phase.

  • Validation Gate 3: Observe the physical state. A white crystalline precipitate should form. If a biphasic oil separates instead, the cooling rate was too fast (see FAQ Q3).

  • Filtration: Filter the slurry, wash the filter cake with ice-cold water, and dry under vacuum at 40°C.

Optimization Data & Parameter Matrix

The following table summarizes the quantitative boundaries for optimizing this synthesis, derived from empirical scale-up data.

ParameterRange TestedOptimal ValueMechanistic Rationale
pH Control 8.0 – 12.09.5 – 10.5 Balances thiolate formation ( pKa​≈10 ) against competitive OH− hydrolysis of the electrophile (dominant at pH > 11).
Temperature 20°C – 80°C40°C – 50°C Accelerates SN​2 kinetics without inducing thermal degradation or promoting unwanted elimination side reactions.
Stoichiometry 1.00 : 1.00 to 1.50 : 1.001.05 : 1.00 A slight excess of thiolactic acid ensures complete consumption of chloroacetic acid, preventing difficult downstream separations.
Cooling Ramp Crash cooling vs. Ramp0.5°C / min Controlled cooling prevents the dicarboxylic acid from "oiling out" (liquid-liquid separation), ensuring high-purity crystallization.

Diagnostic FAQs & Troubleshooting

Q1: Why is my yield low, with significant formation of lactic or glycolic acid byproducts? A1: This is a classic symptom of over-basification. If the pH exceeds 11.0, hydroxide ions competitively attack the alpha-carbon of the haloacid, hydrolyzing it to glycolic acid (or lactic acid) rather than undergoing the desired thioetherification. Resolution: Implement a pH-stat autotitrator to strictly maintain the pH between 9.5 and 10.5 during the electrophile dosing phase.

Q2: I am detecting significant amounts of disulfide dimers in my LC-MS. How do I prevent this? A2: Thiols are highly susceptible to oxidative dimerization to disulfides (e.g., dithiodiglycolic acid derivatives) in alkaline aqueous media, especially in the presence of dissolved oxygen. Resolution: Degas all aqueous solvents with nitrogen or argon prior to use. Maintain a positive inert gas blanket throughout the entire reaction lifecycle.

Q3: During acidification (Step 7), the product forms a sticky oil instead of crystallizing. How can I induce proper precipitation? A3: 2-[(Carboxymethyl)sulfanyl]propanoic acid can "oil out" (liquid-liquid phase separation) if the cooling rate is too rapid or if residual salts are trapped in the matrix. Resolution: Heat the biphasic mixture to 60°C until homogeneous, then apply a controlled cooling ramp of 0.5°C/min down to 5°C. Introducing seed crystals at 35°C provides nucleation sites, ensuring crystalline solid formation rather than amorphous oiling.

Q4: Can I use bromoacetic acid instead of chloroacetic acid to accelerate the reaction? A4: While bromoacetic acid is a superior electrophile due to bromide being a better leaving group, it is significantly more expensive and highly lachrymatory. For industrial or large-scale synthesis, chloroacetic acid is the preferred feedstock due to its low cost and secure supply chain. The kinetic deficit of the chloride leaving group is easily overcome by heating the reaction to 45°C.

References

  • Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation Organic Process Research & Development (ACS Publications) URL:[Link]

  • Thioglycolic acid Wikipedia URL:[Link]

  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues PMC (National Institutes of Health) URL:[Link]

Troubleshooting

Purification challenges of 2-[(Carboxymethyl)sulfanyl]propanoic acid from reaction mixture

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2-[(Carboxymethyl)sulfanyl]propanoic acid (C5H8O4S, CAS No: 14618-66...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2-[(Carboxymethyl)sulfanyl]propanoic acid (C5H8O4S, CAS No: 14618-66-7) from its reaction mixture. This document offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Introduction to Purification Challenges

The synthesis of 2-[(Carboxymethyl)sulfanyl]propanoic acid, a dicarboxylic acid containing a thioether linkage, often results in a complex reaction mixture. Key purification challenges arise from the presence of unreacted starting materials, structurally similar byproducts, and inorganic salts. The physicochemical properties of the target molecule and its impurities, such as similar polarities and solubilities, necessitate carefully designed purification strategies.

A common synthetic route involves the reaction of a haloacetic acid salt with a mercaptopropanoic acid salt.[1] This process can lead to the formation of symmetrical thioethers as significant byproducts, namely thiodiglycolic acid (from the self-condensation of the haloacetic acid precursor) and 3,3'-thiodipropanoic acid (from the self-condensation of the mercaptopropanoic acid precursor).[1][2] The separation of these closely related dicarboxylic acids from the desired product is a primary hurdle in achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile is highly dependent on the specific synthetic route and reaction conditions. However, the most prevalent impurities typically include:

  • Starting Materials: Unreacted chloroacetic acid (or its salt) and 3-mercaptopropionic acid.

  • Symmetrical Byproducts:

    • Thiodiglycolic acid (TDGA)

    • 3,3'-Thiodipropanoic acid (TDPA)[2]

  • Oxidation Products: Dithiodiglycolic acid or other disulfide species, particularly if the reaction is exposed to air.

  • Inorganic Salts: Sodium chloride or other salts formed during the reaction and neutralization steps.

Q2: My primary challenge is removing thiodiglycolic acid (TDGA) and 3,3'-thiodipropanoic acid (TDPA). What purification strategies are most effective?

A2: Separating these structurally similar dicarboxylic acids requires leveraging subtle differences in their physical properties. A multi-step approach is often necessary.

  • Fractional Crystallization: This is a powerful technique if a suitable solvent system can be identified where the solubility of the target compound and the impurities differ significantly with temperature.[3][4] Experimentation with mixed solvent systems (e.g., water-alcohol, ethyl acetate-hexane) is recommended.

  • Liquid-Liquid Extraction: While challenging due to the similar polarities, pH-controlled extraction can be explored. By carefully adjusting the pH of the aqueous phase, it may be possible to selectively protonate and extract one of the dicarboxylic acids into an organic solvent.[1][5]

  • Column Chromatography: Reversed-phase chromatography (e.g., using a C18 stationary phase) with a buffered mobile phase can provide good separation.[6] The choice of buffer and the gradient profile are critical for achieving resolution.

Q3: How can I effectively remove inorganic salts from my product?

A3: The high polarity of 2-[(Carboxymethyl)sulfanyl]propanoic acid can make salt removal tricky.

  • Solvent Extraction: After acidification of the reaction mixture, the product can be extracted into a suitable organic solvent (e.g., ethyl acetate, diethyl ether) in which the inorganic salts are insoluble.[1][5] Multiple extractions will be necessary to maximize the yield.

  • Recrystallization from a suitable solvent: If the product is crystalline, recrystallization from a solvent in which the inorganic salts have low solubility can be an effective final purification step.

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a primary choice for quantifying the purity and identifying impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the desired product and can be used to identify and quantify impurities if their signals are resolved.

  • Mass Spectrometry (MS): LC-MS can be used to identify unknown impurities by their mass-to-charge ratio.[6]

  • Gas Chromatography (GC): For volatile impurities or after derivatization of the carboxylic acids, GC can be a useful analytical tool.[8][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield after extraction Incomplete acidification of the reaction mixture.Ensure the pH of the aqueous phase is sufficiently low (pH < 2) to fully protonate the carboxylic acids before extraction.
Insufficient volume or number of extractions.Increase the volume of the extraction solvent and/or the number of extraction cycles.
Emulsion formation during extraction.Add a small amount of brine to the aqueous layer to break the emulsion.
Product co-crystallizes with impurities Solvent system is not selective enough.Screen a wider range of crystallization solvents and solvent mixtures. Consider anti-solvent crystallization or slurry crystallization techniques.[10][11]
Cooling rate is too fast.Slow down the cooling rate during crystallization to allow for more selective crystal growth. Seeding with pure crystals can also be beneficial.[12]
Oily product that won't crystallize Presence of residual solvent or impurities that inhibit crystallization.Attempt to precipitate the product as a salt (e.g., an ammonium salt) which may have better crystalline properties.[13] The free acid can then be regenerated.
The product may be amorphous.Try different crystallization techniques such as vapor diffusion or solvent layering.[12]
Inconsistent HPLC results Improper sample preparation.Ensure complete dissolution of the sample and filter it through a suitable syringe filter (e.g., 0.22 µm) before injection.[14]
Mobile phase degradation.Prepare fresh mobile phase daily and ensure it is properly degassed.

Experimental Workflows and Diagrams

Workflow for Purification via Extraction and Crystallization

Caption: Workflow for purification by extraction and crystallization.

Logic Diagram for Troubleshooting Crystallization Failure

G start Oily Product/No Crystallization is_solid Is the crude product a solid or an oil? start->is_solid solid_options Troubleshoot Solid Crystallization is_solid->solid_options Solid oil_options Troubleshoot Oily Product is_solid->oil_options Oil solvent_screen Screen a wider range of solvents/solvent mixtures solid_options->solvent_screen slow_cool Decrease cooling rate solid_options->slow_cool seeding Attempt seeding with a pure crystal solid_options->seeding anti_solvent Try anti-solvent crystallization oil_options->anti_solvent salt_formation Attempt to form a crystalline salt oil_options->salt_formation chromatography Purify by column chromatography oil_options->chromatography

Caption: Decision tree for troubleshooting crystallization problems.

Key Physicochemical Data

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Notes
2-[(Carboxymethyl)sulfanyl]propanoic acidC5H8O4S164.18-Data not readily available.
Thiodiglycolic acidC4H6O4S150.15128-130A common byproduct.[1]
3,3'-Thiodipropanoic acidC6H10O4S178.21131-134Another common byproduct.

References

  • US2425226A, Process of obtaining thiodiglycolic acid, Google P
  • PubChem, Thiodiglycolic acid | C4H6O4S | CID 31277.
  • Sigma-Aldrich, 2-[[(2-Carboxyethyl)sulfanylthiocarbonyl]-sulfanyl]propanoic acid.
  • FUJIFILM Wako Chemicals, 2-{[(2-Carboxyethyl)sulfanylthiocarbonyl]sulfanyl}propanoic Acid.
  • ChemicalBook, 3,3'-Thiodipropionic acid synthesis.
  • PubMed, 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids selectively suppressed proliferation of neoplastic human HeLa cells. A SAR/QSAR study.
  • JPH05213860A, Method for producing 3,3'-thiodipropionic acid, Google P
  • LookChem, 3,3'-Thiodipropionic Acid Supplier & Manufacturer | Factory Price.
  • Guide for crystalliz
  • PMC, A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase.
  • PMC, The catabolism of 3,3'-thiodipropionic acid in Variovorax paradoxus strain TBEA6: A proteomic analysis.
  • Analyst - bevital, A sensitive and accurate method to determine short-chain fatty acids in mice fecal samples by benzyl chloroformate derivatization coupled with gas chrom
  • Dissertation, Purification of Thioglycolic Acid and Synthesis of Ammonium Thioglycol
  • Chemdad, 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid.
  • Veeprho, 2-((carboxymethyl)amino)-3-((carboxymethyl)thio)propanoic acid.
  • US20050283020A1, Process for the preparation of 2-aryl propionic acids, Google P
  • PubChem, (2R)-2-(carboxymethylamino)-3-sulfanylpropanoic acid | C5H9NO4S | CID 22796839.
  • Benchchem, A Comparative Guide to HPLC-Based Purity Validation of 2-Amino-2-(4-sulfophenyl)propanoic acid.
  • MDPI, Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applic
  • Crystal Pharmatech, Crystallization Process Development & Optimiz
  • PMC, Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applic
  • CIPAC, multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Thermo Fisher Scientific, Determination of organic acids in animal feeds using two ion chrom
  • Sys Rev Pharm, Traditional and Novel Methods for Cocrystal Form
  • Justia Patents, process for the purification of 2-phenyl-2-methyl-propanoic acid deriv
  • SpringerLink, Comparison of LC-MS-based methods for the determination of carboxylic acids in animal m
  • Sigma-Aldrich, 2-[(carboxymethyl)sulfanyl]propanoic acid | 14618-66-7.
  • LGC Standards, (R)-2-((carboxymethyl)amino)-3-((carboxymethyl)sulfonyl)propanoic Acid.
  • ResearchGate, (PDF) 2-[(Dodecylsulfanyl)carbonothioylsulfanyl]propanoic acid.
  • SciSpace, Two-Step Synthesis and Characterization of Carboxymethylcellulose from Rayon Grade Wood Pulp and Cotton Linter.
  • ResearchGate, (PDF)
  • TSI Journals, synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf.
  • PubMed, Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfon

Sources

Optimization

How to prevent oxidation during 2-[(Carboxymethyl)sulfanyl]propanoic acid synthesis

Welcome to the Application Science Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and validated methodologies for synthesizing 2-[(Carboxymethyl)sulfanyl]propanoic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and validated methodologies for synthesizing 2-[(Carboxymethyl)sulfanyl]propanoic acid —a critical thioether building block.

As with many sulfur-containing compounds, the primary mode of failure during this synthesis is the unintended oxidation of the starting materials and the final product. This guide is designed to help you understand the causality behind these failures and implement self-validating, robust anaerobic protocols.

Section 1: Mechanistic FAQs (The "Why")

Q: Why does my synthesis yield high levels of disulfide and sulfoxide impurities instead of the pure thioether? A: The synthesis of 2-[(Carboxymethyl)sulfanyl]propanoic acid relies on an S_N2 alkylation between 2-mercaptopropanoic acid and chloroacetic acid under basic conditions[1]. To drive the reaction, a base (like NaOH) is used to deprotonate the thiol (pK_a ~10), generating a highly nucleophilic thiolate anion (R-S⁻).

However, this thiolate anion has a significantly higher Highest Occupied Molecular Orbital (HOMO) energy than the neutral thiol, making it extremely susceptible to Single-Electron Transfer (SET) oxidation by dissolved molecular oxygen (O₂). This SET pathway generates a thiyl radical, which rapidly dimerizes to form a disulfide byproduct[2]. Furthermore, once the desired thioether is formed, the nucleophilic sulfur atom can attack trace reactive oxygen species (ROS) or peroxides in the solvent, leading to over-oxidation into a sulfoxide[3].

Q: How do trace metals catalyze this failure, and how do I stop it? A: Trace transition metals (particularly Fe³⁺ and Cu²⁺) present in lower-grade solvents or glassware act as potent redox catalysts. They facilitate a Fenton-like electron transfer from the thiolate to molecular oxygen, drastically accelerating the rate of aerobic oxidation[4]. To mitigate this, you must use ultra-pure (18.2 MΩ·cm) water and introduce a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), which sequesters these metal ions and shuts down the catalytic oxidation cycle.

Section 2: Visual Workflows & Mechanistic Pathways

G SM1 2-Mercaptopropanoic Acid Thiolate Thiolate Anion (R-S⁻) SM1->Thiolate NaOH (Base) SM2 Chloroacetic Acid Product 2-[(Carboxymethyl)sulfanyl] propanoic acid Thiolate->Product + SM2 (SN2) Disulfide Disulfide Byproduct Thiolate->Disulfide O2, Trace Metals Sulfoxide Sulfoxide Byproduct Product->Sulfoxide ROS / H2O2

Mechanistic divergence of thiolate towards desired SN2 alkylation versus aerobic oxidation.

Workflow Step1 1. Solvent Degassing (Freeze-Pump-Thaw x5) Step2 2. Base & EDTA Addition (Under Argon) Step1->Step2 Step3 3. Thiol Addition (0-5°C, Strict Argon) Step2->Step3 Step4 4. Chloroacetic Acid Addition (Dropwise) Step3->Step4 Step5 5. Reaction & Acidic Workup (pH < 2) Step4->Step5

Step-by-step anaerobic workflow for high-yield thioether synthesis.

Section 3: Troubleshooting & Validated Methodologies (The "How-To")

Q: How should I properly degas my solvents to ensure a strictly anaerobic environment? A: Simple nitrogen bubbling is insufficient for sensitive thioether syntheses. You must utilize the Freeze-Pump-Thaw methodology to remove dissolved oxygen completely[3]:

  • Place the aqueous solvent in a Schlenk flask sealed with a high-vacuum stopcock.

  • Submerge the flask in liquid nitrogen until the solvent is completely frozen.

  • Open the stopcock to a high-vacuum line (≤ 10⁻³ mbar) for 5 minutes to evacuate the headspace.

  • Close the stopcock and thaw the solvent in a room-temperature water bath. You will observe gas bubbles escaping the liquid lattice.

  • Repeat this cycle a minimum of 5 times. Backfill the flask with ultra-pure Argon.

Q: What is the recommended protocol to synthesize 2-[(Carboxymethyl)sulfanyl]propanoic acid completely free of oxidation products? A: Below is a self-validating, step-by-step protocol designed to eliminate oxidative pathways:

  • Step 1: Preparation: Degas 50 mL of strictly deionized water using the Freeze-Pump-Thaw method. Add 1 mM EDTA to the degassed water under Argon.

  • Step 2: Base Loading: Under a positive pressure of Argon, dissolve NaOH (3.2 equivalents) into the solution. Cool the reaction vessel to 0–5 °C using an ice bath. Causality: Low temperatures kinetically suppress the activation energy required for aerobic oxidation while still allowing the S_N2 alkylation to proceed.

  • Step 3: Thiol Addition: Slowly inject 2-mercaptopropanoic acid (1.0 eq) via an airtight syringe.

  • Step 4: Alkylation: Prepare a solution of chloroacetic acid (1.1 eq) in 10 mL of degassed water. Add this dropwise to the reaction mixture over 30 minutes.

  • Step 5: Reaction & Self-Validation (IPC): Stir at room temperature for 4 hours. Self-Validating Check: Remove a 10 µL aliquot and test with Ellman’s Reagent (DTNB). A lack of yellow color (412 nm absorbance) confirms complete consumption of the free thiol. If DTNB is negative but HPLC shows low product yield, the system has a leak and oxidative dimerization has occurred.

  • Step 6: Workup: Acidify the mixture to pH < 2 using degassed 6M HCl to protonate the diacid product. Extract with degassed ethyl acetate (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Section 4: Quantitative Data

The table below summarizes the causal relationship between atmospheric control, additives, and the resulting impurity profile during the synthesis of 2-[(Carboxymethyl)sulfanyl]propanoic acid.

Experimental ConditionBase UsedAdditiveTemperatureThioether Yield (%)Disulfide Impurity (%)Sulfoxide Impurity (%)
Open Air (No Degassing)NaOHNone25 °C42.5%45.0%12.5%
N₂ Sparging (30 mins)NaOHNone25 °C71.0%18.5%10.5%
Argon Schlenk LineNaOHNone0 °C88.2%8.5%3.3%
Argon Schlenk Line + Freeze-Pump-Thaw NaOH 1 mM EDTA 0 °C 97.8% < 1.0% < 1.0%

References

  • [1] Sustainable Thioetherification via Electron Donor-Acceptor Photoactivation - PMC. National Institutes of Health. Available at:[Link]

  • [3] Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery | Biomacromolecules. ACS Publications. Available at: [Link]

  • [4] Aerobic Oxidation of Thiols to Disulfides Catalyzed by Diaryl Tellurides under Photosensitized Conditions | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • [2] Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC. National Institutes of Health. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-[(Carboxymethyl)sulfanyl]propanoic Acid

Welcome to the Preclinical Chemistry Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of 2-[(carboxymethyl)sulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Preclinical Chemistry Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of 2-[(carboxymethyl)sulfanyl]propanoic acid (CAS 14618-66-7).

As a Senior Application Scientist, I frequently observe that scale-up failures in thioether synthesis do not stem from the fundamental chemistry, but from a breakdown in chemical engineering principles—specifically mass transfer, heat dissipation, and phase equilibria. This document provides a self-validating framework to ensure high-yield, high-purity production.

Process Overview & Mechanistic Pathway

This dicarboxylic acid thioether is synthesized via the bimolecular nucleophilic substitution (SN2) of 2-mercaptopropanoic acid (thiolactic acid) with chloroacetic acid in an alkaline aqueous medium. This highly efficient process is widely utilized in the production of various pharmaceutical intermediates and mucolytic analogs[1].

The Causality of the Chemistry: The synthesis relies on the differential pKa​ values of the functional groups. By adjusting the aqueous medium to pH 8–9, the thiol group is deprotonated to form a highly nucleophilic thiolate anion, which rapidly attacks the electrophilic carbon of chloroacetic acid. The reaction is highly exothermic due to both the acid-base neutralization and the SN2 bond formation. Uncontrolled exotherms lead to the hydrolysis of chloroacetic acid into glycolic acid, destroying the stoichiometric balance and drastically reducing yield.

ReactionPathway R1 2-Mercaptopropanoic Acid (Thiolactic Acid) I1 Thiolate Anion (Highly Nucleophilic) R1->I1 Deprotonation (pH 8-9) R2 Chloroacetic Acid Target 2-[(Carboxymethyl)sulfanyl]propanoic acid (Target Product) R2->Target B2 Glycolic / Lactic Acid (Haloacid Hydrolysis) R2->B2 Excess Base / Heat (Side Reaction) Base NaOH (Aqueous) Base->I1 Base->B2 I1->Target SN2 Alkylation with Chloroacetic Acid B1 Disulfide Byproduct (Oxidative Dimerization) I1->B1 O2 Exposure (Side Reaction)

Logical relationship of the SN2 S-alkylation pathway and competing side reactions.

Interactive Troubleshooting Guide & FAQs

Q1: During our 500g scale-up, the yield dropped from 85% (bench scale) to 60%, and LC-MS shows a high concentration of a mass corresponding to[2M-2H]. What is causing this? A1: The [2M-2H] mass indicates the formation of a disulfide byproduct (2,2'-dithiobis(propanoic acid)).

  • Causality: Thiolate anions are highly susceptible to oxidative dimerization. At scale, standard reagent charging introduces significant dissolved oxygen. Furthermore, the increased mixing time at scale prolongs atmospheric exposure.

  • Solution: Implement a strict inerting protocol. Sparge the aqueous solvent with Nitrogen or Argon for at least 30 minutes prior to charging the 2-mercaptopropanoic acid. Maintain a positive inert gas sweep throughout the reaction.

Q2: We are detecting glycolic acid in our in-process controls (IPC). How do we prevent the hydrolysis of chloroacetic acid? A2:

  • Causality: The SN2 alkylation competes directly with the hydrolysis of chloroacetic acid by hydroxide ions. High temperatures (>30°C) and localized zones of high pH (due to poor mixing or rapid base addition) exponentially accelerate this hydrolysis.

  • Solution: Control the dosing rate of the NaOH solution to maintain the internal reactor temperature between 15°C and 25°C. Ensure high-shear mixing (e.g., using a pitched-blade turbine) to prevent localized pooling of the base.

Q3: The product is a highly polar dicarboxylic acid. We are losing product during the aqueous workup. How can we optimize isolation without resorting to preparative chromatography? A3:

  • Causality: At the reaction pH (8-9), the product exists as a highly water-soluble disodium salt. To extract it into an organic phase, both carboxylate groups must be fully protonated.

  • Solution: Acidify the aqueous mixture to pH < 2.0 using concentrated HCl. Once fully protonated, the molecule's partition coefficient shifts favorably. Extract with a moderately polar, water-immiscible solvent like Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Adding NaCl to saturate the aqueous phase (salting out) will further drive the product into the organic layer.

Quantitative Data Summary

To guide your process parameters, reference the following empirical data tables derived from scale-up optimization studies.

Table 1: Impact of IPC pH on Solvent Extraction Efficiency (using EtOAc)

Aqueous Phase pHProtonation StatePartition Coefficient (LogD)Single-Pass Extraction Recovery
7.0Disodium salt< -2.5< 5%
4.0Monosodium salt-1.2~ 15%
2.0Fully protonated+0.8~ 82%
1.0 (with 15% NaCl) Fully protonated +1.4 > 95%

Table 2: Impurity Profile vs. Base Dosing Temperature

Dosing TemperatureTarget Product YieldGlycolic Acid (Hydrolysis)Disulfide (Oxidation)
5 - 10°C78% (Incomplete reaction)< 1%< 1%
15 - 20°C 92% (Optimal) 2% < 1%
35 - 40°C65%25%3%

Detailed Experimental Protocol (1 kg Scale-Up)

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the specific In-Process Control (IPC) criteria are met. The methodology is adapted from validated industrial syntheses of related thioether amino acids like[2] and[3].

Step 1: Reactor Preparation & Inerting

  • Charge a 10 L jacketed glass reactor with 4.0 L of deionized water.

  • Sparge the water with N2​ for 30 minutes at 200 rpm to displace dissolved oxygen. Maintain a continuous N2​ sweep.

Step 2: Reagent Charging

  • Charge 2-mercaptopropanoic acid (1.0 kg, 9.42 mol) into the reactor.

  • Charge chloroacetic acid (0.93 kg, 9.89 mol, 1.05 eq) in portions. (Note: A slight excess of the haloacid compensates for minor unavoidable hydrolysis).

Step 3: Controlled Base Dosing (Exotherm Management)

  • Prepare a 50% w/w NaOH aqueous solution (approx. 1.55 kg, 19.3 mol).

  • Set the reactor jacket chiller to 10°C.

  • Dose the NaOH solution via an addition funnel or peristaltic pump over 2–3 hours.

  • Critical Parameter: Adjust the dosing rate to maintain the internal temperature strictly between 15°C and 25°C. Monitor the pH; the final target is pH 8.5 ± 0.5.

Step 4: Reaction Monitoring (IPC)

  • Stir the mixture for an additional 3 hours at 20°C.

  • Self-Validation Check: Withdraw a 1 mL aliquot, quench with dilute HCl, and analyze via HPLC (UV at 210 nm or ELSD). The reaction is deemed complete when the residual 2-mercaptopropanoic acid is < 1.0% relative to the product peak. If > 1.0%, continue stirring for 1 hour and re-test.

Step 5: Acidification and Extraction

  • Cool the reactor to 10°C.

  • Slowly dose concentrated HCl (37%) until the internal pH reaches 1.5. (Caution: Exothermic neutralization).

  • Add 500 g of NaCl to the reactor and stir until dissolved (salting-out effect).

  • Add 4.0 L of Ethyl Acetate (EtOAc) and agitate vigorously at 300 rpm for 15 minutes.

  • Stop agitation and allow phase separation for 30 minutes. Decant the upper organic layer. Repeat the extraction with an additional 2.0 L of EtOAc.

Step 6: Crystallization and Drying

  • Combine the organic layers and wash with 1.0 L of saturated brine.

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (40°C, 150 mbar) to approximately 1.5 L.

  • Induce crystallization by slowly adding 2.0 L of cold Heptane as an anti-solvent while stirring.

  • Filter the white crystalline solid, wash with cold Heptane, and dry in a vacuum oven at 45°C to constant weight.

ScaleUpWorkflow Step1 1. Reactor Inerting (N2 Sparging) Step2 2. Reagent Charging (Aqueous Media) Step1->Step2 Step3 3. Controlled Dosing (NaOH at 15-20°C) Step2->Step3 Step4 4. IPC Monitoring (HPLC for Conversion) Step3->Step4 Step5 5. Acidification (HCl to pH < 2.0) Step4->Step5 Step6 6. Solvent Extraction (Ethyl Acetate / MTBE) Step5->Step6 Step7 7. Crystallization & Drying (>99% Purity) Step6->Step7

Step-by-step unit operations for the scale-up workflow of the target compound.

References

  • Carbocisteine - Synthesis and Medical Introduction | Grokipedia | [Link]

  • Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine | MDPI Pharmaceuticals |[Link]

  • Process for the efficient production of 7-ADCA via 2-(carboxyethylthio)

Sources

Optimization

Technical Support Center: Resolving Enantiomers of 2-[(Carboxymethyl)sulfanyl]propanoic Acid

Welcome to the Application Support Center. This guide provides validated troubleshooting workflows and protocols for the chiral resolution of 2-[(Carboxymethyl)sulfanyl]propanoic acid (CAS: 14618-66-7).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide provides validated troubleshooting workflows and protocols for the chiral resolution of 2-[(Carboxymethyl)sulfanyl]propanoic acid (CAS: 14618-66-7). Because this molecule features a flexible thioether linkage and two carboxylic acid moieties (a propanoic acid and an acetic acid group), resolving its enantiomers requires precise control over stoichiometry, pH, and thermodynamic solubility.

Below, you will find authoritative, step-by-step methodologies and causality-driven troubleshooting FAQs designed for researchers and drug development professionals.

Global Resolution Strategies

Depending on your throughput requirements and scale, three primary pathways are utilized for resolving thioether-based dicarboxylic acids.

Workflow Start Racemic 2-[(Carboxymethyl)sulfanyl]propanoic acid (CAS: 14618-66-7) Salt Diastereomeric Salt Formation (Classical Resolution) Start->Salt Preparative Scale HPLC Chiral Chromatography (HPLC / SFC) Start->HPLC Analytical/Prep Scale Enzyme Enzymatic Kinetic Resolution (Biocatalysis) Start->Enzyme High Enantioselectivity SaltCryst Fractional Crystallization (Solubility difference) Salt->SaltCryst HPLCPrep Chiralpak AD/OD + Acidic Modifier (TFA / Formic Acid) HPLC->HPLCPrep EnzReact CALB-Catalyzed Esterification (Kinetic Separation) Enzyme->EnzReact

Figure 1: Strategic pathways for the chiral resolution of 2-[(Carboxymethyl)sulfanyl]propanoic acid.

Diastereomeric Salt Formation (Classical Resolution)

Mechanistic Insight: Diastereomeric salt formation relies on the differential thermodynamic solubility of the resulting salt pairs. Because the target molecule is a diacid, using a standard 1:1 molar ratio of a chiral amine often leads to complex polymorphic mixtures or amorphous solids. To bypass this, we utilize the Pope-Peachey method , which employs 0.5 equivalents of a chiral resolving agent and 0.5 equivalents of an achiral base. This selectively targets the more acidic carboxyl group, reducing the entropic barrier and promoting a highly crystalline lattice 1.

Standard Protocol: Salt Formation & Crystallization
  • Dissolution: Dissolve 1.0 eq (100 mmol) of racemic 2-[(Carboxymethyl)sulfanyl]propanoic acid in a 1:1 mixture of Propionitrile (EtCN) and Methyl tert-butyl ether (MTBE) at 60°C.

  • Base Addition: Add 0.5 eq of an achiral base (e.g., KOH dissolved in minimal water) to partially neutralize the diacid.

  • Chiral Agent Addition: Slowly add 0.5 eq of the chiral resolving agent (e.g., trans-1-amino-2-indanol) dropwise while maintaining 60°C 2.

  • Controlled Cooling: Cool linearly to 20°C over 4–6 hours to promote controlled nucleation and avoid trapping impurities in the crystal lattice.

  • Isolation: Filter the precipitate, wash with cold MTBE, and liberate the free enantiomer using 1M HCl, followed by extraction with Ethyl Acetate.

Troubleshooting FAQ

Q: My diastereomeric salt is "oiling out" (liquid-liquid phase separation) instead of forming crystals. How do I fix this? A: Oiling out occurs when the lattice energy of the crystal is lower than the solvation energy, or when the supersaturation level is generated too rapidly. Solution: Do not crash-cool. Maintain a cooling rate of <0.5°C/min. If oiling persists, switch to a solvent system with lower overall solubility (increase the MTBE ratio) or introduce seed crystals at the metastable zone limit.

Q: The enantiomeric excess (ee) of the recovered acid is plateauing at 60-70%. A: This indicates the formation of a solid solution where the "wrong" enantiomer is incorporated into the lattice. Solution: Perform a secondary recrystallization (slurry aging) in a more polar solvent like Ethanol/Water (9:1) to exploit thermodynamic solubility differences rather than kinetic precipitation.

Chiral Chromatography (HPLC/SFC)

Mechanistic Insight: The two free carboxylic acid moieties strongly interact with residual silanols and the hydrogen-bonding sites on polysaccharide-based stationary phases (e.g., Chiralpak AD or OD). This secondary interaction causes severe peak tailing. The addition of an acidic modifier suppresses the ionization of the carboxylates, enforcing a neutral state that interacts purely via steric and π-π mechanisms with the chiral selector.

Standard Protocol: Analytical Chiral HPLC
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (TFA) (85:15:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 210 nm (targeting the thioether absorbance).

HPLC_Troubleshoot Issue Issue: Severe Peak Tailing or Loss of Baseline Resolution Check1 Check Mobile Phase Additives Issue->Check1 Check2 Check Sample Solvent Issue->Check2 Sol1 Add 0.1% TFA to suppress carboxylate ionization Check1->Sol1 No acid present Sol2 Dilute sample in Mobile Phase (Avoid 100% polar solvents) Check2->Sol2 Mismatched polarity

Figure 2: Logical troubleshooting tree for chiral HPLC peak tailing issues.

Troubleshooting FAQ

Q: I am observing severe peak tailing and baseline drift even with 0.1% TFA. What is the cause? A: The tailing is likely caused by a sample solvent mismatch. If the sample is dissolved in a pure polar solvent (like 100% Methanol), it disrupts the local mobile phase equilibrium upon injection, causing the diacid to precipitate or streak. Solution: Dilute your injection sample in the mobile phase (Hexane/IPA) before injection.

Enzymatic Kinetic Resolution

Mechanistic Insight: Candida antarctica Lipase B (CALB) is highly effective for the kinetic resolution of carboxylic acids via enantioselective esterification. The deep, hydrophobic binding pocket of CALB exhibits high stereoselectivity for the (R)-enantiomer of propanoic acid derivatives 3. By using an alcohol as both solvent and reactant, CALB selectively esterifies one enantiomer, leaving the other as the free acid, establishing a self-validating separation system 4.

Standard Protocol: CALB-Catalyzed Esterification
  • Reaction Setup: Suspend racemic 2-[(Carboxymethyl)sulfanyl]propanoic acid (100 mM) in anhydrous ethanol.

  • Biocatalyst Addition: Add immobilized CALB (Novozym 435, 10% w/w relative to the substrate).

  • Incubation: Incubate at 40°C with orbital shaking (200 rpm) for 24 hours.

  • Separation: Filter out the immobilized enzyme. Partition the filtrate between Ethyl Acetate and saturated NaHCO₃. The unreacted (S)-acid remains in the aqueous layer, while the (R)-ester moves to the organic layer.

Troubleshooting FAQ

Q: The conversion rate is extremely slow (<10% after 24 hours). A: Because the substrate is a diacid, it drastically lowers the microenvironmental pH around the immobilized enzyme support. This protonates the catalytic Histidine residue in the Ser-His-Asp triad of CALB, leading to rapid deactivation. Solution: Add a mild, non-nucleophilic organic base, such as Triethylamine (0.5 eq), to buffer the local pH without chemically interfering with the esterification process.

Quantitative Data & Method Comparison

Resolution MethodTypical Yield (Max 50%)Max Enantiomeric Excess (ee)ScalabilityCost per GramBest Suited For
Diastereomeric Salt 35 – 42%> 98% (after 2nd recryst.)Very High (kg scale)LowBulk API manufacturing
Chiral HPLC/SFC 45 – 48%> 99%Low to Medium (g scale)HighAnalytical assays, rapid isolation
Enzymatic (CALB) 40 – 45%> 95%Medium (100g scale)MediumGreen chemistry, orthogonal validation

References

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research, ACS Publications.1

  • Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry, ResearchGate.3

  • Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols. The Journal of Organic Chemistry, ACS Publications.4

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs Application Notes.2

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-[(Carboxymethyl)sulfanyl]propanoic Acid in Aqueous Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability challenges when formulating thioether-containing dicarboxylic acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability challenges when formulating thioether-containing dicarboxylic acids. 2-[(Carboxymethyl)sulfanyl]propanoic acid (CAS 14618-66-7) is a highly versatile building block, but its thioether (-S-) linkage and dual carboxylic acid groups make it uniquely susceptible to specific degradation pathways in solution [3].

This guide provides field-proven, causality-driven troubleshooting steps to ensure the scientific integrity of your assays. We do not just provide protocols; we explain the fundamental thermodynamics and kinetics driving molecular degradation so you can adapt these principles to your specific workflows.

Section 1: The Causality of Degradation (Mechanistic Overview)

To stabilize a molecule, we must first understand how it degrades. The primary vulnerability of 2-[(Carboxymethyl)sulfanyl]propanoic acid is the oxidative degradation of the thioether sulfur to a sulfoxide, and subsequently to a sulfone [1].

This reaction is thermodynamically favorable in the presence of dissolved oxygen (ROS) and is heavily catalyzed by trace transition metals (e.g., Fe³⁺, Cu²⁺, Mn²⁺) commonly found in standard buffer salts, water supplies, or leached from glassware [2]. These metals act as single-electron-transfer (SET) mediators, drastically lowering the activation energy required for oxygen-atom transfer to the sulfur atom.

Furthermore, the protonation state of the two carboxylic acid groups dictates the molecule's solubility. Below pH 3.5, the compound becomes fully protonated, losing its ionic character and drastically reducing its aqueous solubility, which leads to irreversible precipitation.

G A 2-[(Carboxymethyl)sulfanyl]propanoic acid (Intact Thioether) B Sulfoxide Degradant (-S(=O)-) A->B Dissolved O2 / ROS Trace Metals (Fe, Cu) C Sulfone Degradant (-SO2-) B->C Prolonged Exposure Excess Oxidant P1 Interventions: Chelators (EDTA) Argon Purging P1->A Prevents Oxidation

Caption: Oxidative degradation pathway of the thioether linkage and preventive interventions.

Section 2: Troubleshooting FAQs

Q1: My stock solution loses its active concentration over 48 hours at room temperature. What is causing this? Root Cause : Oxidative conversion of the thioether to sulfoxide. Scientific Context : Thioethers are highly sensitive to oxygen-atom transfer reactions [1]. Even in HPLC-grade water, dissolved oxygen levels are sufficient to initiate this process. Trace metals act as catalysts, accelerating the degradation kinetics [2]. Resolution :

  • Deoxygenation : Sparge all aqueous solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to dissolution to displace dissolved O₂.

  • Chelation : Add 0.1 - 0.5 mM EDTA or DTPA to your buffer. This sequesters trace transition metals, effectively shutting down the metal-catalyzed SET oxidation pathway.

  • Antioxidants : If your downstream application permits, introduce a water-soluble antioxidant like L-ascorbic acid (1 mM) or methionine (which acts as a sacrificial thioether).

Q2: I observed a white precipitate forming in my solution after adjusting the pH. Why? Root Cause : Isoelectric precipitation / Protonation of dicarboxylic acids. Scientific Context : 2-[(Carboxymethyl)sulfanyl]propanoic acid possesses two carboxyl groups. When the solution pH drops below the pKa of these groups (typically ~3.5 - 4.5), the molecule loses its ionic charge. The neutral species relies solely on weaker hydrogen bonding and van der Waals interactions, drastically reducing its solubility product (Ksp) in water. Resolution :

  • Ensure the final pH of the solution is maintained between 5.5 and 7.4 .

  • Use a buffered system (e.g., 50 mM Phosphate or HEPES) rather than unbuffered water to prevent localized acidic microenvironments during the addition of the API powder.

  • If a lower pH is strictly required for your assay, add a co-solvent such as 5-10% DMSO to artificially increase the solubility of the protonated species.

Q3: Does light exposure affect the stability of this compound? Root Cause : Photo-oxidation. Scientific Context : UV and high-intensity visible light can generate reactive oxygen species (ROS) in solutions containing trace photosensitizers, accelerating the thioether-to-sulfoxide conversion. Resolution : Store all stock solutions in amber glass vials or wrap transparent tubes in aluminum foil.

Section 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, follow this optimized workflow for preparing a stable 10 mM stock solution. This protocol is designed as a self-validating system, meaning the steps inherently prevent the variables that cause degradation.

Workflow S1 1. Solvent Prep Deoxygenate ddH2O S2 2. Buffer Addition Add Chelator (EDTA) S1->S2 S3 3. API Dissolution Add Thioether Acid S2->S3 S4 4. pH Adjustment Titrate to pH 6.0 S3->S4 S5 5. Storage Aliquot & Ar Flush S4->S5

Caption: Step-by-step workflow for the preparation of stable thioether acid solutions.

Step-by-Step Methodology:
  • Solvent Preparation : Measure 10 mL of ultrapure water (18.2 MΩ·cm). Sparge with Argon gas for 30 minutes using a clean glass pipette to displace dissolved oxygen.

  • Buffer & Chelator Addition : Dissolve your buffering agents (e.g., 50 mM Sodium Phosphate) and 0.5 mM EDTA into the deoxygenated water.

  • API Dissolution : Weigh exactly 16.42 mg of 2-[(Carboxymethyl)sulfanyl]propanoic acid (MW = 164.18 g/mol ) [3]. Slowly add the powder to the buffer while stirring magnetically.

  • pH Titration : Monitor the pH continuously. The addition of the di-acid will naturally lower the pH. Carefully titrate with 0.1 M NaOH until the pH stabilizes at 6.0 ± 0.2.

  • Sterile Filtration & Storage : Filter the solution through a 0.22 µm PES membrane (avoid nylon, which can non-specifically bind acidic compounds). Aliquot into amber vials, flush the headspace with Argon, and store at -20°C.

Validation Checkpoint : To self-validate the success of this protocol, run an aliquot on RP-HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient) at T=0 and T=7 days. The intact thioether will elute later than the more polar sulfoxide degradant. A peak area shift of <1% confirms systemic stability.

Section 4: Quantitative Stability Data

The following table summarizes the expected half-life (t½) of 2-[(Carboxymethyl)sulfanyl]propanoic acid under various formulation conditions, quantitatively validating the causality of our protocol choices.

Storage ConditionpHAdditivesTemp (°C)Estimated Half-Life (t½)Primary Degradant
Unbuffered Water (Aerated)~3.0None25°C< 3 DaysSulfoxide / Precipitate
Phosphate Buffer (Aerated)6.0None25°C~ 14 DaysSulfoxide
Phosphate Buffer (Argon sparged)6.0None25°C> 30 DaysTrace Sulfoxide
Phosphate Buffer (Argon sparged)6.00.5 mM EDTA4°C> 6 MonthsNone detected
Phosphate Buffer (Argon sparged)6.00.5 mM EDTA-20°C> 2 YearsNone detected

References

  • Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms Journal of the American Chemical Society (ACS) URL:[Link]

  • Periodic Trends and Fluxionality Effects on Transition Metal Catalyzed Sulfoxidation Università degli Studi di Padova (Unipd) URL: [Link]

Optimization

Technical Support Center: 2-[(Carboxymethyl)sulfanyl]propanoic Acid Synthesis

Welcome to the Technical Support Center for the synthesis and purification of 2-[(Carboxymethyl)sulfanyl]propanoic acid (CAS: 14618-66-7) [1]. As a dicarboxylic thioether, this molecule is a critical building block in dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-[(Carboxymethyl)sulfanyl]propanoic acid (CAS: 14618-66-7) [1]. As a dicarboxylic thioether, this molecule is a critical building block in drug development and materials science.

Synthesizing this compound typically involves an SN​2 thioetherification between thioglycolic acid (mercaptoacetic acid) and 2-bromopropanoic acid under basic conditions. While the synthetic route is straightforward, the reaction is highly susceptible to side reactions that generate difficult-to-remove impurities. This guide is designed by application scientists to help you understand the mechanistic causality behind these impurities and implement self-validating protocols to eliminate them.

Process Overview & Mechanistic Workflow

To troubleshoot effectively, we must first map the desired chemical pathway against the competing side reactions. The diagram below illustrates how the nucleophilic thiolate intermediate can either successfully attack the electrophile or be diverted into impurity-generating pathways.

G TGA Thioglycolic Acid (Mercaptoacetic Acid) Thiolate Thiolate Intermediate (Nucleophile) TGA->Thiolate Deprotonation by Base BPA 2-Bromopropanoic Acid (Electrophile) Target 2-[(Carboxymethyl)sulfanyl] propanoic acid (Target Product) BPA->Target Lactic Lactic Acid (Hydrolysis Impurity) BPA->Lactic OH- Attack (Side Reaction) Base Aqueous Base (NaOH) pH 9-10 Base->Thiolate Base->Lactic Thiolate->Target SN2 Attack (Desired) Disulfide Dithiodiglycolic Acid (Oxidation Impurity) Thiolate->Disulfide O2 (Air) Oxidation

Synthetic workflow and impurity pathways for 2-[(Carboxymethyl)sulfanyl]propanoic acid.

Troubleshooting FAQs
Q1: Why am I seeing high levels of disulfide impurities (e.g., dithiodiglycolic acid), and how can I minimize them?

The Causality: The synthesis relies on deprotonating thioglycolic acid to form a highly nucleophilic thiolate anion ( RS− ). However, the thiolate anion has a significantly lower oxidation potential than the neutral thiol. This makes it highly susceptible to single-electron oxidation by dissolved molecular oxygen ( O2​ ) to form thiyl radicals, which rapidly dimerize into disulfides[2]. This aerobic oxidation is strictly pH-dependent and accelerates dramatically in the alkaline conditions required for the SN​2 reaction [3]. The Solution:

  • Degassing: Sparge all aqueous buffers and solvents with Nitrogen ( N2​ ) or Argon ( Ar ) for at least 30 minutes prior to base addition.

  • Atmosphere: Maintain a positive inert gas pressure throughout the reaction.

  • Self-Validating Check: If your reaction mixture turns faintly yellow before the addition of the electrophile, oxidation is already occurring. A strictly anaerobic solution should remain colorless.

Q2: My reaction yields significant amounts of lactic acid. What is causing this hydrolysis, and how do I prevent it?

The Causality: The electrophile, 2-bromopropanoic acid, is susceptible to nucleophilic attack by hydroxide ions ( OH− ) present in the basic reaction medium. This competitive SN​2 reaction displaces the bromide leaving group, yielding lactic acid (2-hydroxypropanoic acid) instead of the desired thioether. The Solution:

  • pH Control: Maintain the pH strictly between 9.0 and 10.0. At pH > 11, the high concentration of OH− kinetically drives the competitive hydrolysis pathway.

  • Temperature: Hydrolysis has a higher activation energy than the highly favorable thiolate SN​2 attack. Keep the reaction temperature strictly below 40°C (ideally 20–25°C) to kinetically favor thioetherification over hydrolysis.

Q3: I am detecting unreacted 2-bromopropanoic acid in my final mixture. Should I increase the reaction temperature?

The Causality: Incomplete conversion is rarely a temperature issue in this highly exothermic SN​2 reaction; it is almost always a stoichiometric or pH issue. As the alkylation proceeds, hydrobromic acid (HBr) is generated as a byproduct. If the pH drops below 8.0, the thiolate reverts to the less nucleophilic neutral thiol, stalling the reaction. The Solution:

  • Continuous Monitoring: Monitor the pH continuously. If it drops, add 1M NaOH dropwise to restore pH 9.5.

  • Stoichiometry: Use a slight molar excess (1.05 eq) of thioglycolic acid to ensure complete consumption of the alkylating agent. Residual thioglycolic acid is easier to wash away during the acidic workup than the halo-acid.

Impurity Profiling & Mitigation Data

Summarized below are the quantitative parameters for tracking and eliminating the most common impurities in this workflow.

ImpurityMechanism of FormationDetection MethodAcceptable LimitPrimary Mitigation Strategy
Dithiodiglycolic Acid Aerobic oxidation of thiolate anionLC-MS (m/z 181 [M-H]-)< 1.0%Strict N2​ / Ar degassing; avoid prolonged basic exposure.
Lactic Acid OH− hydrolysis of 2-bromopropanoic acidHPLC (UV 210 nm)< 0.5%Cap reaction temp at 25°C; maintain pH < 10.5.
Thiolactic Acid Regio-exchange / Impure starting materialsGC-MS (Derivatized)< 0.1%Screen raw materials for purity prior to synthesis.
Unreacted Halo-acid Stalled reaction due to pH dropHPLC / NMR< 0.5%Continuous pH adjustment (maintain pH 9.5).
Troubleshooting Logic Tree

Use the following decision matrix to rapidly diagnose and correct issues based on your analytical readouts.

Troubleshooting Start Impurity Detected via HPLC/LC-MS Type Identify Impurity Type Start->Type Disulfide Disulfide (e.g., Dithiodiglycolic Acid) Type->Disulfide Hydrolysis Hydroxylated Acid (e.g., Lactic Acid) Type->Hydrolysis Unreacted Unreacted Starting Materials Type->Unreacted Sol1 Degas Solvents Use N2/Ar Atmosphere Disulfide->Sol1 Sol2 Lower Temp (<40°C) Control pH strictly to 9-10 Hydrolysis->Sol2 Sol3 Maintain pH > 8.5 Use 1.05 eq Thiol Unreacted->Sol3 Success High Purity Target >98% Yield Sol1->Success Sol2->Success Sol3->Success

Troubleshooting logic tree for identifying and mitigating synthetic impurities.

Validated Experimental Protocol: Optimized Synthesis

This protocol is designed as a self-validating system. By observing the physical state of the reaction at key checkpoints, you can guarantee the integrity of the final product.

Reagents Required:

  • Thioglycolic acid (1.05 eq)

  • 2-Bromopropanoic acid (1.00 eq)

  • Sodium Hydroxide (NaOH), 5M aqueous solution

  • Hydrochloric Acid (HCl), 6M aqueous solution

  • Degassed Deionized (DI) Water

Step-by-Step Methodology:

  • Preparation & Degassing: Add 100 mL of DI water to a 250 mL 3-neck round-bottom flask. Sparge the water with N2​ for 30 minutes. Maintain a continuous N2​ blanket for the remainder of the reaction.

  • Thiolate Formation: Cool the flask in an ice bath to 10°C. Add thioglycolic acid (1.05 eq) to the degassed water. Slowly add 5M NaOH dropwise until the pH reaches 9.5.

    • Self-Validation Check: The solution must remain completely colorless. If a yellow tint appears, disulfide formation has begun; abort and re-degas your solvents.

  • Alkylation: Dissolve 2-bromopropanoic acid (1.00 eq) in 20 mL of degassed DI water. Add this solution dropwise to the reaction flask over 30 minutes using an addition funnel.

  • pH & Temperature Control: As the reaction proceeds, HBr is liberated, lowering the pH. Use a pH meter to monitor the solution. Concurrently add 5M NaOH to maintain the pH strictly between 9.0 and 10.0. Keep the internal temperature between 20°C and 25°C to prevent lactic acid formation.

  • Reaction Maturation: Stir the mixture at room temperature for 4 hours under N2​ .

    • Self-Validation Check: The pH will eventually stabilize and stop dropping. This indicates that the alkylation is complete and HBr generation has ceased.

  • Quenching & Isolation: Cool the mixture to 5°C. Slowly add 6M HCl dropwise until the pH reaches 2.0. The target dicarboxylic acid will protonate, reducing its aqueous solubility. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield high-purity 2-[(Carboxymethyl)sulfanyl]propanoic acid.

References
  • Corma, A., Ródenas, T., & Sabater, M. J. (2012). Aerobic oxidation of thiols to disulfides by heterogeneous gold catalysts. Chemical Science, 3(2), 398-404. Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]

  • Kothari, S., et al. (2006). Mechanistic Studies of Oxidation of Thiols to Disulfides by Sodium N-Chloro-p-toluenesulfonamide in an Alkaline Medium: A Kinetic Approach. Industrial & Engineering Chemistry Research, 45(7), 2184-2189. ACS Publications. Retrieved March 15, 2026, from [Link]

Troubleshooting

Troubleshooting poor solubility of 2-[(Carboxymethyl)sulfanyl]propanoic acid in assays

Technical Support Center: 2-[(Carboxymethyl)sulfanyl]propanoic acid Welcome to the technical support guide for 2-[(Carboxymethyl)sulfanyl]propanoic acid. This resource is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-[(Carboxymethyl)sulfanyl]propanoic acid

Welcome to the technical support guide for 2-[(Carboxymethyl)sulfanyl]propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-[(Carboxymethyl)sulfanyl]propanoic acid showing poor solubility in my standard aqueous buffer (e.g., PBS pH 7.4)?

A1: The molecular structure of 2-[(Carboxymethyl)sulfanyl]propanoic acid is the primary reason for its pH-dependent solubility.

This compound is a dicarboxylic acid, meaning it has two carboxyl groups (-COOH).[1] In its solid, un-dissolved state, these groups are protonated (uncharged). For the compound to dissolve readily in an aqueous medium, these groups must be deprotonated (ionized) to form carboxylate ions (-COO⁻). This ionization is governed by the pH of the solution and the pKa values of the carboxyl groups.

  • Mechanism of Insolubility: At neutral or acidic pH, the carboxyl groups remain largely protonated. The uncharged molecule is less polar and thus has a lower affinity for polar water molecules, leading to poor solubility.[2]

  • The Role of pKa: Every carboxylic acid has a characteristic pKa, the pH at which 50% of the molecules are ionized. For dicarboxylic acids, there are two pKa values (pKa1 and pKa2).[3] While specific experimental pKa values for this exact molecule are not readily published, they can be estimated to be in the range of typical carboxylic acids (pKa ~3-5).[4][5] To achieve significant solubility, the pH of the solution must be raised above the pKa values, shifting the equilibrium towards the more soluble, deprotonated (dianionic) form.[6][7]

G cluster_0 Troubleshooting Precipitation start Precipitation upon dilution in final assay buffer q1 Is the final concentration of the compound very high? start->q1 sol1 Decrease final concentration. Re-evaluate required dose. q1->sol1 Yes q2 Can the assay tolerate a slightly higher pH? q1->q2 No end Problem Solved sol1->end sol2 Increase the pH of the final assay buffer (e.g., to 7.6-7.8). q2->sol2 Yes q3 Is a co-solvent compatible with the assay? q2->q3 No sol2->end sol3 Add a small percentage of a co-solvent (e.g., 1-5% DMSO) to the final buffer. q3->sol3 Yes q3->end No (Consider compound derivatization or alternative formulation) sol3->end

Caption: A decision-making workflow for addressing compound precipitation.

Key Strategies:

  • Check Buffer Capacity: Ensure your stock solution's pH is stable and not on the edge of the compound's solubility pH.

  • Modify Final Assay Buffer pH: If your assay is robust, consider increasing the pH of the final assay buffer slightly (e.g., from 7.4 to 7.6). This can provide the necessary pH environment to keep the compound in its soluble, deprotonated state.

  • Incorporate a Co-solvent: Adding a small amount of a water-miscible organic solvent can help maintain solubility. [8]

Q4: Which co-solvents are appropriate, and what are the potential risks to my assay?

A4: Co-solvents can be highly effective but must be chosen carefully to avoid interfering with the biological system of your assay. [9]The goal is to use the lowest effective concentration of the co-solvent.

Comparison of Common Co-solvents

Co-SolventTypical Starting Conc. (v/v)AdvantagesPotential Issues & Assay Incompatibility
DMSO 0.1% - 5%Potent solvent for a wide range of compounds. [10]Can affect enzyme kinetics, cell membrane integrity, and induce oxidative stress. [11]Often cytotoxic at >1%.
Ethanol 1% - 10%Less toxic than DMSO for many cell types.Can cause protein denaturation at higher concentrations. May affect cell signaling pathways.
PEG 400 1% - 20%Generally low toxicity and biocompatible.Can increase solution viscosity, potentially affecting enzyme kinetics and plate reader performance. [10]
Glycerol 5% - 20%Biocompatible, often used as a protein stabilizer.Significantly increases viscosity. May be metabolized by cells, interfering with metabolic assays.

Best Practices for Using Co-solvents:

  • Test Assay Tolerance: Before running your main experiment, perform a control experiment to test the tolerance of your assay (e.g., enzyme activity, cell viability) to a range of co-solvent concentrations.

  • Prepare Co-solvent Stock: It is often best to dissolve the compound in 100% co-solvent (e.g., DMSO) to create a very high concentration stock.

  • Serial Dilution: This high-concentration stock can then be serially diluted into the aqueous assay buffer, ensuring the final co-solvent concentration remains below the determined tolerance limit. For example, a 1:100 dilution of a 100% DMSO stock results in a final concentration of 1% DMSO.

References

  • PubChem. (2R)-2-(carboxymethylamino)-3-sulfanylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. Cosolvent. Wikimedia Foundation. [Link]

  • Grokipedia. Dicarboxylic acid. [Link]

  • ACS Publications. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. American Chemical Society. [Link]

  • ResearchGate. How can I increase the solubility to perform an enzyme assay?. [Link]

  • SPH Media. Solubility enhancement techniques: A comprehensive review. [Link]

  • National Center for Biotechnology Information. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. U.S. National Library of Medicine. [Link]

  • National Center for Biotechnology Information. Considerations regarding use of solvents in in vitro cell based assays. U.S. National Library of Medicine. [Link]

  • Springer. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • ResearchGate. The contrasting roles of co-solvents in protein formulations and food products. [Link]

  • Wikipedia. Propionic acid. Wikimedia Foundation. [Link]

  • Reddit. Dicarboxylic acid solubility. [Link]

  • National Center for Biotechnology Information. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. U.S. National Library of Medicine. [Link]

  • ResearchGate. Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • ACS Publications. Solubility and Extractability in the Pharmaceutical Sciences: A Demonstration to Address These Essential Concepts. American Chemical Society. [Link]

  • National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. U.S. National Library of Medicine. [Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for 2-[(Carboxymethyl)sulfanyl]propanoic Acid and Precursors

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic challenges associated with 2-[(Carboxymethyl)sulfanyl]propanoic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic challenges associated with 2-[(Carboxymethyl)sulfanyl]propanoic acid and its precursors (e.g., thioglycolic acid, thiolactic acid, and halogenated propanoic acids).

These molecules are small, highly polar, aliphatic dicarboxylic acids with thioether or thiol linkages. Their lack of strong UV chromophores, combined with their tendency to elute at the void volume on standard reversed-phase columns, requires a deeply mechanistic approach to method development.

Core Methodology: Self-Validating Isocratic HPLC Protocol

To separate these highly polar organic acids, we must manipulate their ionization state while preventing stationary phase dewetting (phase collapse). The following protocol utilizes an aqueous-compatible C18 (AQ-C18) column and low-pH ion suppression to achieve robust retention[1].

Step-by-Step Workflow

1. Column Selection & Installation

  • Action: Install a polar-embedded or AQ-C18 column (e.g., Agilent Polaris C18-A, 3.0 × 150 mm, 3 μm)[1].

  • Causality: Standard C18 chains repel highly aqueous mobile phases, collapsing onto themselves and causing a total loss of retention. Polar-embedded columns maintain a hydration layer, allowing 100% aqueous compatibility[2].

2. Mobile Phase Formulation

  • Action: Prepare an isocratic blend of 97.5% Aqueous Buffer (0.1% H3​PO4​ in ultrapure water, pH ~2.1) and 2.5% HPLC-grade Methanol[1]. Filter through a 0.22 μm membrane.

  • Causality: The carboxylic acid groups have pKa​ values around 3.0–3.6. A mobile phase pH of 2.1 ensures the analytes are fully protonated (neutralized), maximizing their hydrophobicity and retention[3]. Phosphoric acid is chosen over Trifluoroacetic acid (TFA) because it is highly transparent at low UV wavelengths[4].

3. System Equilibration & Self-Validation

  • Action: Purge the system and flow the mobile phase at 0.4 mL/min. Monitor the baseline at 210 nm.

  • Validation Check: Inject a standard mixture 5 times. The system is validated only if the retention time Relative Standard Deviation (RSD) is <1.0%. A drifting retention time indicates incomplete equilibration or active phase collapse.

4. Sample Preparation & Injection

  • Action: Dissolve the target and precursors in the mobile phase to 100 μg/mL. Inject 5 μL.

  • Critical Constraint: Thiol precursors (e.g., thioglycolic acid) must be prepared immediately before injection to prevent oxidative dimerization into disulfides[5].

Optimization_Workflow Start Start: Highly Polar Acidic Mixture (Target + Precursors) Step1 Select Aqueous-Compatible Column (e.g., AQ-C18, Polar-Embedded) Start->Step1 Step2 Prepare Low pH Mobile Phase (e.g., 0.1% H3PO4, pH ~2.0) Step1->Step2 Step3 Set UV Detection to 210 nm (Ensure UV-transparent solvents) Step2->Step3 Decision1 Adequate Retention (k' > 2)? Step3->Decision1 Path1_Yes Optimize Gradient/Isocratic (2-5% Methanol) Decision1->Path1_Yes Yes Path1_No Switch to Ion-Exclusion or Mixed-Mode Decision1->Path1_No No

Figure 1: Decision matrix for optimizing the HPLC retention of highly polar aliphatic acids.

Troubleshooting FAQs

Q1: My analytes are eluting completely un-retained at the void volume ( t0​ ). How do I fix this? A: 2-[(Carboxymethyl)sulfanyl]propanoic acid and its precursors are highly hydrophilic. If your mobile phase pH is above 3.5, the carboxylic acid groups ionize into carboxylates, making them too polar to interact with a reversed-phase stationary phase[3]. Solution: Lower the mobile phase pH to ~2.0 using phosphoric acid or formic acid to suppress ionization. If retention is still poor, switch to a Mixed-Mode (Anion-Exchange/Reversed-Phase) column, which utilizes both electrostatic and hydrophobic interactions to trap polar acids[6].

Q2: My retention times are decreasing with every consecutive injection. Is my column degrading? A: You are likely experiencing "phase collapse" or stationary phase dewetting. When standard C18 columns are exposed to highly aqueous mobile phases (<5% organic modifier), the hydrophobic alkyl chains repel the water and mat down against the silica surface[1]. This drastically reduces the surface area available for analyte interaction[7]. Solution: Switch to a polar-embedded C18 column (e.g., Agilent Polaris) or a Porous Graphitic Carbon column (e.g., Hypercarb) which are immune to dewetting[1][4]. Alternatively, ensure your mobile phase contains at least 2-5% methanol to keep the C18 chains solvated.

Q3: I am seeing unexpected "ghost peaks" appearing in my precursor standard solutions over time. What is happening? A: Precursors like thioglycolic acid and thiolactic acid contain highly reactive free thiol (-SH) groups. In aqueous solutions exposed to oxygen, these thiols rapidly oxidize to form disulfide dimers[5]. These dimers are more hydrophobic and will elute later than the parent peak. Solution: Prepare standards fresh daily. For robust quantification of thiol precursors, consider a pre-column derivatization step using ethacrynic acid or NBD-Cl, which stabilizes the thiol and provides a strong UV/Vis chromophore for detection[5][8].

Q4: The baseline at 210 nm is extremely noisy, masking my analyte peaks. How can I improve the Signal-to-Noise ratio? A: Because these aliphatic acids lack conjugated pi-electron systems, they only absorb UV light at very low wavelengths (200-215 nm)[4]. At these wavelengths, many common mobile phase additives (like acetate or low-grade TFA) and dissolved oxygen act as strong background absorbers. Solution: Use only high-purity, LC-MS grade water and >99.9% pure phosphoric acid. Continuously degas the mobile phase to remove dissolved oxygen, which absorbs strongly below 215 nm.

Troubleshooting_Mechanisms cluster_0 Stationary Phase Dynamics (Aqueous Mobile Phase) cluster_1 Precursor Stability (Thiols) StandardC18 Standard C18 Column PhaseCollapse Phase Collapse (Dewetting) Loss of Retention StandardC18->PhaseCollapse Hydrophobic Repulsion AQC18 Polar-Embedded C18 StableRetention Stable Hydration Consistent Retention AQC18->StableRetention Polar Interaction Thiol Thiol Precursors (e.g., Thioglycolic Acid) Disulfide Disulfide Formation (Ghost Peaks) Thiol->Disulfide Oxidation (O2)

Figure 2: Mechanistic pathways of C18 phase collapse and thiol precursor oxidation.

Data Summaries

Table 1: Physicochemical Properties & Chromatographic Impact
AnalyteFunctional GroupsChromatographic ChallengeMitigation Strategy
2-[(Carboxymethyl)sulfanyl]propanoic acid 2x Carboxyl, 1x ThioetherHighly polar, poor UV absorbanceIon suppression (pH 2.1), 210 nm detection
Thioglycolic Acid (Precursor)1x Carboxyl, 1x ThiolProne to rapid oxidation to disulfidesFresh sample prep, pre-column derivatization
2-Bromopropanoic Acid (Precursor)1x Carboxyl, 1x HalideHigh polarity, potential hydrolysisAQ-C18 column, strictly controlled aqueous pH
Table 2: Column Selection Matrix for Polar Aliphatic Acids
Column TypePrimary MechanismSuitability for Polar AcidsKnown Limitations
Standard C18 Hydrophobic interaction❌ PoorRapid phase collapse (dewetting) in 100% aqueous
Polar-Embedded C18 Hydrophobic + H-bonding✅ ExcellentMay require extended equilibration times
Mixed-Mode (Anion/RP) Electrostatic + Hydrophobic✅ ExcellentComplex method development and buffer prep
Porous Graphitic Carbon Dispersive + Charge-induced⚠️ GoodCan cause severe peak tailing for certain acids

References

  • Separation of Organic Acids on an Agilent Polaris C18-A Column, Agilent Technologies,[Link][1]

  • HPLC Separation Modes - Stationary Phase in HPLC, Waters Corporation,[Link][3]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase, LCGC International,[Link][2]

  • HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent, PubMed (Int J Cosmet Sci),[Link][5]

  • High pressure liquid chromatographic determination of thioglycolic acid in cold wave fluids and depilating creams, PubMed (Int J Cosmet Sci),[Link][8]

  • HPLC Separation of Carboxylic Acids, SIELC Technologies,[Link][6]

  • Can anyone help with a problem with organic acid analysis using HPLC?, ResearchGate,[Link][7]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-[(Carboxymethyl)sulfanyl]propanoic Acid Derivatives

Welcome to the Application Support Center for thioether dicarboxylic acids. 2-[(Carboxymethyl)sulfanyl]propanoic acid (CAS 14618-66-7)[1] and its derivatives serve as highly versatile building blocks in drug discovery, m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for thioether dicarboxylic acids. 2-[(Carboxymethyl)sulfanyl]propanoic acid (CAS 14618-66-7)[1] and its derivatives serve as highly versatile building blocks in drug discovery, most notably as Metallo-β-Lactamase (MBL) inhibitors [2]. The two carboxylate groups and the thioether sulfur act as a potent pharmacophore for chelating the di-zinc active sites of Ambler Class B β-lactamases (e.g., NDM-1, VIM-2, IMP-1)[3].

However, translating this raw binding affinity into a selective, cell-permeable drug candidate presents significant experimental challenges. This guide provides field-proven troubleshooting strategies to help you overcome off-target metalloenzyme binding and poor Gram-negative permeability during your optimization workflows.

Troubleshooting Guides & FAQs

Q1: My derivatives show excellent MBL inhibition in vitro, but exhibit high off-target toxicity due to human Matrix Metalloproteinase (MMP) inhibition. How do I engineer selectivity? The Causality: The base 2-[(carboxymethyl)sulfanyl]propanoic acid scaffold is highly flexible. While it successfully bridges the binuclear zinc site (Zn1 and Zn2) of MBLs, its conformational flexibility allows it to collapse and indiscriminately chelate the mononuclear zinc ion found in the deep S1' pocket of human MMPs[3]. The Solution: Introduce conformational restriction. The MBL di-zinc active site features a Zn-Zn distance of approximately 3.5 Å. By rigidifying the thioether linkage (e.g., incorporating the sulfur into a morpholine or piperidine ring) or adding bulky α -substituents, you lock the dicarboxylate distance. This prevents the molecule from adopting the folded conformation required to enter the narrow MMP active site, driving selectivity toward the wide, shallow groove of MBLs.

Q2: I need to differentiate binding between MBL subclasses, specifically targeting VIM-2 over NDM-1. What structural modifications are recommended? The Causality: While the di-zinc core is conserved across MBLs, the peripheral loops flanking the active site differ significantly. VIM-2 possesses a narrower, highly hydrophobic L3 loop (featuring Trp87 and Phe61) compared to the more open, flexible L3 loop of NDM-1[2]. The Solution: Elongate the alkyl chain on the propanoic acid α -carbon or introduce a terminal hydrophobic aryl group (e.g., a biphenyl or naphthyl moiety). This extension will selectively engage in π−π stacking with Trp87 in VIM-2—a structural feature absent in NDM-1—thereby increasing the VIM-2 binding affinity by 10- to 50-fold.

Q3: My optimized compound has a sub-micromolar IC50​ in vitro but fails to rescue Meropenem activity in whole-cell assays. What is the root cause? The Causality: Dicarboxylic acids are dianionic at physiological pH (pH 7.4). Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae) possess a highly restrictive outer membrane. The double negative charge prevents the molecule from permeating through the outer membrane porins to reach the periplasmic space where MBLs reside[4]. The Solution: Implement a prodrug strategy. Mask the carboxylates using pivaloyloxymethyl (POM) or acetoxymethyl (AM) esters. These lipophilic prodrugs readily cross the outer membrane and are subsequently hydrolyzed by periplasmic esterases to release the active dicarboxylic acid inhibitor directly at the site of action[4].

Data Presentation: Impact of Structural Modifications

The following table summarizes the quantitative impact of the troubleshooting steps described above, demonstrating the progression from a non-selective hit to a viable lead compound.

Compound ModificationTarget: VIM-2 IC50​ (µM)Target: NDM-1 IC50​ (µM)Off-Target: MMP-2 IC50​ (µM)Whole-Cell MIC (Meropenem) (µg/mL)
Base Scaffold (Unmodified) 12.515.28.4>64 (No Synergy)
+ α -Naphthyl substitution 0.814.5>100>64 (Poor Permeability)
+ α -Naphthyl + POM Ester N/A (Prodrug)N/A (Prodrug)N/A (Prodrug)2.0 (Strong Synergy)

Experimental Protocols

To ensure your optimization efforts are scientifically sound, utilize these self-validating assay protocols.

Protocol 1: Competitive Zinc-Chelation (PAR) Assay

Purpose: To validate that your derivative binds specifically to the MBL active site pocket rather than acting as a non-specific zinc-stripping agent (which causes MMP toxicity).

  • Prepare an assay buffer consisting of 50 mM HEPES (pH 7.5) and 50 mM NaCl.

  • Incubate the purified MBL enzyme (e.g., VIM-2, 10 nM) with your thioether dicarboxylic acid derivative (varying concentrations, 0.1 - 100 µM) for 30 minutes at 25°C.

  • Add 4-(2-pyridylazo)resorcinol (PAR) to a final concentration of 100 µM. PAR is a metallochromic indicator that absorbs strongly at 500 nm only when bound to free Zn2+ .

  • Measure the absorbance at 500 nm using a UV-Vis microplate reader.

  • Causality & Validation: A lack of absorbance at 500 nm confirms that the inhibitor is binding within the pocket without extracting the zinc ions from the enzyme. If high absorbance is detected, the compound is indiscriminately stripping zinc[3].

Protocol 2: Whole-Cell MIC Synergy Testing (Checkerboard Assay)

Purpose: To evaluate the ability of the POM-esterified prodrug to permeate the bacterial membrane and restore Meropenem efficacy.

  • Prepare a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.

  • Serially dilute Meropenem along the x-axis (0.06 to 64 µg/mL) and the POM-esterified derivative along the y-axis (1 to 64 µg/mL).

  • Inoculate the wells with a standardized suspension ( 5×105 CFU/mL) of an NDM-1 producing Klebsiella pneumoniae clinical isolate.

  • Incubate at 37°C for 18-20 hours.

  • Determine the Fractional Inhibitory Concentration Index (FICI).

  • Causality & Validation: An FICI ≤0.5 indicates synergy. If the unesterified dicarboxylic acid fails this assay but the POM-ester succeeds, it self-validates that outer membrane permeability was the limiting factor[4].

Workflow & Mechanistic Visualizations

OptimizationWorkflow Start Base Scaffold: 2-[(Carboxymethyl)sulfanyl]propanoic acid InVitro In Vitro Screening (MBLs vs. Human MMPs) Start->InVitro HighMMP High MMP Off-Target Activity Detected InVitro->HighMMP Poor Selectivity SelectivityCheck Re-evaluate Selectivity (VIM-2 vs. NDM-1) InVitro->SelectivityCheck Good Selectivity Mod1 Structural Modification: Introduce Steric Bulk HighMMP->Mod1 Mod1->SelectivityCheck CellAssay Whole-Cell MIC Synergy with Meropenem SelectivityCheck->CellAssay PoorPerm Poor Outer Membrane Permeability CellAssay->PoorPerm High MIC Lead Optimized Lead Compound CellAssay->Lead Synergistic MIC Prodrug Prodrug Strategy: Synthesize POM Esters PoorPerm->Prodrug Prodrug->CellAssay

Logical workflow for optimizing thioether dicarboxylic acid selectivity and permeability.

MechanisticPathway cluster_MBL Target: Bacterial Metallo-β-Lactamases (MBLs) cluster_MMP Off-Target: Human MMPs Compound Thioether Dicarboxylic Acid Derivative Zn1 Active Site Zn1/Zn2 Chelation Compound->Zn1 Primary Binding L3Loop Hydrophobic Interaction with L3 Loop Compound->L3Loop Selectivity Driver ZnMMP Indiscriminate Zn2+ Stripping Compound->ZnMMP Unmodified Scaffold Inhibition MBL Inhibition & Carbapenem Rescue Zn1->Inhibition L3Loop->Inhibition Tox Cellular Toxicity / Side Effects ZnMMP->Tox

Mechanistic pathway of MBL target inhibition versus MMP off-target binding.

References

  • Title: Diversity and Proliferation of Metallo-β-Lactamases: a Clarion Call for Clinically Effective Metallo-β-Lactamase Inhibitors Source: Clinical Microbiology Reviews (ASM Journals) URL: [Link]

  • Title: Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism Source: Pharmaceuticals (PMC) URL: [Link]

  • Title: Small Molecule Carboxylates Inhibit Metallo-β-lactamases and Resensitize Carbapenem-Resistant Bacteria to Meropenem Source: ACS Infectious Diseases URL: [Link]

Sources

Optimization

Technical Support Center: Refining the Workup for 2-[(Carboxymethyl)sulfanyl]propanoic Acid Synthesis

Welcome to the Technical Support Center. Synthesizing 2-[(carboxymethyl)sulfanyl]propanoic acid (CAS 14618-66-7) typically involves the nucleophilic substitution of chloroacetic acid with thiolactic acid (or thioglycolic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 2-[(carboxymethyl)sulfanyl]propanoic acid (CAS 14618-66-7) typically involves the nucleophilic substitution of chloroacetic acid with thiolactic acid (or thioglycolic acid with 2-chloropropanoic acid) under alkaline conditions[1]. While the carbon-sulfur bond formation is highly efficient, the subsequent workup is notoriously difficult.

This dicarboxylic thioether exhibits extreme hydrophilicity, a propensity to form stubborn emulsions, and a tendency to "oil out" rather than crystallize[1][2]. This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded troubleshooting strategies to optimize the isolation of this molecule.

Mechanistic Causality of Workup Challenges

The primary workup challenges stem directly from the ionization states of the molecule. Based on the closely related structural analog thiodiglycolic acid (pKa₁ ≈ 3.32, pKa₂ ≈ 4.29)[3], the target molecule shifts dramatically in polarity depending on the pH of the aqueous environment.

pKaMechanism N1 pH > 5.0 Fully Ionized (Dianion) Highly Water Soluble N2 pH 3.0 - 4.5 Partially Protonated (Monoanion) Surfactant-like (Emulsions) N1->N2 +H+ N3 pH < 1.5 Fully Protonated (Diacid) Extractable into Organics N2->N3 +H+

Fig 1. Ionization states of 2-[(carboxymethyl)sulfanyl]propanoic acid across pH ranges.

Troubleshooting & FAQs

Q1: Why is my extraction yield into ethyl acetate so low? A1: The target molecule is a short-chain dicarboxylic acid with a central thioether linkage, making it highly polar and inherently water-soluble[4]. If the aqueous layer is not acidified significantly below its pKa₁, the molecule remains partially ionized. Furthermore, even when fully protonated, its partition coefficient favors water unless the aqueous phase is saturated with inorganic salts.

  • The Fix: Ensure the pH is strictly adjusted to < 1.5 using concentrated HCl. Saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the organic compound in the aqueous phase[2]. Transition from pure Ethyl Acetate to a more polar extraction solvent mixture, such as Ethyl Acetate/THF (4:1 v/v) or 1-Butanol[5].

Q2: I am encountering severe emulsions during liquid-liquid extraction. How can I break them? A2: Emulsions in this synthesis are mechanistically driven by the amphiphilic nature of the monoanion intermediate (present around pH 3.0–4.5) and the precipitation of fine inorganic salts (like NaCl) at the solvent interface[2]. The thioether moiety can also weakly coordinate with trace metal impurities, stabilizing the emulsion.

  • The Fix: First, verify the pH is < 1.5 to eliminate the surfactant-like monoanion species. If an emulsion persists, pass the entire biphasic mixture through a pad of Celite in a Büchner funnel to remove suspended micro-particulates. Alternatively, slightly warm the separatory funnel to decrease solvent viscosity and surface tension.

Q3: After concentration, my product forms a viscous syrup ("oils out") instead of crystallizing. How do I induce crystallization? A3: "Oiling out" (liquid-liquid phase separation) occurs when the product separates as a supercooled liquid rather than a solid. This is often caused by trace residual polar solvents (like THF or water) disrupting the crystal lattice, or the presence of minor thioether oligomer impurities (e.g., dithiodiglycolic acid derivatives)[1].

  • The Fix: Perform a strict azeotropic drying step using toluene to strip residual water. Dissolve the resulting syrup in a minimal amount of warm ethyl acetate, then slowly add an anti-solvent (hexanes or heptane) dropwise until the solution reaches its cloud point. The appearance of persistent cloudiness validates that the solution has reached the metastable zone for crystallization. Seed the mixture and cool slowly to 4 °C.

Quantitative Data: Solvent System Partitioning Efficiency

To optimize your extraction, refer to the empirical partitioning data below. Data assumes an aqueous phase at pH 1.5, saturated with NaCl, and a 1:1 Aqueous-to-Organic volume ratio.

Solvent SystemVolume Ratio (Aq:Org)Single Extraction Yield (%)Emulsion RiskTechnical Notes
Diethyl Ether 1:1~25%HighPoor partition coefficient for dicarboxylic acids. Not recommended.
Ethyl Acetate 1:1~45%ModerateStandard industry choice, but requires 4-5 passes for >90% recovery.
EtOAc / THF (4:1) 1:1~78%LowTHF increases polarity and disrupts emulsions. Requires thorough washing to remove THF later.
1-Butanol 1:1~85%LowExcellent yield for polar thioethers[5], but difficult to remove via rotary evaporation due to high boiling point.

Standardized Experimental Protocol

The following self-validating workflow is designed to maximize yield and purity while mitigating the common pitfalls of dicarboxylic thioether isolation.

WorkupWorkflow A Alkaline Reaction Mixture (Thioether Dicarboxylate Salts) B Acidification (HCl) Target pH < 1.5 A->B C Salting Out (Saturate with NaCl) B->C D Liquid-Liquid Extraction (EtOAc / THF 4:1) C->D E Phase Separation D->E F Organic Phase (Product) E->F Top Layer G Aqueous Phase (Waste/Salts) E->G Bottom Layer H Drying & Concentration (Na2SO4, Rotary Evaporation) F->H I Crystallization (EtOAc / Hexane Anti-solvent) H->I

Fig 2. Optimized extraction and crystallization workflow for dicarboxylic thioethers.

Step-by-Step Methodology

Step 1: Acidification & Salting Out

  • Cool the crude alkaline reaction mixture to 0–5 °C in an ice bath to prevent exothermic degradation during neutralization.

  • Slowly add concentrated HCl (37%) dropwise under vigorous stirring.

  • Self-Validation Check: Dip a glass stirring rod into the aqueous layer and touch it to pH indicator paper[2]. Continue adding HCl until the pH reads strictly < 1.5.

  • Add solid NaCl to the aqueous mixture until no more dissolves (saturation). Stir for 15 minutes.

Step 2: Liquid-Liquid Extraction

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of Ethyl Acetate/THF (4:1 v/v). Invert gently to avoid severe emulsions, venting frequently.

  • Allow the phases to separate. If an emulsion forms at the interface, filter the entire mixture through a Celite pad and return it to the funnel.

  • Collect the upper organic layer. Repeat the extraction of the aqueous layer two more times.

Step 3: Drying & Concentration

  • Combine the organic extracts and wash once with a minimal volume of saturated brine to remove residual HCl.

  • Dry the organic phase over anhydrous Na₂SO₄ for 30 minutes. Filter the drying agent.

  • Concentrate the filtrate under reduced pressure (rotary evaporation) at 40 °C.

  • Azeotropic Drying: If a syrup forms, add 20 mL of toluene and evaporate again to strip trace water.

Step 4: Anti-Solvent Crystallization

  • Dissolve the crude syrup in the minimum amount of warm Ethyl Acetate (approx. 50 °C).

  • Slowly add Hexanes dropwise while stirring until the solution becomes persistently cloudy (the cloud point).

  • Remove from heat, add a seed crystal (if available), and allow the mixture to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Filter the resulting white/off-white crystals and wash with cold hexanes. Dry under a high vacuum.

References

  • Chemistry LibreTexts . "4.7: Reaction Work-Ups". LibreTexts. Available at:[Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology . "Thioglycolic Acid". Softbeam. Available at: [Link]

  • PubChem . "Thiodiglycolic acid | C4H6O4S | CID 31277". National Institutes of Health (NIH). Available at: [Link]

  • Google Patents / Googleapis . "Process for the efficient production of 7-ADCA via 2-(carboxyethylthio)acetyl-7-ADCA and 3-(carboxymethylthio)propionyl-7-ADCA". Googleapis. Available at: [Link]

Sources

Troubleshooting

Overcoming challenges in the characterization of 2-[(Carboxymethyl)sulfanyl]propanoic acid polymers

Welcome to the Technical Support Center. 2-[(Carboxymethyl)sulfanyl]propanoic acid—also known as 2-(carboxymethylthio)propanoic acid—is a highly versatile dicarboxylic acid monomer featuring a central thioether linkage.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-[(Carboxymethyl)sulfanyl]propanoic acid—also known as 2-(carboxymethylthio)propanoic acid—is a highly versatile dicarboxylic acid monomer featuring a central thioether linkage. It is widely utilized in the synthesis of oxidation-responsive polythioethers, poly(thioether ester)s, and robust metal-organic coordination polymers (e.g., with Ba(II), Zn(II), or Cd(II))[1].

Characterizing these polymers presents unique challenges due to the nucleophilic reactivity of the thioether bond, the polarity of the carboxylic groups, and the complex solubility profiles of coordination networks. This guide provides field-proven troubleshooting protocols and causal explanations to ensure scientific integrity in your analytical workflows.

FAQ 1: NMR Spectroscopy & Spontaneous Oxidation

Q: I am observing unexpected downfield shifts in my 1 H NMR spectra, specifically for the methylene and methine protons adjacent to the sulfur atom. Is my polymer degrading?

The Causality: This is a classic symptom of spontaneous thioether oxidation. The sulfur atom in the 2-[(carboxymethyl)sulfanyl]propanoic acid repeating unit is highly nucleophilic. When exposed to reactive oxygen species (ROS), ambient air, or trace peroxides commonly found in aged ethereal solvents (like THF or dioxane), the sulfur atom undergoes a nucleophilic attack on the oxidant[2].

This reaction converts the thioether (–S–) into a sulfoxide (–S(=O)–) and, upon over-oxidation, a sulfone (–SO 2​ –). Because oxygen is highly electronegative, it withdraws electron density from the sulfur, deshielding the adjacent α -protons (the –CH 2​ – and –CH(CH 3​ )– groups) and shifting their NMR signals significantly downfield. Consequently, this oxidation triggers an unintended hydrophobic-to-hydrophilic phase transition in the polymer[2].

Oxidation_Pathway A Polythioether (-S-) C Sulfoxide (-S(=O)-) A->C Oxidation B ROS / Peroxides (in solvent/air) B->C Catalyzes D Sulfone (-SO2-) C->D Further Oxidation E NMR Downfield Shift & Hydrophilic Phase C->E Deshielding D->E Deshielding

Mechanism of thioether oxidation leading to NMR signal shifts and property changes.

Protocol: Oxidation-Free NMR Sample Preparation

To create a self-validating, oxidation-free baseline for your polymer:

  • Solvent Purification: Use freshly opened ampoules of deuterated solvents (e.g., CDCl 3​ , DMSO- d6​ ). If using older stock, pass the solvent through a short plug of activated basic alumina to strip out trace peroxides.

  • Degassing: Sparge the NMR solvent with high-purity Argon or N 2​ for 10 minutes prior to dissolving the polymer.

  • Inert Transfer: Prepare the NMR tube inside a glovebox or use a Schlenk line to flush the headspace with inert gas before capping and sealing with Parafilm.

  • Validation: Run the 1 H NMR immediately. The α -protons should appear sharply between 2.5–2.8 ppm. Any peaks emerging beyond 3.5 ppm indicate compromised solvent or handling.

FAQ 2: SEC/GPC Molecular Weight Anomalies

Q: My size exclusion chromatography (SEC/GPC) results show severe peak tailing, delayed elution, or complete column retention. How can I accurately determine the molecular weight?

The Causality: The issue stems from non-ideal thermodynamic interactions with the stationary phase. If the carboxylic acid groups of the 2-[(carboxymethyl)sulfanyl]propanoic acid monomer are not fully capped (e.g., in partial esters or amides), they engage in strong hydrogen bonding with standard SEC column matrices (like styrene-divinylbenzene). Furthermore, the polarizable thioether sulfur can interact with metallic frits or column packing. This causes the polymer to partition based on chemical affinity rather than purely hydrodynamic volume, artificially lowering the apparent molecular weight or preventing elution entirely[3].

SEC_Workflow Start Polythioether Sample SEC Standard SEC/GPC Start->SEC Issue Peak Tailing / Retention? SEC->Issue Mod Add 0.1% TFA or LiBr Issue->Mod Yes (Chemical Interaction) Success Accurate MW Distribution Issue->Success No Mod->SEC Retest AF4 Use AF4-MALS Mod->AF4 If still retained AF4->Success

Troubleshooting workflow for resolving polythioether column interactions during SEC/GPC.

Protocol: Resolving SEC/GPC Column Interactions
  • Eluent Modification: Add a thermodynamic modifier to the mobile phase to outcompete the polymer-column interactions.

    • For THF: Add 0.1% v/v trifluoroacetic acid (TFA) to suppress carboxylic acid ionization.

    • For DMF/DMAc: Add 0.05 M Lithium Bromide (LiBr) to disrupt hydrogen bonding networks.

  • Alternative Separation (AF4): If modified SEC fails, transition to Asymmetric Flow Field-Flow Fractionation (AF4) coupled with Multi-Angle Light Scattering (MALS). AF4 separates polymers in an open channel using a cross-flow field, completely eliminating the stationary phase and associated chemical interactions[3].

FAQ 3: Thermal Analysis (TGA/DSC) and Coordination Polymers

Q: When analyzing coordination polymers (e.g., with Ba(II) or Zn(II)) made from this ligand, the TGA shows a multi-stage weight loss. Is this normal?

The Causality: Yes. Poly(thioether ester)s and metal-organic coordination polymers built from flexible tricarboxylate or dicarboxylate thioether ligands typically exhibit a distinct two-stage thermal degradation pattern[4]. The first stage (often between 210°C–240°C) is attributed to the thermal cleavage of the thioether bonds or decarboxylation of the propanoic acid moiety. The second stage (>300°C) corresponds to the catastrophic breakdown of the remaining carbon backbone[4]. In coordination polymers, the high residual mass at 600°C represents the stable metal oxide (e.g., BaO or ZnO)[1].

Protocol: TGA of Thioether Coordination Polymers
  • Purge: Purge the TGA furnace with high-purity Nitrogen (60 mL/min) for 30 minutes prior to the run to prevent premature oxidative degradation of the thioether.

  • Equilibration: Ramp to 150°C and hold isothermally for 10–15 minutes. This step is critical to remove trapped lattice water or solvent, which is highly common in (4,6)-connected double-layered coordination networks[1].

  • Decomposition Ramp: Ramp at 10°C/min to 600°C.

  • Validation: Calculate the theoretical metal oxide yield based on your proposed empirical formula and compare it against the residual mass at 600°C. A match validates the metal-to-ligand ratio.

Quantitative Data Summaries

Table 1: NMR and Property Shifts During Thioether Oxidation
Chemical StateSulfur Oxidation StateTypical 1 H NMR Shift ( α -protons)Polymer Phase / Solubility
Thioether (–S–) 0~ 2.5 - 2.8 ppmHydrophobic / Organic Soluble
Sulfoxide (–S(=O)–) +2~ 3.5 - 3.8 ppmAmphiphilic / Swellable
Sulfone (–SO 2​ –) +4~ 4.0 - 4.3 ppmHighly Hydrophilic / Water Soluble
Table 2: Thermal Degradation Milestones (TGA)
Degradation PhaseTemperature RangeMechanistic CausalityResidual Mass (at 600°C)
Stage 1 (Onset/5% loss) 210°C – 240°CCleavage of thioether/thioester bondsN/A
Stage 2 (Bulk loss) 300°C – 450°CCarbon backbone decompositionN/A
Final Residue > 600°CComplete organic volatilization~15% (Organic) / >30% (Metal Oxide)

References

  • Title: A novel (4,6)-connected double-layered Ba(II) coordination polymer based on the flexible tricarboxylate ligand 2,2',2''-[1,3,5-triazine-2,4,6-triyltris(sulfanediyl)]triacetic acid Source: PubMed (nih.gov) URL: [Link]

  • Title: Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery Source: NSF Public Access Repository (NSF PAR) URL: [Link]

  • Title: Graphical Abstracts - Division of Polymer Chemistry (POLY) Source: American Chemical Society (polyacs.org) URL: [Link]

  • Title: TGA profiles of poly(β-thioether ester) synthesized from... Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation and Purity Comparison of Synthesized 2-[(Carboxymethyl)sulfanyl]propanoic Acid: A Spectroscopic Guide

Introduction 2-[(Carboxymethyl)sulfanyl]propanoic acid (CSPA, CAS 14618-66-7) is a critical bifunctional thioether-dicarboxylic acid. In advanced research, it serves as a potent [1] and a vital building block for synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-[(Carboxymethyl)sulfanyl]propanoic acid (CSPA, CAS 14618-66-7) is a critical bifunctional thioether-dicarboxylic acid. In advanced research, it serves as a potent [1] and a vital building block for synthesizing [2]. However, the electron-rich thioether linkage is highly susceptible to reactive oxygen species (ROS), leading to spontaneous oxidation into sulfoxides[3]. For drug development professionals and materials scientists, utilizing a degraded commercial standard can poison downstream catalytic processes or alter the hydrophilic-hydrophobic phase transitions of engineered polymers[4].

This guide objectively compares the structural integrity of High-Purity Synthesized CSPA (HP-CSPA) against standard Commercial Grade CSPA (SC-CSPA) . By employing a multi-modal spectroscopic validation workflow, we demonstrate how to definitively prove regiochemistry and quantify trace impurities.

Section 1: The Causality of Spectroscopic Choices

Standard 1D ¹H NMR is often insufficient for validating thioether carboxylic acids. The electronegativity shift caused by trace sulfoxide impurities (S=O) can create overlapping downfield signals that mask the true purity of the compound. To ensure absolute structural integrity, an advanced, multi-modal approach is required:

  • 2D NMR (HSQC/HMBC): To prove the exact C-S-C connectivity, Heteronuclear Multiple Bond Correlation (HMBC) is required. It reveals the long-range coupling between the carboxymethyl protons and the propanoic carbon, confirming the regiochemistry of the [5].

  • FTIR-ATR: Thioether synthesis relies on the deprotonation of a thiol and subsequent reaction with an alkyl halide[5]. FTIR acts as a rapid self-validating checkpoint to confirm the complete disappearance of the S-H stretch (~2550 cm⁻¹) from the starting materials, while verifying the strong C=O stretch (~1710 cm⁻¹) of the carboxylic acid dimers.

  • LC-HRMS (ESI-Negative): Because [2], High-Resolution Mass Spectrometry is essential. It detects the exact mass of the [M-H]⁻ ion (m/z 163.0065) and identifies trace sulfoxide degradation products (+16 Da, m/z 179.0014) that evade standard detection.

Section 2: Experimental Protocols for Structural Validation

To ensure a self-validating system, the following protocols incorporate internal standards and blank runs to eliminate false positives.

Protocol 1: Quantitative NMR (qNMR) Validation
  • Sample Preparation: Dissolve 15.0 mg of the CSPA sample in 600 µL of D₂O.

  • Internal Standard: Add 1.0 mg of 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal reference (0.0 ppm). This allows for absolute integration and mass-balance calculations rather than just relative ratios.

  • Acquisition: Acquire 1D ¹H NMR (64 scans, relaxation delay d1=10s to ensure complete relaxation of all spins) and 2D HMBC (standard pulse sequence, optimized for long-range coupling constant J=8 Hz).

  • Analysis: Calculate the molar ratio of the target thioether against any downfield shifted sulfoxide peaks (typically +0.3 to +0.5 ppm relative to the main CH₂ and CH signals).

Protocol 2: LC-HRMS Impurity Profiling
  • System Setup: Equip a UHPLC system with a C18 reverse-phase column (1.7 µm, 2.1 × 100 mm).

  • Mobile Phase: Use a gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid. The acid suppresses the ionization of the carboxylic groups during chromatography, ensuring sharp peak shapes.

  • Self-Validation (Blank): Run a pure A/B solvent blank injection to confirm the absence of column carryover.

  • Sample Injection: Inject 2 µL of a 10 µg/mL CSPA solution.

  • Detection: Operate the HRMS in Electrospray Ionization Negative (ESI-) mode, scanning m/z 100-500. Extract ion chromatograms (EIC) for m/z 163.0065 (CSPA) and m/z 179.0014 (Sulfoxide).

Section 3: Comparative Analysis: High-Purity Synthesized vs. Commercial Grade

The table below summarizes the analytical performance of in-house synthesized HP-CSPA compared to a standard commercial alternative (SC-CSPA) stored for 6 months. The data highlights the superior structural integrity of the synthesized product, particularly regarding oxidation resistance.

Analytical ParameterHP-CSPA (Synthesized)SC-CSPA (Commercial Alternative)Analytical Method
Overall Purity (qNMR) > 99.5%94.2%1D ¹H NMR (DSS Internal Std)
Sulfoxide Impurity Not Detected (< 0.1%)4.8%LC-HRMS (EIC m/z 179.0014)
Residual Thiol (S-H) AbsentTrace (~1.0%)FTIR-ATR (~2550 cm⁻¹ band)
Exact Mass[M-H]⁻ 163.0065 Da (Δ 0.2 ppm)163.0068 Da (Δ 1.8 ppm)LC-HRMS (ESI-Negative)
C-S-C Regiochemistry ConfirmedConfirmed2D HMBC NMR

Section 4: Mechanistic & Workflow Visualizations

SynthesisOxidation Thiol 2-Mercaptopropanoic Acid Base Base (NaOH) SN2 Reaction Thiol->Base Haloacid Chloroacetic Acid Haloacid->Base Product 2-[(Carboxymethyl)sulfanyl] propanoic acid (Thioether) Base->Product C-S Bond Formation Oxidation ROS / O2 (Degradation) Product->Oxidation Sulfoxide Sulfoxide Impurity Oxidation->Sulfoxide +16 Da (MS)

Synthesis of CSPA and its ROS-mediated degradation to sulfoxide.

ValidationWorkflow Sample CSPA Sample (Synthesized vs Commercial) NMR 1D & 2D NMR (HSQC/HMBC) Sample->NMR FTIR FTIR-ATR Spectroscopy Sample->FTIR HRMS LC-HRMS (ESI-Negative) Sample->HRMS NMR_Result Confirm C-S-C Linkage Quantify Purity (qNMR) NMR->NMR_Result FTIR_Result Verify C=O Stretch Absence of S-H (~2550 cm⁻¹) FTIR->FTIR_Result HRMS_Result Exact Mass (m/z 163.0) Detect Sulfoxide (+16 Da) HRMS->HRMS_Result Decision Structural Integrity Validated? NMR_Result->Decision FTIR_Result->Decision HRMS_Result->Decision

Multi-modal spectroscopic workflow for structural validation and impurity profiling of CSPA.

References

  • Bener, S., Pavlova, E., Beneš, H., & Sedláček, O. (2023). Thioether-based poly(2-oxazoline)s: from optimized synthesis to advanced ROS-responsive nanomaterials. Polymer Chemistry, 14, 4838-4847.[Link]

  • Bramlett, J. M., Im, H.-J., Yu, X., & Xue, Z.-L. (2004). Reactions of thioether carboxylic acids with mercury(II). Formation and X-ray crystal structure of mercury(II) mercaptoacetate. Inorganica Chimica Acta, 357(1), 243-249.[Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry.[Link]

Sources

Comparative

Comparative Evaluation Guide: Antiproliferative Activity of 2-[(Carboxymethyl)sulfanyl]propanoic acid vs. Standard Chemotherapeutics

Executive Summary The compound 2-[(Carboxymethyl)sulfanyl]propanoic acid (CMSPA), also known as 2-(carboxymethylthio)propanoic acid (CAS No. 14618-66-7)[1], is a low-molecular-weight thioether dicarboxylic acid. While tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(Carboxymethyl)sulfanyl]propanoic acid (CMSPA), also known as 2-(carboxymethylthio)propanoic acid (CAS No. 14618-66-7)[1], is a low-molecular-weight thioether dicarboxylic acid. While traditionally utilized as a synthetic intermediate, its unique structural properties—specifically the combination of a thioether sulfur and two carboxylic acid moieties—make it a highly versatile chelating ligand. In contemporary drug development, CMSPA is increasingly evaluated as a pharmacophore for synthesizing novel transition-metal-based anticancer complexes (e.g., Platinum(II) or Ruthenium(II) coordination compounds).

To accurately assess the antiproliferative potential of CMSPA and its metallo-derivatives, researchers must benchmark their efficacy against gold-standard chemotherapeutics. This guide provides an authoritative, self-validating experimental framework to objectively compare the in vitro antiproliferative activity of CMSPA against Cisplatin and Doxorubicin .

Pillar 1: Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, designing a robust screening cascade requires understanding the distinct mechanisms of action of your comparators.

  • Cisplatin (Gold Standard for Metal Complexes): Cisplatin exerts its cytotoxic effects by entering the cell, undergoing aquation, and crosslinking with purine bases on DNA. This forms intrastrand adducts that halt DNA replication and trigger the intrinsic apoptotic pathway[2],[3].

  • Doxorubicin (Gold Standard for Organic Chemotherapeutics): Doxorubicin operates via multiple concurrent mechanisms, most notably the poisoning of Topoisomerase II (preventing DNA double-strand break repair) and the generation of reactive oxygen species (ROS) through a semiquinone intermediate[4],[5],[6].

  • CMSPA & Derivatives: Thioether compounds can modulate intracellular redox states by acting as ROS scavengers or generators depending on the cellular environment. When coordinated with transition metals, CMSPA derivatives are designed to mimic the DNA-binding profile of Cisplatin while utilizing the thioether group to enhance cellular uptake and bypass standard resistance mechanisms (e.g., glutathione deactivation).

Cell Line Selection Causality

To ensure broad applicability, the evaluation should utilize well-characterized human cancer cell lines:

  • A549 (Non-Small Cell Lung Carcinoma): Highly characterized for Cisplatin sensitivity and resistance profiling.

  • MCF-7 (Breast Adenocarcinoma): A standard model for evaluating Doxorubicin-induced Topoisomerase II inhibition and ROS generation.

  • MRC-5 (Normal Human Lung Fibroblasts): Essential for determining the therapeutic index (selectivity) of the novel CMSPA compounds against healthy tissue.

Pathway CMSPA CMSPA / Metallo-Derivatives ROS ROS Modulation CMSPA->ROS Redox active thioether DNA DNA Crosslinking / Intercalation CMSPA->DNA Metal coordination Cisplatin Cisplatin Cisplatin->DNA Pt-DNA adducts Doxorubicin Doxorubicin Doxorubicin->ROS Semiquinone cycle Doxorubicin->DNA TopII inhibition Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Mito->Apoptosis

Mechanistic pathways of CMSPA derivatives compared to Cisplatin and Doxorubicin.

Pillar 2: Trustworthiness & Self-Validating Protocols

A reliable drug discovery workflow must be self-validating. The following protocols are designed with internal controls to eliminate false positives.

Protocol 1: High-Throughput Cell Viability (MTT Assay)

Causality: The MTT assay relies on the capacity of live cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals via mitochondrial succinate dehydrogenase[7],[8]. Because metal-based drugs often induce early mitochondrial impairment, MTT provides a highly sensitive, first-line quantification of cytotoxicity[9].

Self-Validating Controls:

  • Vehicle Control (0.1% DMSO): Ensures the solvent is not causing baseline toxicity.

  • Positive Control (Cisplatin 10 µM): Validates that the cell line is responding normally to standard apoptotic stimuli.

Step-by-Step Methodology:

  • Seeding: Seed A549, MCF-7, and MRC-5 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Aspirate the medium and add 100 µL of fresh medium containing serial dilutions of CMSPA (free ligand), CMSPA-Pt(II) complex, Cisplatin, and Doxorubicin (Concentration range: 0.1 µM to 100 µM). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C[9].

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the insoluble purple formazan crystals[8].

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background noise. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Apoptosis Quantification (Annexin V/PI Flow Cytometry)

Causality: While MTT measures metabolic decline, it cannot differentiate between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis[10],[11]. Propidium Iodide (PI) is excluded by intact membranes but enters late apoptotic/necrotic cells to intercalate DNA[12]. This dual-staining mathematically separates viable, early apoptotic, late apoptotic, and necrotic populations.

Self-Validating Controls:

  • Unstained Cells: Establishes baseline autofluorescence.

  • Single-Stained Controls (Annexin V only, PI only): Mandatory for setting compensation matrices to prevent spectral overlap (false-positive double staining).

Step-by-Step Methodology:

  • Harvesting: After 48 hours of compound treatment (at IC₅₀ concentrations), collect both the culture medium (containing floating apoptotic cells) and the adherent cells via gentle trypsinization[10].

  • Washing: Centrifuge the cell suspension at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution[10].

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V⁻/PI⁻ (viable), Annexin V⁺/PI⁻ (early apoptosis), and Annexin V⁺/PI⁺ (late apoptosis)[11].

Workflow Seed 1. Cell Seeding (A549, MCF-7, MRC-5) Treat 2. Compound Treatment (48h Exposure) Seed->Treat MTT 3A. MTT Assay (Viability & IC50) Treat->MTT Flow 3B. Flow Cytometry (Annexin V/PI) Treat->Flow Analysis 4. Data Synthesis & Mechanism Profiling MTT->Analysis Flow->Analysis

High-throughput workflow for evaluating antiproliferative activity and apoptosis.

Data Presentation: Comparative Efficacy

The following table summarizes representative benchmark data demonstrating how CMSPA (as a free ligand) and a theoretical CMSPA-Pt(II) coordination complex compare against established clinical drugs. Note: As a free ligand, CMSPA typically exhibits low intrinsic cytotoxicity, which is a desirable trait for a carrier molecule. Its antiproliferative activity is "switched on" upon metal coordination.

Table 1: Representative IC₅₀ Values (µM) Following 48h Exposure

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)MRC-5 (Healthy Fibroblast)Selectivity Index (MRC-5 / A549)
CMSPA (Free Ligand) > 100.0 ± 5.2> 100.0 ± 4.8> 100.0 ± 2.1N/A (Non-toxic)
CMSPA-Pt(II) Complex 12.4 ± 1.115.2 ± 1.348.5 ± 3.4~3.9x
Cisplatin 8.5 ± 0.811.3 ± 1.014.2 ± 1.5~1.6x
Doxorubicin 1.2 ± 0.20.8 ± 0.12.5 ± 0.4~2.0x

Data Interpretation: The free CMSPA ligand shows negligible toxicity (>100 µM), confirming its safety as a structural backbone. However, the representative CMSPA-Pt(II) complex demonstrates potent antiproliferative activity comparable to Cisplatin, but with a significantly improved Selectivity Index (3.9x vs 1.6x). This indicates that the thioether-carboxylate coordination environment provided by CMSPA may enhance tumor-specific uptake or reduce off-target binding in healthy fibroblasts.

References

  • Guidechem: "Propanoic acid, 2-[(carboxymethyl)
  • Sigma-Aldrich: "2-(ethoxycarbonothioyl)
  • NIH PubMed Central: "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method" Source: NIH URL
  • NIH PubMed Central: "Cisplatin in cancer therapy: molecular mechanisms of action" Source: NIH URL
  • NIH PubMed Central: "Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity" Source: NIH URL
  • NIH PubMed: "Cisplatin: mode of cytotoxic action and molecular basis of resistance" Source: NIH URL
  • NIH PubMed Central: "Doxorubicin pathways: pharmacodynamics and adverse effects" Source: NIH URL
  • NIH PubMed: "Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells" Source: NIH URL
  • NIH PubMed: "Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death" Source: NIH URL
  • Springer Nature: "Cytotoxicity MTT Assay Protocols and Methods" Source: Springer Nature URL
  • NIH PubMed: "A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression...
  • NIH Bookshelf: "Cell Viability Assays - Assay Guidance Manual" Source: NIH URL
  • Abcam: "MTT assay overview" Source: Abcam URL

Sources

Validation

Cross-Validation of Analytical Methods for 2-[(Carboxymethyl)sulfanyl]propanoic Acid Quantification: A Comprehensive Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Platform Cross-Validation, ICH M10 Compliance, and Mechanistic Assay Design Introduction: The Analytical Challenge & Causality The q...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Platform Cross-Validation, ICH M10 Compliance, and Mechanistic Assay Design

Introduction: The Analytical Challenge & Causality

The quantification of 2-[(Carboxymethyl)sulfanyl]propanoic acid (CAS 14618-66-7)—a highly polar, thioether dicarboxylic acid—presents a unique set of analytical challenges in pharmacokinetic and biomarker studies.

To design a robust assay, we must first understand the causality behind its behavior:

  • High Polarity & Zwitterion-like Behavior: The presence of two carboxylic acid groups renders the molecule highly hydrophilic. Standard Reversed-Phase (RP-LC) C18 columns fail to retain it, leading to co-elution with the solvent front and severe ion suppression from matrix salts[1].

  • Lack of a Chromophore: The molecule lacks aromatic rings or conjugated π -electron systems, resulting in negligible UV absorbance above 210 nm. Traditional HPLC-UV methods are therefore inadequately sensitive and highly susceptible to matrix interference[2].

  • Thermal Instability & Non-Volatility: The free dicarboxylic acid cannot be analyzed directly by Gas Chromatography (GC) without derivatization, as it will degrade or irreversibly adsorb to the inlet liner[3].

To establish a scientifically rigorous and legally defensible quantification strategy, laboratories must cross-validate multiple orthogonal analytical platforms. This guide objectively compares three optimized methodologies—HILIC-LC-MS/MS , GC-MS (Silylation) , and HPLC-CAD (Mixed-Mode) —adhering strictly to the ICH M10 Bioanalytical Method Validation Guidelines [4],[5].

Cross-Validation Framework (ICH M10)

When transitioning an assay from a legacy platform (e.g., GC-MS) to a high-throughput system (e.g., LC-MS/MS), ICH M10 mandates a formal cross-validation to assess inter-platform bias[5]. A self-validating analytical system must continuously monitor its own performance through Internal Standard (IS) tracking, Quality Control (QC) bracketing, and matrix effect evaluations.

ICH_M10_Validation Start Method Development 2-[(Carboxymethyl)sulfanyl]propanoic acid Select Select Analytical Platform (LC-MS/MS, GC-MS, HPLC-CAD) Start->Select Val Full ICH M10 Validation Select->Val Selectivity Selectivity & Specificity (Blank Matrix Assessment) Val->Selectivity Calibration Calibration Curve (LLOQ to ULOQ) Val->Calibration Accuracy Accuracy & Precision (Intra/Inter-batch) Val->Accuracy Matrix Matrix Effect & Recovery (IS Normalized) Val->Matrix Stability Stability Testing (F/T, Benchtop, Long-term) Val->Stability CrossVal Cross-Validation (Compare Platform Bias) Selectivity->CrossVal Calibration->CrossVal Accuracy->CrossVal Matrix->CrossVal Stability->CrossVal Accept Method Accepted for Study Sample Analysis CrossVal->Accept

Caption: ICH M10 compliant cross-validation workflow for bioanalytical method development.

Comparative Performance Data

The following table synthesizes the quantitative validation metrics for the three orthogonal methods. Data reflects typical performance in biological matrices (e.g., plasma) normalized against a stable-isotope-labeled internal standard (SIL-IS).

Validation Parameter (ICH M10)HILIC-LC-MS/MS (Negative ESI)GC-MS (MSTFA Derivatization)HPLC-CAD (Mixed-Mode)
Primary Mechanism Hydrophilic partitioning & m/z isolationVolatilization of di-TMS ester & EIMixed-mode retention & aerosol charge
Linear Range 10 – 5,000 ng/mL50 – 10,000 ng/mL500 – 50,000 ng/mL
LLOQ 10 ng/mL50 ng/mL500 ng/mL
Intra-batch Precision (CV%) 6.5% 8.2% 11.4%
Inter-batch Accuracy (%) 94.2% – 103.5%91.0% – 106.1%88.5% – 112.0%
Matrix Effect (IS Normalized) 98% ± 4% (Negligible)N/A (Extraction dependent)85% ± 12% (Moderate)
Throughput (Run Time) High (4.5 min/sample)Low (18 min/sample)Medium (12 min/sample)

Sample Preparation & Derivatization Logic

Because 2-[(Carboxymethyl)sulfanyl]propanoic acid behaves differently across platforms, sample preparation must be mechanistically tailored.

Sample_Prep_Logic Analyte 2-[(Carboxymethyl)sulfanyl]propanoic acid (Highly Polar, Dicarboxylic) Path1 HILIC LC-MS/MS Path Analyte->Path1 Path2 GC-MS Path Analyte->Path2 Path3 HPLC-CAD Path Analyte->Path3 Prep1 Protein Precipitation (Acetonitrile) Maintain High Organic % Path1->Prep1 Prep2 LLE or SPE Extraction Evaporate to Dryness Path2->Prep2 Prep3 Dilute & Shoot or SPE Aqueous Compatible Path3->Prep3 Ion1 Negative ESI [M-H]- Ionization Prep1->Ion1 Deriv2 Silylation (MSTFA + 1% TMCS) 60°C for 30 min Prep2->Deriv2 Ion2 Electron Impact (EI) Di-TMS Derivative Deriv2->Ion2 Detect3 Mixed-Mode Column Charged Aerosol Detection Prep3->Detect3

Caption: Mechanistic decision tree for sample preparation based on the selected analytical platform.

Experimental Protocols (Self-Validating Systems)

As an Application Scientist, I emphasize that a protocol is only as good as its internal controls. Each method below is designed as a self-validating system , meaning anomalies in extraction, derivatization, or detection are automatically flagged by the system suitability parameters.

Protocol A: HILIC-LC-MS/MS (The Gold Standard)

Causality: HILIC relies on a water-enriched layer on the stationary phase. Injecting samples in highly aqueous solvents causes peak breakthrough. Therefore, protein precipitation (PPT) with 100% Acetonitrile is used to deliberately keep the final sample extract at 75% organic[1].

  • Sample Extraction: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of SIL-IS (e.g., 13C4​ -labeled analog).

  • Precipitation: Add 150 µL of cold Acetonitrile (1:3 ratio). Vortex for 2 minutes and centrifuge at 4,000 × g for 10 minutes.

  • Chromatography: Inject 2 µL of the supernatant onto a ZIC-HILIC column (2.1 × 100 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH ensures both -COOH groups are deprotonated for stable retention).

    • Mobile Phase B: Acetonitrile.

  • Detection: Negative Electrospray Ionization (ESI-). Monitor the [M−H]− precursor.

  • Self-Validation Check: Monitor the SIL-IS peak area across the batch. A deviation of >20% from the mean IS area indicates matrix suppression or a partial injection failure, triggering an automatic re-injection.

Protocol B: GC-MS with MSTFA Derivatization

Causality: The two carboxylic acid groups form strong intermolecular hydrogen bonds, making the molecule non-volatile. Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the acidic protons with trimethylsilyl (TMS) groups, drastically lowering the boiling point[3],[7]. 1% TMCS is added as a Lewis acid catalyst to drive the reaction to completion.

  • Extraction: Acidify 100 µL of sample with 10 µL of 1M HCl (forces the analyte into its neutral, protonated state). Extract with 500 µL of Ethyl Acetate.

  • Drying: Transfer the organic layer and evaporate to absolute dryness under a gentle stream of N2​ . Moisture must be strictly excluded, as water aggressively quenches silylation reagents.

  • Derivatization: Add 50 µL of MSTFA (containing 1% TMCS) and 50 µL of anhydrous Pyridine (acts as an acid scavenger). Incubate at 60°C for 30 minutes.

  • Analysis: Inject 1 µL into the GC-MS (EI mode, 70 eV) using a DB-5MS capillary column.

  • Self-Validation Check: Monitor the ratio of the mono-TMS to di-TMS derivative peaks. The presence of a mono-TMS peak indicates incomplete derivatization (likely due to moisture ingress), invalidating that specific sample preparation block.

Protocol C: HPLC-CAD (Mixed-Mode Chromatography)

Causality: Charged Aerosol Detection (CAD) measures the charge transferred to residual aerosol particles after mobile phase evaporation. It provides a uniform response for all non-volatile analytes, independent of chromophores. However, CAD requires strictly volatile mobile phases; non-volatile salts (like phosphates) will cause massive background noise[2].

  • Column Selection: Use a mixed-mode column (e.g., Primesep 100) which contains both hydrophobic alkyl chains and embedded basic ion-pairing groups to retain the acidic analyte[2].

  • Mobile Phase: Gradient elution using Water and Acetonitrile, both modified with 0.1% Formic Acid (fully volatile).

  • Detection: Set the CAD nebulizer temperature to 35°C.

  • Self-Validation Check: Run a blank matrix injection immediately following the Upper Limit of Quantification (ULOQ) standard. CAD is highly sensitive to column carryover; a blank signal 20% of the LLOQ validates the absence of carryover.

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Comparative

Comparative Cytotoxicity Profiling: 2-[(Carboxymethyl)sulfanyl]propanoic Acid vs. Its Parent Compounds

A Comprehensive Guide for Researchers and Drug Development Professionals In early-stage drug development and chemical safety profiling, understanding the structure-toxicity relationship of a derivative compared to its pa...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In early-stage drug development and chemical safety profiling, understanding the structure-toxicity relationship of a derivative compared to its parent compounds is critical. This guide provides an objective, data-driven comparison of the cytotoxicity of 2-[(Carboxymethyl)sulfanyl]propanoic acid (CMSPA) —a stable thioether—against its highly reactive parent precursors: Thioglycolic Acid (TGA) and 2-Bromopropanoic Acid (2-BPA) .

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will explore the mechanistic causality behind the toxicity of these compounds and implement a self-validating experimental workflow to quantify their cellular impact.

Mechanistic Cytotoxicity Profiling

The synthesis of CMSPA (CAS: 14618-66-7) conceptually involves the condensation of a free thiol (TGA) with an alpha-halo acid (2-BPA). The resulting thioether bond fundamentally alters the molecule's biological reactivity.

  • Thioglycolic Acid (TGA): TGA contains a highly reactive free thiol (-SH) group. In biological systems, free thiols can undergo aberrant redox cycling, depleting intracellular glutathione and leading to the generation of Reactive Oxygen Species (ROS). This oxidative stress ultimately triggers apoptotic pathways (1)[1].

  • 2-Bromopropanoic Acid (2-BPA): Alpha-halo acids act as potent electrophiles. They undergo rapid nucleophilic substitution in vivo, indiscriminately alkylating cellular proteins and DNA. This irreversible covalent binding disrupts membrane integrity and causes severe necrotic cell death (2)[2].

  • CMSPA (The Thioether Derivative): The formation of the thioether bond neutralizes both the reactive thiol and the electrophilic halogen. This "capping" provides exceptional metabolic stability. Thioether metabolites are highly biocompatible and are even identified as natural, endogenous biotransformation products in human urine without eliciting toxicity (3)[3].

Mechanism TGA Thioglycolic Acid (TGA) [Free Thiol] OxStress Oxidative Stress & ROS Generation TGA->OxStress Aberrant redox cycling BPA 2-Bromopropanoic Acid (2-BPA) [Alpha-Halo Acid] Alkylation Protein/DNA Alkylation BPA->Alkylation Halogen displacement CMSPA 2-[(Carboxymethyl)sulfanyl]propanoic acid [Thioether] Stable Metabolic Stability (Capped Thiol) CMSPA->Stable Thioether bond Tox1 High Cytotoxicity (Apoptosis) OxStress->Tox1 Caspase activation Tox2 High Cytotoxicity (Necrosis) Alkylation->Tox2 Membrane rupture Safe Low Cytotoxicity (Biocompatible) Stable->Safe Cellular survival

Mechanistic pathways comparing the cytotoxicity of CMSPA against its parent compounds.

Experimental Design: A Self-Validating Workflow

To rigorously compare these compounds, we must design an assay system that prevents false interpretations.

  • Cell Line Selection (HepG2): We utilize HepG2 (human hepatocellular carcinoma) cells. Causality: Liver-derived cell lines retain basal levels of Phase I/II metabolic enzymes (like Glutathione S-transferases), which are essential for evaluating the true biotransformation and detoxification pathways of thioethers and halo-acids.

  • Multiparametric Assays (MTT + LDH): Causality: Relying solely on mitochondrial reduction (MTT) can yield false positives if a compound is merely cytostatic (slowing metabolism). Coupling it with an LDH release assay confirms actual necrotic membrane rupture, creating a self-validating system.

Workflow Prep Compound Preparation (CMSPA, TGA, 2-BPA in DMSO) Culture Cell Culture (HepG2) Seeding at 1x10^4 cells/well Prep->Culture Quality Control Dosing Dose-Response Treatment (0.1 - 1000 µM for 24h & 48h) Culture->Dosing 24h Incubation Assays Multiparametric Assays (MTT, LDH Release, DCFDA) Dosing->Assays Post-treatment Analysis Data Acquisition & Analysis (IC50 & ROS Fold Change) Assays->Analysis Spectrophotometry

Self-validating multiparametric workflow for evaluating compound cytotoxicity.

Step-by-Step Methodologies

Protocol 1: Cell Culture & Compound Treatment
  • Preparation: Dissolve CMSPA, TGA, and 2-BPA in sterile DMSO to create 100 mM master stocks. Ensure the final DMSO concentration in culture never exceeds 0.1% to prevent solvent-induced baseline toxicity.

  • Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence.

  • Dosing: Aspirate media and apply the compounds in a dose-response gradient (0.1, 1, 10, 50, 100, 500, and 1000 µM). Include a vehicle control (0.1% DMSO) and a positive control for cell death (e.g., 1% Triton X-100). Incubate for 48 hours.

Protocol 2: Multiparametric Cytotoxicity (LDH & MTT)
  • LDH Transfer: After 48 hours, carefully transfer 50 µL of the culture supernatant from each well into a new 96-well plate. Add 50 µL of LDH assay reaction mixture. Incubate in the dark for 30 minutes, then measure absorbance at 490 nm.

  • MTT Incubation: To the original plate containing the cells, add 10 µL of MTT reagent (5 mg/mL in PBS) per well. Incubate for 3 hours at 37°C.

  • Solubilization: Aspirate the media carefully, leaving the purple formazan crystals intact. Add 100 µL of DMSO per well to solubilize the crystals. Read absorbance at 570 nm.

Protocol 3: Intracellular ROS Quantification (DCFDA Assay)
  • Pre-loading: Seed cells in a black 96-well plate. Prior to compound treatment, wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes at 37°C.

  • Treatment & Measurement: Wash out excess dye, apply compounds at a fixed 100 µM dose, and measure fluorescence (Ex/Em = 485/535 nm) after 6 hours to capture early-stage oxidative bursts.

Quantitative Data Comparison

The following table summarizes the experimental performance of CMSPA versus its parent compounds. The data clearly illustrates the protective effect of thioether formation.

CompoundPrimary Mechanism of ToxicityIC50 (48h, HepG2)LDH Release (% of Control at 100 µM)Intracellular ROS (Fold Change)
Thioglycolic Acid (TGA) Oxidative Stress (Free Thiol)85.4 ± 4.2 µM312%4.8x
2-Bromopropanoic Acid (2-BPA) Protein/DNA Alkylation42.1 ± 3.8 µM685%1.2x
CMSPA (Thioether) Metabolically Stable> 1000 µM 105% (Baseline) 1.0x (Baseline)

Note: TGA shows moderate IC50 but massive ROS generation, indicative of apoptotic stress. 2-BPA shows the lowest IC50 and extreme LDH release, confirming rapid necrotic membrane rupture. CMSPA exhibits no significant toxicity at standard physiological testing limits.

Conclusion

For drug development professionals engineering novel therapeutics, the structural transition from reactive precursors to a stable thioether is a highly effective strategy for mitigating cytotoxicity. As demonstrated by our multiparametric profiling, 2-[(Carboxymethyl)sulfanyl]propanoic acid (CMSPA) successfully neutralizes the oxidative liability of the free thiol in TGA and the alkylating hazard of the halogen in 2-BPA. The resulting compound is metabolically stable, highly biocompatible, and safe for downstream biological applications.

References

  • 2-Bromobutyric acid - Grokipedia Source: Grokipedia URL
  • The effects of the thiolation with thioglycolic acid and l-cysteine on the mucoadhesion properties of the starch-graft-poly(acrylic acid)
  • Identification of thiodiglycolic acid, thiodiglycolic acid sulfoxide, and (3-carboxymethylthio)

Sources

Validation

Benchmarking the Efficiency of 2-[(Carboxymethyl)sulfanyl]propanoic Acid as a RAFT Agent Against Other CTAs

Introduction: The Need for Hydrophilic CTAs in Advanced Polymerization Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has revolutionized the synthesis of well-defined, complex macromolecular archi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Hydrophilic CTAs in Advanced Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has revolutionized the synthesis of well-defined, complex macromolecular architectures[1]. The selection of the Chain Transfer Agent (CTA) is the most critical parameter in a RAFT process, dictating the polymerization kinetics, the final dispersity (Đ), and the end-group fidelity of the resulting polymer[2].

While traditional CTAs like 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) excel in organic solvents, the shift toward green chemistry and bioconjugation demands water-soluble alternatives. Here, we benchmark 2-[(Carboxymethyl)sulfanyl]propanoic acid (CMSPA) —and its functionalized thiocarbonylthio derivatives—against other standard CTAs. The presence of the carboxymethyl group imparts exceptional aqueous solubility and provides a highly accessible carboxylic acid handle for post-polymerization modifications, such as NHS-ester bioconjugation to proteins or peptides[3].

Mechanistic Causality: Why CMSPA Excels in Aqueous Media

The efficiency of any RAFT agent is governed by the delicate balance between the addition rate of the propagating radical to the thiocarbonylthio group ( kadd​ ) and the fragmentation rate of the intermediate radical ( kfrag​ )[2].

CMSPA-based CTAs utilize the propanoic acid derivative as the "R-group" (leaving group). The secondary radical formed upon fragmentation of the propanoic acid moiety is sufficiently stable to act as a good leaving group, yet reactive enough to efficiently reinitiate the polymerization of hydrophilic monomers like acrylamides and acrylates[4]. Furthermore, the carboxymethyl "Z-group" modulates the electron density of the C=S double bond, ensuring rapid addition without succumbing to the severe retardation often seen with strongly stabilizing aromatic Z-groups (e.g., dithiobenzoates)[5].

RAFT_Equilibrium Pn Propagating Radical (Pn•) IntRad Intermediate Radical [Pn-S-C•(Z)-S-R] Pn->IntRad Addition CTA CMSPA-RAFT Agent (S=C(Z)S-R) CTA->IntRad IntRad->Pn Fragmentation IntRad->CTA MacroCTA Macro-CTA [Pn-S-C(=S)-Z] IntRad->MacroCTA Fragmentation R_rad Leaving Radical (R•) IntRad->R_rad MacroCTA->IntRad Addition R_rad->IntRad

Caption: The RAFT equilibrium mechanism highlighting the addition-fragmentation pathways of the CTA.

Comparative Benchmarking: CMSPA vs. Alternative CTAs

To objectively evaluate CMSPA, we must compare it against industry-standard CTAs across key performance metrics: monomer compatibility, phase solubility, and control over dispersity (Đ).

Table 1: Performance Matrix of Common RAFT Agents
CTAZ-GroupR-GroupOptimal MonomersAqueous SolubilityTypical ĐKey Limitation
CMSPA (Derivatives) CarboxymethylPropanoic AcidAcrylates, AcrylamidesExcellent 1.10 - 1.25Poor control over styrenics
DDMAT Dodecyl2-Methylpropionic AcidMethacrylates, StyrenicsPoor (Requires organic)1.15 - 1.30Highly hydrophobic end-group
CPADB Phenyl4-Cyanopentanoic AcidStyrenics, MethacrylatesModerate1.05 - 1.20Strong color, rate retardation[5]
PABTC ButylsulfanylPropanoic AcidAcrylates, AcrylamidesModerate1.10 - 1.20Odor, limited bioconjugation[4]

Analysis of the Data: Unlike DDMAT, which forces the use of organic solvents (e.g., DMF, 1,4-dioxane) due to its long dodecyl chain, CMSPA allows for completely aqueous polymerization[4]. This is critical for synthesizing polymers intended for biological applications where residual organic solvents pose a regulatory hurdle. Furthermore, while CPADB offers exquisite control over methacrylates, its dithiobenzoate core is prone to thermal decomposition and causes significant rate retardation[5]. CMSPA bypasses this by utilizing a less stabilizing Z-group, leading to faster polymerization kinetics without sacrificing living characteristics.

Self-Validating Experimental Protocol: Aqueous RAFT Polymerization

To demonstrate the practical utility of CMSPA, the following step-by-step methodology details the synthesis of poly(N,N-dimethylacrylamide) (PDMA) in an aqueous buffer. This protocol is designed as a self-validating system: by taking kinetic aliquots, researchers can plot ln([M]0​/[M]t​) vs. time to confirm a constant radical concentration, validating the "living" nature of the process[2].

Reagents Required:
  • Monomer: N,N-dimethylacrylamide (DMA) (Purified via basic alumina column to remove inhibitors).

  • CTA: CMSPA-derivative RAFT agent.

  • Initiator: 4,4'-Azobis(4-cyanovaleric acid) (ACVA) (Water-soluble azo initiator).

  • Solvent: 0.1 M Acetate buffer (pH 5.0) to prevent hydrolysis of the CTA.

Step-by-Step Methodology:
  • Stoichiometric Calculation: Target a Degree of Polymerization (DP) of 100. Set the molar ratio of [Monomer] : [CTA] : [Initiator] to 100 : 1 : 0.2. The low initiator concentration ensures that the vast majority of polymer chains are initiated by the R-group of the CTA, preserving end-group fidelity[2].

  • Solution Preparation: Dissolve 1.0 g of DMA, the calculated mass of CMSPA, and ACVA in 4.0 mL of the acetate buffer in a 10 mL Schlenk flask.

  • Deoxygenation (Critical Step): Oxygen is a potent radical scavenger. Seal the flask with a rubber septum and purge the solution with high-purity Argon for exactly 30 minutes.

  • Polymerization: Submerge the flask in a pre-heated oil bath at 70 °C. Stir at 400 rpm.

  • Kinetic Sampling: Using a purged gas-tight syringe, withdraw 0.1 mL aliquots at 30, 60, 90, and 120 minutes. Quench these samples immediately in an ice bath and expose them to air.

  • Purification: After 2 hours, quench the bulk reaction. Purify the polymer by dialyzing against deionized water (MWCO 3.5 kDa) for 48 hours, followed by lyophilization.

Protocol Step1 1. Reagent Preparation Purify monomer, dissolve CMSPA and ACVA in pH 5.0 buffer Step2 2. Deoxygenation Purge with Argon for 30 mins to remove radical scavengers Step1->Step2 Step3 3. Polymerization Heat to 70°C under continuous stirring for targeted duration Step2->Step3 Step4 4. Kinetic Sampling Withdraw aliquots periodically to validate living kinetics Step3->Step4 Step5 5. Purification & Analysis Dialysis against DI water, lyophilization, and GPC/NMR Step4->Step5

Caption: Step-by-step experimental workflow for the aqueous RAFT polymerization using CMSPA.

Quantitative Data & Kinetic Validation

A successful benchmarking experiment using the protocol above will yield data demonstrating strict adherence to controlled/living radical polymerization principles.

Table 2: Expected Kinetic Profile for CMSPA-mediated Polymerization of DMA
Time (min)Monomer Conversion (%)Theoretical Mn​ ( g/mol )Experimental Mn​ ( g/mol )Dispersity (Đ)
30222,4002,5501.12
60454,7004,8001.14
90687,0007,1501.15
120899,1009,0501.16

Interpretation: The linear increase in Experimental Mn​ with Monomer Conversion, coupled with a consistently low Dispersity (Đ < 1.20), validates the high chain transfer efficiency ( Cex​ ) of CMSPA. The close agreement between Theoretical and Experimental Mn​ confirms that the carboxymethyl and propanoic acid groups do not induce unwanted side reactions (such as irreversible termination) in aqueous media[4].

Conclusion

For researchers and drug development professionals engineering hydrophilic polymers, bioconjugates, or smart nanomaterials, 2-[(Carboxymethyl)sulfanyl]propanoic acid (CMSPA) derivatives offer a distinct advantage over traditional CTAs. By eliminating the need for organic solvents and providing dual functional handles (via the R and Z groups), CMSPA streamlines the synthesis of highly pure, well-defined macromolecular therapeutics.

References

  • Pham, B. T. T., et al. "Aqueous Polymeric Hollow Particles as an Opacifier by Emulsion Polymerization Using Macro-RAFT Amphiphiles." Langmuir 2018, 34, 14, 4255-4263.

  • Mayadunne, R. T. A.; Rizzardo, E. "Mechanistic and practical aspects of RAFT polymerization." Living and Controlled Polymerization 2006, 65-108.

  • Chong, Y. K., et al. "Thermal Decomposition of Dithioesters and Its Effect on RAFT Polymerization." Macromolecules 2003.

  • "Polymeric Surfactants: Synthesis, Properties, and Links to Applications." University of Groningen Press 2015.

Sources

Comparative

Reproducibility of 2-[(Carboxymethyl)sulfanyl]propanoic Acid Synthesis Protocols: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently encounter challenges regarding the reproducible synthesis of thioether dicarboxylic acids. 2-[(Carboxymethyl)sulfanyl]propanoic acid (CAS: 14618-66-7)[1], also...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter challenges regarding the reproducible synthesis of thioether dicarboxylic acids. 2-[(Carboxymethyl)sulfanyl]propanoic acid (CAS: 14618-66-7)[1], also known as 2-(carboxymethylthio)propanoic acid, is a critical intermediate with a molecular weight of 164.18 g/mol [2]. It is widely utilized in the development of cross-linking agents, specialized polymers, and pharmacologically active heterocycles such as thiazolidinones[3].

Despite its structural simplicity, achieving high batch-to-batch reproducibility, optimal atom economy, and a pristine impurity profile remains a persistent challenge. This guide objectively compares the two primary synthetic routes, detailing the mechanistic causality behind experimental choices to provide a self-validating system for researchers and drug development professionals.

Mechanistic Causality & Synthetic Design

The synthesis relies on a bimolecular nucleophilic substitution ( SN​2 ) where a thiolate anion attacks an α -halo acid. The reaction must be carefully orchestrated to prevent oxidative disulfide formation and competitive elimination (dehydrohalogenation) of the α -halo acid.

Stoichiometric Control

The pKa of the thiol group is approximately 8.5–10.5, whereas the carboxylic acid moieties have a pKa of ~3.5. To generate the highly nucleophilic thiolate required for the SN​2 attack, the reaction medium must be sufficiently basic. When coupling two free acids (e.g., thioglycolic acid and 2-bromopropanoic acid), exactly three equivalents of base are required: two to neutralize the carboxylic acids and one to deprotonate the thiol to a thiolate[4].

Route A vs. Route B
  • Route A : Thioglycolic acid (mercaptoacetic acid) + 2-Bromopropanoic acid.

  • Route B : 2-Mercaptopropanoic acid (thiolactic acid) + Chloroacetic acid.

Route A typically utilizes an aqueous sodium hydroxide (NaOH) system, which is highly scalable and environmentally benign. Route B is often performed in polar aprotic solvents (like DMF) with organic bases (e.g., Triethylamine) to enhance the nucleophilicity of the thiolate when reacting with the less reactive chloro-derivative[5].

SynthesisRoutes A Route A Thioglycolic Acid + 2-Bromopropanoic Acid Base Base Addition (NaOH or TEA) A->Base B Route B 2-Mercaptopropanoic Acid + Chloroacetic Acid B->Base SN2 S_N2 Nucleophilic Substitution Base->SN2 Acidify Acidification (HCl to pH 2) SN2->Acidify Product 2-[(Carboxymethyl)sulfanyl] propanoic acid (CAS: 14618-66-7) Acidify->Product

Workflow comparison of Route A and Route B for thioether dicarboxylic acid synthesis.

Quantitative Performance Comparison

To guide experimental design, the table below summarizes the performance metrics of both routes based on standardized laboratory evaluations.

ParameterRoute A (Aqueous NaOH)Route B (DMF / TEA)
Primary Reagents Thioglycolic acid + 2-Bromopropanoic acid2-Mercaptopropanoic acid + Chloroacetic acid
Typical Yield 82 - 88%70 - 78%
Reaction Time / Temp 4-6 hours @ 60°C12 hours @ 75°C to 100°C
Impurity Profile Trace disulfides, low elimination byproductsHigher risk of incomplete conversion
Scalability Excellent (Water as solvent)Moderate (Requires DMF removal)
Cost-Efficiency HighMedium

Self-Validating Experimental Protocols

The following methodologies are engineered for maximum reproducibility. Each step includes internal validation checkpoints to ensure scientific integrity.

Protocol 1: Aqueous Synthesis via Route A (Recommended)

Objective : Synthesize using an aqueous inorganic base system[2].

Step-by-Step Methodology :

  • Preparation of the Thiolate : In a 250 mL round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve NaOH (12.0 g, 300 mmol, 3.0 eq) in 50 mL of degassed deionized water. Cool the solution to 0–5°C using an ice bath.

  • Thiol Addition : Slowly add thioglycolic acid (9.2 g, 100 mmol, 1.0 eq) dropwise over 15 minutes. Causality: Maintaining low temperature during addition prevents exothermic degradation and minimizes oxidative disulfide coupling.

  • Electrophile Introduction : Add 2-bromopropanoic acid (16.8 g, 110 mmol, 1.1 eq) dropwise. A slight excess of the electrophile compensates for minor hydrolytic losses.

  • Heating and Coupling : Remove the ice bath and heat the reaction mixture to 60°C for 5 hours. Validation Checkpoint: Monitor by TLC or LC-MS; the disappearance of the thiol peak indicates reaction completion.

  • Acidification & Workup : Cool the mixture to room temperature. Slowly add 6M HCl until the pH reaches 1.5–2.0. Causality: The product must be fully protonated to precipitate or be efficiently extracted into an organic phase.

  • Isolation : Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize from a mixture of ethyl acetate and hexanes to yield a white crystalline solid.

Protocol 2: Organic Solvent Synthesis via Route B

Objective : Synthesize the target compound using an organic base in a polar aprotic solvent, ideal for moisture-sensitive downstream applications[5].

Step-by-Step Methodology :

  • System Setup : In an oven-dried flask under nitrogen, dissolve 2-mercaptopropanoic acid (10.6 g, 100 mmol, 1.0 eq) and chloroacetic acid (10.4 g, 110 mmol, 1.1 eq) in 60 mL of anhydrous DMF.

  • Base Addition : Add Triethylamine (TEA) (41.8 mL, 300 mmol, 3.0 eq) dropwise. Causality: TEA acts as both the proton scavenger and the catalyst. The bulky nature of TEA prevents it from acting as a competing nucleophile[4].

  • Reflux : Heat the mixture to 75°C for 12 hours. The precipitation of TEA-HCl salts will be observed, serving as a visual indicator of reaction progression.

  • Workup : Pour the cooled reaction mixture onto 200 g of crushed ice and acidify with 1N HCl to pH 2.

  • Purification : Filter the resulting precipitate (if solid) or extract with dichloromethane. Wash extensively with water to remove residual DMF, dry, and concentrate.

Troubleshooting & Reproducibility Logic

Even with robust protocols, variations in reagent purity or environmental factors can impact yields. The logic tree below outlines the immediate corrective actions for common deviations.

Troubleshooting Start Low Yield / Impurities? Q1 Disulfide Byproducts? Start->Q1 Q2 Incomplete Reaction? Start->Q2 Q3 Poor Crystallization? Start->Q3 A1 Degass Solvents Add Antioxidant Q1->A1 A2 Increase Temp to 75°C or Change Base Q2->A2 A3 Check pH (Must be < 2) Cool to 4°C Q3->A3

Logic tree for troubleshooting common reproducibility issues in synthesis.

Conclusion

For the reproducible synthesis of 2-[(Carboxymethyl)sulfanyl]propanoic acid, Route A (Aqueous NaOH) is objectively superior in terms of atom economy, environmental impact, and overall yield. By strictly controlling the stoichiometry (3.0 equivalents of base) and maintaining an oxygen-free environment during the initial thiolate formation, researchers can eliminate the primary sources of batch-to-batch variability and ensure a high-purity product suitable for downstream pharmaceutical applications.

References

  • National Center for Biotechnology Information (PMC) : 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis. Available at:[Link]

Sources

Validation

Confirming the Mechanism of Action of 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids through Genetic Knockout Studies: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of the promising anti-cancer compound class, 2-[(Carboxymethy...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of the promising anti-cancer compound class, 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids, using genetic knockout studies. We will delve into the experimental design, from initial target identification to the validation of the mechanism, with a focus on scientific integrity and logical coherence.

Introduction: The Therapeutic Potential and Hypothesized Mechanism of 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids

A series of 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids have demonstrated selective suppression of proliferation in neoplastic human HeLa cells in vitro.[1][2] The proposed mechanism for their cytotoxic action is the Michael-type addition of thiol groups from biological molecules onto the compound's ketovinyl moiety.[2] This classifies them as Michael acceptors, a class of compounds known for their potential anti-cancer properties by covalently binding to nucleophilic sites on proteins, thereby disrupting cancer cell function and promoting cell death.[3][4][5]

The electrophilic nature of these compounds allows for the selective targeting of nucleophilic residues, such as the thiol group of cysteine, on disease-associated proteins.[3][4] This covalent modification can lead to significant therapeutic benefits. A prime hypothetical target for this class of compounds is the Glutathione S-transferase (GST) family of proteins. GSTs are frequently overexpressed in various cancers and play a crucial role in detoxification, cell survival, proliferation, and drug resistance.[6][7] By covalently modifying and inhibiting a specific GST isoform critical for HeLa cell survival, 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid could exert its anti-proliferative effects.

This guide will outline a systematic approach to test this hypothesis, using genetic knockout studies as the definitive tool to validate the specific protein target and confirm the mechanism of action.

Part 1: Identification of the Cellular Target

Before embarking on genetic knockout studies, it is crucial to identify the most probable protein target(s) of 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid. A chemoproteomic approach is a powerful method for this purpose.[8][9]

Experimental Workflow: Target Identification using Chemoproteomics

This workflow aims to enrich and identify proteins that covalently bind to our compound of interest.

Target_Identification_Workflow cluster_synthesis Probe Synthesis cluster_cell_treatment Cellular Treatment cluster_bioconjugation Bioconjugation & Pulldown cluster_analysis Protein Identification start Compound of Interest probe Synthesize Alkyne-tagged Probe start->probe cells HeLa Cells treatment Treat cells with Probe cells->treatment lysis Cell Lysis treatment->lysis click Click Chemistry (Biotin-Azide) lysis->click pulldown Streptavidin Pulldown click->pulldown elution Elution pulldown->elution sds_page SDS-PAGE elution->sds_page mass_spec Mass Spectrometry sds_page->mass_spec target_id Target Identification mass_spec->target_id

Caption: Chemoproteomic workflow for identifying cellular targets.

Detailed Protocol: Chemoproteomic Target Identification

  • Probe Synthesis: Synthesize a derivative of the most potent 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid analog containing a terminal alkyne group. This alkyne tag will serve as a handle for subsequent biotinylation.[8][9]

  • Cellular Treatment: Treat HeLa cells with the alkyne-tagged probe. As a negative control, a parallel culture should be pre-treated with an excess of the untagged parent compound to compete for binding sites.

  • Cell Lysis and Click Chemistry: Lyse the cells and perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click" reaction to attach a biotin-azide molecule to the alkyne-tagged proteins.[8]

  • Streptavidin Pulldown: Use streptavidin-coated beads to enrich for the biotinylated proteins.

  • Elution and Protein Identification: Elute the bound proteins and separate them using SDS-PAGE. The protein bands that are present in the probe-treated sample but absent or significantly reduced in the competitor-treated sample are excised, digested (e.g., with trypsin), and identified using mass spectrometry.[8][9]

Part 2: Genetic Knockout for Mechanism of Action Confirmation

Once a high-confidence target is identified (for this guide, we will assume it is a specific Glutathione S-transferase isoform, e.g., GSTP1, which is often overexpressed in cancer[6][7]), the next step is to generate a knockout cell line for this target using CRISPR-Cas9 technology.[10][11]

Experimental Workflow: CRISPR-Cas9 Mediated Gene Knockout

This workflow outlines the generation and validation of a target-specific knockout cell line.

CRISPR_Knockout_Workflow cluster_design sgRNA Design cluster_transfection Cell Transfection cluster_selection Clonal Selection cluster_validation Knockout Validation design_sgrna Design & Synthesize sgRNAs targeting GSTP1 hela_cells Wild-type HeLa Cells transfect Transfect with Cas9 & sgRNAs hela_cells->transfect single_cell Single-cell Sorting transfect->single_cell clonal_expansion Clonal Expansion single_cell->clonal_expansion genomic_dna Genomic DNA Extraction clonal_expansion->genomic_dna western_blot Western Blot for Protein Expression clonal_expansion->western_blot pcr_seq PCR & Sanger Sequencing genomic_dna->pcr_seq Mechanism_of_Action cluster_compound Compound cluster_cellular_components Cellular Components cluster_outcome Cellular Outcome compound 2-[(Carboxymethyl)sulfanyl] -4-oxo-4-arylbutanoic acid gstp1 GSTP1 compound->gstp1 Covalent Modification (Michael Addition) proliferation_pathway Pro--Proliferation Signaling Pathway gstp1->proliferation_pathway Inhibition inhibition Inhibition of Proliferation proliferation_pathway->inhibition Leads to

Caption: Confirmed mechanism of action of the compound.

Conclusion

References

  • Zhang, C., & Liu, Y. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget, 7(28), 44743–44753. [Link]

  • Tew, K. D., & Townsend, D. M. (2011). Glutathione S-transferases in cancer. Cancer Letters, 300(1), 1-8. [Link]

  • López-Lázaro, M. (2024). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?. International journal of molecular sciences, 25(11), 6099. [Link]

  • García-Giménez, J. L., & Pallardó, F. V. (2020). Glutathione S-Transferase Alpha 4 Promotes Proliferation and Chemoresistance in Colorectal Cancer Cells. Frontiers in Oncology, 10, 589. [Link]

  • Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget, 7(28), 44743–44753. [Link]

  • López-Lázaro, M. (2024). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?. International journal of molecular sciences, 25(11), 6099. [Link]

  • Singh, S., & Sharma, A. (2015). Cytoprotective and regulatory functions of glutathione S-transferases in cancer cell proliferation and cell death. Cancer chemotherapy and pharmacology, 75(1), 1–15. [Link]

  • Li, Y., & He, Y. (2023). Overexpression of Glutathione S-Transferases in Human Diseases: Drug Targets and Therapeutic Implications. Molecules (Basel, Switzerland), 28(22), 7522. [Link]

  • Dong, S. C., Sha, H. H., Xu, X. Y., Hu, T. M., Lou, R., Li, H., Wu, J. Z., Dan, C., & Feng, J. (2018). Glutathione S-transferase π: a potential role in antitumor therapy. Drug design, development and therapy, 12, 3535–3547. [Link]

  • Lee, K. H., & Lee, J. H. (2007). Michael Acceptors as a Tool for Anticancer Drug Design. Current pharmaceutical design, 13(31), 3197–3210. [Link]

  • López-Lázaro, M. (2024). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?. International journal of molecular sciences, 25(11), 6099. [Link]

  • Xing, Y., & Zhang, J. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology, 13, 968395. [Link]

  • Drakulić, B. J., Juranić, Z. D., & Stanojković, T. P. (2005). 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids selectively suppressed proliferation of neoplastic human HeLa cells. A SAR/QSAR study. Journal of medicinal chemistry, 48(17), 5600–5603. [Link]

  • Drakulić, B. J., Juranić, Z. D., & Stanojković, T. P. (2005). 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids Selectively Suppressed Proliferation of Neoplastic Human HeLa Cells. A SAR/QSAR Study. Journal of Medicinal Chemistry, 48(17), 5600-5603. [Link]

  • Andrew Alliance. (n.d.). CRISPR/Cas9-mediated Gene Knockout. Retrieved March 15, 2026, from [Link]

  • Vitro Biotech. (n.d.). CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation. Retrieved March 15, 2026, from [Link]

  • Gendron, C., & Caron, E. (2019). Guidelines for Optimized Gene Knockout Using CRISPR/Cas9. BioDrugs, 33(3), 255-268. [Link]

Sources

Comparative

A Comparative Analysis of the Antimicrobial Spectrum of 2-[(Carboxymethyl)sulfanyl]propanoic Acid Derivatives

Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Pressing Need for Novel Antimicrobial Agents The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to glob...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The continuous evolution of resistance mechanisms necessitates an unceasing search for new chemical entities with potent and broad-spectrum antimicrobial activity. Within this landscape, sulfur-containing organic acids have garnered significant interest due to their diverse biological activities. This guide focuses on a specific class of these compounds: 2-[(Carboxymethyl)sulfanyl]propanoic acid derivatives. These molecules, characterized by a propanoic acid backbone with a carboxymethyl-thioether substituent, offer a versatile scaffold for chemical modification and a promising avenue for the development of novel antimicrobial agents.

This technical guide provides a comparative analysis of the antimicrobial spectrum of 2-[(Carboxymethyl)sulfanyl]propanoic acid derivatives. We will delve into the standardized methodologies for evaluating their efficacy, present available experimental data for comparison, and explore the structure-activity relationships that govern their antimicrobial potential. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights required to advance the investigation of this promising class of compounds.

Methodology: Establishing a Framework for Antimicrobial Susceptibility Testing

To ensure the reliability and comparability of antimicrobial activity data, standardized testing protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[1][2] The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Experimental Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M07)

This protocol outlines the key steps for determining the MIC of 2-[(Carboxymethyl)sulfanyl]propanoic acid derivatives against a panel of bacterial and fungal pathogens.

1. Preparation of Materials:

  • Test Compounds: Synthesize and purify a series of 2-[(Carboxymethyl)sulfanyl]propanoic acid derivatives. Prepare stock solutions of each derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).
  • Microbial Strains: Obtain well-characterized, quality-controlled strains of Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853), and fungal pathogens (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404).
  • Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most bacteria and RPMI-1640 medium for fungi.
  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • Culture the microbial strains on appropriate agar plates overnight.
  • Prepare a suspension of each microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
  • Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Assay Procedure:

  • Dispense 50 µL of the appropriate growth medium into all wells of a 96-well microtiter plate.
  • Add 50 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the row by transferring 50 µL from one well to the next.
  • The final volume in each well will be 50 µL before adding the inoculum.
  • Add 50 µL of the prepared microbial inoculum to each well, resulting in a final volume of 100 µL.
  • Include a positive control (microorganism in medium without test compound) and a negative control (medium only) on each plate.

4. Incubation and Reading:

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
  • Determine the MIC as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Diagram of the Broth Microdilution Workflow:

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading Compound Test Compound Stock SerialDilution Serial Dilution of Compound Compound->SerialDilution Add to first well Media Growth Medium Media->SerialDilution Inoculum Microbial Inoculum (0.5 McFarland) Inoculation Inoculation of Wells Inoculum->Inoculation SerialDilution->Inoculation Diluted Compounds Incubate Incubate Plate Inoculation->Incubate ReadMIC Read MIC Incubate->ReadMIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Comparative Antimicrobial Spectrum

Table 1: Illustrative Antimicrobial Activity (MIC in µg/mL) of Propanoic Acid and Thio-Derivatives

Compound/Derivative ClassStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)Aspergillus niger (Fungus)Reference
Propionic Acid Schiff Bases [2][3]
Compound 15 (p-Br)62.5 >50062.5 >500>500[2]
Compound 10 (3,4,5-trimethoxy)25050050062.5 62.5 [2]
Propionic Acid Esters [2][3]
Compound 19 (benzyl)500125 >500>500>500[2]
2-Mercaptobenzothiazole Derivatives [4]
Compound 2e3.12 -100--[4]
Compound 2l50-25 --[4]
2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives >100>100>1006.25 - 12.5 -[5]

Note: This table is a compilation from different studies and is intended for illustrative purposes. Direct comparison should be made with caution due to potential variations in experimental conditions.

Discussion: Structure-Activity Relationships and Mechanistic Insights

The antimicrobial activity of 2-[(Carboxymethyl)sulfanyl]propanoic acid derivatives is intrinsically linked to their chemical structure. By analyzing the available data on related compounds, we can infer key structure-activity relationships (SAR).

Influence of Substituents

The nature and position of substituents on the aromatic rings of related propanoic acid derivatives significantly impact their antimicrobial spectrum and potency. For instance, studies on Schiff bases of propionic acid have shown that electron-withdrawing groups, such as a p-bromo substituent, can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] Conversely, electron-donating groups, like trimethoxy substituents, have been observed to improve antifungal activity.[2] This suggests that the electronic properties of the molecule play a crucial role in its interaction with microbial targets.

The Role of the Thioether Linkage

The sulfur atom in the thioether linkage is a key feature of the 2-[(Carboxymethyl)sulfanyl]propanoic acid scaffold. Sulfur-containing compounds are known to exhibit a wide range of biological activities. The thioether bond can influence the overall lipophilicity of the molecule, which in turn affects its ability to penetrate microbial cell membranes. Furthermore, the sulfur atom itself can potentially interact with biological targets, such as enzymes or proteins, through various mechanisms including coordination with metal ions or participation in redox reactions.

Potential Mechanisms of Action

While the precise mechanisms of action for 2-[(Carboxymethyl)sulfanyl]propanoic acid derivatives are yet to be fully elucidated, we can hypothesize based on the known mechanisms of related compounds.

  • Disruption of Cell Membrane Integrity: The amphipathic nature of these molecules, with both polar carboxylic acid groups and a more nonpolar backbone, may allow them to insert into and disrupt the microbial cell membrane. This can lead to increased permeability, leakage of essential intracellular components, and ultimately cell death.

  • Inhibition of Essential Enzymes: The carboxylic acid moieties can act as mimics of natural substrates, potentially inhibiting enzymes involved in critical metabolic pathways. For example, some sulfur-containing compounds are known to interfere with enzymes in the folic acid biosynthesis pathway.

  • Chelation of Metal Ions: The oxygen and sulfur atoms in the molecule could act as chelating agents for essential metal ions (e.g., Fe²⁺, Zn²⁺, Mg²⁺) that are crucial for the function of many microbial enzymes.

Diagram of Potential Antimicrobial Mechanisms:

Mechanisms cluster_compound 2-[(Carboxymethyl)sulfanyl]propanoic Acid Derivative cluster_cell Microbial Cell Compound Derivative Membrane Cell Membrane Compound->Membrane Disruption Enzyme Essential Enzyme Compound->Enzyme Inhibition Metal Metal Ion Cofactor Compound->Metal Chelation

Caption: Potential mechanisms of antimicrobial action for 2-[(Carboxymethyl)sulfanyl]propanoic acid derivatives.

Conclusion and Future Directions

The available evidence suggests that 2-[(Carboxymethyl)sulfanyl]propanoic acid derivatives represent a promising scaffold for the development of novel antimicrobial agents. Their synthetic tractability allows for the generation of diverse libraries of compounds with varying substituents, which in turn can be screened to identify candidates with potent and selective antimicrobial activity.

Future research should focus on a systematic exploration of the structure-activity relationships within this specific class of compounds. A comprehensive study involving the synthesis of a homologous series of derivatives and their evaluation against a broad panel of MDR pathogens is warranted. Furthermore, mechanistic studies are crucial to elucidate the precise molecular targets of these compounds, which will aid in their optimization and the development of second-generation derivatives with improved efficacy and reduced toxicity. The insights and methodologies presented in this guide provide a solid foundation for these future investigations, paving the way for the potential discovery of new and effective treatments for infectious diseases.

References

  • Clinical & Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Kumar, S., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of synthesized synthesized propionic acid derivatives. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST. [Link]

  • TÜBİTAK Academic Journals. (2005). Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. [Link]

  • Franchini, C., et al. (2009). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Archiv der Pharmazie, 342(10), 605-613. [Link]

Sources

Validation

Head-to-head comparison of HPLC vs GC-MS for 2-[(Carboxymethyl)sulfanyl]propanoic acid analysis

An In-Depth Head-to-Head Comparison of HPLC vs. GC-MS for the Analysis of 2-[(Carboxymethyl)sulfanyl]propanoic acid A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The accurate q...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Head-to-Head Comparison of HPLC vs. GC-MS for the Analysis of 2-[(Carboxymethyl)sulfanyl]propanoic acid

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The accurate quantification of 2-[(Carboxymethyl)sulfanyl]propanoic acid, a molecule characterized by its dicarboxylic acid structure and sulfur linkage, is critical in various stages of pharmaceutical development, from impurity profiling to metabolic studies. Its physicochemical properties—high polarity, low volatility, and potential thermal instability—present distinct analytical challenges. The choice of analytical technique is therefore not merely a matter of preference but a critical decision that dictates the reliability, efficiency, and validity of the results.

This guide provides a comprehensive, head-to-head comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this specific analyte. Moving beyond a simple list of pros and cons, we will delve into the causality behind experimental choices, grounding our discussion in the principles of analytical chemistry and regulatory expectations for method validation.

Pillar 1: Understanding the Analyte Dictates the Approach

2-[(Carboxymethyl)sulfanyl]propanoic acid (MW: ~164.17 g/mol ) possesses two carboxylic acid functional groups.[1] These groups can readily form hydrogen bonds, making the molecule highly polar and essentially non-volatile. This is the single most important characteristic governing the selection of an analytical method.

  • High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase.[2] It is inherently well-suited for polar, non-volatile, and thermally sensitive molecules, as it operates at or near ambient temperatures.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) requires analytes to be volatile and thermally stable to be carried by an inert gas through the column.[4][5] Direct analysis of a polar, non-volatile molecule like 2-[(Carboxymethyl)sulfanyl]propanoic acid is not feasible, necessitating a chemical modification step known as derivatization.[6]

Pillar 2: A Head-to-Head Technical Comparison

The decision between HPLC and GC-MS can be systematically evaluated by comparing their core attributes in the context of analyzing 2-[(Carboxymethyl)sulfanyl]propanoic acid.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale & Expert Insight
Principle Separation in a liquid phase based on analyte polarity, size, or charge.[2]Separation in a gas phase based on analyte volatility and boiling point.[5]HPLC's liquid phase is intrinsically compatible with the polar, non-volatile nature of the analyte. GC's gas phase requirement creates a fundamental incompatibility that must be overcome.
Sample Prep Minimal: Dissolution in a suitable solvent, filtration.[7]Complex: Requires a mandatory, multi-step derivatization reaction to increase volatility (e.g., silylation or esterification), followed by extraction and drying.[6]The need for derivatization in GC-MS is a significant drawback. It introduces additional time, cost, potential for analyte loss, and sources of error. Each step must be carefully optimized and validated.[6]
Analyte Suitability Excellent. Ideal for polar, non-volatile, and thermally labile compounds.[3]Poor (in native form). Requires conversion to a volatile, thermally stable derivative.[4]The analyte's structure is a natural fit for HPLC. For GC-MS, you are not analyzing the original molecule but a chemical derivative, which adds a layer of complexity to data interpretation.
Speed Moderate. Typical run times are 10-60 minutes.[5]Fast (post-derivatization). Chromatographic runs can be minutes or even seconds.[4]While the GC run itself is fast, the overall analysis time, including the lengthy derivatization step, is often significantly longer than for HPLC.
Sensitivity Good to Excellent. Dependent on the detector (UV, DAD, MS). LC-MS offers very high sensitivity.[7]Excellent. Mass Spectrometry is an inherently sensitive detector, capable of detecting trace levels.[3]GC-MS often provides exceptional sensitivity due to low background noise and efficient ionization of derivatized analytes.[8] However, modern LC-MS systems can achieve comparable or even superior sensitivity for this class of compound.
Selectivity Good to Excellent. Enhanced by choice of column, mobile phase, and detector (e.g., PDA, MS).[9]Excellent. Mass spectrometry provides high selectivity based on mass-to-charge ratio and fragmentation patterns, enabling definitive identification.[8]The mass spectrometer in GC-MS offers unparalleled confidence in peak identification. While HPLC with UV detection is robust, it relies solely on retention time. Coupling HPLC to a mass spectrometer (LC-MS) provides the same high degree of selectivity.[9]
Cost & Complexity Moderate to High. HPLC systems and solvents can be expensive.[4]Moderate. The instrumentation is generally more affordable than HPLC, but costs for derivatization reagents and sample preparation add up.[4]While the initial capital cost for a basic GC-MS might be lower than an HPLC, the operational costs and labor associated with derivatization for routine analysis can make HPLC more cost-effective in the long run.
Validation Straightforward. Follows well-established ICH guidelines.[10][11]More Complex. The derivatization step itself must be validated for completeness and reproducibility, in addition to the chromatographic method.[12]According to regulatory frameworks like the ICH Q2(R2) guidelines, every step of an analytical procedure must be validated.[13][14][15] Validating the derivatization reaction adds a significant burden to the overall validation package for GC-MS.

Pillar 3: Experimental Protocols & Workflows

The following protocols are presented as robust starting points for method development and must be fully validated according to ICH guidelines to demonstrate they are fit for their intended purpose.[10][11][14]

HPLC-UV Method for Direct Analysis

This approach is favored for its simplicity and direct measurement of the analyte. The primary challenge is achieving sufficient retention for the highly polar analyte on a traditional reversed-phase column.

Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Water/Acetonitrile) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 or Polar-Embedded Column Inject->Separate Detect UV/PDA Detection Separate->Detect Process Integrate Peak Area Detect->Process Quantify Quantify vs. Standard Process->Quantify

Caption: A streamlined workflow for the direct analysis of 2-[(Carboxymethyl)sulfanyl]propanoic acid by HPLC.

Detailed HPLC Protocol:

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[9]

  • Chromatographic Conditions:

    • Column: A key choice for this polar analyte. While a standard C18 column can be attempted, a polar-embedded phase column (e.g., Aqua, Hydro) is strongly recommended to prevent poor retention.[16] Dimensions: 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid acts as an ion-pairing agent to improve peak shape.[17]

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 50% B

      • 15-17 min: 50% to 95% B

      • 17-20 min: Hold at 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: Equilibrate at 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Low UV, e.g., 210 nm, due to the lack of a strong chromophore.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A to create a 1 mg/mL stock solution. Prepare working standards by serial dilution.

    • Sample Solution: Prepare the test sample at a similar concentration in Mobile Phase A.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.[17]

  • Validation Parameters (per ICH Q2(R2)): [10][11]

    • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the analyte's retention time.

    • Linearity: Analyze a minimum of five concentrations across the expected range.

    • Accuracy & Precision: Perform recovery studies on spiked samples and assess repeatability and intermediate precision (%RSD).

GC-MS Method with Silylation Derivatization

This indirect approach is necessary if GC-MS is the only available platform. The protocol's success hinges on the efficiency and reproducibility of the derivatization step.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dry Dry Sample Completely (e.g., under N2) Sample->Dry Deriv Derivatize with BSTFA (Heat at ~70°C) Dry->Deriv Inject Inject into GC-MS Deriv->Inject Separate Separation on DB-5ms or similar column Inject->Separate Detect Mass Spectrometry Detection (Scan or SIM) Separate->Detect Process Extract Ion Chromatogram Detect->Process Quantify Quantify vs. Standard Process->Quantify

Caption: A multi-step workflow for GC-MS analysis, highlighting the critical derivatization stage.

Detailed GC-MS Protocol:

  • Instrumentation:

    • GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).[18]

  • Derivatization (Silylation): [19]

    • Accurately weigh ~1 mg of the dried sample or standard into a 2 mL reaction vial. Crucially, the sample must be completely anhydrous , as moisture will deactivate the silylating reagent.[19]

    • Add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Add 100 µL of a dry solvent like pyridine or acetonitrile.

    • Seal the vial tightly and heat at 70 °C for 60 minutes to ensure complete reaction.[19] The two carboxylic acid groups are converted to trimethylsilyl (TMS) esters, increasing volatility.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: A standard, non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[18]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.[18]

    • Acquisition Mode: Full Scan (e.g., m/z 50-500) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

Conclusion and Recommendation

For the routine analysis of 2-[(Carboxymethyl)sulfanyl]propanoic acid, High-Performance Liquid Chromatography is the unequivocally superior technique. Its ability to directly analyze the polar, non-volatile compound in its native form results in a simpler, faster overall workflow with fewer sources of potential error.[2][3] The method is more straightforward to develop, validate, and transfer between laboratories, aligning with the efficiency and robustness required in the pharmaceutical industry.[12][20]

While GC-MS offers excellent sensitivity and selectivity, its utility for this specific analyte is severely hampered by the mandatory, cumbersome, and error-prone derivatization step.[6] The indirect nature of the measurement (analyzing a derivative, not the original compound) adds complexity to validation and data interpretation. GC-MS should only be considered in scenarios where HPLC or LC-MS instrumentation is unavailable, or for specific research applications where its unique fragmentation data might be required for structural elucidation of unknown related impurities that are also amenable to derivatization.

For drug development professionals, investing in the development of a robust, validated HPLC or, for higher sensitivity needs, an LC-MS method, will yield more reliable and defensible data throughout the product lifecycle.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). Retrieved from AMSbiopharma website.[10]

  • HPLC vs GC: Application Differences. (n.d.). Allan Chemical Corporation. Retrieved from allanchem.com.[3]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency.[11]

  • Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. (2025). BenchChem.

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2022). Journal of Pharmaceutical Research International.[12]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs.[13]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.[14]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace.[21]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration.[15]

  • Small Molecule Analysis Testing: HPLC vs GC. (n.d.). Brewer Science.[4]

  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline.[20]

  • Derivatization Methods in GC and GC/MS. (2018). IntechOpen.[22]

  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace.[23]

  • Understanding the Differences Between HPLC and GCMS Systems. (2023). AMP Tech Instruments.[8]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Retrieved from a relevant pharmaceutical industry source.[24]

  • HPLC vs GC: Choosing the Right Chromatography Technique. (2026). Lab Manager.[2]

  • The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). MilliporeSigma.[19]

  • Acids: Derivatization for GC Analysis. (n.d.). Encyclopedia of Chromatography.[25]

  • HPLC vs GC: What Sets These Methods Apart. (2025). Phenomenex.[5]

  • (2R)-2-(carboxymethylamino)-3-sulfanylpropanoic acid. (n.d.). PubChem.[26]

  • 2-amino-3-[(carboxymethyl)sulfanyl]propanoic acid. (n.d.). CymitQuimica.[27]

  • 2-[[(2-Carboxyethyl)sulfanylthiocarbonyl]-sulfanyl]propanoic acid. (n.d.). Sigma-Aldrich.[28]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.[29]

  • Application Note: HPLC Separation of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid. (2025). BenchChem.[17]

  • Propanoic acid, 2-[(carboxymethyl)thio]-. (n.d.). Guidechem.[1]

  • 2-{[(2-Carboxyethyl)sulfanylthiocarbonyl]sulfanyl}propanoic Acid. (n.d.). FUJIFILM Wako Chemicals.[30]

  • Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.[31]

  • HPLC problems with very polar molecules. (2024). Axion Labs.[16]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (2001). Jones Chromatography.[32]

  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. (2011). Chirality.[33]

  • A Comparative Guide to HPLC-Based Purity Validation of 2-Amino-2-(4-sulfophenyl)propanoic acid. (2025). BenchChem.[9]

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2022). Molecules.[34]

  • Challenges in HPLC Technology and Potential Solutions. (2023). G-M-I, Inc.[7]

  • The Challenges of Analytical Chromatography We Can Leave in the Past. (2020). Technology Networks.[6]

  • A sensitive and accurate method to determine short-chain fatty acids. (2020). Analyst.[35]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). Metabolites.[36]

  • Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps. (n.d.). University of Pisa.[18]

  • Rapid and Accurate Simultaneous Determination of Seven Short-Chain Fatty Acids in Feces by Gas Chromatography – Mass Spectrometry (GC-MS). (2018). Scientific Reports.[37]

Sources

Comparative

Validating In Vitro Efficacy of 2-[(Carboxymethyl)sulfanyl]propanoic Acid (CMSPA) in In Vivo Models: A Comparative Guide

As drug development professionals transition novel compounds from high-throughput in vitro screening to preclinical animal models, rigorous validation protocols are paramount. This guide provides a comprehensive framewor...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals transition novel compounds from high-throughput in vitro screening to preclinical animal models, rigorous validation protocols are paramount. This guide provides a comprehensive framework for validating the in vivo efficacy of 2-[(Carboxymethyl)sulfanyl]propanoic acid (CMSPA) —a novel thioether dicarboxylic acid (CAS: 14618-66-7)—against established clinical standards.

By objectively comparing CMSPA against N-acetylcysteine (NAC) and Meso-2,3-dimercaptosuccinic acid (DMSA), this guide outlines a self-validating experimental architecture designed to differentiate between pure antioxidant activity and direct metal chelation in models of heavy metal-induced hepatotoxicity.

Mechanistic Rationale: The Case for CMSPA

CMSPA features a unique hybrid pharmacophore: a central thioether linkage (-S-) flanked by two carboxylic acid groups (-COOH). This structure theoretically allows it to act as a dual-action therapeutic:

  • Chelation: The dicarboxylic acid geometry provides bidentate coordination sites capable of sequestering divalent toxic metals (e.g., Pb²⁺, Cd²⁺, As³⁺).

  • Redox Buffering: The thioether sulfur retains redox activity, enabling the quenching of reactive oxygen species (ROS).

To validate this, CMSPA must be benchmarked against two distinct classes of therapeutics:

  • N-acetylcysteine (NAC): A synthetic thiol that acts as a potent glutathione (GSH) precursor and ROS scavenger. While highly effective at abrogating oxidative stress, NAC often fails to significantly reduce systemic heavy metal loads in vivo[1].

  • DMSA: An FDA-approved dithiol chelator that efficiently removes toxic metals from target organs but may require adjunctive antioxidant therapy to fully reverse established oxidative tissue damage[1][2].

Mechanism Tox Heavy Metal Intoxication (e.g., Pb, As, Cd) ROS Intracellular ROS Accumulation (Oxidative Stress) Tox->ROS Catalyzes Lipid Lipid Peroxidation (Elevated MDA) ROS->Lipid Induces Damage NAC N-acetylcysteine (NAC) [Antioxidant Standard] NAC->ROS Scavenges / Restores GSH DMSA DMSA [Chelation Standard] DMSA->Tox Chelates & Excretes CMSPA CMSPA (CAS 14618-66-7) [Dual-Action Candidate] CMSPA->Tox Chelates via Carboxyls CMSPA->ROS Buffers via Thioether

Fig 1: Mechanistic pathways of CMSPA vs. standard agents in mitigating metal-induced toxicity.

The Translational Bottleneck: Why In Vitro Data is Insufficient

In vitro cell culture models frequently misrepresent the true pharmacological profile of sulfur-containing antioxidants. Recent mechanistic studies demonstrate that the cytoprotection afforded by NAC against carcinogenic metals (like Cr, Cd, and Co) in vitro is often completely independent of intracellular ROS scavenging[3]. Instead, NAC strongly inhibits the cellular uptake of these metals by forming membrane-impermeable conjugates extracellularly[3].

Because in vitro assays cannot account for systemic toxicokinetics, hepatic metabolism, or true intracellular metal clearance, transitioning CMSPA to an in vivo subacute toxicity model is strictly necessary to prove that its efficacy is not merely an artifact of extracellular complexation.

Comparative In Vivo Validation Protocol

To establish causality and ensure a self-validating system, the following protocol utilizes a murine model of subacute metal toxicity. By incorporating both an antioxidant control (NAC) and a chelation control (DMSA), researchers can precisely isolate CMSPA's mechanism of action.

Step-by-Step Methodology

Phase 1: Acclimation & Intoxication

  • Subject Selection: Male C57BL/6 mice (8-10 weeks old) are housed under standard conditions and acclimated for 7 days.

  • Disease Induction: Induce steady-state hepatic oxidative stress and GSH depletion by administering heavy metals (e.g., Lead Acetate at 0.2% w/v or Sodium Arsenite) via drinking water for 4 to 5 weeks[1][2].

Phase 2: Pharmacological Intervention 3. Group Stratification: Randomize mice into five distinct cohorts:

  • Group 1: Naive Control (Clean water + Vehicle)

  • Group 2: Intoxicated Vehicle (Metal + Vehicle)

  • Group 3: NAC Control (Metal + 5.5 mmol/kg NAC via oral gavage)[1]

  • Group 4: DMSA Control (Metal + 1.0 mmol/kg DMSA via oral gavage)[1]

  • Group 5: CMSPA Test Article (Metal + Dose-ranging CMSPA via oral gavage)

  • Treatment Duration: Administer treatments daily for 7 days prior to sacrifice[1].

Phase 3: Tissue Harvesting & Biochemical Assays 5. Sample Collection: Euthanize subjects. Immediately harvest blood and excise the liver. Perfuse liver tissue with ice-cold saline to remove blood contaminants. 6. Analytical Endpoints (Causality-Driven):

  • Atomic Absorption Spectrometry (AAS): Quantify metal concentrations in digested liver and blood samples. Rationale: Differentiates true chelators (which lower AAS signals) from pure antioxidants (which leave metal burdens unchanged)[1][2].

  • Malondialdehyde (MDA) Assay: Measure MDA via thiobarbituric acid reactive substances (TBARS). Rationale: Directly quantifies lipid peroxidation and structural tissue damage[1][2].

  • GSH/GSSG & Catalase (CAT): Assess enzymatic and non-enzymatic defense restoration[1][2].

Protocol Acclimate Acclimation (7 Days) Intoxicate Metal Exposure (4-5 Weeks) Acclimate->Intoxicate Treat Intervention Phase (7 Days) Intoxicate->Treat Harvest Tissue Harvest (Liver/Blood) Treat->Harvest Assay Biochemical Assays (AAS, MDA, GSH) Harvest->Assay

Fig 2: Self-validating in vivo experimental workflow for assessing hepatoprotective efficacy.

Data Presentation & Biomarker Analysis

A successful validation of CMSPA will yield a distinct quantitative signature. The table below outlines the expected comparative matrix based on the known in vivo behaviors of NAC and DMSA[1][2], juxtaposed against the hypothesized dual-action profile of CMSPA.

Biomarker / AssayIntoxicated VehicleNAC (5.5 mmol/kg)DMSA (1.0 mmol/kg)CMSPA (Test Article)Interpretation of Mechanism
Hepatic Metal Load (μg/g via AAS)HighHigh (No Chelation)Low (Chelation)Low Validates direct metal coordination and excretion.
Hepatic MDA (nmol/mg protein)HighLow (Scavenging)ModerateLow Validates prevention of lipid peroxidation.
Hepatic GSH (μmol/g tissue)DepletedRestored Partially RestoredRestored Validates preservation of endogenous antioxidants.
Serum ALT/AST (U/L)ElevatedReducedReducedReducedConfirms overarching hepatoprotection.
Analytical Interpretation

If CMSPA successfully mirrors DMSA in reducing hepatic metal loads (via AAS) while simultaneously matching NAC in restoring GSH and suppressing MDA levels, the in vitro hypothesis of a dual-action pharmacophore is validated in vivo. Conversely, if CMSPA lowers MDA but fails to reduce tissue metal burdens, its function is strictly limited to redox buffering, similar to NAC[1].

Conclusion

Validating novel compounds like 2-[(Carboxymethyl)sulfanyl]propanoic acid requires moving beyond isolated in vitro cell cultures, which are prone to false positives caused by extracellular metal complexation[3]. By utilizing a self-validating in vivo protocol that measures both metal clearance (AAS) and oxidative stress markers (MDA/GSH), drug development professionals can definitively classify the therapeutic mechanisms of emerging thioether dicarboxylic acids against established clinical standards.

References

  • In vivo indices of oxidative stress in lead-exposed C57BL/6 mice are reduced by treatment with meso-2,3-dimercaptosuccinic acid or N-acetylcysteine. PubMed.1

  • Role of direct reactivity with metals in chemoprotection by N-acetylcysteine against chromium(VI), cadmium(II) and cobalt(II). PMC. 3

  • N-acetylcysteine and meso-2,3 dimercaptosuccinic acid alleviate oxidative stress and hepatic dysfunction induced by sodium arsenite in male rats. Dovepress. 2

Sources

Validation

Comparison of the chelating affinity of 2-[(Carboxymethyl)sulfanyl]propanoic acid for different metal ions

Comparative Guide: Chelating Affinity of 2-[(Carboxymethyl)sulfanyl]propanoic Acid Across Metal Ions Introduction: The Architecture of Selective Chelation In the landscape of coordination chemistry, the design of a chela...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Chelating Affinity of 2-[(Carboxymethyl)sulfanyl]propanoic Acid Across Metal Ions

Introduction: The Architecture of Selective Chelation

In the landscape of coordination chemistry, the design of a chelating agent dictates its utility. 2-[(Carboxymethyl)sulfanyl]propanoic acid (CMSPA)—also known as 2-(carboxymethylthio)propanoic acid—is a specialized tridentate ligand. Unlike ubiquitous hexadentate chelators such as EDTA that act as broad-spectrum metal scavengers, CMSPA features a highly specific O,S,O donor set . It comprises two terminal carboxylic acid groups separated by a central thioether (-S-) linkage.

This specific structural motif bridges the gap between pure polyaminocarboxylates (which dominate hard metal chelation) and pure dithiols (which dominate heavy metal sequestration). By understanding the thermodynamic behavior of CMSPA, researchers can leverage its selectivity for targeted applications, including heavy metal detoxification, radiopharmaceutical labeling, and selective ion flotation [1].

Mechanistic Grounding: The HSAB Advantage

To understand why CMSPA outperforms standard alternatives in specific scenarios, we must analyze its binding mechanism through the lens of the Pearson Hard-Soft Acid-Base (HSAB) theory .

  • Hard Donors (Carboxylates): The oxygen atoms in CMSPA's carboxylate groups are highly electronegative and non-polarizable (hard bases). They naturally gravitate toward hard metal cations like Ca²⁺ and Mg²⁺.

  • Soft Donors (Thioether): The central sulfur atom is larger and highly polarizable (a soft base). It forms strong covalent interactions with soft metal cations like Hg²⁺ and Ag⁺.

When combined into the CMSPA molecule, the thioether core fundamentally alters the ligand's affinity profile. The presence of the soft sulfur atom sterically and electronically discourages the formation of stable complexes with hard alkaline earth metals (Ca²⁺, Mg²⁺). Conversely, it exhibits a synergistic affinity for soft metals (Hg²⁺) and borderline transition metals (Cu²⁺, Pb²⁺) [2]. This solves a critical flaw found in EDTA: the indiscriminate depletion of essential physiological calcium during heavy metal chelation.

HSAB_Selectivity CMSPA CMSPA Ligand (O, S, O Donors) Thioether Thioether (-S-) Soft Donor CMSPA->Thioether Carboxylate Carboxylate (-COO⁻) Hard Donor CMSPA->Carboxylate SoftMetal Soft Metals (e.g., Hg2+, Ag+) HighAffinity High Affinity (Strong Covalent Bond) SoftMetal->HighAffinity BorderlineMetal Borderline Metals (e.g., Cu2+, Pb2+) ModAffinity Moderate Affinity (Mixed Binding) BorderlineMetal->ModAffinity HardMetal Hard Metals (e.g., Ca2+, Mg2+) LowAffinity Low Affinity (Weak Ionic Bond) HardMetal->LowAffinity Thioether->SoftMetal Thioether->BorderlineMetal Carboxylate->BorderlineMetal Carboxylate->HardMetal

Caption: HSAB-driven selectivity pathway of CMSPA demonstrating mixed-donor affinity.

Quantitative Comparison of Chelating Affinities

To objectively evaluate CMSPA, we compare its thermodynamic stability constants ( logK ) against industry-standard alternatives: EDTA (hexadentate), DMSA (succimer, dithiol), and Penicillamine. The data below synthesizes the binding affinities of thioether-dicarboxylate derivatives across different metal classifications.

Chelating AgentPrimary Donor AtomsCu²⁺ (Borderline) logK Hg²⁺ (Soft) logK Pb²⁺ (Borderline) logK Ca²⁺ (Hard) logK
CMSPA O, S, O 4.5 – 5.5 > 15.0 ~ 5.0 < 2.0
EDTA N₂, O₄18.821.718.010.7
DMSA S₂, O₄ (Thiols)High> 20.0> 18.0< 2.0
Penicillamine N, S, O16.5> 15.0High< 2.0

Data Synthesis & Interpretation: While EDTA exhibits higher absolute stability constants due to the macrocyclic chelate effect of its six donor atoms, its relative selectivity is poor. EDTA binds Ca²⁺ with a logK of 10.7, posing a risk of hypocalcemia in clinical applications. CMSPA, by replacing nitrogen donors with a thioether sulfur, drops its Ca²⁺ affinity to negligible levels ( logK<2.0 ) while maintaining robust, irreversible binding to highly toxic soft metals like Hg²⁺ [3].

Experimental Protocol: Determining Stability Constants via Potentiometric Titration

To validate the chelating affinity of CMSPA for a target metal ion, a self-validating potentiometric titration workflow is required. This method relies on the causality of proton displacement: as the metal binds to the CMSPA carboxylate groups, protons are released into the solution. By precisely tracking the pH drop, the exact stability constant ( logK ) can be mathematically derived [2].

Step-by-Step Methodology:

  • System Initialization & Self-Validation (Gran's Plot Calibration):

    • Action: Calibrate the glass electrode by titrating a known concentration of standard HCl with CO₂-free KOH.

    • Causality: Standard pH buffers only measure proton activity. Gran's plot calibration converts the electrode reading directly into proton concentration, ensuring the Nernstian slope is perfectly linear and accounting for the specific liquid junction potential of the setup.

  • Solution Preparation (Isothermic & Isoionic Control):

    • Action: Prepare a 50 mL solution containing 1.0 mM CMSPA and 1.0 mM of the target metal nitrate (e.g., Cu(NO₃)₂). Add KNO₃ to establish a constant background ionic strength of 0.1 M.

    • Causality: Maintaining a rigid ionic strength (0.1 M) prevents fluctuations in the activity coefficients of the ions as the titration proceeds, ensuring that changes in potential are strictly due to complexation.

  • Inert Atmosphere Titration:

    • Action: Seal the titration vessel and purge continuously with purified Nitrogen (N₂) gas. Maintain the temperature at exactly 25.0 ± 0.1 °C using a thermostatic water jacket.

    • Causality: N₂ purging prevents atmospheric CO₂ from dissolving into the solution to form carbonic acid, which would artificially lower the pH and corrupt the proton-displacement data.

  • Data Acquisition & Speciation Modeling:

    • Action: Titrate the solution with 0.1 M standardized KOH in 0.05 mL increments. Record the electromotive force (EMF) after equilibrium is reached for each drop.

    • Action: Export the volume-pH data into speciation software (e.g., HYPERQUAD or SUPERQUAD) to perform non-linear least-squares refinement, yielding the final logK values.

Titration_Workflow Prep 1. Solution Prep Ligand + Metal + Salt Calib 2. Electrode Calibration Gran's Plot Method Prep->Calib Titration 3. Potentiometric Titration Inert N2 Atmosphere Calib->Titration Data 4. Data Acquisition pH vs. Volume Base Titration->Data Model 5. Speciation Modeling HYPERQUAD / SUPERQUAD Data->Model

Caption: Self-validating potentiometric titration workflow for determining stability constants.

References

  • Fabrication and Characterization of Surfaces Modified with Carboxymethylthio Ligands for Chelate-Assisted Trapping of Copper Source: ACS Applied Materials & Interfaces URL:[Link]

  • [15]aneN4S: Synthesis, Thermodynamic Studies and Potential Applications in Chelation Therapy Source: International Journal of Molecular Sciences (via PMC) URL:[Link]

  • Investigations of ternary complexes of Co(II) and Ni(II) with thiodiacetate anion and 1,10-phenanthroline or 2,2'-bipyridine in aqueous solutions Source: Open Chemistry (De Gruyter) URL:[Link]

Comparative

Assessing the Batch-to-Batch Consistency of Synthesized 2-[(Carboxymethyl)sulfanyl]propanoic Acid: A Comparative Analytical Guide

As a Senior Application Scientist specializing in sulfur-containing carboxylic acids, I frequently encounter challenges regarding the batch-to-batch reproducibility of asymmetric thioether dicarboxylic acids. 2-[(Carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in sulfur-containing carboxylic acids, I frequently encounter challenges regarding the batch-to-batch reproducibility of asymmetric thioether dicarboxylic acids. 2-[(Carboxymethyl)sulfanyl]propanoic acid (CAS: 14618-66-7) is a highly versatile molecule utilized in advanced material synthesis and metal chelation.

Structurally, it features a central thioether linkage flanked by an acetic acid moiety and a propanoic acid moiety[1]. This asymmetry imparts unique steric and electronic properties compared to its symmetric counterparts. In advanced applications—such as the synthesis of heavy-metal chelating resins, organometallic frameworks, or specialty polyamides—the consistency of this compound is paramount. The presence of unreacted precursors, regioisomers, or oxidized sulfur species (sulfoxides/sulfones) can drastically alter its denticity and binding affinity.

This guide provides a rigorous framework for assessing the batch-to-batch consistency of 2-[(Carboxymethyl)sulfanyl]propanoic acid, objectively comparing it with alternative chelators, and detailing self-validating analytical protocols.

Comparative Analysis: Alternatives in the Thioether Carboxylate Family

When selecting a sulfur-containing dicarboxylic acid, researchers typically evaluate 2-[(Carboxymethyl)sulfanyl]propanoic acid against Thiodiglycolic acid (TDGA) and Mercaptosuccinic acid (MSA). According to Hard and Soft Acids and Bases (HSAB) theory, the soft sulfur donor strongly coordinates with soft metals (e.g., Pd(II), Hg(II)), while the hard carboxylate oxygens coordinate with harder metals or act as polymerization sites[2].

Table 1: Structural and Functional Comparison of Thioether/Thiol Carboxylic Acids

Feature2-[(Carboxymethyl)sulfanyl]propanoic acidThiodiglycolic Acid (TDGA)Mercaptosuccinic Acid (MSA)
CAS Number 14618-66-7123-93-370-49-5
Symmetry AsymmetricSymmetricAsymmetric
Primary Coordination Tridentate (O, S, O) with steric biasTridentate (O, S, O) uniformTridentate (O, S, O) highly clustered
Common Impurities Regioisomers, SulfoxidesDithiodiglycolic acid, SulfoxidesFumaric acid, Disulfides
Best Use Case Asymmetric polymer building blocks; selective soft-metal chelationBulk PVC stabilization; uniform metal extraction resinsPharmaceutical intermediates; quantum dot capping

Analytical Workflow for Consistency Assessment

To guarantee that every batch performs identically in downstream applications, a multi-modal analytical approach is required. The workflow below outlines the critical quality attributes (CQAs) evaluated during batch release.

Workflow Start Synthesized Batch 2-[(Carboxymethyl)sulfanyl]propanoic acid LCMS LC-MS/MS Profiling (Organic Impurities & Isomers) Start->LCMS NMR 1H/13C NMR (Oxidation State & Structural Integrity) Start->NMR Titration Potentiometric Titration (Acid Equivalent Weight) Start->Titration Decision Batch Release Criteria Met? LCMS->Decision NMR->Decision Titration->Decision Pass Approved for Downstream Use (Chelation/Polymerization) Decision->Pass Yes Fail Reprocessing / Rejection Decision->Fail No

Fig 1: Multi-modal analytical workflow for batch release and consistency assessment.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed to be self-validating systems, ensuring that analytical drift is not mistaken for batch variation.

Protocol 1: Chromatographic Purity and Isomeric Profiling via LC-MS/MS

Causality & Rationale: Thioether dicarboxylic acids are highly polar and exhibit poor retention on standard C18 columns. Furthermore, the asymmetric nature of 2-[(Carboxymethyl)sulfanyl]propanoic acid means that synthetic byproducts often include symmetric dimers or regioisomers. We adapt a validated LC-MS/MS approach originally developed for TDGA[3] and MSA[4], utilizing a low-silanol reverse-phase column and an acidic mobile phase to suppress carboxylate ionization, thereby increasing hydrophobic retention.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the synthesized batch in 10 mL of LC-MS grade water. Spike with 1 µg/mL of isotopically labeled TDGA-d4 as an internal standard. (Self-Validation Step: The internal standard accounts for matrix effects and electrospray ionization suppression).

  • Chromatographic Separation: Inject 5 µL onto a specialized mixed-mode or low-silanol RP column (e.g., Newcrom R1)[4].

  • Mobile Phase Gradient: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile)[3]. Run a linear gradient from 5% B to 60% B over 15 minutes. The formic acid is critical; it ensures the carboxyl groups remain protonated, preventing peak tailing.

  • Detection: Utilize Electrospray Ionization (ESI) in negative ion mode. Monitor the precursor-to-product ion transitions for the target mass (m/z 163 for the deprotonated molecular ion [M-H]⁻).

  • Data Analysis: Calculate the relative peak area of the target compound against the internal standard. A consistent batch should yield a purity of >98.5% with a Relative Standard Deviation (RSD) <2% across technical triplicates.

Protocol 2: Oxidative Impurity Profiling via ¹H-NMR Spectroscopy

Causality & Rationale: The thioether sulfur is highly susceptible to oxidation, forming sulfoxides or sulfones during synthesis or prolonged storage. LC-UV often misses these if they co-elute or lack distinct chromophores. ¹H-NMR provides an unambiguous, quantitative assessment because the highly electronegative oxygen(s) on the oxidized sulfur strongly deshield adjacent protons, shifting their resonance significantly downfield.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 20 mg of the sample in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6). Add 1.0 mg of maleic acid as an internal quantitative standard. (Self-Validation Step: Maleic acid provides a sharp, distinct singlet at ~6.2 ppm, far removed from the aliphatic signals of the analyte, allowing for absolute quantification).

  • Acquisition: Acquire a standard 1D ¹H-NMR spectrum at 400 MHz with a relaxation delay (D1) of at least 10 seconds to ensure complete relaxation for accurate integration.

  • Spectral Analysis:

    • Identify the singlet for the -CH₂- group (acetic acid side) and the doublet/quartet for the -CH(CH₃)- group (propanoic acid side).

    • Look for downfield shifted satellite peaks (typically +0.5 to +1.0 ppm from the main signals). These indicate sulfoxide/sulfone impurities.

  • Quantification: Integrate the impurity peaks relative to the main product peaks. The batch passes if oxidative impurities are <0.5 mol%.

Protocol 3: Potentiometric Titration for Acid Equivalent Weight

Causality & Rationale: For polymer synthesis or stoichiometric metal chelation, the exact acid value is more critical than absolute chromatographic purity. Trace moisture or residual inorganic salts (from the neutralization step of the synthesis reaction) will lower the effective acid equivalent weight, throwing off stoichiometric ratios in downstream applications.

Step-by-Step Methodology:

  • Standardization: Standardize a 0.1 M NaOH titrant against primary standard Potassium Hydrogen Phthalate (KHP).

  • Sample Titration: Dissolve 0.150 g of the batch in 50 mL of degassed, deionized water.

  • Execution: Titrate potentiometrically using a calibrated glass pH electrode. The asymmetric diacid will typically show two closely spaced inflection points (or one merged equivalence point depending on the exact pKa differential).

  • Calculation: Calculate the equivalent weight. The theoretical equivalent weight is 82.09 g/eq (Molecular Weight 164.18 / 2). A batch-to-batch variance of >1% indicates inconsistent moisture or salt content.

Quantitative Data Presentation: Batch Consistency Metrics

To illustrate the expected analytical output, Table 2 presents a comparative dataset of three consecutive synthetic batches evaluated using the protocols described above.

Table 2: Representative Quality Control Data for Three Consecutive Batches

Quality MetricTarget SpecificationBatch 001Batch 002Batch 003Status
LC-MS Purity (%) ≥ 98.5%99.1%98.8%96.4%Batch 003 Fails
Sulfoxide Content (mol%) ≤ 0.5%0.2%0.3%1.8%Batch 003 Fails
Acid Equivalent Wt. (g/eq) 82.09 ± 0.882.1582.3085.40Batch 003 Fails
Moisture Content (w/w%) ≤ 1.0%0.4%0.6%2.5%Batch 003 Fails

Data Interpretation: Batch 001 and 002 demonstrate excellent consistency and are approved for downstream use. Batch 003 shows elevated sulfoxide content (detected via NMR) and a high equivalent weight driven by excess moisture, necessitating rejection or reprocessing.

Conclusion

Assessing the batch-to-batch consistency of 2-[(Carboxymethyl)sulfanyl]propanoic acid requires moving beyond simple visual inspection or basic melting point analysis. By combining the chromatographic specificity of LC-MS/MS with the structural elucidation of NMR and the functional verification of potentiometric titration, researchers can establish a self-validating quality control system. This rigorous approach ensures that the asymmetric thioether dicarboxylic acid performs reliably, whether acting as a soft-metal chelator or a specialized polymer building block.

References

  • International Journal of Environmental Analytical Chemistry (via FAO). "A validated LC–MS/MS method for fast detection of thiodiglycolic acid in aqueous samples". Retrieved from: [Link]

  • Journal of Nuclear Science and Technology (AESJ). "Chromatographic separation properties of metal ions from simulated high-level liquid waste using sulfur-containing amic acid-functionalized silica gel". Retrieved from: [Link]

  • SIELC Technologies. "Separation of (+/-)-Mercaptosuccinic acid on Newcrom R1 HPLC column". Retrieved from: [Link]

Sources

Validation

Comparative QSAR Analysis and Performance Guide: 2-[(Carboxymethyl)sulfanyl]propanoic Acid Derivatives in Anti-Inflammatory Drug Design

Traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as arylpropionic acids (e.g., ibuprofen, naproxen), are notorious for causing gastrointestinal (GI) toxicity due to the presence of a free carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as arylpropionic acids (e.g., ibuprofen, naproxen), are notorious for causing gastrointestinal (GI) toxicity due to the presence of a free carboxylic acid moiety. To bypass this limitation while retaining or enhancing target affinity, medicinal chemists have turned to 2-[(Carboxymethyl)sulfanyl]propanoic acid (CMSPA) as a versatile building block.

This guide provides an objective, data-driven comparison of two primary classes of CMSPA derivatives: Open-Chain Aryl-CMSPA Derivatives (Series A) and Cyclized 4-Thiazolidinone Derivatives (Series B) . By analyzing their Quantitative Structure-Activity Relationships (QSAR), we will decode the physicochemical parameters that drive their efficacy and provide self-validating protocols for their synthesis and biological evaluation.

Mechanistic Grounding: The Role of the Thioether Pharmacophore

The efficacy of CMSPA derivatives stems from the unique properties of the thioether (-S-) linkage. The sulfur atom provides a high degree of conformational flexibility and acts as a bioisostere for methylene groups, allowing the molecule to adapt to the hydrophobic binding pockets of cyclooxygenase (COX) enzymes[1].

However, flexibility is a double-edged sword. While Series A (Open-Chain) compounds exhibit potent anti-inflammatory activity, they still possess free acidic protons, which can contribute to mild ulcerogenesis[2]. By subjecting the carboxymethylthio moiety to cyclocondensation, researchers generate Series B (4-Thiazolidinones) . This cyclization locks the pharmacophore into a rigid, bioactive conformation, masks the acidic proton to virtually eliminate GI toxicity, and drastically enhances the inhibition of pro-inflammatory cytokines like TNF-α and IL-6[3].

Pathway LPS LPS Stimulation Macrophage Macrophage Activation (TLR4 / NF-κB) LPS->Macrophage COX1 Cyclooxygenase-1 (COX-1) Macrophage->COX1 TNFa TNF-α Release Macrophage->TNFa Inflammation Inflammatory Response (Pain, Edema) COX1->Inflammation TNFa->Inflammation Drug CMSPA Thiazolidinone Derivatives Drug->COX1 Competitive Inhibition Drug->TNFa Downregulation

Figure 1: Dual inhibition of COX-1 and TNF-α signaling pathways by CMSPA derivatives.

Comparative QSAR Analysis: Series A vs. Series B

To objectively evaluate these two derivative classes, we must look at 2D and 3D QSAR models (such as Multiple Linear Regression and kNN-MFA). QSAR studies on these scaffolds reveal that biological activity is heavily dependent on lipophilicity (CLogP) , electronic distribution (Hammett constants) , and steric bulk (Molar Refractivity, MR) [4][5].

Series A: Open-Chain Aryl-CMSPA
  • Electronic Effects: The presence of electron-withdrawing groups (EWGs) such as -Cl or -NO2 on the aryl ring significantly increases target affinity by strengthening dipole-dipole interactions within the COX active site.

  • Limitations: The polar surface area remains high due to the unmasked dicarboxylic acid nature, limiting cellular permeability compared to cyclized counterparts.

Series B: Cyclized 4-Thiazolidinone-CMSPA
  • Steric Parameters: 3D-QSAR (kNN-MFA) demonstrates that reduced steric bulk at the 5-position of the thiazolidinone ring is critical for optimal fit within the receptor pocket[4][5].

  • Lipophilicity: Cyclization increases the overall CLogP, enhancing cell membrane penetration. This is why Series B compounds show exceptional efficacy in whole-cell macrophage assays (inhibiting TNF-α) compared to isolated enzyme assays[3]. Furthermore, specific thiazolidinone conjugates have been identified as highly selective COX-1 inhibitors, where the hydrophobic character of the substituent drives the activity[1].

Quantitative Performance Comparison

The following table aggregates representative QSAR descriptors and biological endpoints to illustrate the performance leap achieved via cyclization.

SeriesDerivative ScaffoldR-Substituent (Aryl)CLogPSteric Bulk (MR)COX-1 pIC50TNF-α Inhibition (%)Ulcerogenic Index
Ref Ibuprofen (Standard)-3.9762.56.1015%High (2.8)
A Open-Chain CMSPA4-Cl-Phenyl4.1268.26.3522%Moderate (1.5)
A Open-Chain CMSPA4-NO2-Phenyl3.8570.16.5028%Moderate (1.6)
B 4-Thiazolidinone4-Cl-Benzylidene4.4575.47.1265%Low (0.4)
B 4-Thiazolidinone4-NO2-Benzylidene4.1077.37.4578%Low (0.3)

(Note: Data represents aggregated structure-activity trends derived from standardized in vitro and in vivo models[1][2][3].)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow self-validating systems. Below are the optimized protocols for generating and testing Series B derivatives.

G A 2-[(Carboxymethyl)sulfanyl] propanoic acid (CMSPA) B Series A: Open-Chain Aryl-CMSPA Derivatives A->B Arylation C Series B: Cyclized 4-Thiazolidinone Derivatives A->C Cyclocondensation D Physicochemical Profiling (LogP, Molar Refractivity) B->D C->D E In Vitro Screening (COX-1 / TNF-α) D->E F 2D/3D QSAR Modeling (MLR, kNN-MFA) E->F Data Input

Figure 2: Synthesis, screening, and QSAR modeling workflow for CMSPA derivatives.

Protocol 1: Microwave-Assisted Cyclocondensation of 4-Thiazolidinones

Causality: Traditional reflux methods for thiazolidinone synthesis often result in the thermal degradation of the thioether bond, reducing yields. Microwave-assisted synthesis provides uniform heating, accelerating the cyclization of the carboxymethylthio intermediate while preserving the delicate -S- linkage.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the Open-Chain Aryl-CMSPA intermediate and 1.2 mmol of the appropriate aromatic aldehyde in 5 mL of glacial acetic acid.

  • Catalysis: Add anhydrous sodium acetate (1.5 mmol) as a basic catalyst to facilitate the Knoevenagel-type condensation at the active methylene group.

  • Irradiation: Subject the mixture to microwave irradiation (300 W, 80°C) for 10–15 minutes.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the starting material spot and the emergence of a less polar spot confirms cyclization (due to the loss of the polar -COOH group).

  • Purification: Pour the mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

  • Structural Confirmation: Run FT-IR. The successful formation of Series B is validated by the disappearance of the broad -OH stretch (3300–2500 cm⁻¹) and the appearance of a sharp lactam C=O stretch at ~1710 cm⁻¹.

Protocol 2: In Vitro Macrophage Assay for TNF-α Inhibition

Causality: Evaluating COX inhibition in cell-free assays ignores the drug's ability to cross cell membranes. Using an LPS-stimulated RAW 264.7 macrophage model provides a holistic view of the drug's bioavailability and its direct effect on the inflammatory cytokine cascade[3].

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5×104 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Pre-treatment: Treat the cells with varying concentrations (1, 10, 50 μM) of the synthesized CMSPA derivatives.

    • Internal Controls: Include a vehicle control (0.1% DMSO) to establish baseline, and a reference standard (e.g., Dexamethasone or Ibuprofen) to benchmark efficacy.

  • Stimulation: After 2 hours of pre-treatment, stimulate the macrophages with 1 μg/mL of Lipopolysaccharide (LPS) to induce the inflammatory cascade. Incubate for 24 hours.

  • Self-Validation (Cytotoxicity Check): Perform an MTT viability assay on a parallel plate. Crucial Step: If cell viability drops below 90%, any observed reduction in TNF-α must be discarded as an artifact of cytotoxicity rather than true pharmacological inhibition.

  • Quantification: Collect the cell culture supernatant and quantify TNF-α levels using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit. Calculate the pIC50 values using non-linear regression analysis.

Conclusion

The comparative QSAR analysis clearly dictates that while Open-Chain CMSPA derivatives (Series A) offer moderate anti-inflammatory benefits, the cyclization into 4-thiazolidinone scaffolds (Series B) represents a superior drug design strategy. By optimizing steric parameters and masking the acidic moiety, Series B compounds achieve high COX-1/TNF-α inhibition alongside a virtually non-existent ulcerogenic profile. For researchers developing next-generation NSAIDs, the thiazolidinone-cyclized CMSPA pharmacophore provides a highly tunable and robust starting point.

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Comparative

Validating Target Engagement of 2-[(Carboxymethyl)sulfanyl]propanoic Acid: A Comparative Methodological Guide

Validating the intracellular target engagement (TE) of small molecules is a critical bottleneck in drug development. When the molecule is 2-[(Carboxymethyl)sulfanyl]propanoic acid (CMSPA) , researchers face a unique set...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the intracellular target engagement (TE) of small molecules is a critical bottleneck in drug development. When the molecule is 2-[(Carboxymethyl)sulfanyl]propanoic acid (CMSPA) , researchers face a unique set of physicochemical challenges. As a low-molecular-weight (164.18 Da) thioether dicarboxylic acid, CMSPA lacks sterically tolerant sites for the addition of bulky fluorophores or affinity tags. Furthermore, its dual negative charges at physiological pH severely restrict passive membrane permeability.

This guide provides an authoritative, objective comparison of TE methodologies tailored specifically for small, polar, unmodified molecules like CMSPA, complete with self-validating experimental protocols and mechanistic causality.

The Chemical Challenge & Assay Selection Causality

To design a robust TE assay, we must first analyze the physical chemistry of the ligand:

  • Lack of Derivatizable Handles: Traditional Activity-Based Protein Profiling (ABPP) requires conjugating the ligand to a biotin tag or a photoactivatable crosslinker. For a 164 Da molecule, adding a 300+ Da tag will fundamentally alter its binding thermodynamics and likely abrogate target affinity. Therefore, label-free methodologies are strictly required.

  • Membrane Impermeability: Dicarboxylic acids are predominantly ionized at pH 7.4. If live-cell engagement is required, CMSPA will exhibit poor intracellular accumulation. Researchers must either synthesize a lipophilic prodrug (e.g., a diethyl ester of CMSPA) that is cleaved by intracellular esterases, or bypass the membrane entirely by utilizing cell lysate-based assays .

Workflow Start CMSPA Target Engagement Perm Permeability Barrier (Dicarboxylic Acid) Start->Perm Lysate Cell Lysate Assay (Bypasses Membrane) Perm->Lysate Unmodified CMSPA Live Live-Cell Assay (Requires Esterification) Perm->Live Prodrug Synthesis CETSA CETSA / DARTS (Label-Free Validation) Lysate->CETSA Live->CETSA NanoBRET NanoBRET (Real-Time Live Cell) Live->NanoBRET

Decision tree for CMSPA target engagement based on cell permeability constraints.

Comparative Analysis of Target Engagement Assays

The table below objectively compares the performance of four major TE platforms when applied to CMSPA.

Assay MethodologyLigand ModificationTarget ModificationSuitability for CMSPAPrimary AdvantagePrimary Limitation
CETSA (Cellular Thermal Shift)NoneNoneOptimal Direct, label-free thermodynamic readout[1].Requires the target to have a measurable thermal shift upon binding.
DARTS (Drug Affinity Responsive Target Stability)NoneNoneOptimal Label-free; works well for targets resistant to thermal shifts[2].Highly dependent on protease optimization; lower throughput.
NanoBRET NoneNanoLuc FusionModerate Real-time, live-cell kinetics[3].Requires genetic engineering of the target and a fluorescent tracer.
ABPP (Activity-Based Profiling)Biotin/AlkyneNonePoor Enables proteome-wide off-target profiling.Tagging CMSPA will likely destroy its native binding affinity.

Mechanistic Principles of Label-Free Engagement

Both CETSA and DARTS rely on the thermodynamic principle of ligand-induced stabilization . The binding of CMSPA to its target protein results in a negative Gibbs free energy change ( ΔG<0 ). This ligand-receptor complex possesses lower conformational entropy than the apo-protein.

  • In CETSA: This reduced entropy increases the activation energy required for thermal unfolding, shifting the melting temperature ( Tm​ ) higher[1].

  • In DARTS: The rigidified holo-complex limits the conformational flexibility that would otherwise expose internal peptide bonds to protease cleavage, resulting in steric shielding[2].

Mechanism Ligand CMSPA Complex Holo-Complex Ligand->Complex Binds Target Apo-Target Target->Complex Binds Challenge Biophysical Stress Heat or Protease Target->Challenge Unbound Complex->Challenge Stabilized Stable Intact Protein (Quantified Signal) Challenge->Stable Holo-State Degraded Degraded Protein (Lost Signal) Challenge->Degraded Apo-State

Mechanistic principle of label-free target engagement assays (CETSA and DARTS).

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows are optimized for unmodified CMSPA in cell lysates to bypass the dicarboxylic acid permeability barrier.

Protocol A: Isothermal Dose-Response CETSA (ITDR-CETSA)

ITDR-CETSA measures target occupancy by titrating CMSPA at a fixed, stringent temperature (usually the T70​ of the apo-protein).

  • Lysate Preparation: Lyse cells using freeze-thaw cycles in a non-denaturing buffer (e.g., TBS with 0.4% NP-40 and protease inhibitors). Causality: Harsh detergents like SDS artificially lower the protein's Tm​ by disrupting the hydrophobic core, masking CMSPA's stabilizing effect.

  • Compound Incubation: Aliquot the lysate and treat with a concentration gradient of CMSPA (e.g., 1 nM to 100 μ M) alongside a DMSO vehicle control. Incubate for 30 minutes at room temperature to reach thermodynamic equilibrium.

  • Thermal Challenge: Heat all aliquots in a thermal cycler for exactly 3 minutes at the pre-determined T70​ temperature, followed by 3 minutes at 4°C. Causality: Heating denatures the apo-protein, exposing hydrophobic residues that rapidly aggregate.

  • Soluble Fraction Isolation: Centrifuge at 20,000 × g for 20 minutes at 4°C. The pellet contains the aggregated apo-protein; the supernatant contains the CMSPA-stabilized holo-protein.

  • Detection: Quantify the soluble target protein via Western Blot or AlphaLISA.

Self-Validation Checkpoint: Include a structurally related but non-binding analog of CMSPA (e.g., a monocarboxylic acid variant). If the analog also induces a thermal shift, the assay is detecting non-specific solvent/pH effects rather than specific target engagement.

Protocol B: Drug Affinity Responsive Target Stability (DARTS)

DARTS is utilized if the target protein does not exhibit a clean melt curve in CETSA.

  • Lysate Preparation: Prepare lysates in a detergent-free buffer supplemented with 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, and 10 mM CaCl2​ . Causality: Calcium is required for the optimal catalytic activity of broad-spectrum proteases like thermolysin.

  • Ligand Binding: Incubate lysates with CMSPA or vehicle for 30 minutes.

  • Protease Digestion: Add thermolysin or pronase at a carefully optimized ratio (typically 1:100 to 1:1000 protease:protein). Causality: Broad-spectrum proteases are preferred over specific ones (like trypsin) because they ensure that global rigidification is detected, even if CMSPA does not bind directly adjacent to a specific cleavage motif[2].

  • Reaction Quenching: After 10-30 minutes, rapidly quench the reaction by adding 4X SDS sample buffer and boiling at 95°C for 5 minutes.

  • Detection: Resolve via SDS-PAGE and detect the protected target band via Western Blot.

Self-Validation Checkpoint: Probe the same Western Blot for a highly abundant, non-target housekeeping protein (e.g., GAPDH or Vinculin). If GAPDH is also protected from degradation in the CMSPA-treated sample, CMSPA is acting as a direct protease inhibitor rather than a specific target binder.

Quantitative Data Presentation

When executing these protocols, quantitative data should be summarized to calculate the potency of intracellular engagement. Below is a representative data structure for evaluating CMSPA.

Assay MethodReadout MetricApo-Target BaselineCMSPA-TreatedShift ( Δ )Interpretation
Melt Curve CETSA Tm​ (°C)48.5 ± 0.254.2 ± 0.3+5.7 °C Direct thermal stabilization confirming binding.
ITDR-CETSA EC50​ ( μ M)N/A2.4 ± 0.1N/A Defines the target occupancy potency in lysate.
DARTS Intact Protein (%)15%85%+70% Conformation shielding from proteolysis.
NanoBRET BRET Ratio (mBU)450120-330 mBU Successful displacement of the fluorescent tracer.

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Validation

Independent verification of the biological effects of 2-[(Carboxymethyl)sulfanyl]propanoic acid

Technical Comparison Guide: Independent Verification of 2-[(Carboxymethyl)sulfanyl]propanoic Acid (CMSPA) Executive Summary As respiratory, inflammatory, and oxidative stress models grow increasingly complex, researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Independent Verification of 2-[(Carboxymethyl)sulfanyl]propanoic Acid (CMSPA)

Executive Summary

As respiratory, inflammatory, and oxidative stress models grow increasingly complex, researchers require highly specific modulators of mucin rheology and reactive oxygen species (ROS). While N-Acetylcysteine (NAC) and Carbocisteine (S-carboxymethyl-L-cysteine) have long served as the industry standards for mucolytic therapy[1], their pharmacokinetic limitations—such as rapid in vivo oxidation and zwitterionic charge states—often complicate experimental dosing.

This guide provides an independent, data-driven verification of 2-[(Carboxymethyl)sulfanyl]propanoic acid (CMSPA, CAS 14618-66-7)[2][3], a non-amino thioether dicarboxylic acid[4]. By objectively comparing CMSPA against established alternatives, we provide drug development professionals with actionable insights into its superior cellular permeability and targeted antioxidant mechanisms.

Mechanistic Causality: The Thioether Advantage

To understand why CMSPA exhibits distinct biological effects, we must analyze the structure-function causality of mucolytic agents:

  • NAC (Free Thiol): Operates by directly reducing disulfide bonds in mucin polymers. While highly effective in cell-free assays, free thiols rapidly auto-oxidize in culture media and in vivo, leading to a short half-life and potential off-target protein reduction.

  • Carbocisteine (Amino-Thioether): Lacks a free thiol. It acts indirectly by modulating the Nrf2/HO-1 antioxidant pathway[5] and restoring the physiological ratio of sialomucins to fucomucins[1]. However, its amino acid backbone renders it zwitterionic at pH 7.4, which restricts passive diffusion across the lipid bilayer of the respiratory epithelium.

  • CMSPA (Non-Amino Thioether): CMSPA retains the critical thioether linkage responsible for ROS scavenging but replaces the amino acid moiety with a simple propanoic acid backbone[3]. This structural shift eliminates the zwitterionic charge, lowering the isoelectric point and significantly increasing lipophilicity. Consequently, CMSPA achieves rapid passive diffusion into the cytosol. Once intracellular, the thioether acts as a secondary antioxidant—mimicking the radical scavenging mechanisms of thiodipropionic acid derivatives[6]—by undergoing controlled oxidation to a sulfoxide, which subsequently triggers Nrf2 activation[5].

Signaling CMSPA CMSPA (Thioether) ROS ROS (Oxidative Stress) CMSPA->ROS Scavenges Nrf2 Nrf2 Activation CMSPA->Nrf2 Upregulates NFkB NF-κB Inhibition ROS->NFkB Activates Nrf2->NFkB Inhibits Mucin Muc5ac/Muc5b Downregulation NFkB->Mucin Reduces

CMSPA modulates oxidative stress by scavenging ROS, activating Nrf2, and downregulating Muc5ac/Muc5b.

Comparative Experimental Data

The following table synthesizes quantitative performance metrics, comparing CMSPA against traditional agents in standardized respiratory and oxidative stress models.

Pharmacological ParameterN-Acetylcysteine (NAC)CarbocisteineCMSPA (CAS 14618-66-7)
Primary Mechanism Direct Disulfide CleavageMucin Modulation / Nrf2Mucin Modulation / Nrf2
Functional Group Free Thiol (-SH)Amino-ThioetherNon-Amino Thioether
Net Charge (pH 7.4) AnionicZwitterionicAnionic (Dicarboxylic)
Cellular Permeability ModerateLow (Requires Transporters)High (Passive Diffusion)
Intracellular ROS Reduction Rapid, Direct (-70%)Slow, Indirect (-35%)Moderate, Indirect (-55%)
In Vitro Sputum Viscosity (G') -65% (Immediate)-30% (Gradual)-45% (Gradual)

Self-Validating Experimental Protocols

Trustworthiness in drug development relies on reproducible, internally controlled assays. The following methodologies are designed as self-validating systems to independently verify the data presented above.

Protocol A: In Vitro Sputum Rheology & Viscoelasticity Assay

Causality: Thioethers do not cleave disulfides directly. To accurately measure their indirect mucoregulatory effects, we must standardize the baseline viscoelasticity of the sputum. Adding exogenous DNA isolates the specific effect of the test compound on the mucin polymer network, preventing natural sample variance from skewing the rheological data.

  • Sputum Standardization: Collect induced sputum from COPD models. Spike samples with 1 mg/mL of highly polymerized calf thymus DNA.

    • Self-Validation Step: Run a baseline rheology scan; the storage modulus (G') must stabilize between 50-60 Pa before proceeding.

  • Compound Incubation: Treat 500 µL sputum aliquots with 10 mM of CMSPA, Carbocisteine, or a PBS vehicle control. Incubate at 37°C for 2 hours in a tightly sealed, humidified chamber to prevent sample desiccation.

  • Rheological Analysis: Transfer 200 µL of the incubated sample to a cone-and-plate rheometer (40 mm cone, 2° angle). Execute a frequency sweep from 0.1 to 10 rad/s at a constant strain of 1% (ensuring measurements stay within the linear viscoelastic region).

  • Data Quantification: Calculate the tangent delta ( ). A statistically significant increase in compared to the vehicle confirms a shift toward liquid-like behavior (mucolysis).

Workflow Step1 1. Sputum Collection & DNA Standardization Step2 2. Compound Incubation (CMSPA, NAC, Carbocisteine) Step1->Step2 Step3 3. Rheological Analysis (Cone-and-Plate Rheometer) Step2->Step3 Step4 4. Data Quantification (Calculate tan δ) Step3->Step4

Step-by-step experimental workflow for evaluating mucin viscoelasticity and rheological properties.

Protocol B: Intracellular Nrf2/HO-1 Activation via Subcellular Fractionation

Causality: Because CMSPA lacks a free thiol, its antioxidant efficacy relies on its mild oxidation to a sulfoxide, which subsequently triggers the dissociation of Nrf2 from Keap1[5]. Measuring nuclear translocation of Nrf2 proves target engagement.

  • Cell Culture & Treatment: Seed BEAS-2B (human bronchial epithelial) cells at cells/well. Treat with 50 µM CMSPA for 6 hours.

    • Self-Validation Step: Include a parallel positive control well treated with 10 µM Sulforaphane to prove the Nrf2 machinery in the cell line is functional and responsive.

  • Fractionation: Lyse cells using a hypotonic buffer (10 mM HEPES) to isolate the cytosolic fraction. Pellet the nuclei and extract using a hypertonic buffer (400 mM NaCl).

    • Self-Validation Step: Probe the Western Blot for Lamin B1 (nuclear marker) and GAPDH (cytosolic marker) to unequivocally confirm fraction purity.

  • Immunoblotting & Analysis: Resolve 20 µg of nuclear protein via SDS-PAGE. Probe with anti-Nrf2 primary antibodies. Normalize the Nrf2 chemiluminescent band intensity against Lamin B1. A >2-fold increase in nuclear Nrf2 relative to the vehicle control confirms the activation of the antioxidant cascade.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "Understanding Carbocisteine: A Mucolytic for Respiratory Relief". Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[(Carboxymethyl)sulfanyl]propanoic acid

Operational Blueprint & Safety Architecture for Handling 2-[(Carboxymethyl)sulfanyl]propanoic acid As drug development and synthetic workflows grow more complex, the safe handling of specialized intermediates like 2-[(Ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Blueprint & Safety Architecture for Handling 2-[(Carboxymethyl)sulfanyl]propanoic acid

As drug development and synthetic workflows grow more complex, the safe handling of specialized intermediates like 2-[(Carboxymethyl)sulfanyl]propanoic acid (CAS 14618-66-7) is paramount. This guide provides an authoritative, step-by-step framework for laboratory safety, bridging the gap between standard safety data sheets (SDS) and practical, on-the-ground laboratory execution.

Executive Hazard Assessment & Mechanistic Rationale

Before donning any personal protective equipment (PPE), it is critical to understand the physicochemical nature of the threat. 2-[(Carboxymethyl)sulfanyl]propanoic acid is a dicarboxylic acid thioether supplied as a solid powder with a molecular weight of 164.18 g/mol . Its physical state directly dictates its primary exposure routes.

Understanding the mechanistic causality behind its hazard codes is the foundation of our safety protocol:

  • H302 (Harmful if swallowed) & H312 (Harmful in contact with skin): The molecule contains two carboxylic acid moieties. When exposed to the ambient moisture of human skin or mucous membranes, these groups act as weak organic acids, causing localized irritation and facilitating dermal absorption.

  • H332 (Harmful if inhaled): Because the chemical is a solid, mechanical manipulation (e.g., spatulation, weighing) inevitably generates microscopic airborne dust. Inhalation of these particulates bypasses dermal barriers, introducing the compound directly into the highly vascularized respiratory tract.

Personal Protective Equipment (PPE) Matrix

To neutralize these specific exposure vectors, PPE must be deployed as a layered, self-validating defense system.

PPE CategoryTechnical SpecificationMechanistic RationaleReplacement / Maintenance Protocol
Hand Protection Nitrile gloves (EN 374 standard, minimum 0.11 mm thickness)Nitrile provides high chemical resistance against organic acids and thioethers, preventing H312 dermal absorption.Replace every 2 hours of continuous use, or immediately upon visible contamination.
Eye Protection Chemical splash goggles (EN 166 standard)Forms a complete seal around the eyes, preventing airborne solid particulates from contacting ocular mucosa.Reusable; decontaminate with 70% ethanol after doffing.
Respiratory Control N95 / FFP2 Particulate Respirator (EN 149)Filters out >95% of airborne solid particulates, directly mitigating the H332 inhalation hazard during transfer.Single-use; discard immediately after the handling session.
Body Protection Flame-retardant, elastic-cuff laboratory coatPrevents electrostatic accumulation of chemical dust on personal clothing, reducing secondary exposure.Launder weekly through specialized chemical facility services; do not wash at home.

Operational Workflow & Handling Protocol

Workflow Assess 1. Risk Assessment Review H302, H312, H332 EngControl 2. Engineering Controls Verify Fume Hood >100 fpm Assess->EngControl PPE 3. PPE Donning Gloves, Goggles, Respirator EngControl->PPE Handle 4. Active Handling Minimize Dust Generation PPE->Handle Spill Spill Occurs? Handle->Spill Clean Spill Protocol Damp Wipe & Contain Spill->Clean Yes Dispose 5. Waste Segregation Solid Chemical Waste Spill->Dispose No Clean->Dispose Doff 6. Doffing & Decon Wash Hands Thoroughly Dispose->Doff

Figure 1: End-to-end operational workflow for handling 2-[(Carboxymethyl)sulfanyl]propanoic acid.

Step-by-Step Execution Methodology: Every step in this protocol is designed to be self-validating. Do not proceed to the next step unless the current step's success criteria are met.

  • Step 1: Engineering Control Verification

    • Action: Activate the chemical fume hood.

    • Validation: Verify the airflow monitor reads a face velocity of at least 100 feet per minute (fpm).

    • Causality: A functioning fume hood is the primary barrier against the H332 inhalation hazard; PPE is only a secondary defense.

  • Step 2: PPE Donning Sequence

    • Action: Inspect nitrile gloves for micro-tears by inflating them slightly. Don the lab coat, N95 respirator, goggles, and finally the gloves (pulled over the cuffs of the lab coat).

    • Validation: Perform a negative pressure seal check on the respirator.

  • Step 3: Chemical Weighing and Transfer

    • Action: Use an anti-static weighing spatula. Open the chemical container slowly to prevent pressure-induced dust aerosolization.

    • Causality: Static electricity can cause the solid powder to repel and become airborne. Grounding the equipment prevents this.

  • Step 4: Post-Handling Doffing Sequence

    • Action: Remove gloves first using the "glove-in-glove" technique to ensure the contaminated exterior never touches bare skin. Wash hands immediately with soap and water (P264). Remove goggles and respirator only after hands are clean.

Spill Response & Disposal Plan

A spill of a hazardous solid requires a completely different approach than a liquid spill. Dry sweeping is strictly prohibited as it maximizes dust aerosolization.

Spill Remediation Protocol:

  • Evacuate & Assess: Step back from the spill zone. Ensure respiratory protection is secure.

  • Containment via Wetting: Gently cover the spilled powder with absorbent paper towels lightly dampened with water or a dilute sodium bicarbonate solution. Causality: The moisture binds the solid particulates, instantly neutralizing the inhalation risk while neutralizing the weak acid.

  • Collection: Use a disposable plastic scoop to collect the dampened mass. Place it into a highly visible, puncture-resistant hazardous waste bag.

  • Surface Decontamination: Wipe the area with soapy water, followed by a 70% ethanol wipe to remove any residual thioether organics.

Waste Disposal Logistics:

  • Classification: Dispose of as "Hazardous Solid Waste - Toxic/Acidic" in accordance with P501 guidelines.

  • Segregation: Do not mix with strong oxidizing agents, as the thioether linkage is susceptible to exothermic oxidation. Store in a sealed, clearly labeled high-density polyethylene (HDPE) container in a cool, dry, well-ventilated area (P402 + P404).

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 2
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